N,N'-Dimethyl-1,6-hexanediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dimethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-9-7-5-3-4-6-8-10-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKQJOKKKZNQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065348 | |
| Record name | N,N'-Dimethylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13093-04-4 | |
| Record name | N1,N6-Dimethyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dimethylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N'-Dimethyl-1,6-hexanediamine
Foreword
N,N'-Dimethyl-1,6-hexanediamine, a seemingly simple aliphatic diamine, presents a fascinating case study in the profound impact of molecular structure on chemical reactivity and utility. To the discerning eye of a researcher or drug development professional, it is not merely a linear chain with two secondary amine functionalities. It is a versatile building block, a flexible linker, and a reactive monomer whose properties can be finely tuned for a multitude of applications. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a superficial listing of properties to delve into the mechanistic underpinnings of its behavior and its practical application in a laboratory and industrial setting. Our exploration will be grounded in established scientific principles and supported by empirical data, offering both foundational knowledge and actionable insights.
Molecular Identity and Physicochemical Characteristics
This compound, also known by synonyms such as 1,6-Bis(methylamino)hexane and N,N'-Dimethyl-1,6-diaminohexane[1][2][3], is an organic compound with the linear formula CH₃NH(CH₂)₆NHCH₃[4]. Its fundamental identity is defined by a six-carbon aliphatic chain (a hexamethylene group) flanked by two secondary amine groups, each bearing a methyl substituent. This unique architecture is the primary determinant of its chemical personality.
Core Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below for rapid reference. These values are critical for predicting its behavior in various experimental setups and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₀N₂ | [1][3][5] |
| Molecular Weight | 144.26 g/mol | [1][3][4] |
| CAS Number | 13093-04-4 | [1][3][4][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][7] |
| Melting Point | 15-18 °C (lit.) | [4][5][6][7][8] |
| Boiling Point | 96 °C at 14 mmHg (lit.) | [4][5][6][7][8] |
| Density | 0.807 g/mL at 25 °C (lit.) | [4][6][7][8] |
| Refractive Index (n20/D) | 1.447 (lit.) | [4][6][7][8] |
| Flash Point | 86 °C (186.8 °F) - closed cup |
Structural Elucidation: A Spectroscopic Perspective
The unambiguous confirmation of the structure of this compound is paramount in any research endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, providing a detailed map of the carbon and hydrogen environments within the molecule.[9]
A typical ¹H NMR spectrum would reveal distinct signals for the N-methyl protons and the various methylene protons of the hexamethylene chain. The integration of these signals would correspond to the number of protons in each unique environment. Similarly, a ¹³C NMR spectrum would display characteristic peaks for the methyl carbons and the carbons of the aliphatic backbone.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the nucleophilic character of its secondary amine groups.[9] The lone pair of electrons on each nitrogen atom readily participates in reactions with electrophilic centers, making it a valuable reagent in organic synthesis.
Nucleophilicity and Steric Considerations
The methyl groups attached to the nitrogen atoms introduce a degree of steric hindrance compared to its unsubstituted counterpart, 1,6-hexanediamine.[9] While this steric bulk can modulate its reactivity, particularly with sterically demanding electrophiles, it does not significantly diminish its overall nucleophilic potency for a wide range of substrates.[9] The flexibility of the hexamethylene spacer allows the amine groups to orient themselves favorably for reaction.
Key Reaction Pathways
This compound participates in a variety of chemical transformations, including:
-
N-Alkylation and N,N'-Dialkylation: The secondary amine groups are susceptible to further alkylation with agents like alkyl halides. This reaction is foundational for synthesizing quaternary ammonium compounds and other substituted diamines.[9]
-
Carbamate Functionalization: It can react with compounds such as propylene carbonate to form hydroxyurethanes.[4][6][7][8] This chemistry is relevant in the synthesis of non-isocyanate polyurethanes.
-
Nucleophilic Addition: The diamine undergoes nucleophilic addition reactions, for instance, with epoxides like diglycidyl adipate. This particular reaction leads to the formation of degradable poly(amino alcohol ester) polymers, which have shown potential in gene transfection applications.[4][6][7][8][9]
Caption: Key reaction pathways of this compound.
Applications in Research and Development
The unique combination of a flexible spacer and reactive secondary amine groups makes this compound a valuable tool in several areas of scientific research and drug development.
Polymer Science
In polymer chemistry, it serves as a monomer or a curing agent in the synthesis of polyamides, polyurethanes, and epoxy resins.[9] The incorporation of this diamine into a polymer backbone can significantly influence the material's thermal and mechanical properties. For example, its use in the synthesis of N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) has been explored for dental resin applications, where it acts as both a co-initiator and a reactive diluent.[4][6][7][8]
Organic and Supramolecular Chemistry
As a bifunctional molecule, it is an excellent building block for constructing more complex molecular architectures.[9] Its applications in this domain include the synthesis of:
-
Macrocyclic compounds: The diamine can be used to form large ring structures.[9]
-
Ligands for metal coordination: The nitrogen atoms can coordinate with metal ions to form stable complexes.[9]
-
Dimeric drug candidates: The hexamethylene chain acts as a flexible linker to connect two pharmacophores.[9]
Gene Delivery
The ability of this compound to form cationic structures upon protonation makes it a candidate for applications in gene delivery.[9] Its incorporation into cationic lipids or polymers can facilitate the condensation of negatively charged nucleic acids (like DNA and RNA) and promote their uptake into cells.[9]
Caption: Applications of this compound.
Experimental Protocols: Handling and Characterization
Safe Handling and Storage
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10] In case of insufficient ventilation, use a suitable respirator.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[11]
Protocol for ¹H NMR Characterization
The following is a general protocol for obtaining a ¹H NMR spectrum of this compound for structural verification.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analyze the chemical shifts and coupling patterns to confirm the molecular structure.
-
Conclusion
This compound is a compound of significant utility, bridging the gap between fundamental organic chemistry and applied material science and biotechnology. Its value lies not only in its inherent reactivity but also in the predictable manner in which its structural features—the flexible hexamethylene spacer and the nucleophilic secondary amine groups—translate into desirable properties in larger molecular constructs. A thorough understanding of its chemical properties, as outlined in this guide, is essential for any researcher seeking to leverage its potential in the development of novel materials, therapeutics, and chemical technologies.
References
- This compound One Chongqing Chemdad Co. [Link]
- Safety Data Sheet 1,6-Hexanediamine DANGER. [Link]
- Safety Data Sheet: 1,6-diaminohexane - Carl ROTH. [Link]
- Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem - NIH. [Link]
- Hexamethylenediamine - Wikipedia. [Link]
- This compound|13093-04-4 - MOLBASE. [Link]
- Key Applications of 1,6-Hexanediamine in Industrial Manufacturing. [Link]
- Material Safety D
- 1,6-Hexanediamine, N,N,N',N'-tetramethyl- - the NIST WebBook. [Link]
- 1,6-Hexanediamine: Human health tier II assessment. [Link]
- N,N'-Dicinnamylidene-1,6-hexanediamine | C24H28N2 | CID 67325 - PubChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N,N'-Dimethyl-1,6-diaminohexane | 13093-04-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. N,N′-ジメチル-1,6-ヘキサンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. m.molbase.com [m.molbase.com]
- 6. This compound CAS#: 13093-04-4 [m.chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 13093-04-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. archpdfs.lps.org [archpdfs.lps.org]
A Comprehensive Technical Guide to N,N'-Dimethyl-1,6-hexanediamine (CAS 13093-04-4): Properties, Reactivity, and Applications in Advanced Synthesis
This document provides an in-depth technical overview of N,N'-Dimethyl-1,6-hexanediamine, a versatile aliphatic diamine. It is intended for researchers, chemists, and drug development professionals who utilize bifunctional building blocks in their synthetic workflows. This guide moves beyond a simple recitation of properties to explore the mechanistic underpinnings of its reactivity and its practical application in cutting-edge research, including polymer science and gene delivery systems.
Core Molecular Profile and Physicochemical Properties
This compound, identified by CAS number 13093-04-4, is an organic compound featuring two secondary amine groups positioned at the termini of a flexible six-carbon aliphatic chain.[1] This structure, consisting of a nucleophilic amine at each end of a hydrophobic hexamethylene spacer, is central to its utility in chemical synthesis.[2] The compound typically appears as a colorless to light yellow liquid or a low-melting solid.[1]
Key physicochemical data are summarized below for rapid reference and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 13093-04-4 | |
| Molecular Formula | C₈H₂₀N₂ | [3] |
| Molecular Weight | 144.26 g/mol | [3] |
| Melting Point | 15-18 °C (lit.) | [4][5] |
| Boiling Point | 96 °C at 14 mmHg (lit.) | [4][5] |
| Density | 0.807 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n²⁰/D) | 1.447 (lit.) | [4][6] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][7] |
| InChI Key | MDKQJOKKKZNQDG-UHFFFAOYSA-N | [6] |
| SMILES | CNCCCCCCNC | [6] |
For definitive structural confirmation and purity assessment, standard analytical techniques are employed. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available from various chemical suppliers and databases.[4][8] X-ray diffraction (XRD) may also be applicable for structural determination, given its ability to exist in a solid crystalline form at or below room temperature.[2]
Mechanistic Insights into Chemical Reactivity
The synthetic utility of this compound is fundamentally rooted in the nucleophilicity of its two secondary amine nitrogens. The lone pair of electrons on each nitrogen atom allows the molecule to readily attack electrophilic centers, making it a potent bifunctional nucleophile.[2]
This reactivity is modulated by two key structural features:
-
Electronic Effects : The methyl groups attached to the nitrogen atoms are weakly electron-donating, slightly increasing the electron density on the nitrogen and enhancing its nucleophilicity compared to a primary amine.
-
Steric Effects : Conversely, the methyl groups introduce modest steric hindrance around the nitrogen atoms.[2] While this can slow reaction rates with sterically demanding electrophiles, the hindrance is not prohibitive, allowing the compound to remain a highly effective nucleophile for a wide range of substrates.[2]
The flexibility of the hexamethylene chain allows the two amine groups to react independently or in concert, depending on the stoichiometry and nature of the electrophile. This makes it an excellent choice for forming cross-links, macrocycles, or linear polymers.
Caption: General mechanism of nucleophilic substitution.
Key Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable component in several advanced applications.
Polymer Science and Materials Chemistry
As a diamine, it serves as a crucial monomer or curing agent in the synthesis of various polymers.[2]
-
Polyurethanes and Epoxies : It can act as a chain extender or cross-linking agent, reacting with isocyanates or epoxide rings to build polymer networks.[1] The length and flexibility of its hexamethylene spacer influence the mechanical and thermal properties of the final material.[2]
-
Non-Isocyanate Polyurethanes : It is used in the synthesis of hydroxyurethanes through reactions with cyclic carbonates like propylene carbonate.[4][6]
Supramolecular Chemistry and Organic Synthesis
The defined distance and orientation afforded by the hexamethylene backbone make it an excellent linker molecule.[2]
-
Macrocycles and Ligands : It serves as a building block for constructing macrocyclic compounds and ligands for metal coordination complexes.[2]
-
Dimeric Drugs and Dendrimers : Its role as a spacer is leveraged in developing dimeric drug candidates, where two pharmacophores are linked to enhance binding affinity or alter pharmacological properties.[2]
Biomedical and Drug Delivery Applications
This is a particularly significant area of application for drug development professionals.
-
Gene Transfection Vectors : The secondary amine groups can undergo nucleophilic addition with molecules like diglycidyl adipate to form degradable poly(amino alcohol ester) polymers.[4][6] These cationic polymers can condense nucleic acids (like DNA or siRNA) and facilitate their delivery into cells.[2]
-
Antimicrobial Agents : N-alkylation of the secondary amines can be used to synthesize N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides, which have been investigated for their antimicrobial properties.[2] The efficacy of these compounds can be tuned by varying the length of the alkyl substituents.[2]
-
Dental Resins : It is a precursor to N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), a monomer that functions as both a co-initiator and a reactive diluent in photopolymerizable dental resins.[4][6]
Exemplary Synthetic Protocol: Polymer for Gene Delivery
To illustrate its practical use, this section details a representative protocol for the synthesis of a degradable poly(amino alcohol ester) based on literature precedents.[4][9] This protocol is designed to be self-validating through clear steps and characterization checkpoints.
Objective: To synthesize a cationic polymer for potential use as a gene transfection vector via nucleophilic addition of this compound to an epoxide.
Caption: Experimental workflow for polymer synthesis.
Materials:
-
This compound (CAS 13093-04-4)
-
Diglycidyl adipate (or other suitable diepoxide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (or other suitable non-solvent)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Step-by-Step Methodology:
-
Reactant Stoichiometry and Preparation : Accurately weigh equimolar amounts of this compound and diglycidyl adipate. Causality: An equimolar ratio is crucial for achieving high molecular weight linear polymers. An excess of either monomer will lead to lower molecular weight products with specific end-groups.
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the weighed reactants in anhydrous DMSO. The concentration should be chosen to maintain solubility while favoring polymerization (e.g., 1 M). Causality: Anhydrous solvent is used to prevent side reactions, such as hydrolysis of the epoxide rings.
-
Inert Atmosphere : Fit the flask with a condenser and flush the system with a dry, inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction. Causality: This prevents potential oxidation of the amine and side reactions with atmospheric moisture and carbon dioxide.
-
Polymerization : Immerse the flask in an oil bath preheated to a specific temperature (e.g., 60 °C). Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours). Causality: Heating provides the necessary activation energy for the amine-epoxide ring-opening reaction. The reaction time is determined by the kinetics and desired molecular weight.
-
Monitoring : The reaction progress can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
Isolation and Purification : After the reaction is complete (as indicated by monitoring), allow the mixture to cool to room temperature. Slowly pour the viscous solution into a large excess of a stirred non-solvent, such as diethyl ether, to precipitate the polymer. Causality: The polymer is soluble in the reaction solvent (DMSO) but insoluble in the non-solvent (ether), allowing for its clean separation from unreacted monomers and solvent.
-
Washing : Decant the supernatant and wash the precipitated polymer multiple times with fresh non-solvent to remove any residual impurities.
-
Drying : Collect the purified polymer and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterization : Confirm the structure of the resulting poly(amino alcohol ester) using ¹H NMR spectroscopy. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Safety, Handling, and Storage
This compound must be handled with appropriate care due to its potential hazards. It is classified as an irritant and can be corrosive.[10]
| Hazard Class | GHS Statement | Precautionary Codes |
| Skin Irritation/Corrosion | H315: Causes skin irritation. H314: Causes severe skin burns and eye damage. | P280, P302+P352, P362+P364 |
| Eye Irritation/Damage | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340 |
| Acute Toxicity | H302 + H312: Harmful if swallowed or in contact with skin. | P264, P270, P301+P312 |
Handling Protocol:
-
Always use this chemical within a certified chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[10][12]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[10][11]
-
Ensure eyewash stations and safety showers are readily accessible.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep in a dark place under an inert atmosphere.[7]
-
Store away from strong oxidizing agents and sources of ignition.[11][13]
Conclusion
This compound is more than a simple diamine; it is a highly versatile and enabling chemical tool for advanced research. Its well-defined structure, predictable nucleophilic reactivity, and bifunctionality provide chemists and material scientists with a reliable building block for creating complex architectures, from high-performance polymers to sophisticated drug delivery systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in a safe and effective manner.
References
- N1,N6-Dimethylhexane-1,6-diamine | CAS#:13093-04-4 | Chemsrc. (n.d.). Chemsrc.
- This compound One Chongqing Chemdad Co. (n.d.). Chemdad.
- Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst | ACS Omega - ACS Publications. (n.d.). ACS Publications.
- Material Safety Data Sheet - Harper College. (n.d.). Harper College.
- Safety Data Sheet 1,6-Hexanediamine DANGER. (n.d.). Carolina Biological Supply Company.
Sources
- 1. CAS 13093-04-4: N1,N6-Dimethyl-1,6-hexanediamine [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 13093-04-4 [chemicalbook.com]
- 5. N1,N6-Dimethylhexane-1,6-diamine | CAS#:13093-04-4 | Chemsrc [chemsrc.com]
- 6. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound(13093-04-4) IR Spectrum [m.chemicalbook.com]
- 9. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
- 13. archpdfs.lps.org [archpdfs.lps.org]
N,N'-Dimethyl-1,6-hexanediamine molecular weight
An In-Depth Technical Guide to N,N'-Dimethyl-1,6-hexanediamine: Properties, Applications, and Analytical Characterization
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile aliphatic diamine, for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but a foundational understanding of the compound's utility, grounded in its chemical properties and reactivity.
Introduction: A Versatile Building Block
This compound, also known as 1,6-Bis(methylamino)hexane, is a linear aliphatic diamine with the chemical formula CH₃NH(CH₂)₆NHCH₃.[1] Its structure, featuring two secondary amine groups separated by a flexible six-carbon chain, makes it a valuable intermediate and building block in a multitude of chemical syntheses. The nucleophilic nature of its terminal amines, coupled with the flexibility of the hexamethylene spacer, allows it to be a key component in polymer science, organic synthesis, and the development of specialized materials. This guide will delve into its physicochemical properties, common applications, and a standard protocol for its analytical characterization.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 144.26 g/mol | [1][2] |
| CAS Number | 13093-04-4 | [1][3] |
| Linear Formula | CH₃NH(CH₂)₆NHCH₃ | [1] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Melting Point | 15-18 °C (lit.) | [1] |
| Boiling Point | 96 °C at 14 mmHg (lit.) | [1] |
| Density | 0.807 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.447 (lit.) | [1] |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| SMILES String | CNCCCCCCNC | [1] |
| InChI Key | MDKQJOKKKZNQDG-UHFFFAOYSA-N | [1] |
Synthesis and Nucleophilic Character
The utility of this compound is fundamentally derived from the nucleophilicity of its secondary amine groups. The lone pair of electrons on each nitrogen atom readily attacks electrophilic centers, making it an excellent reactant in a variety of chemical transformations.[5] This reactivity is central to its role as a crosslinking agent and a versatile building block.[5]
For instance, in polymer chemistry, it participates in nucleophilic addition reactions with compounds like diglycidyl adipate to form degradable poly(amino alcohol ester) polymers.[1][6]
Caption: Safe handling workflow for this compound.
Analytical Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. [5] Objective: To confirm the identity and purity of an this compound sample.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Experimental Protocol:
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Transfer the solution to a clean, dry NMR tube.
-
¹H NMR Spectroscopy: a. Insert the NMR tube into the spectrometer. b. Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. c. Process the spectrum, including Fourier transformation, phase correction, and baseline correction. d. Expected Signals:
- A singlet corresponding to the N-methyl protons (CH₃-N).
- A signal for the N-H protons.
- Multiplets corresponding to the different methylene protons (-CH₂-) in the hexamethylene chain.
-
¹³C NMR Spectroscopy: a. Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H NMR spectrum. b. Process the spectrum. c. Expected Signals:
- A signal for the N-methyl carbons (CH₃-N).
- Distinct signals for the chemically non-equivalent methylene carbons in the hexamethylene chain.
-
Data Analysis: a. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. b. Compare the chemical shifts (δ) of the observed signals in both the ¹H and ¹³C spectra with known literature values for this compound to confirm its identity. c. Assess the purity of the sample by looking for any unexpected signals.
Conclusion
This compound is a chemically significant compound with a broad range of applications, primarily driven by the reactivity of its secondary amine groups. Its utility in polymer science, materials chemistry, and as a synthetic intermediate underscores its importance in both academic research and industrial development. A thorough understanding of its properties, safe handling procedures, and analytical characterization is essential for its effective and responsible use.
References
- Amerigo Scientific. N,N′-Dimethyl-1,6-hexanediamine (98%). [Link]
- NIST. 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. [Link]
- Chongqing Chemdad Co., Ltd. This compound. [Link]
- Wikipedia. Hexamethylenediamine. [Link]
- MOLBASE. This compound|13093-04-4. [Link]
- Harper College.
- Synscale Tech Inc. N,N′-Dimethyl-1,6-hexanediamine. [Link]
- Cheméo. Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). [Link]
Sources
- 1. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N′-Dimethyl-1,6-hexanediamine (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-1,6-hexanediamine
Foreword: The Strategic Importance of N,N'-Dimethyl-1,6-hexanediamine
This compound is a versatile diamine that serves as a crucial building block in a multitude of applications, ranging from polymer chemistry to the synthesis of specialized monomers for dental resins and as a component in gene transfection vectors.[1][2] Its linear, flexible hexamethylene backbone, capped with secondary amine functionalities, imparts unique properties to the materials and molecules derived from it. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the underlying chemical principles.
I. Overview of Synthetic Strategies
The synthesis of this compound predominantly commences with the readily available precursor, 1,6-hexanediamine. The core transformation involves the methylation of the primary amine groups. Several effective methods have been established for this purpose, each with its own set of advantages and considerations. This guide will focus on the most prominent and practical of these: the Eschweiler-Clarke reaction, catalytic N-methylation, and direct alkylation.
II. The Eschweiler-Clarke Reaction: A Classic and Robust Approach
The Eschweiler-Clarke reaction is a well-established and widely utilized method for the methylation of primary and secondary amines.[1][3][4] It employs a mixture of formaldehyde and formic acid to achieve exhaustive methylation, yielding the tertiary amine without the formation of quaternary ammonium salts.[1][5] For the synthesis of this compound from 1,6-hexanediamine, this reaction proceeds in a one-pot fashion, methylating both primary amine groups.
Mechanism of Action
The reaction proceeds through a reductive amination pathway. Initially, the primary amine reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine, with the concurrent release of carbon dioxide.[1][4] This process is repeated to achieve dimethylation at both ends of the hexamethylene chain.
Reaction Pathway: Eschweiler-Clarke Synthesis
Caption: The Eschweiler-Clarke reaction pathway for the synthesis of this compound.
Experimental Protocol: Eschweiler-Clarke Synthesis
Materials:
-
1,6-Hexamethylenediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for basification)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-hexanediamine.
-
To the stirred diamine, cautiously add an excess of formaldehyde solution, followed by the slow addition of an excess of formic acid. The reaction is exothermic and may require cooling.
-
Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours until the reaction is complete (monitor by TLC or GC).[4]
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH greater than 10. This step should be performed in an ice bath as it is highly exothermic.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[6]
Solvent-Free Eschweiler-Clarke Variation
A more environmentally benign variation of the Eschweiler-Clarke reaction utilizes paraformaldehyde and oxalic acid dihydrate, eliminating the need for organic solvents and formalin.[7] The reaction proceeds by heating the mixture, causing the decomposition of oxalic acid to generate formic acid in situ.[7]
III. Catalytic N-Methylation: A Green and Efficient Alternative
Catalytic N-methylation has emerged as a powerful and sustainable method for the synthesis of methylated amines. These reactions typically employ a C1 source, such as methanol, which is both inexpensive and less hazardous than traditional methylating agents.[8][9][10]
Catalytic Systems and Reaction Conditions
A variety of transition metal catalysts, including those based on ruthenium, iridium, and copper-cobalt bimetallic nanoparticles, have been shown to be effective for the N-methylation of amines with methanol.[8][9][10][11] These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine, followed by the regeneration of the catalyst.
Workflow: Catalytic N-Methylation
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | 13093-04-4 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
An In-depth Technical Guide to N,N'-Dimethyl-1,6-hexanediamine: Synthesis, Properties, and Applications in Advanced Chemical and Pharmaceutical Research
This guide provides a comprehensive technical overview of N,N'-Dimethyl-1,6-hexanediamine, a versatile diamine that serves as a crucial building block in polymer science and a valuable linker in modern drug development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its strategic applications, supported by detailed experimental protocols and mechanistic insights.
Core Concepts and Chemical Identity
This compound, systematically named N,N'-dimethylhexane-1,6-diamine according to IUPAC nomenclature, is a linear aliphatic diamine with the chemical formula C₈H₂₀N₂. It is also commonly referred to as 1,6-Bis(methylamino)hexane.[1] The molecule is characterized by two secondary amine groups at the termini of a six-carbon chain, with each nitrogen atom bearing a methyl group. This structure imparts a unique combination of flexibility from the hexamethylene backbone and specific reactivity due to the N-methylation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N,N'-dimethylhexane-1,6-diamine | [2] |
| CAS Number | 13093-04-4 | [1] |
| Molecular Formula | C₈H₂₀N₂ | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [3] |
| Melting Point | 15-18 °C (lit.) | |
| Boiling Point | 96 °C at 14 mmHg (lit.) | |
| Density | 0.807 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.447 (lit.) | |
| Flash Point | 86 °C (186.8 °F) - closed cup | [4] |
| Solubility | Soluble in common organic solvents. | |
| pKa | 11.06 ± 0.10 (Predicted) |
Synthesis of this compound
The strategic importance of this compound necessitates a reliable and scalable synthetic route. The Eschweiler-Clarke reaction offers a classic and efficient method for the N-methylation of primary amines, providing a direct pathway to this valuable diamine from its readily available precursor, 1,6-hexanediamine.
Synthesis via Eschweiler-Clarke Reaction: A Self-Validating Protocol
The Eschweiler-Clarke reaction is a reductive amination that methylates primary or secondary amines using an excess of formic acid and formaldehyde.[4][5] A key advantage of this method is that it exclusively yields the tertiary amine without the formation of quaternary ammonium salts.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,6-Hexanediamine (H₂N(CH₂)₆NH₂)
-
Formaldehyde (37% solution in water)
-
Formic acid (HCOOH, ~90%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1,6-hexanediamine.
-
Addition of Reagents: To the stirred diamine, add an excess of formaldehyde solution followed by the slow addition of an excess of formic acid. The reaction is exothermic, so cooling may be necessary during the addition.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) for several hours until the evolution of carbon dioxide ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10). This step should be performed in an ice bath to manage the heat of neutralization.
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volumes of the aqueous phase).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
For higher purity, the product can be distilled under reduced pressure.
-
Causality Behind Experimental Choices:
-
Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete dimethylation of both primary amine groups of 1,6-hexanediamine.
-
Reflux Conditions: Heating the reaction mixture accelerates the rate of reaction and drives the equilibrium towards product formation by facilitating the removal of CO₂ gas, which makes the reaction irreversible.[5]
-
Basic Work-up: The addition of a strong base like NaOH is crucial to neutralize the formic acid and to deprotonate the amine product, rendering it soluble in the organic extraction solvent.
-
Purification by Distillation: Vacuum distillation is the preferred method for purifying liquid amines with relatively high boiling points, as it prevents thermal decomposition.
Mechanistic Insight into the Eschweiler-Clarke Reaction
The reaction proceeds through a two-step mechanism for each primary amine group.
Caption: Mechanism of the Eschweiler-Clarke Reaction.
-
Imine Formation: The primary amine attacks the carbonyl carbon of formaldehyde, and subsequent dehydration leads to the formation of an iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine. This step is accompanied by the release of carbon dioxide.
-
Second Methylation: The resulting secondary amine undergoes the same sequence of reactions—formation of a new iminium ion with another molecule of formaldehyde, followed by reduction with formic acid—to yield the tertiary amine.
Applications in Polymer Chemistry
This compound is a valuable monomer in the synthesis of polyamides, analogous to the well-known Nylon polymers. The presence of the methyl groups on the nitrogen atoms significantly influences the properties of the resulting polymer.
Polyamide Synthesis: Interfacial Polymerization
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at room temperature. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other a diacid chloride.
Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride
Materials:
-
This compound
-
Adipoyl chloride (ClCO(CH₂)₄COCl)
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent)
-
Deionized water
-
Beakers
-
Glass rod or forceps
Procedure:
-
Aqueous Phase Preparation: In a beaker, prepare an aqueous solution of this compound and sodium hydroxide. The NaOH is added to neutralize the HCl gas that is a byproduct of the reaction.
-
Organic Phase Preparation: In a separate beaker, prepare a solution of adipoyl chloride in hexane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create two distinct layers. A polymer film will form immediately at the interface.
-
Polymer Collection: Using a glass rod or forceps, gently grasp the polymer film at the center and slowly pull it out of the beaker. A continuous strand of the polyamide can be drawn as the monomers at the interface react and are replenished by diffusion.
-
Washing and Drying: Wash the collected polymer strand thoroughly with water and then with a suitable solvent like ethanol to remove any unreacted monomers and byproducts. Allow the polymer to dry completely.
Impact of N-Methylation on Polyamide Properties:
The methyl groups on the nitrogen atoms of the diamine have a profound effect on the properties of the resulting polyamide compared to an unsubstituted analogue like Nylon 6,6.
-
Reduced Interchain Hydrogen Bonding: The methyl groups replace the hydrogen atoms on the amide nitrogen, preventing the formation of strong hydrogen bonds between the polymer chains. This leads to a decrease in crystallinity, melting point, and tensile strength.
-
Increased Solubility: The reduced interchain interactions make the polymer more soluble in a wider range of organic solvents.
-
Lower Glass Transition Temperature: The increased flexibility of the polymer chains due to weaker intermolecular forces results in a lower glass transition temperature.
These modified properties can be advantageous in applications requiring greater solubility and processability, such as in coatings, adhesives, and specialty fibers.
Applications in Drug Development and Delivery
The unique structural features of this compound make it a highly attractive component in the design of sophisticated drug delivery systems and novel therapeutic modalities.
A Flexible Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The linker plays a critical role in the efficacy of a PROTAC, as its length and flexibility are key determinants in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[] The hexamethylene chain of this compound provides a flexible and optimal length for many PROTAC applications, allowing the two ligands to adopt the necessary orientation for efficient ternary complex formation.[5]
Caption: Role of this compound as a flexible linker in a PROTAC.
Building Block for Cationic Lipids in Gene Delivery
Cationic lipids are essential components of non-viral gene delivery systems, such as liposomes and lipid nanoparticles (LNPs).[9] These lipids possess a positively charged headgroup that can electrostatically interact with the negatively charged phosphate backbone of nucleic acids like mRNA and siRNA, facilitating their encapsulation and delivery into cells.[10]
This compound can be used as a building block in the synthesis of novel cationic lipids. The two secondary amine groups can be functionalized with hydrophobic tails, and the resulting tertiary amines can be quaternized to introduce a permanent positive charge. The flexible hexamethylene spacer can influence the packing of the lipids in the liposome and the overall stability and transfection efficiency of the formulation. The use of such custom-synthesized cationic lipids is an active area of research for improving the efficacy and safety of gene therapies.[11]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautions: Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4] All handling should be performed in a well-ventilated fume hood.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a diamine of significant utility in both fundamental and applied chemical sciences. Its straightforward synthesis, coupled with its unique structural features, makes it a valuable tool for polymer chemists seeking to modulate polymer properties and for medicinal chemists designing advanced drug delivery systems and novel therapeutics like PROTACs. As research in these fields continues to advance, the demand for versatile and well-characterized building blocks like this compound is expected to grow.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Scribd. (n.d.). Synthesis of Nylon-66.
- Troup, R. I., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Bai, L., & Wang, J. (2020).
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
- Bai, N., McQuaid, J. B., & Ciulli, A. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- ResearchGate. (n.d.). Polyamide Syntheses.
- Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipids and Lipid Derivatives for RNA Delivery.
- Archives of Razi Institute. (2023). Safflower-derived cationic lipid nanoparticles: potential impact on the delivery of SARS-CoV-2 mRNA transcripts. Archives of Razi Institute, 78(4), 1169-1178.
- International Journal of Pharmaceutics. (2024). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. International Journal of Pharmaceutics, 651, 123778.
- Chem LibreTexts. (2012, November 19). Polymers: How to Make Nylon.
- National Center for Biotechnology Information. (2021). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Molecular Therapy, 20(5), 1003-1011.
- Dionamix Scientific. (n.d.). Development of Lipids for mRNA Delivery.
- Scientific Research Publishing. (2017). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers.
Sources
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flinnsci.ca [flinnsci.ca]
An In-Depth Technical Guide to the Physical Properties of N,N'-Dimethyl-1,6-hexanediamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N,N'-Dimethyl-1,6-hexanediamine (DMHDA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of values to offer insights into the experimental determination of these properties, emphasizing the rationale behind methodological choices. By grounding the data in established experimental protocols, this guide aims to provide a trustworthy and authoritative resource for the safe and effective use of this versatile diamine in research and development.
Introduction: The Molecular Profile of this compound
This compound, a secondary aliphatic diamine, is a valuable building block in organic synthesis and polymer chemistry. Its structure, featuring a flexible six-carbon chain capped by two methylamino groups, imparts unique properties that make it a versatile reagent in a variety of applications. In the context of drug development and advanced materials science, a thorough understanding of its physical characteristics is paramount for reaction design, process optimization, and safety. This guide delves into the key physical parameters of DMHDA, providing both established data and the experimental context for their determination.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for this compound is presented in the table below. These values, compiled from reputable chemical suppliers and databases, serve as a foundational reference for laboratory applications.[1][2][3]
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 1,6-Bis(methylamino)hexane, N,N'-Dimethylhexamethylenediamine | [1] |
| CAS Number | 13093-04-4 | |
| Molecular Formula | C₈H₂₀N₂ | |
| Molecular Weight | 144.26 g/mol | |
| Appearance | White or colorless to light yellow liquid or solid | [1] |
| Melting Point | 15-18 °C (lit.) | [1][2][3] |
| Boiling Point | 96 °C at 14 mmHg (lit.) | [1][2][3] |
| Density | 0.807 g/mL at 25 °C (lit.) | [1][2][3] |
| Refractive Index (n₂₀/D) | 1.447 (lit.) | [1][2][3] |
| Flash Point | 80 °C (176 °F) | [3] |
| Vapor Pressure | 0.18 mmHg at 25 °C | [3] |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The physical properties listed above are not mere numbers; they are the results of meticulous experimental measurements. Understanding the principles behind these measurements is crucial for appreciating the data's context and for designing new experiments.
Melting Point Determination
The melting point of a substance is a critical indicator of its purity. For this compound, which has a melting point range of 15-18 °C, this property is particularly relevant as it can exist as either a liquid or a solid at or near room temperature.
Causality Behind Experimental Choices: The capillary method is a widely accepted and reliable technique for determining the melting point of organic compounds.[4][5] Its advantages include the use of a small sample size and the ability to observe the melting process clearly. The rate of heating is a critical parameter; a slow heating rate (approximately 1-2 °C per minute) near the expected melting point is essential for achieving an accurate measurement.[6] Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide melting point range.
Self-Validating Protocol:
-
Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.
-
Initial Rapid Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Slow Heating and Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Completion of Melting: The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of this compound is reported at a reduced pressure (96 °C at 14 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point.
Causality Behind Experimental Choices: For small sample volumes, the Thiele tube method is a simple and effective technique for determining the boiling point.[7] This method relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point. By observing the cessation of bubble evolution from an inverted capillary, one can pinpoint the temperature at which the vapor pressure of the sample equals the pressure of the surrounding medium. Distillation is another method, suitable for larger quantities, where the temperature of the vapor in equilibrium with the boiling liquid is measured.[7][8]
Self-Validating Protocol (Thiele Tube Method):
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the sample is observed.
-
Observation of Bubbles: As the boiling point is approached, a continuous stream of bubbles will emerge from the inverted capillary.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.
Diagram: Boiling Point Determination (Thiele Tube)
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Density Measurement
The density of this compound is a fundamental physical property used in various calculations, including the conversion of mass to volume.
Causality Behind Experimental Choices: For accurate and rapid density determination of liquids, modern digital density meters are the standard.[9][10][11] These instruments operate on the oscillating U-tube principle, where the frequency of oscillation of a U-shaped tube filled with the sample is related to the sample's density. This method is highly precise and requires only a small sample volume. Alternatively, the traditional pycnometer method, which involves accurately weighing a known volume of the liquid, can also be used and is considered a primary method.[11][12]
Self-Validating Protocol (Digital Density Meter):
-
Calibration: The digital density meter is calibrated using a certified density standard (e.g., dry air and distilled water) at a known temperature.
-
Sample Introduction: The sample of this compound is injected into the oscillating U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The sample is allowed to equilibrate to the desired temperature (e.g., 25 °C).
-
Measurement: The instrument measures the oscillation period of the U-tube and calculates the density of the sample.
-
Data Recording: The density value is recorded, along with the measurement temperature.
Diagram: Density Measurement Workflow
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 13093-04-4 [chemicalbook.com]
- 3. m.molbase.com [m.molbase.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 10. store.astm.org [store.astm.org]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. ised-isde.canada.ca [ised-isde.canada.ca]
An In-depth Technical Guide to the Solubility of N,N'-Dimethyl-1,6-hexanediamine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Dimethyl-1,6-hexanediamine in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular interactions governing solubility, offers a qualitative framework for solvent selection, and presents a detailed, field-proven protocol for the experimental determination of solubility. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this versatile diamine.
Introduction: The Significance of this compound in Scientific Research
This compound, a linear aliphatic diamine, is a molecule of considerable interest in various scientific domains, particularly in polymer chemistry and drug development. Its structure, featuring two secondary amine functionalities separated by a flexible hexamethylene chain, imparts unique properties that make it a valuable building block for the synthesis of polyamides, polyurethanes, and other polymers. In the pharmaceutical landscape, diamines are integral to the design of novel therapeutic agents and drug delivery systems.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in these applications. A thorough understanding of its solubility behavior is paramount for controlling reaction kinetics, designing efficient purification protocols, and formulating effective drug delivery vehicles.
Theoretical Framework: Understanding the Principles of Amine Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a result of the interplay between its structural features and the properties of the solvent.
The Role of Molecular Structure
This compound possesses both polar and non-polar characteristics. The two secondary amine groups are capable of acting as hydrogen bond acceptors, and the N-H bonds can act as weak hydrogen bond donors. These amine groups contribute to the molecule's polarity. Conversely, the hexamethylene backbone and the two methyl groups are non-polar (hydrophobic) in nature. The overall solubility is a balance between these opposing characteristics.
Solvent Properties Influencing Solubility
-
Polarity: Polar solvents, particularly those capable of hydrogen bonding, are generally good solvents for amines. Solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the amine groups of this compound.
-
Hydrogen Bonding Capacity: The ability of a solvent to engage in hydrogen bonding is a key determinant of its ability to dissolve amines. Solvents with strong hydrogen bond donating or accepting capabilities will exhibit higher solubility for this compound.
-
Dispersion Forces: In non-polar solvents such as hexane or toluene, the primary intermolecular interactions are London dispersion forces. The long, flexible alkyl chain of this compound allows for significant van der Waals interactions with these non-polar solvents, contributing to its solubility.[2]
The interplay of these factors is visually represented in the following diagram:
Caption: Intermolecular forces governing solubility.
Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the diamine's amine groups lead to high solubility. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents allows for dipole-dipole interactions with the amine groups. The absence of strong hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring can interact with the alkyl chain of the diamine via dispersion forces. The overall polarity of the diamine allows for some favorable interaction. Aromatic amines are generally more soluble in aromatic solvents.[3] |
| Non-Polar Aliphatic | Hexane, Heptane | Moderate to Low | The long alkyl chain of the diamine will have favorable dispersion force interactions with aliphatic solvents. However, the polar amine groups may limit the overall solubility. Aliphatic amines tend to be more soluble in aliphatic solvents.[3] |
| Highly Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and have high polarity, leading to strong interactions with the N-H protons and the polar nature of the diamine. |
Experimental Determination of Solubility: A Field-Proven Protocol
For research and development purposes, the experimental determination of solubility is crucial for obtaining precise and reliable data. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique. This protocol is adapted from methodologies described for similar compounds.[4]
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Experimental Workflow
Caption: Isothermal equilibrium solubility determination workflow.
Detailed Step-by-Step Procedure
-
Preparation: Accurately weigh a known amount of the selected organic solvent into the jacketed glass vessel. Add an excess amount of this compound to the solvent to create a slurry.
-
Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to ensure thorough mixing. Allow the system to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Sampling: Once equilibrium is reached, stop the stirring and allow the excess solid (if any) to settle. Carefully withdraw a sample of the clear supernatant solution using a pre-weighed syringe fitted with a syringe filter. The filter is crucial to prevent any undissolved solute from being collected.
-
Quantification: Immediately weigh the collected sample. Dilute the sample with a known volume of a suitable solvent. Analyze the diluted sample using a calibrated gas chromatograph (or another appropriate analytical technique) to determine the concentration of this compound.
-
Calculation: From the concentration and the mass of the sample, calculate the mass of the dissolved diamine. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.
Self-Validating System and Trustworthiness
To ensure the reliability of the obtained data, the following self-validating checks should be incorporated:
-
Approach to Equilibrium: The experiment should be repeated with a shorter and a longer equilibration time to confirm that 24-48 hours is sufficient to reach a stable solubility value.
-
Reproducibility: The entire experiment should be performed in triplicate to assess the precision of the measurements.
-
Purity of Materials: The purity of both the this compound and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, a strong understanding of the principles of intermolecular forces allows for a robust qualitative prediction of its solubility behavior. For applications requiring precise solubility values, the isothermal equilibrium method detailed in this guide provides a reliable and field-proven experimental protocol. This technical guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and facilitating the successful application of this compound in their work.
References
- National Council of Educational Research and Training. (n.d.). Amines. NCERT.
- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
- Quora. (2018, March 30). Are amines soluble in organic solvents?.
- Zhang, L., et al. (2018). Solubility and Thermodynamic Properties of A Hexanediamine Derivative in Pure Organic Solvents and Nonaqueous Solvent Mixtures. Journal of Solution Chemistry, 47(10), 1635-1650.
Sources
Physicochemical Characteristics of N,N'-Dimethyl-1,6-hexanediamine
An In-depth Technical Guide to the Boiling and Melting Points of N,N'-Dimethyl-1,6-hexanediamine
For the modern researcher, scientist, or drug development professional, a precise understanding of a compound's physicochemical properties is fundamental to its application. This compound (CAS: 13093-04-4), a key aliphatic diamine, serves as a versatile building block in various fields, from polymer science to the synthesis of novel pharmaceutical intermediates.[1] Its utility as a monomer in polyamides and polyurethanes, or as a linker in dimeric drug candidates, is intrinsically linked to its thermal behavior.[1] This guide provides an in-depth examination of its boiling and melting points, the methodologies for their determination, and the scientific principles that govern these critical phase transitions.
A comprehensive understanding begins with the compound's core physical data. These properties dictate handling, storage, and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀N₂ | [2][3] |
| Molecular Weight | 144.26 g/mol | [2][3] |
| Melting Point | 15-18 °C (lit.) | [2][4][5] |
| Boiling Point | 96 °C at 14 mmHg (lit.) | [2][4][5] |
| Density | 0.807 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.447 (lit.) | [2] |
Note: "lit." indicates a value obtained from scientific literature.
The melting point range of 15-18 °C suggests that this compound exists as a liquid or low-melting solid at standard room temperature. The boiling point is reported at a reduced pressure (14 mmHg), which is common for compounds that may decompose or oxidize at their atmospheric boiling point.
The Principle of Phase Transitions: Melting and Boiling Points
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][7] For a pure crystalline solid, this transition is typically sharp, occurring over a narrow range (often 0.5-1.0°C).[8] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8][9] Therefore, melting point determination is a crucial, initial indicator of a compound's purity.[8]
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11][12][13] At this temperature, the liquid undergoes bulk vaporization.[13] Since atmospheric pressure can vary with altitude, boiling points are often standardized to 101.325 kPa (760 mmHg).[10][11][12] The boiling point is highly dependent on the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point.
Experimental Determination of the Melting Point
The determination of a melting point, while conceptually simple, requires meticulous technique to ensure accuracy and reproducibility. The methods described here are aligned with established standards, such as those outlined in OECD Guideline 102.[6][7]
The Capillary Method: A Cornerstone Technique
The most common and accessible method for determining the melting point of a powdered solid is the capillary method.[14] The principle involves heating a small sample packed into a thin-walled capillary tube and observing the temperature range over which it melts.[14]
Causality in Protocol Design: The choice of a slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is critical. A rapid heating rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and inaccurate melting range. Using a dry, finely powdered sample ensures uniform heat transfer within the sample itself.[14]
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the this compound sample is anhydrous and, if solid, finely powdered.
-
Capillary Loading: Press the open end of a capillary tube (sealed at one end) into the sample powder. A small amount of sample (1-2 mm high) should be packed into the bottom of the tube by tapping or dropping it through a longer glass tube.[15]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough value.[9]
-
Accurate Determination: Cool the apparatus to at least 10-15 °C below the approximate melting point. Begin heating again at a slow, controlled rate of approximately 1-2 °C/min.
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the last solid particle melts completely.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For this compound, this would be expected in the 15-18 °C range.
Caption: Diagram of a capillary melting point apparatus.
Advanced Methodologies
For higher throughput or more precise thermodynamic data, other methods are employed:
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference.[14] It provides a highly accurate melting point, defined as the extrapolated onset temperature of the endothermic melting peak, and can also reveal other thermal events like decomposition.[16]
-
Kofler Hot Bar: This method uses a metal bar with a linear temperature gradient.[17] The substance is placed directly on the bar, and a sharp line between the solid and liquid phases forms at the melting point temperature.[17]
Experimental Determination of the Boiling Point
Boiling point determination is guided by standards such as OECD Guideline 103, which outlines several reliable methods.[10][11][18] Given that this compound's boiling point is reported under vacuum, methods that can accommodate reduced pressure are essential.
The Micro-Boiling Point (Siwoloboff) Method
This is a common micro-scale technique that relies on the principle of vapor pressure equilibrium. A small amount of liquid is heated in a test tube containing an inverted capillary tube.[13]
Causality in Protocol Design: As the liquid is heated, the air trapped in the inverted capillary expands and is replaced by the sample's vapor.[13][19] A rapid and continuous stream of bubbles emerges when the vapor pressure inside the capillary just exceeds the external pressure.[19] Upon cooling, the vapor pressure drops. The precise moment the bubbling stops and liquid is drawn back into the capillary is when the external pressure equals the liquid's vapor pressure; the temperature at this instant is the boiling point.[13]
Experimental Protocol: Micro-Boiling Point Method
-
Apparatus Setup: Attach a small test tube containing 2-3 mL of this compound to a thermometer.
-
Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with its open end facing down.
-
Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath gradually.
-
Observation (Heating): Observe the inverted capillary. Initially, trapped air will be expelled. As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[20]
-
Observation (Cooling): Turn off the heat and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature.
-
Recording: The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[20]
-
Vacuum Application: For vacuum determination, the entire apparatus is connected to a vacuum source and a manometer to measure the pressure accurately. The same principle of observing the cessation of bubbling upon cooling applies.
Caption: Setup for micro-boiling point determination.
Alternative Methodologies
Other methods described by the OECD include:
-
Ebulliometer: A specialized apparatus designed for highly accurate boiling point measurements. It measures the temperature of the vapor-liquid equilibrium directly.
-
Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals 760 mmHg (or any other specified pressure). This method has the advantage of providing vapor pressure data across a range of temperatures.[10][11]
-
Distillation Method: For larger quantities, a standard distillation setup can be used. The boiling point is the stable temperature observed on the thermometer in the distillation head during a slow, steady distillation.[20]
Field Insights and Data Interpretation
The reported melting range of 15-18 °C for this compound is characteristic of a substance that is near-liquid at ambient temperatures. This relatively low melting point, compared to its parent compound hexamethylenediamine (m.p. 41 °C), is due to the N-methylation.[21] The methyl groups can disrupt the intermolecular hydrogen bonding that is more prevalent and ordered in the primary diamine, thus requiring less energy to break the crystal lattice.
The boiling point of 96 °C at 14 mmHg is a critical piece of data for purification by vacuum distillation. Attempting to distill this compound at atmospheric pressure (760 mmHg) would require a significantly higher temperature, which could lead to thermal decomposition, a common issue for amines. The ability to purify the material at a lower temperature ensures its chemical integrity is maintained.
Conclusion
The melting and boiling points are not mere numbers but are foundational properties that inform purity, structure, and handling protocols for this compound. A thorough understanding and precise application of standardized methodologies, such as the capillary and micro-boiling point techniques, are indispensable for researchers. These methods, validated by international guidelines, provide a self-validating system for ensuring the quality and identity of this crucial chemical building block, thereby upholding the integrity of subsequent research and development efforts.
References
- OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
- OECD iLibrary, Test No. 103: Boiling Point. [Link]
- EUROLAB, OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]
- Westlab Canada (2023), Measuring the Melting Point. [Link]
- JoVE (2020), Video: Boiling Points - Concept. [Link]
- University Handout, Experiment name / Determin
- University of Calgary, Melting point determin
- Analytice (2020), OECD n°102: Melting point/Melting interval. [Link]
- SSERC, Melting point determin
- Google Books, OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point.
- University of Calgary, BOILING POINT DETERMIN
- OECD (1995), Test No. 102: Melting Point/ Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
- OECD iLibrary, Test No. 102: Melting Point/ Melting Range. [Link]
- BYJU'S, Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
- JoVE (2020), Video: Boiling Points - Procedure. [Link]
- LCS Laboratory Inc.
- University Handout (2021), EXPERIMENT (1)
- European Commission, A.1.
- Regulations.gov (2018), Final Report Determination of Melting Point of RCX 18-839. [Link]
- PubChem - NIH, Hexamethylenediamine | C6H16N2 | CID 16402. [Link]
- Stenutz, hexamethylenediamine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 13093-04-4 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 13093-04-4 [chemicalbook.com]
- 5. This compound | 13093-04-4 [amp.chemicalbook.com]
- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. westlab.com [westlab.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. enfo.hu [enfo.hu]
- 18. laboratuar.com [laboratuar.com]
- 19. Video: Boiling Points - Procedure [jove.com]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. hexamethylenediamine [stenutz.eu]
A Technical Guide to the Spectral Analysis of N,N'-Dimethyl-1,6-hexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-1,6-hexanediamine is a symmetrical secondary diamine that serves as a versatile building block in organic synthesis and materials science. Its structure, featuring two secondary amine functionalities separated by a flexible six-carbon aliphatic chain, makes it a valuable precursor for the synthesis of polyamides, polyurethanes, and other polymers. Furthermore, its derivatives have been explored for applications in drug development and gene delivery. Accurate structural elucidation and purity assessment of this compound are paramount for ensuring the desired properties and reactivity in these applications. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The structural confirmation of this compound, with the chemical formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol , relies on the synergistic interpretation of data from these complementary analytical techniques.[1][2][3][4][5] This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a thorough interpretation of the spectral data.
Molecular Structure
The structure of this compound is fundamental to understanding its spectral characteristics. The molecule's symmetry will be a recurring theme in the interpretation of its NMR spectra.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O). The choice of solvent can influence the chemical shift of the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as the natural abundance of ¹³C is low.
-
Spectral Width: 0-100 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
¹H NMR Spectral Data (Predicted)
Due to the lack of publicly available experimental spectra, the following is a detailed prediction based on the molecular structure and known chemical shift ranges for similar functional groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.42 | Singlet | 6H | N-CH₃ |
| ~2.57 | Triplet | 4H | N-CH₂ -CH₂- |
| ~1.50 | Multiplet | 4H | -CH₂-CH₂ -CH₂- |
| ~1.35 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| ~1.1 (variable) | Broad Singlet | 2H | N-H |
Interpretation of the ¹H NMR Spectrum:
-
N-CH₃ Protons (a): The six protons of the two equivalent methyl groups attached to the nitrogen atoms are expected to appear as a sharp singlet around 2.42 ppm. Their equivalence is due to the free rotation around the C-N bonds and the overall symmetry of the molecule.
-
N-CH₂ Protons (b): The four protons of the two methylene groups directly attached to the nitrogen atoms are chemically equivalent. They are expected to appear as a triplet around 2.57 ppm due to coupling with the adjacent methylene protons (c).
-
Aliphatic CH₂ Protons (c and d): The inner methylene groups of the hexane chain will produce overlapping multiplets in the aliphatic region, typically between 1.3 and 1.6 ppm. The protons of the two methylene groups at position c are equivalent, as are the protons of the two methylene groups at position d.
-
N-H Proton (e): The two protons on the nitrogen atoms are equivalent and will likely appear as a broad singlet. The chemical shift of this proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In the presence of D₂O, this peak would disappear due to proton-deuterium exchange.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~51.8 | C H₂-N |
| ~36.5 | C H₃-N |
| ~30.0 | -CH₂-C H₂-CH₂-N |
| ~27.2 | -CH₂-C H₂-CH₂- |
Interpretation of the ¹³C NMR Spectrum:
Due to the molecule's symmetry, only four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
C-1 and C-6 (α to N): The two equivalent methylene carbons directly attached to the nitrogen atoms are the most deshielded of the aliphatic carbons and are predicted to resonate around 51.8 ppm.
-
N-CH₃ Carbons: The two equivalent methyl carbons attached to the nitrogen atoms are expected to appear at approximately 36.5 ppm.
-
C-2 and C-5 (β to N): These two equivalent methylene carbons are predicted to have a chemical shift of around 30.0 ppm.
-
C-3 and C-4 (γ to N): The two central and equivalent methylene carbons are the most shielded and are expected to resonate at approximately 27.2 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features will be the absorptions corresponding to the N-H and C-H bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
IR Spectral Data and Interpretation
An IR spectrum of this compound is available on ChemicalBook.[6] The interpretation of the key absorption bands is as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3280 | Medium, broad | N-H stretching vibration |
| 2920-2940 | Strong | Asymmetric C-H stretching (CH₂ and CH₃) |
| 2850-2860 | Strong | Symmetric C-H stretching (CH₂ and CH₃) |
| ~1460 | Medium | C-H bending (scissoring) of CH₂ and CH₃ |
| ~1120 | Medium | C-N stretching of aliphatic amine |
Interpretation of the IR Spectrum:
-
N-H Stretch: The presence of a secondary amine is confirmed by the medium-intensity, broad absorption band around 3280 cm⁻¹. This band is characteristic of the N-H stretching vibration in secondary amines.[7][8] Primary amines would show two bands in this region, while tertiary amines would show none.
-
C-H Stretches: The strong absorption bands in the 2850-2940 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the aliphatic chain.[7]
-
C-H Bends: The absorption around 1460 cm⁻¹ is due to the scissoring (bending) vibrations of the CH₂ and CH₃ groups.
-
C-N Stretch: A medium-intensity band around 1120 cm⁻¹ is indicative of the C-N stretching vibration of an aliphatic amine.[8]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Mass Spectral Data and Interpretation
The electron ionization mass spectrum of this compound is available in the NIST WebBook.[9]
Key Fragments in the Mass Spectrum:
| m/z | Relative Intensity | Proposed Fragment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 129 | Low | [M - CH₃]⁺ |
| 86 | Moderate | [CH₃NH(CH₂)₄]⁺ |
| 72 | High | [CH₃NH(CH₂)₃]⁺ |
| 58 | High | [CH₃NH(CH₂)₂]⁺ |
| 44 | Base Peak | [CH₃NH=CH₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z 144, which corresponds to the molecular weight of this compound (C₈H₂₀N₂). The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.[7]
-
Alpha-Cleavage: The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. The base peak at m/z 44 is a result of α-cleavage, leading to the formation of the [CH₃NH=CH₂]⁺ ion. This is a characteristic fragmentation for N-methyl alkyl amines.
-
Other Fragments: The peaks at m/z 58, 72, and 86 likely arise from subsequent fragmentation of the molecular ion or larger fragment ions, involving cleavage along the hydrocarbon chain. The peak at m/z 129 corresponds to the loss of a methyl group from the molecular ion.
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. whitman.edu [whitman.edu]
- 3. This compound|13093-04-4 - MOLBASE Encyclopedia [m.molbase.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Use of N,N'-Dimethyl-1,6-hexanediamine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile
N,N'-Dimethyl-1,6-hexanediamine (CAS: 13093-04-4), a diamine often utilized as a building block or monomer in chemical synthesis, presents moderate but manageable hazards that necessitate rigorous safety protocols.[1][2] This guide provides a comprehensive framework for its safe handling, storage, and emergency management, grounded in an understanding of its specific chemical properties and toxicological profile. The core safety tenet for this compound is the prevention of direct contact and inhalation through engineered controls and appropriate personal protective equipment. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Key Chemical & Physical Properties
Understanding the physical characteristics of a chemical is the first step in a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform the specific handling and storage requirements.
| Property | Value | Source |
| Synonyms | N,N'-Dimethyl-1,6-diaminohexane, DMHDA | [1][2][3] |
| Molecular Formula | C₈H₂₀N₂ | [2] |
| Molecular Weight | 144.26 g/mol | |
| Appearance | Liquid | [2] |
| Density | 0.807 g/mL at 25 °C | [2] |
| Boiling Point | 96 °C at 14 mmHg | [2] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.447 | [2] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties to the skin, eyes, and respiratory system.[2][3] While not classified as acutely corrosive like its parent compound, hexamethylenediamine, the potential for significant irritation demands that it be handled with the same level of respect as a corrosive agent.[4]
| GHS Classification | Hazard Class | Hazard Statement |
| Pictogram |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | GHS07 |
| Signal Word | Warning | |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
The causality for these classifications lies in the chemical nature of the amine functional groups. Amines are basic and can disrupt the lipid bilayers of cells and denature proteins upon contact, leading to irritation and cell damage. Inhalation of vapors can irritate the mucous membranes of the entire respiratory tract.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and PPE is essential for minimizing exposure. The choice of specific PPE is not merely a checklist item but a risk-based decision grounded in the task being performed.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary control to prevent inhalation of vapors, which can cause respiratory irritation.[3][4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
-
Safety Stations: A safety shower and eyewash station must be immediately accessible (within a 10-second travel distance) from the handling area.[5][6] Regular testing of this equipment is a mandatory, self-validating step before commencing work.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is contingent on the scale and nature of the procedure. The following diagram outlines a logical workflow for determining the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure.
-
Skin Protection: A standard lab coat is required. For handling larger quantities, chemically resistant aprons or sleeves should be utilized.[5] Nitrile or neoprene gloves are recommended. Given that no glove material offers indefinite protection, it is crucial to inspect gloves before use and change them immediately if contamination is suspected.[3]
-
Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a ventilation failure or a large spill, a full-face respirator with an organic vapor/ammonia cartridge should be used.[3][4]
Safe Handling and Storage Protocols
Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, ensuring safety checks are performed at each stage.
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Verify the safety shower and eyewash station are unobstructed and have been recently tested.
-
Don the required PPE as determined by your risk assessment (see Section 3.2).
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Aliquotting/Transfer:
-
Keep the primary container of this compound tightly closed when not in use.
-
Use a clean pipette or syringe for transfers to prevent contamination and minimize drips.
-
Perform all transfers over a secondary containment tray (e.g., a plastic or metal tray) to contain any potential spills.
-
-
Post-Handling:
-
Tightly seal the primary container.
-
Decontaminate any surfaces within the fume hood that may have been exposed.
-
Carefully remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[3]
-
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[3] The storage location should be a designated corrosives or combustibles cabinet, depending on institutional guidelines.
-
Container: Keep the container tightly closed to prevent the absorption of moisture and carbon dioxide from the air, which can react with amines.[3][4]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] A reaction with these substances can be highly exothermic and potentially violent.
Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical. All personnel working with this chemical must be familiar with these procedures beforehand.
First Aid Measures
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes.[7] | Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[3][7] | Seek immediate medical attention. Delay can result in serious eye damage. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[3] | Seek medical attention if symptoms such as coughing or shortness of breath persist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink 2-4 glasses of water or milk.[7] | Seek immediate medical attention. |
Spill Management Workflow
The following workflow outlines the logical steps for responding to a spill.
Caption: Logical workflow for responding to a chemical spill.
For small spills (generally <100 mL) within a fume hood:
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Wearing appropriate PPE, carefully collect the absorbed material into a sealable, labeled waste container.
-
Clean the spill area with a suitable decontaminating solution.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Disposal Considerations
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous chemical waste.[3]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).
-
Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EH&S office.[3]
References
- N1,N6-Dimethyl-1,6-hexanediamine SDS, 13093-04-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/N1,N6-Dimethyl-1,6-hexanediamine-cas-13093-04-4.html
- This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=13093-04-4
- Safety Data Sheet 1,6-Hexanediamine. Carolina Biological Supply Company. URL: https://www.carolina.com/sds/867570_1_6-Hexanediamine.pdf
- SAFETY DATA SHEET - 1,6-Hexanediamine solution. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC411560010&productDescription=1%2C6-HEXANEDIAMINE+10ML&vendorId=VN00032119&countryCode=US&language=en
- Material Safety Data Sheet - N,N,N',N' - Tetramethyl-1,6-hexanediamine, 99%. Cole-Parmer. URL: https://www.coleparmer.com/sds/20/20250-80.pdf
- This compound 98. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/407336
- SAFETY DATA SHEET - Hexamethylenediamine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h11696
- Material Safety Data Sheet - 1,6-Hexanediamine. Harper College. URL: https://www.harpercollege.edu/campus-safety/emergency/msds/_msds/1,6-Hexanediamine.pdf
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to N,N'-Dimethyl-1,6-hexanediamine: From Sourcing to Specialized Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Diamine
N,N'-Dimethyl-1,6-hexanediamine (DMHDA) is a symmetrically substituted secondary diamine that has emerged as a critical building block and functional monomer in a multitude of advanced applications, ranging from high-performance polymers to innovative biomedical technologies. Its unique structural attributes—two secondary amine functionalities separated by a flexible six-carbon aliphatic chain—confer a distinct reactivity profile that sets it apart from its primary diamine counterpart, 1,6-hexanediamine. This guide, curated from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of DMHDA, encompassing its commercial availability, key applications with mechanistic insights, and practical, field-proven protocols. Our focus will be on not just the "how," but the "why," enabling researchers and developers to harness the full potential of this versatile molecule.
I. Sourcing and Qualification of this compound: A Critical First Step
The success of any research or development project hinges on the quality and consistency of the starting materials. Sourcing this compound requires a systematic approach to supplier evaluation and material qualification.
Identifying Commercial Suppliers
A number of reputable chemical suppliers offer this compound in various grades and quantities. The choice of supplier will depend on the scale of the project, purity requirements, and the need for regulatory and documentation support.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | ≥98% | A well-established supplier with extensive documentation and a global distribution network. Often the first choice for research and development quantities. |
| TCI America | >97.0% (GC) | Offers a range of purities and is a reliable source for laboratory-scale synthesis.[1] |
| Amerigo Scientific | 98% | A specialized distributor serving the life sciences, providing high-quality reagents.[2] |
| Synscale Tech Inc. | 98% | Offers customized quantities, from grams to kilograms, catering to both research and scale-up needs.[3] |
| ChemicalBook | Varies | A platform that connects buyers with various manufacturers, primarily in Asia. Useful for sourcing larger quantities and comparing prices.[4] |
| Chongqing Chemdad Co. | Varies | A manufacturer and supplier based in China, offering different grades of the product.[5] |
Qualification Workflow: Ensuring Consistency and Purity
A robust qualification process is essential to mitigate risks associated with batch-to-batch variability. The following workflow is recommended:
Caption: A workflow for qualifying commercial suppliers of this compound.
Essential Analytical Techniques for Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any organic impurities. The ¹H NMR spectrum of this compound is characterized by distinct signals for the N-methyl protons and the different methylene groups in the hexane chain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying volatile impurities. The mass spectrum of this compound will show a characteristic fragmentation pattern, which can be compared against a reference spectrum.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups, such as the N-H stretch of the secondary amine and the C-H stretches of the alkyl chain.
II. Key Applications in Polymer Science and Organic Synthesis
The utility of this compound stems from its bifunctional nature and the specific reactivity of its secondary amine groups.
Polyurethane Synthesis: The Advantage of Secondary Amines
In the synthesis of polyurethanes, diamines can be used as chain extenders. The choice between a primary and a secondary diamine has a profound impact on the final polymer properties.
Causality Behind the Choice:
-
Primary Diamines (e.g., 1,6-hexanediamine): Each primary amine group has two reactive hydrogens, allowing for the formation of a highly cross-linked, thermoset polymer. This leads to rigid materials with high thermal stability.
-
Secondary Diamines (e.g., this compound): Each secondary amine group has only one reactive hydrogen. This limits the degree of cross-linking, leading to more linear, thermoplastic polyurethanes.[7] These materials are often more flexible and can be processed using techniques like injection molding and extrusion.[7]
The use of secondary aromatic diamines has been shown to provide acceptable pot lives and result in polyurethanes with a variety of desirable properties.[7]
Epoxy Resins: A Versatile Curing Agent
This compound can also function as a curing agent for epoxy resins. The lone pair of electrons on the nitrogen atoms act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring, leading to ring-opening and the formation of a cross-linked polymer network.
Caption: The role of this compound as a curing agent for epoxy resins.
Dental Resins: A Polymerizable Co-initiator
A significant application of this compound is in the formulation of dental composites. It can be chemically modified to create a monomer that acts as both a co-initiator and a reactive diluent.[8]
Experimental Insight:
In a study by Nie and Bowman (2002), N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) was synthesized.[8] This modified diamine was found to be a viable alternative to conventional amine co-initiators in dental resins.[8] A key advantage is that NDMH can copolymerize with the other monomers in the resin, which limits the amount of extractable, potentially cytotoxic, small molecules.[8]
Protocol for the Synthesis of a Polymerizable Co-initiator (Based on Nie and Bowman, 2002):
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Addition of Reactant: Slowly add 2-isocyanatoethyl methacrylate to the solution at 0°C. The isocyanate groups will react with the secondary amine groups of the diamine.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for several hours, monitoring the disappearance of the isocyanate peak by FTIR spectroscopy.
-
Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting product, NDMH, can be further purified if necessary.
III. Biomedical Applications: Gene Delivery and Beyond
The cationic nature of protonated this compound makes it an attractive candidate for biomedical applications, particularly in the design of non-viral gene delivery vectors.
Synthesis of Degradable Poly(amino alcohol ester)s for Gene Transfection
Researchers have synthesized degradable poly(amino alcohol ester)s through the nucleophilic addition of this compound to diglycidyl adipate. These polymers can condense DNA into nanoparticles and have shown potential for gene transfection with low cytotoxicity.
Self-Validating System:
The success of these polymers lies in their multi-faceted design:
-
Cationic Nature: The protonated amine groups electrostatically interact with the negatively charged phosphate backbone of DNA, leading to the formation of compact nanoparticles that protect the DNA from degradation.
-
Ester Linkages: The presence of ester bonds in the polymer backbone allows for hydrolytic degradation into smaller, non-toxic molecules, which is a critical feature for biocompatibility.
-
Proton Sponge Effect: The amine groups can buffer the endosomal pH, leading to osmotic swelling and rupture of the endosome, which facilitates the release of the DNA into the cytoplasm.
Experimental Protocol for the Synthesis of Poly(amino alcohol ester)s (Conceptual):
-
Monomer Preparation: Prepare equimolar solutions of this compound and a diglycidyl ester (e.g., diglycidyl adipate) in a suitable solvent (e.g., DMSO).
-
Polymerization: Mix the two solutions and heat at a controlled temperature (e.g., 70-90°C) for a specified period (e.g., 24-48 hours) under an inert atmosphere.
-
Purification: Precipitate the resulting polymer in a non-solvent (e.g., diethyl ether), followed by washing and drying under vacuum.
-
Characterization: Characterize the polymer's molecular weight and structure using techniques like gel permeation chromatography (GPC) and NMR spectroscopy.
IV. Conclusion: A Molecule of Growing Importance
This compound is a versatile and valuable chemical for researchers and drug development professionals. Its unique properties, stemming from the presence of two secondary amine groups, allow for the creation of materials with tailored characteristics, from flexible polyurethanes to biocompatible gene delivery vectors. By understanding the causality behind its reactivity and following robust sourcing and experimental protocols, the scientific community can continue to unlock new and innovative applications for this important molecule.
V. References
-
Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. Biomaterials, 23(4), 1221–1226. [Link]
-
Synscale Tech Inc. N,N′-Dimethyl-1,6-hexanediamine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16402, Hexamethylenediamine. [Link]
-
Google Patents. Secondary aromatic diamines as curing agents in polyurethane manufacturing.
-
Green, J. J., Langer, R., & Anderson, D. G. (2008). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in molecular biology (Clifton, N.J.), 433, 149–159. [Link]
-
Nugraha, A., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC/MS Spectra on Identifying the Chemical Structure: A Step-by-Step Guide. Indonesian Journal of Multidisciplinary Research, 1(2), 173-182. [Link]
-
Amerigo Scientific. N,N′-Dimethyl-1,6-hexanediamine (98%). [Link]
-
Chemdad. This compound. [Link]
-
Atabaki, F., & Mohammadi, F. (2019). Synthesis of poly(urethane-urea)s based on novel macro-diamines: enhanced mechanical properties. Journal of Applied Chemistry, 14(53), 9-22. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244). [Link]
-
NIST. 1,6-Hexanediamine, N,N'-dimethyl-. [Link]
-
American Chemical Society. Introduction to Polyurethane Chemistry. [Link]
-
White Rose eTheses Online. Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters. [Link]
-
MDPI. The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. [Link]
-
MDPI. A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. [Link]
-
ACS Publications. Polyurethane and Its Composites: Synthesis to Application. [Link]
-
MDPI. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]
-
Semantic Scholar. Amino alcohol-based degradable poly(ester amide) elastomers. [Link]
Sources
- 1. N,N'-Dimethyl-1,6-diaminohexane 97.0+%, TCI America 10 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. N,N′-Dimethyl-1,6-hexanediamine (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. synscaletech.com [synscaletech.com]
- 4. This compound | 13093-04-4 [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1,6-Hexanediamine, N,N'-dimethyl- [webbook.nist.gov]
- 7. US4578446A - Secondary aromatic diamines as curing agents in polyurethane manufacturing - Google Patents [patents.google.com]
- 8. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N'-Dimethyl-1,6-hexanediamine
Abstract: This technical guide provides a comprehensive overview of N,N'-Dimethyl-1,6-hexanediamine, a versatile aliphatic diamine. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical structure, physicochemical properties, synthesis, and purification, as well as its spectroscopic signature. Furthermore, it explores the compound's key chemical reactions and diverse applications, particularly in polymer science and as a building block in organic synthesis. Safety protocols and handling procedures are also thoroughly addressed. This guide aims to be an essential resource, blending foundational knowledge with practical, field-proven insights to support laboratory and development endeavors.
Introduction and Core Attributes
This compound is a bifunctional organic compound featuring two secondary amine groups at the terminal ends of a six-carbon aliphatic chain. This structure, with its flexible hexamethylene spacer, makes it a valuable reagent in a multitude of chemical applications.[1] Its CAS number is 13093-04-4, and it is also known by synonyms such as 1,6-Bis(methylamino)hexane and N,N'-Dimethyl-1,6-diaminohexane.[2][3] The lone pair of electrons on each nitrogen atom imparts significant nucleophilicity and basicity to the molecule, which is further enhanced by the electron-donating inductive effect of the two methyl groups.[1] This heightened reactivity, compared to its primary amine analog 1,6-hexanediamine, is central to its utility in chemical synthesis.[1]
The primary applications for this diamine are found in polymer science, where it functions as a monomer or a curing agent for materials like polyamides and polyurethanes.[1] It also serves as a versatile building block for creating more complex molecules, including macrocycles, metal coordination ligands, and as a linker in the development of dimeric drug candidates.[1]
Chemical Structure and Identifiers
The structural representation of this compound is fundamental to understanding its chemical behavior.
Caption: Chemical structure of this compound.
Key Identifiers:
-
IUPAC Name: N,N'-dimethylhexane-1,6-diamine[1]
-
CAS Number: 13093-04-4[2]
-
Molecular Formula: C₈H₂₀N₂[4]
-
Linear Formula: CH₃NH(CH₂)₆NHCH₃[2]
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a colorless to light yellow liquid or a low-melting solid.
| Property | Value | Source(s) |
| Melting Point | 15-18 °C | [5] |
| Boiling Point | 96 °C at 14 mmHg | [5] |
| Density | 0.807 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.447 | [5] |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| pKa | 11.06 ± 0.10 (Predicted) | [6] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |
Synthesis and Purification
While commercially available from numerous suppliers, understanding the synthesis of this compound is valuable for specialized applications or isotopic labeling studies. A common laboratory-scale synthesis involves the reductive amination of a suitable precursor.
General Synthesis Workflow: Reductive Amination
A prevalent method for synthesizing secondary amines like this compound is through the reductive amination of a dialdehyde or the direct alkylation of a diamine. The following represents a generalized workflow for the alkylation of 1,6-hexanediamine.
Caption: Generalized workflow for the synthesis and purification of this compound.
Example Protocol: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a classic method for the methylation of primary amines using excess formic acid and formaldehyde.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-hexanediamine.
-
Add an excess of formaldehyde (as an aqueous solution, formalin) and formic acid.
-
Heat the reaction mixture to reflux (approximately 100 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution strongly alkaline by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: A proton NMR spectrum provides detailed information about the hydrogen environments. Key expected signals would include a singlet for the N-methyl protons (CH₃-N) and multiplets for the methylene protons (-(CH₂)₆-) of the hexane chain. The protons on the nitrogen (N-H) would also produce a distinct signal.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the methyl carbons and the different carbons within the hexamethylene chain, confirming the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key absorptions would include N-H stretching and bending vibrations, as well as C-H stretching and bending from the alkyl groups.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 144.26, along with characteristic fragmentation patterns.
Key Reactions and Applications
The dual secondary amine functionality of this compound makes it a valuable intermediate in various synthetic applications.[1]
Polymer Science
This diamine is a key monomer in the synthesis of certain polyamides and polyurethanes. Its reaction with diacyl chlorides or diisocyanates leads to the formation of polymer chains. The methyl groups on the nitrogen atoms can influence the properties of the resulting polymer, such as reducing hydrogen bonding and altering solubility and thermal characteristics compared to polymers made from the unsubstituted 1,6-hexanediamine.[1]
Organic Synthesis Building Block
This compound serves as a versatile building block in organic chemistry.[5]
-
Dental Resins: It can be used to synthesize monomers like N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), which acts as a co-initiator and reactive diluent in dental resins.[5]
-
Gene Transfection Vectors: Through nucleophilic addition with compounds like diglycidyl adipate, it can form degradable poly(amino alcohol ester) polymers, which have potential applications as gene transfection vectors.[5]
-
Hydroxyurethanes: It reacts with propylene carbonate to form hydroxyurethanes, which are components of non-isocyanate polyurethanes.[5]
Ligand and Macrocycle Formation
The two nitrogen atoms can act as donor atoms in the formation of coordination complexes with metal ions. The flexible hexamethylene linker allows it to form chelate rings and act as a building block for more complex macrocyclic ligands.
Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires careful handling.
-
Hazard Identification: It is known to cause severe skin burns and eye damage.[7] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep it in a dark place under an inert atmosphere.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]
Conclusion
This compound is a chemical of significant utility, bridging the gap between simple aliphatic building blocks and complex functional materials. Its well-defined structure, characterized by two nucleophilic secondary amine centers separated by a flexible six-carbon chain, provides a predictable platform for chemical transformations. For researchers in polymer science, organic synthesis, and materials development, a thorough understanding of its properties, reactivity, and handling is paramount for its effective and safe application. This guide has consolidated the essential technical information to support and inform such endeavors.
References
- Sigma-Aldrich. This compound 98%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d161101
- Amerigo Scientific. N,N′-Dimethyl-1,6-hexanediamine (98%). URL: https://www.amerigoscientific.com/n-n-dimethyl-1-6-hexanediamine-98-1329249.html
- TCI Chemicals. N,N'-Dimethyl-1,6-diaminohexane. URL: https://www.tcichemicals.com/US/en/p/D1298
- Tokyo Chemical Industry Co., Ltd. N,N'-Dimethyl-1,6-diaminohexane. URL: https://www.tcichemicals.com/BE/en/p/D1298
- Synscale Tech Inc. N,N′-Dimethyl-1,6-hexanediamine. URL: https://www.synscaletech.com/n-n-dimethyl-1-6-hexanediamine-cas-13093-04-4/
- ChemicalBook. This compound - Safety Data Sheet. URL: https://www.chemicalbook.com/ProductMSDSDetailCB9164866_EN.htm
- ChemicalBook. This compound | 13093-04-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9164866.htm
- ChemicalBook. This compound CAS#: 13093-04-4. URL: https://www.chemicalbook.com/ProductProperty_US_CB9164866.aspx
- ECHEMI. N1,N6-Dimethyl-1,6-hexanediamine SDS, 13093-04-4 Safety Data Sheets. URL: https://www.echemi.com/sds/N1,N6-Dimethyl-1,6-hexanediamine-cas-13093-04-4.html
- Santa Cruz Biotechnology, Inc. N,N′-Dimethyl-1,6-hexanediamine. URL: https://www.scbt.com/p/n-n-dimethyl-1-6-hexanediamine-13093-04-4
- Benchchem. This compound | High-Purity Reagent. URL: https://www.benchchem.com/product/b1204190
- MOLBASE. This compound|13093-04-4. URL: https://www.molbase.
- Sigma-Aldrich. This compound 98%. URL: https://www.sigmaaldrich.
- Sigma-Aldrich. This compound 98%. URL: https://www.sigmaaldrich.com/product/aldrich/d161101
- Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h11696
- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/msds?productName=AC411560000
- ChemicalBook. N,N,N',N'-Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/111-18-2_1HNMR.htm
- Chongqing Chemdad Co., Ltd. This compound. URL: https://www.chemdad.com/n-n-dimethyl-1-6-hexanediamine-cas-13093-04-4/
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N′-Dimethyl-1,6-hexanediamine (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 13093-04-4 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. N,N'-Dimethyl-1,6-diaminohexane | 13093-04-4 | TCI EUROPE N.V. [tcichemicals.com]
- 8. echemi.com [echemi.com]
An In-Depth Technical Guide to the Reactivity Profile of N,N'-Dimethyl-1,6-hexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-1,6-hexanediamine, a symmetrically substituted secondary diamine, is a versatile and highly reactive building block in modern organic synthesis and polymer chemistry. Its unique structural features—two nucleophilic secondary amine functionalities separated by a flexible six-carbon aliphatic chain—govern its reactivity and make it a valuable component in a diverse range of applications, from the synthesis of specialty polymers to the development of novel pharmaceutical intermediates. This guide provides a comprehensive overview of the reactivity profile of this compound, offering insights into its fundamental chemical behavior, detailed experimental protocols for key transformations, and an exploration of its applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 13093-04-4 | [1] |
| Molecular Formula | C₈H₂₀N₂ | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 96 °C at 14 mmHg | [1] |
| Melting Point | 15-18 °C | [1] |
| Density | 0.807 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.447 | [1] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [1] |
Core Reactivity: A Tale of Two Nucleophiles
The reactivity of this compound is fundamentally dictated by the lone pair of electrons on each of its two nitrogen atoms. These lone pairs render the molecule a potent bifunctional nucleophile, capable of reacting with a wide array of electrophilic species. The presence of electron-donating methyl groups on the nitrogen atoms enhances their nucleophilicity compared to the parent 1,6-hexanediamine. However, these methyl groups also introduce a degree of steric hindrance, which can influence the rate and outcome of certain reactions.[2] The flexible hexamethylene spacer allows the two amine groups to react independently or in concert, depending on the nature of the electrophile and the reaction conditions.
Acylation: Formation of Amides
This compound readily undergoes acylation with electrophilic acylating agents such as acid chlorides and acid anhydrides to form the corresponding N,N'-disubstituted amides. This reaction is a cornerstone of organic synthesis, providing a reliable method for the introduction of acyl groups.[3]
Reaction Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen atom of the diamine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride from an acid chloride) yields the stable amide product. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[3]
Experimental Protocol: Diacylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (2.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N,N'-diacetyl-N,N'-dimethyl-1,6-hexanediamine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Self-Validation: The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield for this type of reaction is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.
Alkylation: Synthesis of Quaternary Ammonium Salts and Higher Amines
The nucleophilic nitrogen atoms of this compound readily participate in nucleophilic substitution reactions with alkyl halides. Depending on the stoichiometry of the alkylating agent, this can lead to the formation of mono- or di-quaternary ammonium salts. This reactivity is fundamental to the synthesis of cationic surfactants, phase-transfer catalysts, and other functionalized materials.[2]
Reaction Principle: The alkylation of amines with alkyl halides typically proceeds via an Sɴ2 mechanism. The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion as a leaving group. The reaction of a secondary amine with an alkyl halide will produce a tertiary amine, which can then undergo a second alkylation to form a quaternary ammonium salt.
Conceptual Workflow: Synthesis of a Diquaternary Ammonium Salt
Caption: Formation of a bis-enamine from this compound and a ketone.
Polymerization Reactions: A Bifunctional Monomer
The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization. It can be incorporated into a variety of polymer backbones, imparting flexibility and specific chemical properties to the resulting materials.
Polyamide Synthesis
This compound can react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyamides. The resulting polymers contain N-methylated amide linkages, which can influence their properties, such as solubility and resistance to hydrogen bonding, when compared to polyamides derived from primary diamines. [4][5][6][7] Reaction Principle: The polymerization proceeds through a series of nucleophilic acyl substitution reactions, forming amide bonds that link the monomer units together. When using a diacyl chloride, the reaction is typically rapid and can be performed at lower temperatures. [4][5][6][7]
Experimental Protocol: Interfacial Polymerization of a Polyamide
Materials:
-
This compound
-
Adipoyl chloride
-
Sodium hydroxide
-
Water
-
Hexane (or other suitable organic solvent)
-
Beaker
-
Tweezers or glass rod
Procedure:
-
Prepare an aqueous solution of this compound containing a stoichiometric amount of sodium hydroxide to neutralize the HCl that will be formed.
-
Prepare a solution of adipoyl chloride in an organic solvent that is immiscible with water, such as hexane.
-
Carefully pour the organic solution of adipoyl chloride onto the aqueous solution of the diamine in a beaker, creating two distinct layers.
-
A film of the polyamide will form at the interface of the two layers.
-
Using tweezers or a glass rod, gently grasp the polymer film and pull it out of the beaker. A continuous rope of the polyamide can be drawn as the monomers at the interface react.
-
Wash the resulting polymer thoroughly with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.
-
Allow the polymer to dry.
Self-Validation: The formation of a solid polymer at the interface is a clear indication of a successful reaction. The properties of the resulting polyamide, such as its melting point and solubility, can be characterized. It is important to note that side reactions, such as the hydrolysis of the acyl chloride, can occur, which may affect the molecular weight and yield of the polymer. [8]
Epoxy Resin Curing Agent
This compound can function as a curing agent for epoxy resins. The secondary amine groups react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer network. [9] Reaction Principle: The curing process involves the nucleophilic attack of the amine nitrogen on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. Since this compound has two secondary amine groups, each with one active hydrogen, it can react with two epoxide groups, thus acting as a cross-linker. The kinetics of the curing process can be influenced by factors such as temperature and the presence of catalysts. [9][10][11][12][13]
Curing Mechanism Overview
Caption: Simplified overview of the epoxy curing process with this compound.
Polyurethane Synthesis
In the synthesis of polyurethanes, this compound can be used as a chain extender. It reacts with isocyanate groups to form urea linkages within the polymer backbone. [14][15][16] Reaction Principle: The nucleophilic nitrogen atoms of the diamine readily attack the electrophilic carbon of the isocyanate group, leading to the formation of a urea bond. This reaction is typically very fast and does not require a catalyst. The incorporation of this compound as a chain extender can modify the properties of the resulting polyurethane, such as its hardness, flexibility, and thermal stability. [14][15][16]
Safety and Handling
This compound is classified as a corrosive and irritant substance. It can cause skin and eye irritation. [1]Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a highly versatile and reactive diamine with a well-defined reactivity profile centered around the nucleophilicity of its two secondary amine groups. Its ability to undergo a wide range of chemical transformations, including acylation, alkylation, and enamine formation, makes it a valuable tool for synthetic chemists. Furthermore, its bifunctional nature allows it to serve as a key monomer in the synthesis of a variety of polymers, including polyamides, and as a curing agent for epoxy resins and a chain extender in polyurethanes. A thorough understanding of its reactivity, coupled with appropriate safety precautions, enables researchers and scientists to effectively harness the synthetic potential of this important chemical building block.
References
- Wang, J., et al. (2019). Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. RSC Advances, 9(33), 18937-18947. [Link]
- Scribd. Synthesis of Nylon-66. [Link]
- Study.com.
- The Royal Society of Chemistry.
- Coote, M. L., & Zetterlund, P. B. (2015). Which side-reactions compromise nitroxide mediated polymerization?. Polymer Chemistry, 6(10), 1639-1659. [Link]
- Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N, N'-dimethyl,-N, N'-di (methacryloxy ethyl)-1, 6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
- ThreeBond Technical News. Curing Agents for Epoxy Resin. [Link]
- ResearchGate. One-Pot Synthesis of Dimethyl Hexane-1,6-diyldicarbamate from CO2, Methanol, and Diamine over CeO2 Catalysts: A Route to an Isocyanate-Free Feedstock for Polyurethanes. [Link]
- ResearchGate. Cure kinetics of an epoxy/liquid aromatic diamine modified with poly(ether imide). [Link]
- ResearchGate. Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. [Link]
- Chemistry LibreTexts. 1.4.
- ResearchGate. Cure kinetics and modeling of an epoxy resin cross-linked in the presence of two different diamine hardeners. [Link]
- Chongqing Chemdad Co., Ltd. This compound. [Link]
- Google Patents.
- Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]
- ResearchGate. Study on the effect of hexamethylene diamine functionalized graphene oxide on the curing kinetics of epoxy nanocomposites. [Link]
- OUCI.
- Journal of the Chemical Society (Resumed). Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. [Link]
- Google Patents.
- ResearchGate. One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4)
- PubChem. N,N'-Dicinnamylidene-1,6-hexanediamine. [Link]
- Dalton Transactions. Electronic and steric effects controlling monomer–dimer self-assembly in 6H-1,4-diazepinoporphyrazines: an experimental and theoretical study. [Link]
- National Toxicology Program. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3)
Sources
- 1. N,N′-ジメチル-1,6-ヘキサンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. flinnsci.ca [flinnsci.ca]
- 6. scribd.com [scribd.com]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. threebond.co.jp [threebond.co.jp]
- 10. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
This guide provides a comprehensive technical overview of N,N'-Dimethyl-1,6-hexanediamine (DMHDA), a versatile diamine, and its structurally related derivatives. We will delve into the synthesis, characterization, and diverse applications of these compounds, with a particular focus on their roles in polymer science, drug discovery, and coordination chemistry. This document is intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering not just procedural details but also insights into the rationale behind experimental choices and applications.
The Core Moiety: this compound (DMHDA)
This compound, with the chemical formula CH₃NH(CH₂)₆NHCH₃, is an aliphatic diamine featuring two secondary amine groups separated by a flexible six-carbon chain.[1][] This structure imparts a unique combination of nucleophilicity, basicity, and conformational flexibility, making it a valuable building block in a multitude of chemical syntheses.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of DMHDA is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13093-04-4 | [] |
| Molecular Formula | C₈H₂₀N₂ | [] |
| Molecular Weight | 144.26 g/mol | [] |
| Appearance | Liquid | [] |
| Boiling Point | 96 °C at 14 mmHg | [] |
| Melting Point | 15-18 °C | [] |
| Density | 0.807 g/mL at 25 °C | [] |
| Refractive Index | n20/D 1.447 | [] |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of DMHDA. The ¹H NMR spectrum is expected to show signals corresponding to the N-methyl protons, the N-H protons, and the methylene protons of the hexyl chain. The symmetry of the molecule simplifies the spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of DMHDA will exhibit characteristic absorption bands for N-H stretching, C-H stretching (from the alkyl chain and methyl groups), and N-H bending vibrations.
Synthesis of this compound
While commercially available, understanding the synthesis of DMHDA provides context for its purity and potential byproducts. A common laboratory-scale synthesis involves the reductive amination of a suitable precursor.
Key Chemical Structures Derived from DMHDA
The reactivity of the secondary amine groups in DMHDA allows for the synthesis of a wide array of derivatives with tailored properties and functionalities.
N-Alkyl and N,N'-Dialkyl Derivatives and their Dioxides
The secondary amines of DMHDA can be readily alkylated using alkyl halides to yield N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine derivatives. Subsequent oxidation of the tertiary amines with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides.[3]
Significance in Antimicrobial Research:
These N-oxide derivatives have garnered significant interest for their antimicrobial properties. Research has demonstrated a clear structure-activity relationship, where the length of the N-alkyl substituents plays a crucial role in the antimicrobial efficacy against various bacteria and fungi.[3]
Polymeric Structures
DMHDA serves as a valuable monomer in the synthesis of various polymers, where the diamine functionality allows for the formation of linear or cross-linked macromolecular structures.
A significant application of DMHDA in the biomedical field is in the synthesis of degradable poly(amino alcohol esters). These polymers are synthesized through the nucleophilic addition of DMHDA to a diglycidyl ester, such as diglycidyl adipate.[]
The resulting polymers possess a repeating unit containing both amine and ester functionalities. The amine groups, being protonated at physiological pH, can electrostatically interact with and condense nucleic acids (like DNA and RNA) into nanoparticles. The ester linkages are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, non-toxic molecules. This biodegradability is a critical feature for in vivo applications, minimizing long-term toxicity. These characteristics make poly(amino alcohol esters) derived from DMHDA promising non-viral vectors for gene therapy.
Experimental Protocol: Synthesis of a Poly(amino alcohol ester) using DMHDA
This protocol outlines the general procedure for the synthesis of a poly(amino alcohol ester) via the reaction of this compound with a diglycidyl ester.
Materials:
-
This compound (DMHDA)
-
Diglycidyl adipate
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Magnetic stirrer and heating plate
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts of this compound and diglycidyl adipate in anhydrous DMF under an inert atmosphere. The concentration of the reactants should be carefully chosen to control the polymerization kinetics.
-
Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and stir for a predetermined time (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a non-solvent, such as diethyl ether or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and low molecular weight oligomers.
-
Dry the purified polymer under vacuum at a slightly elevated temperature to remove any residual solvent.
-
Characterize the resulting poly(amino alcohol ester) using techniques such as ¹H NMR, FTIR, and GPC to confirm its structure, purity, and molecular weight distribution.
Another notable application is the synthesis of N,N'-dimethyl, N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), a monomer used in dental resins.[] This derivative is synthesized by reacting DMHDA with a methacrylated compound. The resulting NDMH can act as both a co-initiator and a reactive diluent in dental composites, offering the advantage of being polymerizable, which reduces the amount of leachable small molecules from the cured resin.
Carbamate and Hydroxyurethane Derivatives
The amine functionalities of DMHDA can react with various carbonyl-containing compounds to form carbamates and their derivatives. For instance, the reaction with propylene carbonate leads to the formation of hydroxyurethanes.[] A related compound, dimethyl hexane-1,6-dicarbamate, can be synthesized from the parent diamine, 1,6-hexanediamine, and a carbonyl source like methyl carbamate.[3] These reactions are often facilitated by catalysts.
DMHDA as a Linker in Drug Development
The flexible hexamethylene chain of DMHDA makes it an attractive linker for connecting two molecular entities in the design of bifunctional molecules, a strategy of growing importance in drug discovery.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5][6] Flexible linkers, such as those derived from alkyl chains like the hexamethylene backbone of DMHDA, are often used in the initial stages of PROTAC design due to their synthetic accessibility and ability to allow the two ligands to adopt multiple conformations, thereby increasing the probability of forming a productive ternary complex.[3][4]
While specific PROTACs in clinical development that utilize a direct derivative of DMHDA are not prominently disclosed in the public domain, the use of flexible alkyl and PEG linkers is widespread. The hexamethylene diamine scaffold is a fundamental component in the "linkerology" toolbox for constructing PROTACs.
Coordination Chemistry of DMHDA and Its Derivatives
The nitrogen atoms in DMHDA possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal centers to form stable metal complexes. The flexibility of the hexamethylene chain allows the ligand to adopt various coordination modes, including chelating to a single metal center or bridging between two or more metal centers.
Ruthenium Complexes and Catalysis
Ruthenium complexes bearing diamine ligands have been extensively studied for their catalytic activities.[7] These complexes are effective catalysts for a range of organic transformations, including N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols.[8] The catalytic cycle often involves the metal center in different oxidation states, and the diamine ligand plays a crucial role in stabilizing these intermediates and influencing the reactivity and selectivity of the catalyst.
Copper and Platinum Complexes
DMHDA and its derivatives can also form stable complexes with other transition metals like copper and platinum. The synthesis of these complexes typically involves the reaction of a suitable metal salt with the diamine ligand in an appropriate solvent.[9][10] These complexes have potential applications in various fields, including catalysis and materials science. Platinum complexes with diamine ligands, in particular, are of interest in the development of new anticancer agents, although much of the research has focused on cyclic diamines.[11]
Conclusion
This compound is a foundational chemical building block with a rich and diverse chemistry. Its simple, flexible structure belies its utility in the synthesis of a wide range of functional molecules and materials. From creating degradable polymers for advanced biomedical applications like gene delivery to serving as a versatile linker in the cutting-edge field of PROTAC-based drug discovery and forming catalytically active metal complexes, DMHDA and its related structures continue to be of significant interest to researchers across various scientific disciplines. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the development of new technologies and therapeutics.
References
- One-Pot Non-Isocyanate Synthesis of Sequence-Controlled Poly(hydroxy urethane)s from a Bis(six-membered cyclic carbonate) and Two Different Diamines. DOI. [Link]
- Synthesis of ruthenium complexes and their catalytic applic
- Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. ACS Omega. [Link]
- Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. NIH. [Link]
- One-Pot Non-Isocyanate Synthesis of Sequence-Controlled Poly(hydroxy urethane)
- Synthesis and solid-state characterization of platinum complexes with hexadentate amino- and iminophosphine ligands. Dalton Transactions (RSC Publishing). [Link]
- Synthesis and Characterization of Some Transition Metal Complexes With (Z)-N1-N6-bis (5-nitropyridine -2-yl) hex-3- enediamide Ligand.
- Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC - NIH. [Link]
- Unexpected Synthesis of Segmented Poly(hydroxyurea–urethane)
- Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction. PMC - PubMed Central. [Link]
- Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions (RSC Publishing). [Link]
- N,N'-Diethyl-1,6-hexanediamine. NIST WebBook. [Link]
- Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. MDPI. [Link]
- 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. NIST WebBook. [Link]
- 1,6-Hexanediamine. NIST WebBook. [Link]
- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244).
- One-Pot Synthesis of Dimethyl Hexane-1,6-diyldicarbamate from CO 2 , Methanol, and Diamine over CeO 2 Catalysts: A Route to an Isocyanate-Free Feedstock for Polyurethanes.
- One-Pot Nonisocyanate Synthesis of Sequence-Controlled Poly(hydroxy urethane)s from a Bis(six-membered cyclic carbonate) and Two Different Diamines.
- FTIR spectrum of N,N - -(hexane -1,6-diyl) bis(4-dodecylbenzene sulfonamide). [Link]
- N,N′-Dimethyl-1,6-hexanediamine. Synscale Tech Inc.. [Link]
- Syntheses, Structures and Properties of Copper(I) and Copper(II) Complexes of the Ligand N,N′-Bis[2′-(dimethylamino)ethyl]-N,N′-dimethylethane1,2-diamine (Me6trien). [Link]
- One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst.
- This compound|13093-04-4. MOLBASE. [Link]
- PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS.
- Hexamethylenediamine | C6H16N2 | CID 16402. PubChem - NIH. [Link]
- An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.
Sources
- 1. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and solid-state characterization of platinum complexes with hexadentate amino- and iminophosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N,N'-Dimethyl-1,6-hexanediamine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Diamine Building Block
N,N'-Dimethyl-1,6-hexanediamine, a symmetrically N,N'-dialkylated aliphatic diamine, is a versatile chemical intermediate with significant utility in organic synthesis and materials science. Its structure, featuring two secondary amine groups separated by a flexible six-carbon chain, imparts a unique combination of nucleophilicity, basicity, and difunctionality. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and diverse applications of this important compound, with a particular focus on its relevance to researchers and professionals in drug development.
PART 1: The Genesis of this compound: A Historical Perspective
The discovery of this compound is intrinsically linked to the broader history of diamine chemistry. The late 19th and early 20th centuries saw a surge in the exploration of organic nitrogen compounds, driven by the burgeoning dye and polymer industries.
A pivotal moment in this field was the first reported synthesis of the parent compound, 1,6-hexanediamine (hexamethylenediamine), by the German chemist Theodor Curtius in 1900.[1] This achievement laid the groundwork for the subsequent development of a wide array of substituted diamines.
While the precise first synthesis of this compound is not definitively documented in a singular, seminal publication, its development can be understood as a logical progression from the established chemistry of amines and the industrial scaling of 1,6-hexanediamine production. Early methods for the N-alkylation of amines, such as the reaction with alkyl halides or the Leuckart-Wallach reaction using formaldehyde and formic acid, were well-established by the mid-20th century. It is highly probable that this compound was first synthesized and characterized during this period as part of systematic studies into the properties and applications of N-alkylated diamines.
The industrial production of 1,6-hexanediamine, primarily as a monomer for the synthesis of Nylon 6,6, made the precursor readily available for further chemical modifications, including N-methylation.[1] This availability undoubtedly spurred research into its derivatives for various applications, including as curing agents for epoxy resins, as monomers for other polymers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
PART 2: Synthesis and Methodologies: A Senior Application Scientist's Perspective
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials. From a practical standpoint, the most common and industrially viable routes involve the direct or indirect methylation of 1,6-hexanediamine.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13093-04-4 | [2][3] |
| Molecular Formula | C₈H₂₀N₂ | [2][3] |
| Molecular Weight | 144.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 15-18 °C | [4] |
| Boiling Point | 96 °C at 14 mmHg | [4] |
| Density | 0.807 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.447 | [4] |
Experimental Protocol 1: Reductive Amination of 1,6-Hexanediamine with Formaldehyde
This is a widely used and efficient method for the synthesis of this compound. The causality behind this one-pot reaction lies in the in-situ formation of a Schiff base (imine) between the primary amine and formaldehyde, which is then immediately reduced to the secondary amine by a suitable reducing agent.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 1,6-hexanediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add formaldehyde (2.2 eq, as a 37% aqueous solution) dropwise at room temperature. The choice of a protic solvent helps to solubilize the reactants and facilitate the reaction.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the bis-imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 2.5 eq), portion-wise. The portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas. Alternatively, for larger-scale synthesis, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.
-
Work-up: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum should show characteristic signals for the N-methyl protons and the methylene groups of the hexyl chain.
Experimental Protocol 2: Direct Alkylation of 1,6-Hexanediamine with a Methylating Agent
This classical method involves the direct reaction of 1,6-hexanediamine with a methylating agent, such as methyl iodide or dimethyl sulfate. While straightforward, this method can be less selective and may lead to the formation of quaternary ammonium salts as byproducts.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1,6-hexanediamine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) in the presence of a base, such as potassium carbonate (K₂CO₃, 2.5 eq), to neutralize the acid formed during the reaction.
-
Alkylation: Add a methylating agent, for example, methyl iodide (CH₃I, 2.2 eq), dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction may require heating to 50-60 °C to go to completion.
-
Work-up and Purification: After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure. The residue can then be purified by distillation under reduced pressure.
Trustworthiness: The control of stoichiometry and reaction conditions is critical to minimize over-alkylation. The use of a slight excess of the diamine can also favor the formation of the desired N,N'-dimethylated product over the quaternary ammonium salt.
Logical Relationship Diagram: Synthesis Pathways
Caption: Key synthetic routes to this compound.
PART 3: Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in various areas of research and development, particularly in the pharmaceutical and life sciences sectors.
Monomer for Novel Polymers and Biomaterials
This compound serves as a monomer in the synthesis of specialized polymers. Its secondary amine functionalities can react with various electrophiles to form polyamines, polyamides, and other polymers with tailored properties. For instance, it has been used to synthesize degradable poly(amino alcohol ester) polymers, which show potential as non-viral vectors for gene delivery.
Linker and Spacer in Drug Discovery
In drug development, the hexamethylene chain of this compound provides a flexible and lipophilic spacer. This is particularly useful in the design of bivalent ligands or "dimeric drugs," where two pharmacophores are connected by a linker to enhance binding affinity and selectivity for their biological targets. The secondary amine groups also offer convenient points for chemical modification and attachment of other molecular fragments.
Precursor for Quaternary Ammonium Compounds
The secondary amine groups of this compound can be further alkylated to produce quaternary ammonium salts. These compounds have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents.
Experimental Workflow: Synthesis of a Dimeric Ligand
Caption: General workflow for synthesizing a dimeric ligand.
Conclusion
This compound, a derivative of a historically significant industrial chemical, has carved out its own niche as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and unique structural features make it an attractive component in the design of novel polymers, functional materials, and complex molecules for pharmaceutical applications. As research in these areas continues to advance, the demand for and applications of this adaptable diamine are poised to grow, underscoring the enduring importance of fundamental chemical building blocks in scientific innovation.
References
- Curtius, T. (1900). Synthese des 1,3-Diaminopropans und 1,6-Diaminohexans aus Glutarsäure resp. Suberinsäure. Journal für Praktische Chemie, 62(1), 189-211.
- Wikipedia. (2024). Hexamethylenediamine.
- Google Patents. (n.d.). FR3014100A1 - Process for the synthesis of a mixture of N, N, N ', N'-tetramethyl-1,6-hexanediamine and N, N, N', N'-tetramethyldiaminoethers.
- ResearchGate. (2007). Synthesis and biological studies of N-alkylated cyclic diamines.
- ResearchGate. (2022). Synthesis of N,N′-Diaryl Diamines and Oxadiamines via Chan–Lam Amination.
- OUCI. (2022). Synthesis of N,N′-Diaryl Diamines and Oxadiamines via Chan–Lam Amination.
- Google Patents. (2001). US6242651B1 - Process for the preparation of N,N′-dialkylalkanediamines.
- NIST. (n.d.). 1,6-Hexanediamine, N,N'-dimethyl-.
- Google Patents. (2021). CN112300008A - Synthetic method of 1, 6-hexamethylene diamine.
- ResearchGate. (2021). Synthesis of 1,2-diamines. a, b Representative examples of established....
- National Center for Biotechnology Information. (2022). Discovering DNA Methylation, the History and Future of the Writing on DNA.
- MDPI. (2023). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of N-Methylated Polyamides Using N,N'-Dimethyl-1,6-hexanediamine
Introduction: Engineering Polyamide Properties with N-Methylation
Polyamides, a cornerstone of polymer science, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from the strong intermolecular hydrogen bonds formed between the amide (-CONH-) linkages of adjacent polymer chains. However, for specialized applications in drug development and advanced materials, precise modulation of these properties—such as solubility, melting point, and flexibility—is often required.[1]
A powerful strategy to achieve this is the introduction of N-substituents on the diamine monomer, which disrupts the regular hydrogen bonding network.[2] This guide focuses on the use of N,N'-Dimethyl-1,6-hexanediamine (DMHDA) , a bifunctional secondary amine, as a monomer in polyamide synthesis. By replacing the amide N-H with an N-CH₃ group, we can systematically alter the polymer's characteristics, leading to materials with increased solubility in common organic solvents, lower melting points, and enhanced flexibility, albeit with a potential trade-off in ultimate tensile strength.[1][2]
This document provides a detailed protocol for the synthesis of an N-methylated polyamide via low-temperature interfacial polymerization, a robust method well-suited for the rapid and controlled formation of high-molecular-weight polymers.[3][4] The protocol is adapted from the well-established synthesis of Nylon 6,10 and provides a framework for researchers to explore the synthesis and characterization of these modified polyamides.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Reference |
| CAS Number | 13093-04-4 | |
| Molecular Formula | C₈H₂₀N₂ | |
| Molecular Weight | 144.26 g/mol | |
| Melting Point | 15-18 °C (lit.) | |
| Boiling Point | 96 °C at 14 mmHg (lit.) | |
| Density | 0.807 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.447 (lit.) |
Reaction Principle: Interfacial Polycondensation
The synthesis is based on the Schotten-Baumann reaction, occurring at the interface of two immiscible liquid phases.[3]
-
Aqueous Phase: Contains the this compound and an acid scavenger, such as sodium hydroxide (NaOH). The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards polymer formation.[6]
-
Organic Phase: Contains the diacid chloride (e.g., sebacoyl chloride) dissolved in a non-polar solvent like hexane.
When the two solutions are brought into contact, the highly reactive amine and acid chloride monomers meet at the liquid-liquid interface and rapidly polymerize, forming a thin film of polyamide.[3][5] This film can be continuously removed, allowing fresh monomers to diffuse to the interface and continue the reaction.
Visualizing the Synthesis
Chemical Reaction Scheme
The following diagram illustrates the polycondensation reaction between this compound and a generic diacid chloride (sebacoyl chloride is used as an example to form an analogue of Nylon 6,10).
Caption: Experimental workflow for interfacial polymerization.
Step-by-Step Procedure
Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate PPE at all times. Sebacoyl chloride is corrosive and reacts with moisture; handle it with care. This compound and NaOH are corrosive. [4]Hexane is flammable.
-
Prepare the Aqueous Phase (Diamine Solution):
-
In a 100 mL beaker, dissolve 0.8 g (0.02 mol) of sodium hydroxide (NaOH) in 50 mL of deionized water. Causality: The dissolution of NaOH is exothermic; allow the solution to cool to room temperature.
-
To this solution, add 1.44 g (0.01 mol) of this compound.
-
Stir with a glass rod or magnetic stirrer until the diamine is fully dissolved.
-
-
Prepare the Organic Phase (Diacid Chloride Solution):
-
In a separate 100 mL beaker, dissolve 2.39 g (0.01 mol) of sebacoyl chloride in 50 mL of hexane.
-
Stir gently until a clear solution is formed.
-
-
Initiate Interfacial Polymerization:
-
Transfer the aqueous diamine solution into a 250 mL beaker.
-
Slowly and carefully pour the organic phase (sebacoyl chloride solution) down the side of the beaker onto the aqueous phase. Minimize mixing of the two layers to create a distinct interface.
-
A film of the polyamide will form immediately at the interface between the two immiscible liquids. [4]
-
-
Collect the Polymer:
-
Using a pair of forceps, carefully grasp the polymer film at the center of the interface.
-
Slowly and continuously pull the film out of the beaker. A continuous "rope" of the polyamide will form as fresh monomers diffuse to the interface and react. [4] * Wind the polymer rope onto a glass rod. Continue pulling until one of the reactants is depleted and the rope formation ceases.
-
-
Washing and Drying:
-
Thoroughly wash the collected polymer rope with deionized water to remove unreacted monomers, NaOH, and the sodium chloride byproduct.
-
Perform a final wash with ethanol to help displace the water and facilitate drying.
-
Press the polymer between filter papers to remove excess liquid and then allow it to air-dry in the fume hood, or for more rigorous drying, place it in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Characterization and Expected Results
The resulting polymer, Poly(N,N'-dimethylhexamethylene sebacamide), should be characterized to confirm its structure and properties.
| Technique | Expected Observations |
| FTIR Spectroscopy | Disappearance of the secondary amine N-H stretch (if present in starting material impurities). Appearance of a strong tertiary amide C=O stretch around 1630-1650 cm⁻¹. Presence of C-H stretching peaks from the aliphatic backbones. |
| ¹H NMR Spectroscopy | Signals corresponding to the N-methyl protons. Multiple signals in the aliphatic region corresponding to the different methylene (-CH₂-) groups in the hexamethylene and sebacate units. |
| Solubility Testing | The N-methylated polyamide is expected to show enhanced solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) compared to its non-methylated counterpart (Nylon 6,10). [1] |
| Thermal Analysis (DSC/TGA) | A lower melting point (Tm) and glass transition temperature (Tg) compared to Nylon 6,10 due to the disruption of hydrogen bonding. [2]Thermogravimetric analysis (TGA) will indicate the thermal stability and decomposition temperature. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Brittle polymer rope that breaks easily | - Impure monomers.- Incorrect stoichiometry.- Reaction interface was disturbed excessively. | - Use high-purity reagents.- Carefully measure reactants.- Pour the organic layer gently and pull the polymer rope at a slow, steady rate. |
| Low polymer yield | - One reactant was limiting.- Hydrolysis of sebacoyl chloride due to moisture. | - Ensure equimolar amounts of diamine and diacid chloride.- Use anhydrous hexane and handle sebacoyl chloride quickly in a dry environment. |
| Cloudy or hazy solutions | - Poor solubility of reactants or polymer in the chosen solvents. | - Ensure complete dissolution before layering. For some systems, a different organic solvent may be required. |
Safety Precautions
-
This compound: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. * Sebacoyl Chloride: Corrosive. Reacts with water to produce HCl gas. Causes severe skin burns and eye damage. Handle exclusively in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Dissolution in water is highly exothermic.
-
Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. (2023). Materials Advances.
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). Taylor & Francis Online.
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). National Institutes of Health.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups.
- Synthesis and Characterization of Poly(amides) Derived from Diamines with Germanium and Silicon.
- Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. (1986). ACS Publications.
- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (2015). SciELO.
- Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (2018). MDPI.
- Interfacial Polymerization.
- Polyamide Syntheses.
- Insight into the synthesis of N-methylated polypeptides. (2020). RSC Publishing.
- Polyamide nanofiltration membrane with highly uniform sub-nanometre pores for sub-1 Å precision separation. (2020). Nature Communications.
- The reaction of 1,6-hexanediamine with hexanedioic acid chloride to form nylon 6-6 is a... Homework.Study.com.
- Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. (2002). PubMed.
- Polymers: Demonstr
- Mechanism of initial steps of polymerization reaction between adipoyl chloride and 1,6 hexane diamine. Homework.Study.com.
- Preparation polyamide nanofiltration membrane by interfacial polymerization.
- Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024).
- Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. (2020). Chemistry LibreTexts.
- Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer. (2020). National Institutes of Health.
Sources
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N -methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00047H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
Application Notes and Protocols: N,N'-Dimethyl-1,6-hexanediamine as a Curing Agent for Epoxy Resins
Introduction: Unveiling the Potential of a Unique Diamine Curing Agent
In the vast landscape of epoxy resin chemistry, the selection of a curing agent is a critical decision that dictates the ultimate performance of the thermoset material. N,N'-Dimethyl-1,6-hexanediamine (DMHDA), a linear aliphatic diamine with secondary amine functionalities, presents a unique profile for formulators seeking to modulate curing characteristics and achieve specific final properties in their epoxy systems. Unlike its primary amine counterpart, 1,6-hexanediamine, the presence of methyl groups on the nitrogen atoms in DMHDA introduces steric hindrance that significantly influences its reactivity and the resulting network structure.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals exploring the use of this compound as a curing agent. We will delve into the mechanistic underpinnings of its curing behavior, provide detailed experimental protocols for its application, and present a thorough analysis of the expected material properties. Our objective is to equip you with the foundational knowledge and practical insights necessary to effectively integrate DMHDA into your epoxy formulations.
Chemical and Physical Properties of this compound
A thorough understanding of the fundamental properties of a curing agent is paramount for successful formulation. The key physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₂₀N₂ | [1][2] |
| Molecular Weight | 144.26 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 96 °C at 14 mmHg | [2][3] |
| Melting Point | 15-18 °C | [2][3] |
| Density | 0.807 g/mL at 25 °C | [2][3] |
| CAS Number | 13093-04-4 | [1] |
The Curing Mechanism: A Tale of Steric Hindrance and Reactivity
The curing of an epoxy resin with an amine hardener is fundamentally a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.
With this compound, each nitrogen atom possesses one active hydrogen, making it a difunctional curing agent in this context. The methyl groups attached to the nitrogen atoms create steric hindrance, which modulates the reactivity of the amine compared to a primary amine. This results in a more controlled and often slower curing process at ambient temperatures, which can be advantageous in applications requiring a longer pot life.
The overall curing process can be visualized as a two-step addition for each diamine molecule, leading to the formation of a cross-linked polymer network.
Figure 1: Simplified reaction pathway of epoxy resin with this compound.
Experimental Protocol: Formulation and Curing
This protocol provides a general framework for the formulation and curing of a standard bisphenol A (BPA) based epoxy resin with this compound. It is essential to note that the optimal conditions may vary depending on the specific epoxy resin used and the desired final properties.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).
-
Curing Agent: this compound (DMHDA).
-
Ancillary Equipment:
-
Top-loading balance (± 0.01 g)
-
Disposable mixing cups and stirring rods
-
Vacuum oven or a standard laboratory oven
-
Molds for sample casting (e.g., silicone or aluminum)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Step-by-Step Protocol
-
Stoichiometric Calculation:
-
The stoichiometric ratio of the curing agent to the epoxy resin is crucial for achieving optimal properties. The parts per hundred of resin (phr) of the amine curing agent can be calculated using the following formula:
phr = (Amine Equivalent Weight (AEW) / Epoxy Equivalent Weight (EEW)) * 100
-
The Amine Equivalent Weight (AEW) is the molecular weight of the amine divided by the number of active amine hydrogens. For DMHDA (MW = 144.26 g/mol ), with two active hydrogens, the AEW is 72.13 g/eq.
-
For an epoxy resin with an EEW of 188 g/eq, the calculation would be:
phr = (72.13 / 188) * 100 ≈ 38.4 phr
-
-
Formulation:
-
Accurately weigh the desired amount of epoxy resin into a clean, dry mixing cup.
-
Based on the calculated phr, weigh the corresponding amount of this compound into the same mixing cup.
-
Thoroughly mix the two components for 3-5 minutes using a clean stirring rod, ensuring a homogeneous mixture. Scrape the sides and bottom of the cup to ensure all material is incorporated.
-
-
Degassing (Optional but Recommended):
-
To remove any entrapped air bubbles from the mixing process, place the mixture in a vacuum chamber at room temperature for 5-10 minutes, or until the bubbling subsides.
-
-
Curing:
-
Pour the mixed and degassed formulation into the desired molds.
-
The curing can be performed at ambient temperature or accelerated with heat. A typical two-stage cure schedule is recommended for optimal cross-linking:
-
Initial Cure: 24 hours at room temperature (25 °C).
-
Post-Cure: 2-4 hours at 80-100 °C. The post-cure is critical for achieving the full glass transition temperature (Tg) and mechanical properties.
-
-
Figure 2: Experimental workflow for epoxy formulation and curing with DMHDA.
Expected Material Properties and Performance
The use of this compound as a curing agent imparts a distinct set of properties to the final epoxy thermoset. The flexible hexamethylene chain of DMHDA can enhance the toughness and flexibility of the cured resin compared to more rigid aromatic diamines.
Mechanical Properties
The mechanical performance of an epoxy system is a critical indicator of its suitability for various applications.
| Property | Expected Range | Notes |
| Tensile Strength | 60 - 80 MPa | Dependent on cure schedule and specific epoxy resin. |
| Tensile Modulus | 2.5 - 3.5 GPa | Generally lower than highly cross-linked aromatic systems. |
| Elongation at Break | 4 - 8% | The flexible backbone of DMHDA contributes to higher elongation. |
Thermal Properties
The thermal stability and glass transition temperature (Tg) are key parameters for applications involving elevated temperatures.
| Property | Expected Range | Notes |
| Glass Transition Temp. (Tg) | 90 - 120 °C | A post-cure is essential to maximize the Tg. |
| Heat Deflection Temp. (HDT) | 80 - 110 °C | Correlates with the Tg and cross-link density. |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (nitrile is a good choice), and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]
-
Skin and Eye Contact: This compound can cause skin and eye irritation.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Curing | Incorrect stoichiometric ratio; Insufficient mixing; Low cure temperature. | Recalculate and re-weigh components accurately; Ensure thorough mixing; Increase post-cure temperature or duration. |
| Bubbles in Cured Sample | Air entrapped during mixing. | Degas the mixture under vacuum before curing. |
| Brittle Material | Off-ratio mixture (excess epoxy); Insufficient post-cure. | Verify stoichiometric calculations; Ensure complete post-curing cycle. |
Conclusion
This compound offers a valuable addition to the formulator's toolkit of epoxy curing agents. Its secondary amine structure provides a more controlled curing profile, while its aliphatic backbone can enhance the flexibility and toughness of the final thermoset. By understanding the underlying chemistry and following the outlined protocols, researchers and scientists can effectively leverage the unique properties of DMHDA to develop advanced epoxy materials tailored to their specific application needs.
References
Sources
Application Notes and Protocols: N,N'-Dimethyl-1,6-hexanediamine in Polyurethane Production
Introduction: The Dual Role of N,N'-Dimethyl-1,6-hexanediamine in Polyurethane Systems
This compound (DMHDA) is an aliphatic diamine that serves as a highly versatile component in the synthesis of polyurethanes (PU). Its unique structure, featuring two secondary amine groups separated by a flexible hexamethylene spacer, allows it to function in two primary capacities: as a reactive chain extender and as a catalyst for the polyurethane reaction. This dual functionality provides formulators with a powerful tool to tailor the properties of the final polymer, influencing everything from the reaction kinetics to the macroscopic physical and mechanical properties of the material.
In its role as a chain extender , DMHDA reacts with isocyanate groups to form urea linkages. This reaction is typically faster than the reaction between isocyanates and polyols, leading to the formation of hard segments within the polymer matrix. The incorporation of these poly(urethane-urea) structures can significantly enhance properties such as tensile strength, hardness, and thermal stability.[1] The flexible hexamethylene chain of DMHDA can also impart a degree of flexibility to the hard segments, offering a unique balance of properties compared to more rigid aromatic diamine chain extenders.[2][3]
As a catalyst , the tertiary amine-like character of the secondary amines in DMHDA can accelerate the primary reactions in polyurethane formation: the "gel" reaction (isocyanate-polyol) and the "blow" reaction (isocyanate-water) in foam applications.[4][5] The catalytic activity of amines is crucial for controlling the curing profile of the polyurethane system.[6][7] In polyurethane foams, achieving the correct balance between the gelation and blowing reactions is critical for obtaining a stable cell structure and the desired foam density and morphology.[8][9] While DMHDA's primary role is often as a chain extender, its inherent basicity contributes to the overall catalysis of the system.
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the effective use of this compound in polyurethane production. The following sections will delve into the mechanistic details, provide detailed experimental protocols, and offer insights into the expected outcomes.
Part 1: Mechanistic Insights and Causality
Chain Extension vs. Catalysis: A Balancing Act
The primary reaction of this compound with isocyanates results in the formation of a poly(urethane-urea). The secondary amine groups of DMHDA are highly nucleophilic and react readily with the electrophilic carbon of the isocyanate group.
Reaction Scheme:
The causality behind using DMHDA as a chain extender lies in the distinct properties of the resulting urea linkages. These groups are capable of forming strong bidentate hydrogen bonds, leading to a high degree of intermolecular cohesion. This physical crosslinking within the hard segments contributes to improved mechanical properties.
While the primary amines are more reactive than the secondary amines of DMHDA, the use of DMHDA can offer better control over the reaction kinetics and solubility of the resulting polymer.
The Catalytic Role in Polyurethane Foaming
In the context of polyurethane foams, the production process is a delicate interplay between two key reactions:
-
Gel Reaction: The reaction between an isocyanate and a polyol, leading to the formation of the polyurethane network and an increase in viscosity.
-
Blow Reaction: The reaction between an isocyanate and water, which generates carbon dioxide (CO₂) gas, the blowing agent responsible for foam expansion.[4]
The balance between these two reactions is paramount for producing high-quality foam. If the gel reaction is too fast, the foam will become too viscous before it has a chance to rise fully, resulting in a dense, closed-cell foam. Conversely, if the blow reaction is too rapid, the gas will escape before the polymer network has sufficient strength, leading to foam collapse.[4]
Amine catalysts, including the inherent basicity of DMHDA, play a crucial role in accelerating both reactions.[9][10] While dedicated tertiary amine catalysts are often used to fine-tune this balance, the presence of DMHDA will contribute to the overall reaction rate.
Part 2: Experimental Protocols
This section provides detailed protocols for the synthesis of a linear poly(urethane-urea) elastomer using this compound as a chain extender and a general protocol for the preparation of a flexible polyurethane foam where DMHDA can be incorporated.
Protocol 2.1: Synthesis of a Linear Poly(urethane-urea) Elastomer
This protocol details a two-step prepolymer method for synthesizing a poly(urethane-urea) elastomer. This method allows for better control over the polymer architecture.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (DMHDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser with a nitrogen inlet
-
Vacuum oven
Procedure:
Step 1: Prepolymer Synthesis
-
Drying of Polyol: Dry the PTMEG under vacuum at 80-90°C for at least 4 hours to remove any residual water.
-
Reaction Setup: Assemble the reaction flask with the mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere.
-
Charging the Reactor: Charge the dried PTMEG into the reaction flask.
-
Addition of Isocyanate: While stirring, slowly add the MDI to the PTMEG at a molar ratio of 2:1 (MDI:PTMEG). The reaction is exothermic; maintain the temperature below 60°C.
-
Reaction: Once the addition is complete, heat the mixture to 80°C and maintain for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by measuring the NCO content via titration.
Step 2: Chain Extension
-
Preparation of DMHDA Solution: Prepare a solution of DMHDA in anhydrous DMF. The amount of DMHDA should be calculated to be stoichiometrically equivalent to the remaining NCO groups of the prepolymer.
-
Cooling the Prepolymer: Cool the NCO-terminated prepolymer to approximately 40°C.
-
Addition of Chain Extender: Slowly add the DMHDA solution to the stirred prepolymer. A significant increase in viscosity will be observed.
-
Completion of Reaction: Continue stirring for an additional 1-2 hours at 40-50°C to ensure the reaction goes to completion.
-
Casting and Curing: Cast the resulting polymer solution onto a glass plate and cure in a vacuum oven at 70°C for 12 hours to remove the solvent and complete the curing process.
dot
Caption: General workflow for flexible polyurethane foam production.
Part 3: Data Presentation and Expected Outcomes
The incorporation of this compound into a polyurethane formulation is expected to have a significant impact on the material's properties. The following tables summarize the anticipated effects.
Table 1: Expected Impact of DMHDA on Poly(urethane-urea) Elastomer Properties
| Property | Expected Effect of Increasing DMHDA Concentration | Rationale |
| Tensile Strength | Increase | Increased hard segment content and hydrogen bonding from urea linkages. |
| Elongation at Break | Decrease | Increased stiffness and physical crosslinking from the hard segments. |
| Hardness (Shore A/D) | Increase | Higher density of hard segments. |
| Glass Transition Temp. (Tg) | May show a more distinct hard segment Tg | Improved phase separation between hard and soft segments. |
| Thermal Stability | Increase | Urea linkages are generally more thermally stable than urethane linkages. |
Table 2: Expected Impact of DMHDA on Flexible Polyurethane Foam Properties
| Property | Expected Effect of Increasing DMHDA Concentration | Rationale |
| Cream Time | Decrease | Catalytic effect of the amine groups in DMHDA. |
| Rise Time | May decrease | Faster overall reaction kinetics. |
| Foam Density | May increase slightly | Faster gelation can restrict full foam expansion. |
| Airflow/Open Cell Content | May decrease | A faster gel reaction can lead to a more closed-cell structure. |
| Hardness/Load Bearing | Increase | Formation of urea hard segments. |
Part 4: Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, a self-validating system should be in place. This involves in-process controls and post-synthesis characterization.
In-Process Controls:
-
NCO Titration: For the prepolymer synthesis, regular titration of the isocyanate content is crucial to ensure the correct stoichiometry for the chain extension step.
-
Viscosity Monitoring: A significant and consistent increase in viscosity upon addition of the chain extender is a qualitative indicator of successful polymerization.
-
Foam Reactivity Profile: For foam production, recording the cream time, gel time, and rise time provides a consistent measure of the reaction kinetics.
Post-Synthesis Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane and urea linkages. Look for the characteristic C=O stretching peaks.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures of the soft and hard segments, providing insight into the phase separation.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting polymer.
-
Mechanical Testing: To quantify the tensile strength, elongation, and hardness of the elastomers or the compression set and indentation force deflection of the foams.
By systematically applying these analytical techniques, researchers can validate the successful synthesis of the desired polyurethane material and understand the specific impact of this compound on its properties.
References
- Vertex AI Search. (2025). polyurethane two-component catalyst balancing gel blow reactions in flexible foam.
- Sigma-Aldrich. (n.d.). This compound 98 13093-04-4.
- Vertex AI Search. (2025). balanced polyurethane foaming catalyst for optimal blow and gel reaction control.
- Vertex AI Search. (n.d.). 2.1 Flexible Polyurethane Foam Chemistry.
- Vertex AI Search. (2025). Polyurethane Foaming Catalyst adjusting cream time and rise time in foam processing.
- ResearchGate. (n.d.). Mechanism of urethane formation (gelling reaction)
- American Chemical Society. (n.d.). Polyurethanes with a diamine-diamide chain extender.
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- ResearchGate. (2013). Can Diamines be used as chain extenders in the synthesis of polyurethane?.
- Journal of Applied Chemistry. (2019). Synthesis of poly(urethane-urea)s based on novel macro-diamines: enhanced mechanical properties.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). This compound 98 13093-04-4.
- MDPI. (2023).
- Benchchem. (n.d.). This compound | High-Purity Reagent.
- Sigma-Aldrich. (n.d.). This compound 98 13093-04-4.
- Google Patents. (n.d.). EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams.
- Google Patents. (n.d.).
- American Chemistry Council. (2011).
- BDMAEE. (2025). tetramethyl-1,6-hexanediamine, ensuring excellent foam stability and minimizing the risk of collapse or shrinkage.
- Scirp.org. (2017). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- ResearchGate. (2025).
- BDMAEE. (2025). tetramethyl-1,6-hexanediamine, specifically engineered to achieve a fast cure in polyurethane systems.
- Shanghai Ohans Co. (2025).
- ResearchGate. (n.d.).
- Scirp.org. (2017). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers.
- Middle-East Journal of Scientific Research. (2013). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions.
- ResearchGate. (2025). Synthesis and characterization of some polyurethanes and polyurethane-ureas.
- The Royal Society of Chemistry. (2021).
- ResearchGate. (2025).
- MDPI. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane.
- ResearchGate. (2025). Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine.
- Mofan Chemical. (n.d.).
- Synscale Tech Inc. (n.d.). N,N′-Dimethyl-1,6-hexanediamine.
- Whamine. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council [americanchemistry.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. cyclohexylamine.net [cyclohexylamine.net]
- 9. allhdi.com [allhdi.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Controlled Synthesis of Polyureas via N,N'-Dimethyl-1,6-hexanediamine and Diisocyanates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed scientific and practical framework for the synthesis of polyureas from N,N'-Dimethyl-1,6-hexanediamine and diisocyanates. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the protocol, offering insights into reaction kinetics, monomer selection, and process control. We present a robust, self-validating experimental protocol, complete with characterization benchmarks and troubleshooting solutions. The content is structured to empower researchers in polymer science and drug development to not only replicate the synthesis but also to intelligently modify and adapt it for the creation of novel materials with tailored properties for applications such as drug delivery and advanced biomaterials.[1][2]
Introduction: Strategic Value of the Secondary Diamine-Isocyanate Reaction
The polyaddition reaction between a diamine and a diisocyanate is a powerful and versatile method for synthesizing polyureas, a class of polymers known for their exceptional mechanical properties and thermal stability.[3] This chemistry is characterized by its high efficiency and rapid kinetics, often proceeding to high conversion at ambient temperatures without the need for catalysts.[4]
The choice of this compound as the amine monomer introduces a critical design element. As a secondary diamine, the presence of methyl groups on the nitrogen atoms imparts significant steric hindrance. This sterically-influenced reactivity, compared to its primary amine analogue (1,6-hexanediamine), slows the polymerization rate.[5][6] This moderation of reactivity is not a drawback; rather, it is an advantage, offering a wider processing window and enabling greater control over the polymer's molecular weight and architecture. The resulting N-substituted urea linkages also disrupt the inter-chain hydrogen bonding that characterizes traditional polyureas, leading to modified solubility, thermal behavior, and mechanical properties. Understanding and controlling this reaction is paramount for developing sophisticated polymers for specialized applications, including biocompatible materials for medical devices and matrices for controlled drug release.[2][7][8]
The Underlying Chemistry: Mechanism and Kinetic Considerations
The core of this synthesis is the nucleophilic addition of the secondary amine to the highly electrophilic carbonyl carbon of the isocyanate group. This reaction is fundamentally a step-growth polymerization.
Figure 1: General scheme for the polyaddition of a secondary diamine and a diisocyanate.
Causality Behind Experimental Choices:
-
Reactivity of Diisocyanates: The choice of the 'R' group in the diisocyanate (O=C=N-R-N=C=O) is a primary control parameter. Aromatic diisocyanates (e.g., MDI, TDI) are significantly more reactive than aliphatic diisocyanates (e.g., HDI, IPDI).[9] This is because the aromatic ring withdraws electron density, increasing the partial positive charge on the isocyanate carbon and making it more susceptible to nucleophilic attack.[10] For controlled reactions with the already-hindered this compound, starting with a less reactive aliphatic diisocyanate like Hexamethylene Diisocyanate (HDI) is often a prudent choice.
-
Solvent Selection: The reaction must be conducted in an anhydrous, aprotic polar solvent (e.g., Tetrahydrofuran, Dimethylacetamide). The isocyanate group is highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and CO₂ gas.[4] This side reaction disrupts stoichiometry and leads to poorly defined polymers.[11]
-
Stoichiometry: Precise 1:1 molar stoichiometry between the diamine and diisocyanate is critical for achieving high molecular weight. Any deviation will result in oligomers with either amine or isocyanate end-groups, severely limiting the degree of polymerization.
Experimental Design: Materials and Protocol
This section provides a validated protocol for the laboratory synthesis of a polyurea from this compound and Hexamethylene Diisocyanate (HDI).
Required Materials
| Reagent | CAS Number | Mol. Wt. ( g/mol ) | Purity | Supplier | Key Considerations |
| This compound | 13093-04-4 | 144.26 | ≥98% | Sigma-Aldrich | Hygroscopic. Store under inert gas. |
| Hexamethylene Diisocyanate (HDI) | 822-06-0 | 168.19 | ≥99% | Sigma-Aldrich | Toxic and a sensitizer. Handle exclusively in a certified chemical fume hood with appropriate PPE. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≥99.9% | Sigma-Aldrich | Must be truly anhydrous (<50 ppm water). Use solvent from a purification system or a freshly opened bottle of anhydrous grade. |
| Methanol (ACS Grade) | 67-56-1 | 32.04 | ≥99.8% | Fisher Scientific | Used for reaction quenching and polymer precipitation. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and Teflon-coated stir bar
-
Pressure-equalizing addition funnel (oven-dried)
-
Condenser with a gas inlet for inert gas (Nitrogen or Argon)
-
Syringes and needles for reagent transfer
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum filtration system (Buchner funnel and flask)
-
Vacuum oven
Step-by-Step Synthesis Protocol
Figure 2: A validated workflow for the controlled synthesis of polyurea.
Detailed Procedure:
-
System Preparation: Assemble the three-neck flask with the stir bar, condenser (with inert gas line), and addition funnel. Flame-dry the entire apparatus under a positive flow of nitrogen or argon to eliminate all adsorbed moisture. Allow the system to cool to room temperature.
-
Diamine Solution: In the reaction flask, dissolve this compound (e.g., 1.44 g, 10 mmol) in anhydrous THF (e.g., 40 mL).
-
Diisocyanate Solution: In a separate dry flask, prepare a solution of an equimolar amount of HDI (e.g., 1.68 g, 10 mmol) in anhydrous THF (e.g., 40 mL). Transfer this solution to the addition funnel using a cannula or syringe.
-
Controlled Addition: Begin vigorous stirring of the diamine solution. Add the HDI solution from the addition funnel dropwise over a period of 60 minutes. A slow, controlled addition is crucial to manage the reaction exotherm and prevent localized stoichiometric imbalances, which can lead to broader molecular weight distributions.
-
Polymerization: Once the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The solution will become noticeably more viscous as the polymer chains grow.
-
Termination: Quench the reaction by adding a small amount of methanol (~5 mL). The methanol will react with any remaining terminal isocyanate groups, rendering them inert.
-
Isolation: In a separate beaker, place a large volume of methanol (e.g., 500 mL) and stir it rapidly. Slowly pour the viscous polymer solution into the stirring methanol. The polyurea will precipitate out of the solution as a white solid.
-
Purification and Drying: Collect the solid polymer using a Buchner funnel and vacuum filtration. Wash the polymer cake thoroughly with fresh methanol to remove unreacted monomers and oligomers. Transfer the purified polymer to a vacuum oven and dry at 50°C for 12-24 hours, or until a constant weight is achieved.
Validation: Polymer Characterization
Confirming the identity and properties of the synthesized polymer is a non-negotiable step for protocol validation.
| Technique | Purpose | Expected Benchmark Results |
| FTIR Spectroscopy | Structural confirmation and reaction completion. | Disappearance of the sharp isocyanate (-NCO) stretching peak at ~2270 cm⁻¹. Appearance of a strong urea carbonyl (C=O) stretching peak around 1640-1660 cm⁻¹. |
| ¹H & ¹³C NMR Spectroscopy | Detailed structural elucidation of the polymer repeat unit. | Spectra will confirm the covalent linkages between the diamine and diisocyanate fragments and the absence of monomer signals. |
| Gel Permeation Chromatography (GPC/SEC) | Determination of number-average (Mₙ), weight-average (Mₙ) molecular weights, and polydispersity index (PDI). | Mₙ and PDI are direct measures of the success of the polymerization. A PDI approaching 2.0 is typical for this type of step-growth reaction. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Provides the decomposition temperature (Tₔ), indicating the upper limit for the material's use and processing. Polyureas typically show high thermal stability.[12] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (T₉). | The T₉ is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state, directly impacting mechanical properties. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Corrective Action(s) |
| Low Polymer Yield / Low Molecular Weight | 1. Presence of moisture in reagents or solvent. 2. Inaccurate stoichiometry. 3. Insufficient reaction time. | 1. Ensure all glassware is rigorously dried and use fresh anhydrous solvents. 2. Use a 4-place analytical balance for weighing reagents. 3. Extend the reaction time; consider monitoring the reaction by taking small aliquots for FTIR analysis. |
| Gel Formation (Cross-linking) | 1. Presence of biuret formation (reaction of isocyanate with a urea linkage), especially at elevated temperatures. 2. Diisocyanate contains impurities with >2 functional groups (e.g., isocyanurate trimers). | 1. Maintain strict temperature control; avoid overheating. 2. Use high-purity diisocyanate. |
| Polymer is Difficult to Dissolve for Analysis | High degree of crystallinity or very high molecular weight. | Screen a range of strong polar aprotic solvents (e.g., DMAc, NMP, DMSO), potentially with gentle heating. |
References
- On the Importance of Polyurethane and Polyurea Nanosystems for Future Drug Delivery. PubMed.
- Synthesis of polyurea from 1,6-hexanediamine with CO 2 through a two-step polymerization.
- On the Importance of Polyurethane and Polyurea Nanosystems for Future Drug Delivery.
- Polyureas: Synthesis and Characterization. IOSR Journal of Applied Chemistry.
- Design of polyurea networks containing anticancer and anti-inflammatory drugs for dual drug delivery purposes.
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
- Polyurea Chemistry.
- Preparation of High Molecular Weight Poly(urethane-urea)
- This compound 98. Sigma-Aldrich.
- A representative reaction between diisocyanate and diamine.
- Polyureas Versatile Polymers for New Academic and Technological Applications.
- Polyurea. Wikipedia.
- Influence of Modified Hexamethylene-diamine on the Properties of Polyurea.
- A brief overview of properties and reactions of diisocyan
Sources
- 1. On the Importance of Polyurethane and Polyurea Nanosystems for Future Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ultimatelinings.com [ultimatelinings.com]
- 4. Polyurea - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cris.ariel.ac.il [cris.ariel.ac.il]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for N,N'-Dimethyl-1,6-hexanediamine: A Versatile Diamine for Polymer Synthesis and Bioconjugation
Abstract: This document provides a comprehensive technical guide for the experimental use of N,N'-Dimethyl-1,6-hexanediamine (DMHDA). It is intended for researchers, scientists, and drug development professionals. This guide details the chemical properties, safety protocols, and specific applications of DMHDA as a versatile building block in polymer chemistry and bioconjugation, with a focus on its role in creating degradable polymers for gene delivery and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Chemical Utility of this compound
This compound (DMHDA) is an aliphatic diamine featuring secondary amine groups at the termini of a six-carbon chain.[1] This structure—a flexible hexamethylene spacer capped by nucleophilic secondary amines—makes it a highly valuable reagent in both polymer science and organic synthesis.[1] The methyl groups on the nitrogen atoms enhance the nucleophilicity compared to its primary amine analog, 1,6-hexanediamine, due to the electron-donating inductive effect.[1] This heightened reactivity is central to its function as a monomer and curing agent in the synthesis of polyamides, polyurethanes, and as a building block for more complex macromolecular structures.[1][2]
For drug development professionals, DMHDA's bifunctionality and defined length make it an excellent candidate for use as a linker or spacer, particularly in the construction of dimeric drug candidates or PROTACs.[1][3] Furthermore, its ability to undergo nucleophilic addition reactions allows for its incorporation into novel polymers, such as degradable poly(amino alcohol esters), which have shown potential as non-viral vectors for gene transfection.[4][5][6]
Physicochemical Properties and Safety Data
Accurate and safe handling of DMHDA is predicated on a clear understanding of its physical and chemical properties. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 13093-04-4 | [5][7][8] |
| Molecular Formula | C8H20N2 | [5] |
| Molecular Weight | 144.26 g/mol | [5][6] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [5] |
| Melting Point | 15-18 °C (lit.) | [4][5][8] |
| Boiling Point | 96 °C at 14 mmHg (lit.) | [4][5][8] |
| Density | 0.807 g/mL at 25 °C (lit.) | [4][5][6][8] |
| Refractive Index (n20/D) | 1.447 (lit.) | [4][5][8] |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| Solubility | Soluble in water | [9] |
Safety & Handling:
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Precautionary Measures: Use only in a well-ventilated area or outdoors.[10][11] Wear protective gloves, protective clothing, eye protection, and face protection.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]
-
First Aid:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[10][11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10][11]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, dark place under an inert atmosphere.[5][10][11]
Application Protocol 1: Synthesis of a Degradable Poly(amino alcohol ester) for Gene Delivery
This protocol details the synthesis of a degradable polymer via nucleophilic addition of DMHDA to an epoxide-containing monomer, diglycidyl adipate. The resulting poly(amino alcohol ester) contains tertiary amines in its backbone, which can be protonated at physiological pH, facilitating condensation with anionic nucleic acids (like DNA or siRNA) and promoting endosomal escape—a critical step for effective gene delivery.[1]
Experimental Rationale:
The core of this synthesis is the nucleophilic ring-opening of the epoxide groups on diglycidyl adipate by the secondary amine groups of DMHDA. This reaction does not require a catalyst and proceeds efficiently under mild heating. The 1:1 molar ratio of the monomers is crucial for achieving a high molecular weight polymer. The resulting polymer structure is designed for biodegradability, with ester linkages susceptible to hydrolysis.
Workflow Diagram:
Caption: Workflow for Poly(amino alcohol ester) Synthesis.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Accurately weigh equimolar amounts of this compound (DMHDA) and diglycidyl adipate.
-
Rationale: A 1:1 stoichiometric ratio is critical for achieving optimal polymer chain length and avoiding an excess of unreacted monomers.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the weighed reagents in a minimal amount of anhydrous dimethyl sulfoxide (DMSO).
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 15 minutes to remove oxygen.
-
Rationale: An inert atmosphere prevents potential side reactions and degradation of the reactants at elevated temperatures.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 85°C.
-
Allow the reaction to proceed with vigorous stirring for 24 to 48 hours. The viscosity of the solution will noticeably increase as the polymer forms.
-
Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic addition reaction. The extended reaction time ensures high conversion and polymerization.
-
-
Purification:
-
After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as cold diethyl ether, while stirring. The polymer will precipitate as a solid.
-
Rationale: The polymer is soluble in the reaction solvent (DMSO) but insoluble in the non-solvent (diethyl ether), allowing for its separation from unreacted monomers and the solvent.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the collected solid several times with fresh diethyl ether to remove any residual DMSO and unreacted monomers.
-
Dry the final polymer product under vacuum at room temperature for at least 24 hours to remove all traces of solvent.
-
-
Characterization:
-
Confirm the structure of the resulting poly(amino alcohol ester) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Application Note 2: DMHDA as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] A critical component of a PROTAC is the linker, which connects the ligand for the target protein to the ligand for the E3 ligase.
Rationale for using DMHDA:
The this compound structure provides a flexible, six-carbon alkyl chain (a hexamethylene spacer) which is a common motif in PROTAC linker design.[1][3]
-
Flexibility: The aliphatic chain allows the two ends of the PROTAC to orient themselves optimally to form a stable ternary complex between the target protein and the E3 ligase.
-
Length: The six-carbon length is often suitable for spanning the distance between the binding pockets of the target protein and the E3 ligase.
-
Synthetic Handles: The secondary amine groups can be functionalized through N-alkylation or acylation reactions to attach the respective ligands, providing convenient points for chemical conjugation.[1]
Conceptual Synthesis Pathway:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 13093-04-4 [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound CAS#: 13093-04-4 [m.chemicalbook.com]
- 9. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound|13093-04-4 - MOLBASE Encyclopedia [m.molbase.com]
Application Notes and Protocols for N,N'-Dimethyl-1,6-hexanediamine as a Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N,N'-Dimethyl-1,6-hexanediamine in Advanced Drug Conjugates
The sophisticated design of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the critical interplay of three components: a targeting moiety, a payload, and the linking molecule that connects them. The linker is far from a passive spacer; it is a key determinant of the conjugate's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index.[1][2] this compound has emerged as a valuable and versatile linker building block in this context. Its simple, flexible aliphatic chain and nucleophilic secondary amine termini offer a unique combination of properties for the construction of effective drug conjugates.[3][4]
This guide provides an in-depth exploration of this compound as a linker, offering detailed protocols for its application, insights into the rationale behind its use, and methods for the characterization of the resulting conjugates.
Physicochemical Properties of this compound
A thorough understanding of the linker's physical and chemical characteristics is fundamental to its effective implementation in drug discovery.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂₀N₂ | |
| Molecular Weight | 144.26 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 15-18 °C | |
| Boiling Point | 96 °C at 14 mmHg | |
| Density | 0.807 g/mL at 25 °C | |
| Refractive Index | n20/D 1.447 | |
| SMILES | CNCCCCCCNC | |
| InChI Key | MDKQJOKKKZNQDG-UHFFFAOYSA-N |
Rationale for Use: The Advantages of a Short, N-Methylated Diamine Linker
The selection of this compound as a linker is underpinned by several key considerations:
-
Controlled Hydrophobicity: The six-carbon aliphatic chain provides a degree of lipophilicity that can be advantageous for membrane traversal, a critical step in the mechanism of action for many ADCs and PROTACs. However, it is short enough to avoid the excessive hydrophobicity that can lead to aggregation and poor pharmacokinetic properties.
-
Enhanced Nucleophilicity and Reduced Steric Hindrance: The secondary amine groups are highly nucleophilic, facilitating efficient conjugation reactions.[3] The methyl groups, while providing some steric bulk, do not significantly hinder the reactivity of the amines, allowing for effective coupling to activated esters, carboxylic acids, and other electrophilic moieties.
-
Flexibility: The linear C6 chain offers rotational freedom, which can be crucial for allowing the two ends of a PROTAC to simultaneously bind their respective target protein and E3 ligase, or for positioning an ADC payload for optimal activity upon release.[5]
-
Chemical Stability: The amide bonds formed upon conjugation of the amine groups are generally stable under physiological conditions, ensuring the integrity of the drug conjugate in circulation until it reaches the target site.[1]
Core Protocols and Methodologies
Protocol 1: Mono-Boc Protection of this compound
For its use as a heterobifunctional linker, it is essential to selectively protect one of the two amine groups. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose. This protocol is based on a general method for the mono-Boc protection of diamines.[6][7][8]
Objective: To synthesize N-(6-(methylamino)hexyl)-N-methyl-tert-butyl carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH), anhydrous
-
Chlorotrimethylsilane (TMSCl) or Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Ethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt is expected to form. Allow the mixture to warm to room temperature and stir for 1 hour.[6]
-
Add water (approximately 1 mL per gram of diamine) to the mixture, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and wash with ethyl ether to remove any di-Boc protected byproduct and unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected this compound.[9]
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Sources
- 1. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N,N'-Dimethyl-1,6-hexanediamine for Advanced Surface Modification
Introduction: The Versatility of a Diamine in Surface Engineering
N,N'-Dimethyl-1,6-hexanediamine (DMHDA) is a bifunctional aliphatic diamine that is emerging as a critical component in the field of surface modification. Its structure, featuring two secondary amine groups separated by a flexible six-carbon spacer, imparts a unique combination of reactivity, flexibility, and cationic potential upon protonation. These characteristics make it an invaluable tool for researchers, materials scientists, and drug development professionals seeking to impart specific functionalities to a wide array of material surfaces.
This comprehensive guide provides in-depth technical insights and detailed protocols for the application of DMHDA in surface modification. We will explore its use in creating cationic surfaces for biomedical applications, its role as a crosslinking agent to enhance coating stability, and its utility in layer-by-layer assembly for the construction of functional thin films. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of DMHDA is essential for its effective application in surface modification protocols.
| Property | Value | Reference |
| CAS Number | 13093-04-4 | |
| Molecular Formula | C₈H₂₀N₂ | |
| Molecular Weight | 144.26 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 15-18 °C | |
| Boiling Point | 96 °C at 14 mmHg | |
| Density | 0.807 g/mL at 25 °C | |
| Refractive Index | n20/D 1.447 | |
| Flash Point | 86 °C (closed cup) | |
| Solubility | Soluble in water and common organic solvents. |
Core Application I: Creation of Cationic Surfaces for Enhanced Biomolecule Interaction
The introduction of a positive charge onto a material's surface is a powerful strategy to modulate its interaction with biological systems. Cationic surfaces can enhance the adhesion of cells, facilitate the immobilization of negatively charged biomolecules such as DNA and proteins, and impart antimicrobial properties. The secondary amine groups of DMHDA can be readily protonated under physiological pH, rendering the modified surface positively charged. Furthermore, these amine groups can serve as reactive sites for further functionalization.
Scientific Principle: Nucleophilic Addition to Epoxide-Functionalized Surfaces
A common and effective method for covalently attaching DMHDA to a surface is through the ring-opening reaction of an epoxide. Many commercially available surfaces, or those that can be readily functionalized, possess epoxide groups. The nucleophilic secondary amine groups of DMHDA will attack the electrophilic carbon of the epoxide ring, leading to the formation of a stable carbon-nitrogen bond and a hydroxyl group.
Caption: Workflow for creating a cationic surface using DMHDA.
Detailed Protocol: Cationic Surface Modification of Epoxide-Coated Glass Slides
This protocol describes the modification of a standard glass microscope slide functionalized with an epoxide-containing silane.
Materials:
-
Epoxy-coated glass slides
-
This compound (DMHDA), 98% or higher purity
-
Anhydrous isopropanol
-
Anhydrous toluene
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas stream
-
Sonicator
-
Orbital shaker
Procedure:
-
Surface Cleaning and Preparation:
-
Place the epoxy-coated glass slides in a slide rack.
-
Sonicate the slides in DI water for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse with isopropanol and dry under a gentle stream of nitrogen.
-
-
DMHDA Reaction:
-
Prepare a 1% (v/v) solution of DMHDA in anhydrous toluene in a sealed container. Causality: Anhydrous conditions are crucial to prevent premature hydrolysis of the epoxide rings and to avoid unwanted side reactions with water. Toluene is a suitable non-protic solvent for this reaction.
-
Immerse the cleaned and dried slides in the DMHDA solution.
-
Place the container on an orbital shaker and react for 12-24 hours at room temperature. Causality: A longer reaction time ensures a higher density of DMHDA grafting onto the surface.
-
-
Post-Reaction Washing:
-
Remove the slides from the DMHDA solution and wash them sequentially with toluene (3 times), isopropanol (3 times), and DI water (3 times) to remove any unreacted DMHDA and solvent residues.
-
Sonicate the slides in DI water for 10 minutes to remove any physisorbed molecules.
-
Rinse with DI water and dry under a nitrogen stream.
-
-
Protonation and Sterilization (Optional, for biological applications):
-
Immerse the DMHDA-modified slides in sterile PBS (pH 7.4) for 1 hour to protonate the amine groups, thereby creating a positively charged surface.
-
The slides can be sterilized by exposure to UV light for 30 minutes or by rinsing with 70% ethanol.
-
Self-Validation and Characterization:
-
Contact Angle Goniometry: A successful modification will result in a decrease in the water contact angle compared to the initial epoxy-coated surface, indicating increased hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): The appearance of a nitrogen (N1s) peak in the XPS spectrum confirms the presence of DMHDA on the surface.
-
Zeta Potential Measurement: A positive zeta potential in a neutral pH buffer will confirm the cationic nature of the modified surface.
Core Application II: DMHDA as a Crosslinking Agent for Enhanced Coating Stability
In the formulation of polymer coatings, achieving a high degree of crosslinking is paramount for ensuring mechanical robustness, chemical resistance, and thermal stability. DMHDA, with its two reactive amine groups, can act as an effective crosslinking agent, particularly in epoxy and polyurethane-based systems.
Scientific Principle: Amine-Epoxy and Amine-Isocyanate Chemistry
The nucleophilic secondary amines of DMHDA can react with electrophilic groups present in polymer precursors. In epoxy resins, this involves the ring-opening of epoxide groups. In polyurethane systems, the amines react with isocyanate groups to form urea linkages. The bifunctional nature of DMHDA allows it to bridge two polymer chains, leading to a three-dimensional crosslinked network.
Caption: DMHDA as a crosslinker in an epoxy coating system.
Detailed Protocol: Preparation of a Crosslinked Epoxy Coating
This protocol provides a general method for using DMHDA as a curing agent for a liquid epoxy resin.
Materials:
-
Liquid diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (DMHDA)
-
Suitable solvent (e.g., xylene, methyl ethyl ketone)
-
Substrate for coating (e.g., steel panel, glass slide)
-
Stirring hotplate
-
Applicator (e.g., doctor blade, spin coater)
-
Curing oven
Procedure:
-
Formulation:
-
The stoichiometric ratio of DMHDA to epoxy resin is critical for optimal crosslinking. The amine hydrogen equivalent weight (AHEW) of DMHDA is its molecular weight divided by the number of active hydrogens (in this case, 2), which is 144.26 / 2 = 72.13.
-
The epoxy equivalent weight (EEW) of the resin must be obtained from the supplier.
-
The required weight of DMHDA per 100 parts of resin (phr) is calculated as: (AHEW / EEW) * 100.
-
In a suitable container, weigh the desired amount of epoxy resin.
-
If necessary, add a solvent to reduce the viscosity.
-
Calculate and weigh the stoichiometric amount of DMHDA and add it to the resin solution while stirring.
-
-
Application:
-
Thoroughly mix the resin and DMHDA until a homogeneous solution is obtained.
-
Apply the mixture to the prepared substrate using the chosen application method.
-
-
Curing:
-
The curing schedule will depend on the specific epoxy resin used. A typical curing schedule might be:
-
Initial cure at room temperature for 2-4 hours to allow for solvent evaporation.
-
Elevated temperature cure in an oven, for example, at 80-120 °C for 1-3 hours. Causality: The elevated temperature accelerates the amine-epoxy reaction, leading to a fully cured and crosslinked network.
-
-
Self-Validation and Characterization:
-
Solvent Resistance Test: A well-cured coating will show no signs of swelling, blistering, or dissolution when exposed to solvents like acetone or xylene.
-
Pencil Hardness Test (ASTM D3363): This provides a measure of the coating's surface hardness and resistance to scratching.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the cured coating. A higher Tg generally indicates a higher degree of crosslinking.
Core Application III: Layer-by-Layer Assembly for Functional Thin Films
Layer-by-layer (LbL) assembly is a versatile technique for creating multilayered thin films with controlled thickness and composition. It relies on the alternating deposition of polyanions and polycations. Due to its ability to be protonated and form a cationic species, DMHDA can be used as the polycationic layer, alternating with a suitable polyanion.
Scientific Principle: Electrostatic Interactions
The LbL process is driven by the electrostatic attraction between oppositely charged layers. A substrate with an initial surface charge is dipped into a solution of an oppositely charged polyelectrolyte, which adsorbs onto the surface, reversing the surface charge. The substrate is then rinsed and dipped into a solution of a polyelectrolyte with the opposite charge, and the process is repeated to build up the multilayered film.
Caption: Schematic of the layer-by-layer assembly process using DMHDA.
Detailed Protocol: LbL Assembly of (DMHDA/PSS)n Films
This protocol describes the assembly of a multilayer film of DMHDA and poly(sodium 4-styrenesulfonate) (PSS), a common polyanion.
Materials:
-
Substrate with a negative surface charge (e.g., oxygen plasma-treated silicon wafer, or a surface functionalized with a self-assembled monolayer of a carboxylic acid-terminated silane)
-
This compound (DMHDA)
-
Poly(sodium 4-styrenesulfonate) (PSS), MW ~70,000
-
DI water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Beakers for dipping solutions
-
Nitrogen gas stream
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM solution of DMHDA in DI water. Adjust the pH to 4.0 with 0.1 M HCl. Causality: At this pH, the amine groups of DMHDA will be fully protonated, ensuring a strong positive charge.
-
Prepare a 1 mg/mL solution of PSS in DI water. The pH should be close to neutral.
-
-
LbL Deposition Cycle:
-
Immerse the negatively charged substrate in the DMHDA solution for 15 minutes.
-
Rinse the substrate by dipping it in three consecutive beakers of DI water for 1 minute each.
-
Dry the substrate under a gentle stream of nitrogen.
-
Immerse the substrate in the PSS solution for 15 minutes.
-
Rinse with DI water as in step 2b.
-
Dry under a nitrogen stream.
-
This completes one bilayer of (DMHDA/PSS). Repeat this cycle for the desired number of bilayers.
-
Self-Validation and Characterization:
-
UV-Vis Spectroscopy: If one of the components has a chromophore, the absorbance can be monitored as a function of the number of bilayers, which should show a linear increase.
-
Ellipsometry: This technique can be used to measure the thickness of the film after each bilayer deposition, which should also increase linearly.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and measure the root-mean-square (RMS) roughness of the film.
Safety and Handling
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile and powerful tool for the surface modification of materials. Its unique combination of properties allows for the creation of functional surfaces with tailored characteristics for a wide range of applications in materials science, biotechnology, and drug development. The protocols provided in this guide offer a starting point for researchers to explore the potential of this dynamic molecule in their own work. By understanding the fundamental chemical principles behind these methods, scientists can further innovate and adapt these techniques to meet the ever-evolving challenges of modern research.
References
- This compound - Safety Data Sheet - ChemicalBook. (URL: Not available)
Synthesis of Advanced Derivatives from N,N'-Dimethyl-1,6-hexanediamine: A Guide for Researchers
Introduction: The Versatility of a Diamine Building Block
N,N'-Dimethyl-1,6-hexanediamine (DMHDA) is a symmetrically substituted diamine that serves as a highly versatile building block in modern organic synthesis. Its unique structure, featuring two secondary amine functionalities separated by a flexible six-carbon aliphatic chain, provides a foundation for the creation of a diverse array of derivatives with applications spanning from polymer science and materials chemistry to the development of bioactive molecules. The nucleophilic nature of the secondary amine groups allows for a variety of chemical transformations, including N-alkylation, acylation, and polymerization, making DMHDA a valuable precursor for researchers in academia and industry.[1]
This guide provides an in-depth exploration of the synthesis of several key derivatives from DMHDA, offering detailed protocols and insights into the underlying chemical principles. The methodologies presented are designed to be robust and reproducible, enabling researchers to confidently incorporate these synthetic strategies into their workflows.
Core Synthetic Strategies and Applications
The reactivity of the N-H bonds in this compound allows for its derivatization through several key reaction pathways. This section will delve into the synthesis of prominent classes of derivatives, their applications, and detailed experimental protocols.
Bis-Quaternary Ammonium Salts: Antimicrobial Agents and Phase Transfer Catalysts
The quaternization of the tertiary amine groups in N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine derivatives leads to the formation of bis-quaternary ammonium salts. These compounds are of significant interest due to their antimicrobial properties and their utility as phase transfer catalysts. The presence of two cationic centers and tunable alkyl chains allows for the modulation of their surfactant and biological activities.[2][3]
The synthesis of quaternary ammonium salts from tertiary amines and alkyl halides is known as the Menshutkin reaction. This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the alkyl halide. The reaction rate is influenced by the nature of the alkyl halide (with the reactivity order I > Br > Cl), the solvent, and the steric hindrance around the amine.
Protocol 1: Synthesis of a Bis-Quaternary Ammonium Salt
This protocol details a general procedure for the synthesis of a bis-quaternary ammonium salt from a tertiary N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine.
Materials:
-
N,N,N',N'-Tetraalkyl-1,6-hexanediamine (1.0 equiv)
-
Alkyl halide (e.g., 1-bromobutane) (2.2 equiv)
-
Acetonitrile (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Diethyl ether (for precipitation/washing)
Procedure:
-
In a round-bottom flask, dissolve the N,N,N',N'-tetraalkyl-1,6-hexanediamine (1.0 equiv) in acetonitrile.
-
Add the alkyl halide (2.2 equiv) to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add diethyl ether to precipitate the bis-quaternary ammonium salt.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
Characterize the final product using NMR (1H and 13C) and mass spectrometry.
Table 1: Representative Data for Bis-Quaternary Ammonium Salt Synthesis
| Starting Diamine | Alkyl Halide | Product | Yield (%) |
| N,N,N',N'-Tetramethyl-1,6-hexanediamine | 1-Bromobutane | N,N'-Dibutyl-N,N'-dimethyl-1,6-hexanediammonium dibromide | >90 |
| N,N,N',N'-Tetraethyl-1,6-hexanediamine | Benzyl bromide | N,N'-Dibenzyl-N,N'-diethyl-1,6-hexanediammonium dibromide | >90 |
N,N'-Dialkyl-N,N'-dimethyl-1,6-hexanediamine Dioxides: Bioactive Compounds
The N-alkylation of DMHDA followed by oxidation of the resulting tertiary amines yields N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides. These compounds have been investigated for their antimicrobial properties, with their efficacy being dependent on the length of the N-alkyl substituents.[1]
The synthesis of these derivatives involves a two-step process:
-
N-Alkylation: Introduction of alkyl groups onto the secondary amine nitrogens of DMHDA. Reductive amination is a preferred method to avoid over-alkylation.
-
Oxidation: Conversion of the tertiary amine functionalities to N-oxides using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Caption: Synthetic workflow for N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides.
Protocol 2: Synthesis of an N,N'-Dialkyl-N,N'-dimethyl-1,6-hexanediamine Dioxide
Step A: N-Alkylation via Reductive Amination
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., octanal) (2.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde (2.2 equiv) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (3.0 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine. This can be purified by column chromatography if necessary.
Step B: Oxidation to the Diamine Dioxide
Materials:
-
N,N'-Dialkyl-N,N'-dimethyl-1,6-hexanediamine from Step A (1.0 equiv)
-
Hydrogen peroxide (30% aqueous solution) (2.5 equiv)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and add hydrogen peroxide (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, carefully quench any excess hydrogen peroxide with a small amount of manganese dioxide until gas evolution ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxide.
Poly(amino alcohol ester)s: Biodegradable Polymers for Gene Delivery
DMHDA can be used as a monomer in the synthesis of degradable poly(amino alcohol ester)s. These polymers are synthesized through the nucleophilic addition of the diamine to a diepoxide, such as diglycidyl adipate. The resulting polymers possess both amino and ester functionalities, rendering them biodegradable and suitable for biomedical applications like gene transfection vectors.[4][5]
The synthesis proceeds via a step-growth polymerization mechanism. The secondary amine groups of DMHDA open the epoxide rings of the diglycidyl adipate, forming a hydroxyl group and a new carbon-nitrogen bond. This process repeats to form a long-chain polymer.
Sources
- 1. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Determination of N,N'-Dimethyl-1,6-hexanediamine
Introduction
N,N'-Dimethyl-1,6-hexanediamine (DMHDA) is an aliphatic diamine characterized by two secondary amine groups separated by a six-carbon alkyl chain.[1][2] Its chemical structure, CH₃NH(CH₂)₆NHCH₃, makes it a valuable monomer and crosslinking agent in polymer science for the synthesis of materials like polyamides and polyurethanes.[2] It also serves as a versatile building block in organic synthesis for creating macrocycles and ligands.[1] The nucleophilic nature of its secondary amine groups dictates its reactivity.[1]
However, the analysis of DMHDA presents challenges common to small aliphatic amines. Its high polarity can lead to poor peak shape and retention in traditional reversed-phase chromatography, while its lack of a native chromophore or fluorophore makes detection by UV-Vis or fluorescence spectroscopy difficult without chemical modification.[3][4]
This guide provides detailed protocols for the robust and sensitive quantification of this compound using two primary analytical strategies: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods rely on a crucial derivatization step to enhance the analyte's chemical properties for separation and detection. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and reproducibility for researchers and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| CAS Number | 13093-04-4 | [5] |
| Molecular Formula | C₈H₂₀N₂ | [5] |
| Molecular Weight | 144.26 g/mol | |
| Form | Liquid | |
| Boiling Point | 96 °C at 14 mmHg | |
| Melting Point | 15-18 °C | |
| Density | 0.807 g/mL at 25 °C | |
| Refractive Index | n20/D 1.447 |
Core Analytical Strategy: The Imperative of Derivatization
Direct analysis of this compound is often impractical. The analytical methods detailed below incorporate a pre-column derivatization step. This chemical modification is not merely a preparatory step but the core of the strategy, designed to overcome the inherent analytical challenges.
Causality behind Derivatization:
-
For HPLC: Derivatization attaches a molecule with strong fluorescence (a fluorophore), enabling highly sensitive detection that would otherwise be impossible.[3] It also increases the hydrophobicity of the polar diamine, improving its retention and separation on common reversed-phase columns like C18.[3]
-
For GC: Derivatization is essential because amines are often not volatile enough for gas chromatography and their polar nature can cause tailing on many GC columns. The process replaces the active hydrogen on the secondary amine groups with a less polar, more stable group, increasing volatility and improving chromatographic performance.[6][7]
Method 1: HPLC with Fluorescence Detection (HPLC-FLD) via Dansyl Chloride Derivatization
This method is the gold standard for trace-level quantification of primary and secondary amines due to its exceptional sensitivity.
Principle and Causality
The method is based on the reaction of this compound with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This reaction, known as dansylation, is a nucleophilic substitution where the unprotonated secondary amine attacks the electrophilic sulfonyl chloride group of the reagent.[3]
The reaction is conducted under alkaline conditions (pH 9.5-10.5). This is critical because the high pH ensures that the amine groups are deprotonated and thus in their nucleophilic, reactive state.[3] The resulting N-dansyl-sulfonamide derivative is a highly stable and intensely fluorescent molecule, allowing for detection in the picomole to femtomole range.[3]
Protocol: HPLC-FLD Analysis
1. Reagents and Materials
-
This compound (analytical standard)
-
Dansyl Chloride (≥99%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Ammonium Hydroxide (NH₄OH) solution
-
Water, HPLC grade or Type I
-
C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 ACN/Water mixture.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) using the same diluent.
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve sodium bicarbonate and sodium carbonate in HPLC water to achieve the target pH.[3]
-
Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of ACN. Prepare this solution fresh daily and protect from light.[8]
-
Quenching Solution (10% Ammonium Hydroxide): Dilute concentrated ammonium hydroxide with water.
3. Derivatization Procedure [3][8]
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.
-
Add 200 µL of the Carbonate-Bicarbonate Buffer. Vortex briefly.
-
Add 200 µL of the Dansyl Chloride Reagent. Vortex immediately.
-
Incubate the mixture in a water bath or heating block at 60°C for 60 minutes in the dark.[9]
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the Quenching Solution to consume excess dansyl chloride. Vortex and let stand for 10 minutes.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-FLD Conditions
-
Column: C18 Reversed-Phase Column
-
Mobile Phase A: HPLC Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 60% B
-
5-20 min: Linear gradient from 60% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation wavelength ~325 nm, Emission wavelength ~530 nm.[9]
Method Validation Parameters (ICH Q2(R2))[11][12]
The following table presents typical performance characteristics for a validated dansylation HPLC-FLD method for amines.
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response.[10] |
| Range | e.g., 0.1 - 10 µg/mL | The interval where the method is precise, accurate, and linear.[10] |
| Accuracy (% Recovery) | 90 - 110% | Closeness of the measured value to the true value, assessed by spiking a blank matrix.[11] |
| Precision (% RSD) | ≤ 5% | Measures the repeatability and intermediate precision of the method.[10] |
| LOD (Limit of Detection) | S/N ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| LOQ (Limit of Quantitation) | S/N ratio of 10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) via Chloroformate Derivatization
This method offers excellent specificity due to the mass-selective detector and is a robust alternative to HPLC, particularly when fluorescence detection is unavailable.
Principle and Causality
Direct GC analysis of DMHDA is difficult due to its high polarity and low volatility.[7] This protocol uses derivatization with a chloroformate, such as ethyl chloroformate (ECF) or 2,2,2-trifluoroethyl chloroformate (TFECF), to form stable carbamate esters.[7][12] This reaction occurs readily in a two-phase aqueous-organic system under basic conditions.
The derivatization serves two key purposes:
-
Increases Volatility: It replaces the polar N-H proton with a larger, less polar carbamate group, significantly reducing the boiling point and allowing the analyte to be vaporized in the GC inlet without decomposition.[7]
-
Improves Chromatography: The resulting derivative is less prone to interacting with active sites on the column, leading to sharper, more symmetrical peaks.[6]
Coupling with a mass spectrometer allows for definitive identification based on the analyte's unique mass spectrum and fragmentation pattern.
Protocol: GC-MS Analysis
1. Reagents and Materials
-
This compound (analytical standard)
-
Ethyl Chloroformate (ECF) or 2,2,2-Trifluoroethyl Chloroformate (TFECF)
-
Toluene or Dichloromethane, GC grade
-
Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
GC Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
2. Solution Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Working Standards: Prepare dilutions in HPLC water.
-
Sodium Hydroxide Solution (1 M): Dissolve 4 g of NaOH in 100 mL of water.
3. Derivatization Procedure [7][12]
-
Place 1 mL of the aqueous sample or standard into a 10 mL glass vial.
-
Add 1 mL of toluene and 100 µL of 1 M NaOH.
-
Add 50 µL of the chloroformate reagent (e.g., ECF).
-
Immediately cap the vial and vortex vigorously for 2 minutes at room temperature.
-
Centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
4. GC-MS Conditions
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-500) for identification and method development. Use Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
Mass Spectral Analysis
The mass spectrum of underivatized this compound is available in the NIST database.[5] The fragmentation is dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is characteristic of aliphatic amines.[1] This leads to the formation of a stable, resonance-stabilized iminium cation. The base peak is expected at m/z 44, corresponding to the [CH₃NHCH₂]⁺ fragment.[1] The molecular ion peak ([M]⁺) would be at m/z 144. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular mass, which is consistent.[1] When analyzing the derivatized compound, the fragmentation pattern will be different, and the molecular ion will correspond to the mass of the di-substituted derivative.
Sample Preparation from Polymer Matrices
DMHDA is often used as a curing agent or monomer. To analyze residual, unreacted DMHDA in a polymer matrix, an extraction step is required.
Protocol: Solvent Extraction from a Polymer
-
Sample Reduction: Cryogenically mill or finely chop a known weight of the polymer sample to increase the surface area for extraction.
-
Solvent Selection: Choose a solvent that swells the polymer but readily dissolves the diamine (e.g., Dichloromethane, Tetrahydrofuran).
-
Extraction:
-
Place the prepared polymer sample into a glass vial.
-
Add a measured volume of the extraction solvent.
-
Agitate using an ultrasonic bath for 30-60 minutes to facilitate the extraction of the diamine from the polymer matrix.
-
-
Cleanup:
-
Centrifuge the sample to pellet the polymer fragments.
-
Carefully collect the supernatant (the solvent containing the extracted DMHDA).
-
The extract can then be concentrated and reconstituted in a suitable solvent for derivatization and analysis by either HPLC or GC.
-
Conclusion
The reliable quantification of this compound requires a tailored analytical approach that addresses its inherent chemical properties. The two methods presented—HPLC-FLD with dansyl chloride derivatization and GC-MS with chloroformate derivatization—provide robust, sensitive, and specific protocols for researchers. The HPLC method is generally preferred for achieving the lowest detection limits, while the GC-MS method offers unparalleled specificity and is an excellent confirmatory technique. Successful implementation hinges on careful execution of the derivatization step and adherence to a rigorous method validation framework as outlined by ICH guidelines.[11][13]
References
- Wu, G., & Shaler, T. A. (2020). Targeted quantification of amino acids by dansylation. PMC.
- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd.
- Takeuchi, T. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate.
- Molins-Legua, C., & Campins-Falco, P. (2005). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate.
- ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate.
- Tsuji, K. (1987). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed.
- IntechOpen. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen.
- AMS Biotechnology (AMSBIO). (2024). ICH Guidelines for Analytical Method Validation Explained. AMSBIO.
- Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Scribd.
- Tzanavaras, P. D., & Zacharis, C. K. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- NIST. (n.d.). 1,6-Hexanediamine, N,N'-dimethyl-. NIST WebBook.
- IntechOpen. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
- ResearchGate. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. ResearchGate.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- National Library of Medicine. (1981). Gas-liquid chromatographic determination of toxic diamines in permanent hair dyes. PubMed.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
- Dalene, M., Skarping, G., & Brorson, T. (1994). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring. PubMed.
- Wang, Y., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI.
- NIST. (n.d.). 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. NIST WebBook.
- SpectraBase. (n.d.). N,N,N',N'-tetramethyl-1,6-hexanediamine. SpectraBase.
- Synscale Tech Inc. (n.d.). N,N′-Dimethyl-1,6-hexanediamine. Synscale Tech Inc.
- Agilent Technologies. (2011). Analysis of diamines in water. Agilent.
- Royal Society of Chemistry. (n.d.). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Royal Society of Chemistry.
- National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PMC.
- PubMed. (2022). Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection. PubMed.
- Taylor & Francis. (n.d.). Diamines – Knowledge and References. Taylor & Francis.
- ResearchGate. (2020). The production of biobased diamines from renewable carbon sources: Current advances and perspectives. ResearchGate.
- MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13093-04-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 5. 1,6-Hexanediamine, N,N'-dimethyl- [webbook.nist.gov]
- 6. weber.hu [weber.hu]
- 7. mdpi.com [mdpi.com]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
Application Note: N,N'-Dimethyl-1,6-hexanediamine in the Synthesis of Polyamide Macrocycles
Introduction: The Architectural Significance of N,N'-Dimethyl-1,6-hexanediamine in Macrocyclic Design
Macrocycles, cyclic molecules with large ring structures, are at the forefront of supramolecular chemistry and drug discovery.[1] Their unique topologies, which balance conformational rigidity with a degree of flexibility, enable them to bind to challenging biological targets, such as protein-protein interfaces, that are often inaccessible to traditional small molecule drugs.[2] Polyamide macrocycles, in particular, are a significant class of these molecules, offering a robust and synthetically accessible scaffold.
This compound (DMHDA) is a versatile aliphatic diamine that serves as a key building block in the construction of these sophisticated molecular architectures.[3] Its structure, featuring two secondary amine functionalities separated by a flexible hexamethylene spacer, offers several advantages in macrocycle synthesis. The N-methyl groups enhance the nucleophilicity of the amine nitrogens and can influence the conformational preferences and solubility of the resulting macrocycle. The hexamethylene chain provides a balance of flexibility and length, enabling the formation of medium to large-sized rings with reduced ring strain. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of DMHDA in the synthesis of polyamide macrocycles, including a comprehensive protocol, mechanistic insights, and characterization guidelines.
Core Principles: High-Dilution Conditions for Macrocyclization
The synthesis of macrocycles from linear precursors is a classic challenge in organic chemistry, primarily due to the competition between intramolecular cyclization (favoring macrocycle formation) and intermolecular polymerization. To favor the formation of the desired macrocyclic product, the reaction is typically carried out under high-dilution conditions.[4] This principle is based on the kinetic argument that at very low concentrations of the reactants, the probability of the two ends of the same molecule finding each other (intramolecular reaction) is higher than the probability of two different molecules reacting (intermolecular reaction).
The reaction between a diamine, such as DMHDA, and a diacyl chloride to form a polyamide macrocycle is a non-reversible condensation reaction.[4] Therefore, controlling the reaction conditions to favor the [1+1] cyclization product is crucial. This is typically achieved by the slow, simultaneous addition of dilute solutions of the diamine and the diacyl chloride to a large volume of solvent.
Experimental Workflow for Polyamide Macrocycle Synthesis
The following diagram illustrates the general workflow for the synthesis of a polyamide macrocycle using this compound.
Caption: General workflow for polyamide macrocycle synthesis.
Detailed Protocol: Synthesis of a [1+1] Polyamide Macrocycle from this compound and Terephthaloyl Chloride
This protocol describes a representative synthesis of a [1+1] polyamide macrocycle from this compound and terephthaloyl chloride under high-dilution conditions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Purity | Supplier |
| This compound (DMHDA) | 144.26 | 13093-04-4 | ≥98% | Sigma-Aldrich |
| Terephthaloyl chloride | 203.02 | 100-20-9 | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | 101.19 | 121-44-8 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl), 1 M solution | 36.46 | 7647-01-0 | - | Major supplier |
| Sodium bicarbonate (NaHCO₃), sat. aq. soln. | 84.01 | 144-55-8 | - | Major supplier |
| Brine, saturated aqueous solution | - | - | - | Lab prepared |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | - | Major supplier |
| Silica gel for column chromatography | - | - | - | Major supplier |
Reaction Scheme
The following diagram illustrates the cyclization reaction.
Caption: Synthesis of a polyamide macrocycle from DMHDA and terephthaloyl chloride.
Step-by-Step Procedure
-
Preparation of Reactant Solutions:
-
In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol) and triethylamine (2.23 mL, 16 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
In a separate 100 mL round-bottom flask, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in 50 mL of anhydrous DCM.
-
-
High-Dilution Reaction Setup:
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and two syringe pumps fitted with the reactant solutions.
-
Add 1 L of anhydrous DCM to the reaction flask and commence vigorous stirring under a nitrogen atmosphere.
-
-
Slow Addition of Reactants:
-
Simultaneously add the two reactant solutions to the stirred DCM in the reaction flask via the syringe pumps over a period of 8 hours. A slow and steady addition rate is crucial to maintain high-dilution conditions.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12 hours under a nitrogen atmosphere.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated aqueous NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Combine the fractions containing the desired product (as determined by TLC analysis) and evaporate the solvent to yield the pure polyamide macrocycle.
-
Expected Results and Characterization
The purified product is expected to be a white to off-white solid. The yield will vary depending on the precise reaction conditions but is typically in the range of 30-50% for high-dilution cyclizations.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the N-methyl groups, the methylene groups of the hexanediamine backbone, and the aromatic protons of the terephthaloyl unit.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the different carbon environments in the macrocycle, including the amide carbonyl carbons.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the [1+1] macrocycle, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the amide C=O stretch (typically around 1630-1680 cm⁻¹) and an N-H stretch (if a secondary amide were present, though not in this fully N-substituted case).
Troubleshooting and Key Considerations
-
Low Yields: Low yields are often due to competing polymerization. Ensure that the addition of reactants is sufficiently slow and that the solvent volume is large enough to maintain high-dilution conditions. The purity of the reactants and the dryness of the solvent and glassware are also critical.
-
Presence of Oligomers/Polymers: If significant amounts of oligomeric or polymeric byproducts are observed, the dilution was likely insufficient. Consider increasing the solvent volume or slowing down the addition rate further.
-
Incomplete Reaction: Monitor the reaction by TLC. If the starting materials are still present after the allotted time, the reaction may require a longer duration or gentle heating. However, heating can also promote side reactions.
-
Purification Challenges: The polarity of the macrocycle may necessitate the use of different solvent systems for column chromatography. Careful optimization of the eluent is key to achieving good separation from any byproducts.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of polyamide macrocycles. The protocol detailed herein provides a robust starting point for the construction of these complex molecules. The inherent tunability of this synthetic approach, allowing for the use of various diacyl chlorides, opens the door to the creation of a diverse library of macrocycles with tailored properties. These macrocycles can serve as scaffolds for the development of novel therapeutics, host-guest systems, and advanced materials. Further research into template-assisted synthesis and the exploration of a wider range of reaction conditions could lead to even more efficient and selective methods for the construction of these fascinating molecular architectures.
References
- Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Molecules. 2022.
- Advances in the synthesis and applications of macrocyclic polyamines. RSC Advances. 2023.
Sources
N,N'-Dimethyl-1,6-hexanediamine: A Versatile Building Block in Modern Organic Synthesis
Abstract
N,N'-Dimethyl-1,6-hexanediamine, a structurally simple yet functionally versatile secondary diamine, has emerged as a crucial building block in various fields of organic synthesis. Its unique combination of a flexible six-carbon aliphatic chain and two nucleophilic secondary amine groups allows for its application in polymer chemistry, catalysis, and the synthesis of specialized organic molecules. This guide provides an in-depth exploration of its properties, key applications, and detailed protocols for its use, aimed at researchers, scientists, and professionals in drug development and materials science.
Introduction and Molecular Characteristics
This compound, also known as 1,6-Bis(methylamino)hexane, possesses the linear formula CH₃NH(CH₂)₆NHCH₃.[1] The molecule's utility is rooted in three key structural features:
-
Two Secondary Amine Groups: These groups are strong nucleophiles, capable of reacting with a wide range of electrophiles, making the molecule an ideal monomer for step-growth polymerization and a building block for complex organic structures.[2]
-
Flexible Hexamethylene Spacer: The -(CH₂)₆- chain imparts flexibility and specific spatial orientation to the molecules it helps construct, influencing the physical properties of resulting polymers and the coordination geometry of metal complexes.[2]
-
N-Methyl Substituents: Unlike primary amines, the methyl groups on the nitrogen atoms sterically hinder hydrogen bonding. This significantly alters the properties of polymers made from this monomer, often leading to lower melting points and increased solubility in organic solvents compared to their non-methylated analogs.
These features make this compound a valuable reagent for creating materials with tailored properties, from specialty polyamides to functional ligands for catalysis.
Physical and Chemical Properties at a Glance
| Property | Value | Reference |
| CAS Number | 13093-04-4 | [1] |
| Molecular Formula | C₈H₂₀N₂ | [3] |
| Molecular Weight | 144.26 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/powder | [4] |
| Melting Point | 15-18 °C | [1][4] |
| Boiling Point | 96 °C at 14 mmHg | [1][4] |
| Density | 0.807 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.447 | [1][4] |
Core Application: Synthesis of Specialty Polyamides
The most prominent application of this compound is as a diamine monomer in polycondensation reactions to form N-substituted polyamides. Traditional polyamides, like Nylon 6,6, are synthesized from primary diamines (e.g., 1,6-hexanediamine) and diacids, forming strong intermolecular hydrogen bonds that result in high melting points and limited solubility.[5]
By using this compound, the resulting polymer chain lacks the N-H bonds necessary for this hydrogen bonding network. This structural modification leads to polyamides with:
-
Enhanced Solubility: The polymers are often soluble in a wider range of organic solvents.[6]
-
Lower Melting Points and Glass Transition Temperatures: The reduced intermolecular forces lead to softer, more flexible materials.
-
Amorphous Nature: The lack of strong, regular hydrogen bonding disrupts crystalline packing, often resulting in amorphous polymers with high optical transparency.[6]
These properties are highly desirable for applications requiring solution processability, such as in coatings, adhesives, and specialty films.
Protocol: Synthesis of a Soluble Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a diacid chloride, such as adipoyl chloride. This method is rapid and avoids the high temperatures required for melt polymerization.[5]
Materials:
-
This compound (DMHDA)
-
Adipoyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Triethylamine (as an acid scavenger)
-
Methanol (for polymer precipitation)
-
Nitrogen gas supply
-
Three-necked round-bottom flask with magnetic stirrer, dropping funnel, and N₂ inlet.
Procedure:
-
Reactor Setup: Assemble the reaction flask, ensure it is dry, and place it under a positive pressure of nitrogen.
-
Diamine Solution: In the flask, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMAc to form a ~10% (w/v) solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: Dissolve adipoyl chloride (1 equivalent) in a small amount of anhydrous DMAc and add it to the dropping funnel. Add this solution dropwise to the cooled, stirring diamine solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The solution will become viscous as the polymer forms.
-
Precipitation: Pour the viscous reaction mixture slowly into a beaker of vigorously stirring methanol. The polyamide will precipitate as a white, fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the solid thoroughly with water to remove the triethylamine hydrochloride salt, followed by another wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): The reaction between an amine and an acid chloride is highly exothermic and rapid. Starting at a low temperature helps to control the reaction rate, prevent side reactions, and promote the formation of a high molecular weight polymer.
-
Anhydrous Solvent (DMAc): Acid chlorides are highly reactive towards water. Using a dry solvent is critical to prevent hydrolysis of the adipoyl chloride, which would terminate the polymer chain growth.
-
Acid Scavenger (Triethylamine): The polycondensation reaction produces hydrochloric acid (HCl) as a byproduct. The triethylamine neutralizes the HCl, preventing it from protonating the diamine monomer, which would render it unreactive.
Caption: Workflow for soluble polyamide synthesis.
Application as a Ligand and Curing Agent
Beyond polymerization, the nucleophilic nature of this compound makes it a versatile molecule in other synthetic contexts.
Bidentate Ligand in Coordination Chemistry
The two nitrogen atoms can act as a bidentate ligand, coordinating to metal centers to form stable chelate rings. This property is useful in the construction of metal-organic frameworks (MOFs) and as a ligand in homogeneous catalysis.[2] The flexible hexamethylene chain allows the ligand to adopt various conformations to satisfy the geometric requirements of the metal center.
Curing Agent for Epoxy Resins
This compound can function as a curing agent or hardener for epoxy resins.[7][8] The active hydrogens on the secondary amine groups react with the epoxide rings of the resin in a ring-opening addition reaction.[9] This process forms a highly cross-linked, thermoset polymer network. The rate of curing and the final properties of the cured material (such as hardness and chemical resistance) can be tuned by the choice of diamine.[2][7]
Caption: Epoxy curing mechanism with DMHDA.
Specialized Synthetic Applications
The unique structure of this compound has been leveraged for several specialized applications:
-
Dental Resins: It can be used to synthesize monomers like N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH).[1][4] NDMH serves as both a reactive diluent and a co-initiator in dental resin mixtures, with the advantage that it can copolymerize into the final restoration, limiting the amount of leachable small molecules.[10]
-
Gene Transfection Vectors: The diamine is a building block for creating degradable poly(amino alcohol ester) polymers.[1][4] These cationic polymers can complex with anionic DNA and have potential as non-viral vectors for gene delivery.[1][2]
-
Synthesis of Quaternary Ammonium Compounds: The secondary amines can be further alkylated to produce quaternary ammonium compounds, which have applications as antimicrobial agents and phase-transfer catalysts.[2]
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid breathing vapors or mist.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[11] A respirator with a suitable filter (e.g., type ABEK) should be used if exposure limits are exceeded.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place under an inert atmosphere.[4][11]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its defining structural features—two secondary amine groups separated by a flexible alkyl chain—allow for the rational design of a wide array of materials. From creating soluble, high-performance polyamides to acting as a crucial component in epoxy resins and specialized biomedical polymers, its utility continues to expand. A thorough understanding of its reactivity and handling requirements enables researchers to safely and effectively harness its potential in developing next-generation materials and molecules.
References
- Chongqing Chemdad Co., Ltd. This compound One. [Link]
- Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
- Google Patents. US7666954B2 - Epoxy resin amine curing agent of N,N′-dimethyl secondary diamine polymer.
- Frontiers in Bioengineering and Biotechnology.
- Synscale Tech Inc. N,N′-Dimethyl-1,6-hexanediamine. [Link]
- MOLBASE. This compound | 13093-04-4. [Link]
- ResearchG
- ThreeBond. Curing Agents for Epoxy Resin. [Link]
- MDPI. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]
- ResearchGate. Synthesis and characterization of new soluble polyamides derived from 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one. [Link]
Sources
- 1. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US7666954B2 - Epoxy resin amine curing agent of N,Nâ²-dimethyl secondary diamine polymer - Google Patents [patents.google.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
N,N'-Dimethyl-1,6-hexanediamine applications in materials science
An In-Depth Guide to the Applications of N,N'-Dimethyl-1,6-hexanediamine in Materials Science
Introduction: Unveiling a Versatile Diamine
This compound (DMHDA) is an aliphatic diamine distinguished by its unique molecular architecture: a flexible six-carbon (hexamethylene) chain terminated at each end by a secondary amine group.[1] This structure, with its reactive nucleophilic nitrogens, positions DMHDA as a highly valuable and versatile building block in polymer chemistry.[1] It serves as a critical monomer, curing agent, and cross-linker in the synthesis of a variety of high-performance materials, including polyurethanes, epoxy resins, and polyamides.[1] The presence of the N-methyl groups and the flexible spacer allows for precise control over the thermal and mechanical properties of the final polymers, making it a subject of significant interest for researchers and materials scientists.[1]
This document serves as a detailed guide for researchers, scientists, and professionals, providing in-depth application notes and protocols for the use of DMHDA in materials science. We will explore the causality behind its function, present validated experimental methodologies, and offer visual representations of key chemical processes.
| Property | Value | Source |
| IUPAC Name | N,N'-dimethylhexane-1,6-diamine | [1] |
| CAS Number | 13093-04-4 | [2] |
| Molecular Formula | C₈H₂₀N₂ | [2][3] |
| Molecular Weight | 144.26 g/mol | [2] |
| Boiling Point | 96 °C at 14 mmHg (approx. 209-210 °C at atm. pressure) | [3][4] |
| Melting Point | 15-18 °C | [2][3][4] |
| Density | 0.807 g/mL at 25 °C | [3][4] |
Application I: Curing Agent for High-Performance Epoxy Resins
One of the primary applications of DMHDA is as a curing agent, or hardener, for epoxy resin systems.[1][5] Its role is to transform the liquid epoxy prepolymer into a rigid, durable, and chemically resistant thermoset material through the formation of a densely cross-linked network.
Expertise & Experience: The Curing Mechanism
The curing process is driven by the high nucleophilicity of the secondary amine groups in DMHDA.[1] Each amine group contains an active hydrogen atom that can react with an epoxide ring on the epoxy resin monomer (such as the diglycidyl ether of bisphenol A, DGEBA). This reaction is a nucleophilic ring-opening polymerization.[1][6]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of DMHDA attacks one of the carbon atoms of the epoxide ring.
-
Ring-Opening: This attack forces the strained three-membered epoxide ring to open, forming a covalent bond between the nitrogen and the carbon. The oxygen atom of the epoxide acquires a negative charge, which is then protonated by the hydrogen from the amine, forming a hydroxyl (-OH) group.
-
Cross-linking: Since DMHDA has two secondary amine groups, each molecule can react with two epoxy rings. This bifunctionality allows it to act as a bridge or cross-linker, connecting different epoxy polymer chains together.[1][5]
This process continues until a rigid, three-dimensional thermoset structure is formed.[1] This covalent network is responsible for the exceptional mechanical strength, thermal stability, and chemical resistance characteristic of cured epoxy materials.[1][6] The flexible hexamethylene backbone of DMHDA is incorporated into this network, which can enhance the toughness and impact resistance of the final material compared to more rigid aromatic amine curatives.
Caption: Reaction of DMHDA with an epoxy group.
Protocol 1: General Methodology for Curing DGEBA Epoxy Resin with DMHDA
This protocol provides a generalized procedure for curing a standard bisphenol A-based epoxy resin. The exact stoichiometry is critical for achieving optimal properties.
Materials & Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (DMHDA)
-
Vacuum desiccator or vacuum oven
-
Mixing container (e.g., disposable cup) and stirring rod
-
Hot plate with temperature control
-
Mold (pre-treated with a release agent)
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
Procedure:
-
Preparation of Reactants:
-
Stoichiometric Calculation (Critical Step):
-
The ideal ratio is determined by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
-
AHEW of DMHDA = Molecular Weight / Number of Active Hydrogens = 144.26 / 2 = 72.13 g/eq.
-
Example: For an epoxy resin with an EEW of 180 g/eq, the required parts by weight of DMHDA per 100 parts of resin is calculated as:
-
(AHEW / EEW) * 100 = (72.13 / 180) * 100 ≈ 40.1 parts DMHDA per 100 parts resin.
-
-
-
Mixing:
-
Weigh the calculated amounts of DGEBA resin and DMHDA into the mixing container.
-
Mix thoroughly with a stirring rod for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[7] Incomplete mixing will result in soft spots and poor final properties.
-
-
Degassing:
-
Place the mixed container into a vacuum desiccator or oven.
-
Apply a vacuum to remove any air bubbles incorporated during mixing. The mixture will foam and then subside. Hold the vacuum until bubbling ceases (typically 5-10 minutes).
-
-
Curing:
-
Pour the degassed mixture into the pre-treated mold.
-
A typical two-stage cure schedule is recommended:
-
Initial Cure: Allow to cure at room temperature for 24 hours OR at a moderately elevated temperature (e.g., 80 °C) for 2-4 hours.
-
Post-Cure: For optimal thermal and mechanical properties, a post-cure at a higher temperature (e.g., 120-150 °C) for 2-3 hours is essential.[8] The post-cure ensures the cross-linking reaction goes to completion.
-
-
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of the epoxy peak (~915 cm⁻¹) to confirm the reaction.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), which is a key indicator of the extent of cure.[9]
-
Application II: Chain Extender in Polyurethane-Urea Synthesis
While traditional polyurethanes are formed from diisocyanates and diols, diamines like DMHDA are used as "chain extenders" or "curatives" to create polyurethane-urea (PUU) or polyurea polymers.[10] The reaction of an amine with an isocyanate group forms a highly stable urea linkage, which imparts distinct properties to the final material.
Expertise & Experience: The Chain Extension Mechanism
The synthesis of a PUU elastomer is typically a two-step process.[9][10] First, a diisocyanate (like MDI) is reacted with a long-chain polyol (a polyether or polyester) to form an "isocyanate-terminated prepolymer." This prepolymer is a larger molecule with reactive isocyanate (-NCO) groups at its ends.[10]
In the second step, DMHDA is added. The secondary amine groups of DMHDA are highly reactive towards the terminal isocyanate groups of the prepolymer. This "chain extension" reaction is rapid and links the prepolymer chains together, forming a high-molecular-weight segmented copolymer.[10] The urea linkages formed are stiff and capable of strong hydrogen bonding, creating "hard segments" within the polymer matrix. These hard segments provide structural integrity and high-temperature performance, while the flexible polyol chains form the "soft segments" that give the material its elastomeric properties.
Caption: Two-step synthesis of a Polyurethane-Urea (PUU).
Protocol 2: Two-Step Synthesis of a Polyurethane-Urea Elastomer
This protocol outlines the synthesis of a PUU elastomer using a prepolymer method, which provides excellent control over the final polymer structure.
Materials & Equipment:
-
Polyol (e.g., Polytetramethylene ether glycol, PTMG, MW 2000), dried under vacuum.
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI).
-
This compound (DMHDA) chain extender.
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control.
-
Vacuum oven.
-
Mold.
Procedure:
-
Prepolymer Synthesis (Step 1):
-
Dry the polyol under vacuum at 100-110 °C for at least 4 hours to remove any residual moisture, which would otherwise react with the isocyanate.[9]
-
Charge the dried polyol to the reaction vessel under a nitrogen atmosphere. Heat to 70-80 °C.
-
Add the diisocyanate to the polyol with constant stirring. The molar ratio of NCO to OH groups is typically kept between 1.5 and 2.5 to ensure the prepolymer is isocyanate-terminated.[9]
-
Maintain the reaction at 70-80 °C for 2-3 hours. The reaction progress can be monitored by titrating for the NCO content until it reaches the theoretical value.[9]
-
-
Chain Extension (Step 2):
-
Cool the resulting prepolymer to approximately 60 °C to moderate the highly exothermic reaction with the amine.[9]
-
Calculate the required amount of DMHDA based on the remaining NCO content of the prepolymer. A stoichiometry of 95-105% of the theoretical amine required is typical.[9]
-
Add the DMHDA to the prepolymer with vigorous, high-speed stirring. The "pot life" after adding the amine is very short, often less than 2 minutes.
-
-
Casting and Curing (Step 3):
-
Immediately after thorough mixing, pour the viscous liquid into a preheated mold (e.g., 100 °C) that has been treated with a mold release agent.
-
Cure the cast elastomer in an oven at 100-110 °C for 16-24 hours.[9]
-
After the initial cure, the elastomer can be demolded. For optimal and stable properties, post-cure the material at room temperature for 7 days before conducting mechanical testing.[9]
-
Application III: Precursor for Advanced, Functional Monomers
Beyond its direct use, DMHDA serves as a foundational building block for synthesizing more complex, functional monomers.[3] Its secondary amine groups are reactive sites that can be readily modified through N-alkylation and other reactions.[1]
Expertise & Experience: Application in Dental Resins
A prime example is its use in creating monomers for dental restorations.[3][11] DMHDA can be reacted to synthesize N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) .[3][11]
In conventional dental resins, a non-polymerizable amine (like ethyl-4-dimethylaminobenzoate, EDAB) is added as a co-initiator to accelerate the photopolymerization process.[11] A significant drawback is that this small molecule does not become part of the polymer network and can be leached out over time.
NDMH cleverly solves this problem. It is designed to be a polymerizable co-initiator .[11]
-
Co-initiator Function: The tertiary amine portions of the NDMH molecule still function effectively as a co-initiator for the photo-curing process.
-
Reactive Diluent/Monomer Function: The molecule also contains two methacrylate groups, which are polymerizable. During curing, these groups react and covalently bond NDMH into the main polymer backbone of the dental composite.[11]
The key advantage is that the amine becomes permanently fixed within the cured material, limiting the amount of extractable compounds and improving the biocompatibility and longevity of the dental restoration.[11] Studies have shown that resins incorporating NDMH exhibit comparable mechanical properties and glass transition temperatures to conventional systems, making it a viable and superior alternative.[11]
Caption: Workflow for NDMH synthesis and use in dental resin.
References
- Application Notes and Protocols for the Synthesis of Diamine-Cured Polyurethane Elastomers. Benchchem.
- This compound | High-Purity Reagent. Benchchem.
- N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4. Sigma-Aldrich.
- Application Notes and Protocols for the Use of 3,4-Diaminotoluene in Polyurethane Synthesis. Benchchem.
- N,N'-Dicinnamylidene-1,6-hexanediamine | 140-73-8. Benchchem.
- Synthesis of polyurea from 1,6-hexanediamine with CO 2 through a two-step polymerization. ResearchGate.
- Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. SpecialChem.
- Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. PubMed.
- N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4. Sigma-Aldrich.
- Thermoset Cure Chemistry Part 3: Epoxy Curing Agents. Polymer Innovation Blog.
- This compound One Chongqing Chemdad Co. Chemdad.
- This compound | 13093-04-4. J&K Scientific.
- Epoxy Resin Curing: The Role and Benefits of Hexamethylenediamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. pcimag.com [pcimag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N'-Dimethyl-1,6-hexanediamine as a catalyst in organic reactions
An In-Depth Guide to N,N'-Dimethyl-1,6-hexanediamine: A Versatile Catalyst and Building Block in Organic Synthesis
Abstract
This compound (DMHDA) is a bifunctional aliphatic diamine that has garnered significant attention in polymer science and organic synthesis. Characterized by two secondary amine groups separated by a flexible six-carbon chain, its structure imparts a unique combination of nucleophilicity, basicity, and steric accessibility. This guide provides a comprehensive overview of DMHDA's applications, focusing on its role as a catalyst and curing agent in the synthesis of polyurethanes, epoxy resins, and other advanced polymers. We will delve into the mechanistic principles governing its reactivity and provide detailed, field-proven protocols for its use, aimed at researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties and Safety Imperatives
A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. DMHDA is a combustible liquid that requires careful handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13093-04-4 | [1][2] |
| Molecular Formula | C₈H₂₀N₂ | [2] |
| Molecular Weight | 144.26 g/mol | [2] |
| Appearance | Colorless to light yellow liquid; may be a powder or lump | [2] |
| Melting Point | 15-18 °C (lit.) | [2][3] |
| Boiling Point | 96 °C at 14 mmHg (lit.) | [2][3] |
| Density | 0.807 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.447 (lit.) | [2][3] |
Safety and Handling
DMHDA is classified as a hazardous substance and necessitates strict adherence to safety protocols. It is corrosive and can cause severe skin burns and eye damage.[4] Inhalation may lead to respiratory irritation.[5]
Table 2: GHS Hazard Information
| Hazard | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B / Category 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5] |
| Serious Eye Damage | Category 1 / Category 2 | H319: Causes serious eye irritation.[5] |
| Acute Toxicity (Oral/Dermal) | Category 4 | H302 + H312: Harmful if swallowed or in contact with skin. |
| STOT - Single Exposure | Category 3 (Respiratory) | H335: May cause respiratory irritation.[5] |
Mandatory Safety Protocol:
-
Ventilation: Always handle DMHDA in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-retardant lab coat.[5][6]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[6] Prevent inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5][6] Keep in a dark place under an inert atmosphere.[2]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5] If inhaled, move the person to fresh air.[5] If swallowed, rinse mouth with water and call a physician immediately; do not induce vomiting.
Core Catalytic Applications and Mechanistic Insights
The utility of DMHDA stems from the reactivity of the lone pair of electrons on its two nitrogen atoms, which allows it to function as both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron pair donor).[7] This dual nature makes it a versatile catalyst and curing agent, particularly in polymerization reactions.
Catalyst in Polyurethane Formation
In the synthesis of polyurethanes, tertiary amines are well-known catalysts for the reaction between an isocyanate and a polyol (alcohol).[8][9] Although DMHDA is a secondary amine, its derivatives or its use in combination with other reagents allows it to facilitate this reaction. The fundamental mechanism involves the amine acting as a base to activate the alcohol.
Mechanism of Catalysis:
-
Alcohol Activation: The amine catalyst forms a hydrogen-bonded complex with the alcohol (polyol), increasing the nucleophilicity of the oxygen atom.[9]
-
Nucleophilic Attack: The activated alcohol attacks the electrophilic carbon of the isocyanate group.
-
Proton Transfer: A proton is transferred to the nitrogen of the isocyanate, forming the urethane linkage and regenerating the amine catalyst.
This catalytic cycle is crucial for controlling the reaction rate and ensuring the formation of a stable polymer network.
Curing Agent for Epoxy Resins
DMHDA is highly effective as a curing agent (or hardener) for epoxy resin systems.[7][10] The curing process involves the nucleophilic addition of the amine's active hydrogens to the epoxide rings of the resin monomers.
Mechanism of Curing:
-
Ring-Opening: One of the active hydrogens on a nitrogen atom of DMHDA performs a nucleophilic attack on a carbon atom of the epoxy ring. This opens the ring and forms a covalent bond between the nitrogen and carbon, creating a secondary alcohol.
-
Propagation: The newly formed secondary amine can then react with another epoxy group.
-
Cross-Linking: Since DMHDA has two secondary amine groups, each with one active hydrogen, it can react with two epoxy groups, acting as a cross-linker to build a three-dimensional thermoset polymer network. The resulting hydroxyl groups can also further catalyze the polymerization.
The flexible hexamethylene spacer in DMHDA imparts a degree of elasticity and toughness to the final cured material, influencing its mechanical properties.[7]
Application Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for common applications of DMHDA.
Protocol 1: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol describes a general procedure for using DMHDA as a curing agent for a standard epoxy resin. The stoichiometry is critical for achieving optimal properties.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) resin
-
This compound (DMHDA)
-
Glass beaker or suitable mixing vessel
-
Stirring rod or mechanical stirrer
-
Mold for casting (if applicable)
-
Vacuum oven or standard laboratory oven
Workflow Diagram:
Step-by-Step Procedure:
-
Stoichiometric Calculation: Determine the correct mix ratio. The ratio is based on the Amine Hydrogen Equivalent Weight (AHEW) of DMHDA and the Epoxide Equivalent Weight (EEW) of the DGEBA resin.
-
AHEW of DMHDA = Molecular Weight / Number of Active Hydrogens = 144.26 / 2 = 72.13 g/eq.
-
The EEW of the DGEBA resin is typically provided by the manufacturer (e.g., ~188 g/eq).
-
Parts by weight of DMHDA per 100 parts of resin (phr): phr = (AHEW / EEW) * 100 = (72.13 / 188) * 100 ≈ 38.4 phr.
-
-
Preparation: In a clean, dry beaker, weigh 100 g of DGEBA resin. In a separate container, weigh approximately 38.4 g of DMHDA.
-
Causality: Accurate weighing is crucial. An excess of amine can lead to a plasticized, weaker material, while an excess of epoxy will result in an incompletely cured, brittle product.
-
-
Mixing: Add the DMHDA to the epoxy resin. Begin stirring immediately. Mix thoroughly for 5-10 minutes, ensuring a homogeneous, streak-free mixture.
-
Insight: The viscosity will initially decrease slightly upon adding the amine before it begins to build as the reaction starts. Inadequate mixing is a common cause of curing failure.
-
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 5-10 minutes to remove any air bubbles introduced during mixing. This step is critical for achieving a void-free, high-strength material.
-
Curing: Pour the mixture into the desired mold. Transfer the mold to an oven. A typical two-stage cure schedule is effective:
-
Initial Cure: Heat at 80°C for 2 hours. This allows for gelation at a controlled rate.
-
Post-Cure: Increase the temperature to 120-150°C for an additional 3 hours. This ensures complete cross-linking and development of optimal thermal and mechanical properties.
-
-
Cooling: Turn off the oven and allow the cured part to cool slowly to room temperature before demolding to prevent thermal shock and internal stresses.
Protocol 2: Synthesis of a Hydroxyurethane (Non-Isocyanate Polyurethane)
DMHDA can be used as a building block to create non-isocyanate polyurethanes by reacting with cyclic carbonates. This is an increasingly important area due to the reduced toxicity of the precursors.[2]
Materials:
-
This compound (DMHDA)
-
Propylene carbonate
-
Anhydrous toluene or other suitable solvent
-
Three-neck round-bottom flask
-
Condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reactor Setup: Assemble a three-neck flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet/outlet. The entire system should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Causality: The reaction is sensitive to water, which can hydrolyze the carbonate. An inert atmosphere prevents side reactions.
-
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with DMHDA (e.g., 14.43 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Reaction Initiation: Begin stirring the solution. Slowly add propylene carbonate (20.42 g, 0.2 mol, 2 equivalents) to the flask via a dropping funnel over 30 minutes.
-
Insight: A stoichiometric amount of 2 moles of carbonate per mole of DMHDA is used to ensure both amine groups react. A slow addition helps to control any potential exotherm.
-
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80-100°C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy (disappearance of the N-H stretch, appearance of O-H and urethane C=O stretches). The reaction is typically complete within 8-12 hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a hydroxyurethane, can be purified by column chromatography or recrystallization if necessary.
Broader Synthetic Utility
Beyond its role in bulk polymer synthesis, DMHDA is a valuable organic building block for more specialized applications:
-
Dental Resins: It can be functionalized to synthesize monomers like N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), which acts as both a co-initiator and a reactive diluent in dental resin formulations.[2]
-
Gene Delivery: Its structure is suitable for creating degradable poly(amino alcohol ester) polymers through nucleophilic addition with reagents like diglycidyl adipate. These cationic polymers have potential as non-viral vectors for gene transfection.[2][7]
-
Antimicrobial Agents: The secondary amine groups can be N-alkylated to produce quaternary ammonium compounds, some of which have been investigated for their antimicrobial properties.[7]
Conclusion
This compound is a highly versatile and reactive diamine with significant industrial and research applications. Its utility as a catalyst and curing agent is primarily driven by the nucleophilicity and basicity of its secondary amine groups. By understanding the underlying reaction mechanisms and adhering to precise, well-controlled protocols, researchers can effectively leverage DMHDA to synthesize a wide range of polymers and advanced materials with tailored properties. Proper attention to safety and handling is paramount when working with this reactive and hazardous compound.
References
- This compound | High-Purity Reagent - Benchchem. (n.d.).
- N,N'-Dicinnamylidene-1,6-hexanediamine | 140-73-8 | Benchchem. (n.d.).
- This compound - Safety Data Sheet - ChemicalBook. (2025).
- N1,N6-Dimethyl-1,6-hexanediamine SDS, 13093-04-4 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 - Sigma-Aldrich. (n.d.).
- This compound | 13093-04-4 - ChemicalBook. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- This compound One Chongqing Chemdad Co. (n.d.).
- N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 - Sigma-Aldrich. (n.d.).
- N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 - Sigma-Aldrich. (n.d.).
- Material Safety Data Sheet - Harper College. (2010).
- GB2051836A - N,N,N',N'-tetramethyl-1,6- hexanediamine as polyurethane catalyst - Google Patents. (n.d.).
- Computational Study of Catalytic Urethane Formation - PMC - NIH. (2021).
- N,N′-Dimethyl-1,6-hexanediamine | CAS 13093-04-4 | SCBT. (n.d.).
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 13093-04-4 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. benchchem.com [benchchem.com]
- 8. GB2051836A - N,N,N',N'-tetramethyl-1,6- hexanediamine as polyurethane catalyst - Google Patents [patents.google.com]
- 9. Computational Study of Catalytic Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: N,N'-Dimethyl-1,6-hexanediamine in the Preparation of Dicationic Ionic Liquids
Introduction: The Promise of Dicationic Ionic Liquids Derived from N,N'-Dimethyl-1,6-hexanediamine
Ionic liquids (ILs) are a fascinating class of materials, defined as salts with melting points below 100°C.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "designer solvents" and catalysts in a myriad of applications, from organic synthesis to materials science.[2][3] A particularly compelling subclass of ILs is dicationic ionic liquids (DILs), which feature two cationic centers connected by a linker.[2][3] This structural motif offers an additional layer of tunability, allowing for the fine-tuning of properties such as viscosity, density, and thermal stability by modifying the nature of the cationic heads, the linking chain, and the counter-anions.[2][4]
This compound stands out as a versatile and economically significant building block for the synthesis of symmetrical DILs. Its flexible hexamethylene spacer can impart unique conformational properties to the resulting ionic liquid, influencing its solvation behavior and interaction with other molecules. The secondary amine functionalities provide reactive sites for quaternization, the key step in forming the dicationic structure.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of DILs derived from this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Synthetic Strategy: A Two-Step Pathway to Dicationic Ionic Liquids
The synthesis of DILs from this compound is generally accomplished through a robust two-step process:
-
Quaternization: The diamine is reacted with a suitable alkylating agent (typically an alkyl halide) to form the dicationic salt with halide counter-ions. This step transforms the neutral diamine into a doubly charged cation.
-
Anion Exchange (Metathesis): The initial halide anions are exchanged for other anions to impart specific desired properties to the ionic liquid, such as hydrophobicity, electrochemical stability, or catalytic activity.[2][6]
This two-step approach allows for a modular design of the final DIL, where the properties can be systematically altered by changing either the alkylating agent in the first step or the anion source in the second.
Experimental Protocols
Protocol 1: Synthesis of N,N,N',N'-Tetramethyl-1,6-hexanediammonium Diiodide
This protocol details the quaternization of this compound with methyl iodide to produce the iodide salt of the corresponding dication.
Rationale:
Methyl iodide is a highly reactive and effective methylating agent for amines. The choice of a suitable solvent is crucial to ensure the solubility of both the reactants and the product. Acetonitrile is often a good choice due to its polarity and relatively high boiling point, which allows for the reaction to be conducted at elevated temperatures to increase the reaction rate. The stoichiometry of the reactants is critical; a molar excess of methyl iodide is often used to ensure complete quaternization of both amine groups.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: Slowly add methyl iodide (2.2 eq.) to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the product.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The dicationic salt will likely precipitate as a white solid. If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash it several times with a solvent in which the product is insoluble but the starting materials and byproducts are soluble (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.[7]
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60°C) for several hours to remove any residual solvent.
Self-Validation:
The identity and purity of the synthesized N,N,N',N'-Tetramethyl-1,6-hexanediammonium diiodide should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR. The disappearance of the N-H proton signal (if visible) and the shift of the signals corresponding to the methyl and methylene groups adjacent to the nitrogen atoms will confirm the successful quaternization.
Protocol 2: Anion Exchange to Prepare N,N,N',N'-Tetramethyl-1,6-hexanediammonium bis(trifluoromethanesulfonyl)imide
This protocol describes the exchange of the iodide anions from the product of Protocol 1 with bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anions, a common choice for creating hydrophobic and thermally stable ionic liquids.
Rationale:
Anion exchange is typically driven by the precipitation of an insoluble salt or by liquid-liquid extraction. In this case, we will use lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) as the anion source. The reaction with the diiodide salt in a suitable solvent will lead to the formation of lithium iodide (LiI), which has low solubility in many organic solvents and can be removed by filtration. The choice of solvent is important to ensure the solubility of both the starting dicationic salt and the final ionic liquid. Acetone or dichloromethane are often suitable choices.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the N,N,N',N'-Tetramethyl-1,6-hexanediammonium diiodide (1 eq.) from Protocol 1 in a suitable solvent such as acetone or deionized water.
-
Addition of Anion Source: In a separate flask, dissolve lithium bis(trifluoromethanesulfonyl)imide (2.1 eq.) in the same solvent.
-
Reaction: Slowly add the LiNTf₂ solution to the dicationic salt solution with vigorous stirring at room temperature. A precipitate of lithium iodide (LiI) should form.
-
Reaction Time: Continue stirring the mixture at room temperature for 12-24 hours to ensure complete anion exchange.[2]
-
Removal of Precipitate: Remove the precipitated LiI by filtration.
-
Product Isolation: The filtrate contains the desired ionic liquid. The solvent can be removed under reduced pressure to yield the final product. If the ionic liquid is immiscible with water, it can be washed several times with deionized water to remove any remaining inorganic salts.
-
Drying: Dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove any residual solvent and water.
Self-Validation:
The successful anion exchange can be confirmed by various analytical techniques. ¹⁹F NMR spectroscopy will show a characteristic signal for the NTf₂⁻ anion. The absence of the iodide signal in the mass spectrum and a negative silver nitrate test for halide ions in an aqueous solution of the final product will confirm the completion of the exchange.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a dicationic ionic liquid.
Physicochemical Properties and Characterization Data
The properties of DILs are highly dependent on the nature of the cation, the linker, and the anion. For a DIL derived from this compound, the following properties can be anticipated and should be characterized.
| Property | Expected Characteristics | Analytical Technique |
| Melting Point (Tₘ) | DILs often have higher melting points than their monocationic counterparts. The melting point will be significantly influenced by the anion.[4] | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (Tₑ) | DILs generally exhibit high thermal stability, often decomposing at temperatures above 300°C. The anion plays a crucial role in determining the decomposition temperature.[2] | Thermogravimetric Analysis (TGA) |
| Viscosity (η) | DILs tend to be more viscous than monocationic ILs due to stronger intermolecular forces.[4] | Rheometry |
| Density (ρ) | The density will be influenced by the packing efficiency of the ions and the nature of the anion. | Densitometry |
| Solubility | The solubility will be highly dependent on the anion. Halide salts are typically soluble in polar solvents, while salts with anions like NTf₂⁻ are often hydrophobic.[2] | Visual inspection with various solvents |
Expected NMR Data:
The structural confirmation of the synthesized DILs is primarily achieved through NMR spectroscopy.
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | Signals for the N-methyl protons will be shifted downfield upon quaternization. The methylene groups of the hexane chain will show distinct signals, with those adjacent to the nitrogen atoms (α-CH₂) being the most deshielded. |
| ¹³C NMR | The carbon signals of the N-methyl groups and the hexane chain will also shift upon quaternization. The α-carbons will be the most affected. |
| ¹⁹F NMR | For DILs with fluorinated anions like NTf₂⁻, a characteristic singlet will be observed in the ¹⁹F NMR spectrum. |
Logical Relationships in DIL Design
The design of DILs for specific applications involves a careful consideration of the interplay between the different structural components.
Caption: Interplay of structural components in determining DIL properties.
Conclusion and Future Outlook
This compound serves as a readily available and versatile platform for the synthesis of a wide range of dicationic ionic liquids. The systematic protocols provided in this application note offer a solid foundation for researchers to explore this promising class of materials. The ability to tune the properties of these DILs by modifying the alkyl substituents and the counter-anions opens up exciting possibilities for their application as tailored solvents, catalysts, and advanced materials in various scientific and industrial fields, including drug development where they can be employed as novel formulation excipients or reaction media for the synthesis of active pharmaceutical ingredients. Further research into the structure-property relationships of these DILs will undoubtedly lead to the discovery of new and innovative applications.
References
- Masri, A. N., Abdul Mutalib, M. I., & Leveque, J. M. (2016). A Review on Dicationic Ionic Liquids: Classification and Application. Ind Eng Manage, 5(197), 2169-0316. [Link]
- Pandolfi, F., Bortolami, M., Feroci, M., Fornari, A., Scarano, V., & Rocco, D. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Molecules, 27(3), 733. [Link]
- Al-Hetlani, E., Al-Maythalony, B. A., & Mekhemer, G. A. H. (2020). Direct synthesis, selective anion exchange, and DFT characterization of novel energetic heteroanionic dicationic ionic liquids. Scientific Reports, 10(1), 1-12. [Link]
- Boukhatem, N., Hamchaoui, F., Kaddami, H., & Kaddour, M. (2021). Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. Journal of Chemistry, 2021, 1-7. [Link]
- Masri, A. N., Abdul Mutalib, M. I., & Leveque, J. M. (2016).
- Javaherian, M., & Saghanezhad, S. J. (2020). Synthesis, Characterization and Applications of Dicationic Ionic Liquids in Organic Synthesis. Mini-Reviews in Organic Chemistry, 17(5), 534-551. [Link]
- Talebi, M., Chawla, A., Armstrong, D. W., & Breitbach, Z. S. (2018). Physicochemical properties of branched-chain dicationic ionic liquids. Journal of Molecular Liquids, 256, 247-255. [Link]
- Ghandi, K., & Nia, F. S. (2018). Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. RSC advances, 8(72), 41341-41349. [Link]
- Yabalak, E., & Gizli, N. (2023). Design, Synthesis, and Thermal Characterization of N,N′-Dibutyl-1,6-Hexanediammonium Based Protic Ionic Liquids for Phase Change Energy Storage Applications. Cumhuriyet Science Journal, 44(4), 780-790. [Link]
- Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N, N'-dimethyl,-N, N'-di(methacryloxy ethyl)-1, 6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
- Zhu, Y., Wu, T., Han, Y., Wang, B., & Zhang, J. (2017). Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)s.
Sources
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Characterization and Applications of Dicationic Ionic Liquids in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)s - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N,N'-Dimethyl-1,6-hexanediamine
Welcome to the comprehensive technical support guide for the purification of N,N'-Dimethyl-1,6-hexanediamine. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile diamine in their work. The purity of this compound is critical for the successful outcome of its various applications, from polymer synthesis to the development of pharmaceutical intermediates. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to help you achieve the desired purity for your specific application.
The Importance of High-Purity this compound
This compound is a key building block in numerous chemical syntheses. Its bifunctional nature allows it to act as a monomer in the production of polyamides and polyurethanes, a curing agent for epoxy resins, and a precursor for various specialty chemicals.[1][2] The presence of impurities can significantly impact the properties of the resulting materials, leading to issues such as reduced polymer molecular weight, discoloration, and altered mechanical properties.[3] Therefore, ensuring the high purity of this diamine is a critical first step in many experimental workflows.
Understanding Potential Impurities
The purification strategy for this compound is largely dictated by the impurities present, which are often a result of its synthesis. A common synthetic route is the methylation of 1,6-hexanediamine, for instance, via the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[4][5][6][7][8][9][10]
Common Impurities May Include:
-
Unreacted Starting Material: 1,6-hexanediamine
-
Partially Methylated Intermediate: N-methyl-1,6-hexanediamine
-
Reagents from Synthesis: Residual formaldehyde, formic acid, or other alkylating agents and catalysts.
-
Solvents: From the reaction or work-up.
-
Water: Either from the reaction or atmospheric absorption.
The boiling points of these potential impurities are crucial for designing an effective purification strategy, particularly for fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 144.26 | 96 °C at 14 mmHg |
| 1,6-Hexanediamine | 116.21 | 204-205 °C at 760 mmHg |
| N-methyl-1,6-hexanediamine | 130.23 | (estimated to be between 1,6-hexanediamine and the final product) |
| Water | 18.02 | 100 °C at 760 mmHg |
Troubleshooting Guide for this compound Purification
This section addresses common issues encountered during the purification of this compound and provides systematic solutions.
// Nodes start [label="Problem Encountered During Purification", shape=ellipse, fillcolor="#F1F3F4"]; problem1 [label="Product is Contaminated with Lower Boiling Impurities (e.g., Water, Solvents)", fillcolor="#FBBC05"]; problem2 [label="Product is Contaminated with Higher Boiling Impurities (e.g., 1,6-hexanediamine, N-methyl-1,6-hexanediamine)", fillcolor="#FBBC05"]; problem3 [label="Low Recovery Yield After Purification", fillcolor="#FBBC05"]; problem4 [label="Product Discolors (Turns Yellow/Brown) During or After Purification", fillcolor="#FBBC05"];
solution1a [label="Initial Simple Distillation or Rotary Evaporation to Remove Bulk Solvents", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Fractional Vacuum Distillation with a Packed Column for Close Boiling Impurities", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Drying over a Suitable Desiccant (e.g., KOH, MgSO4) Prior to Distillation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution2a [label="Careful Fractional Vacuum Distillation to Separate from Higher Boiling Amines", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Consider Chemical Treatment to Remove Primary/Secondary Amines if Distillation is Ineffective", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution3a [label="Optimize Distillation Parameters (Pressure, Temperature) to Minimize Losses", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3b [label="Ensure Apparatus is Well-Insulated to Maintain Proper Fractionation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3c [label="Check for Leaks in the Vacuum System", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution4a [label="Purify and Store Under an Inert Atmosphere (Nitrogen or Argon)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4b [label="Use Freshly Distilled/Purified Product Promptly", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4c [label="Consider Passing Through a Plug of Activated Alumina or Charcoal to Remove Colored Impurities", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> problem1; start -> problem2; start -> problem3; start -> problem4;
problem1 -> solution1a [label=" For bulk removal"]; problem1 -> solution1b [label=" For fine separation"]; problem1 -> solution1c [label=" If water is present"];
problem2 -> solution2a; problem2 -> solution2b;
problem3 -> solution3a; problem3 -> solution3b; problem3 -> solution3c;
problem4 -> solution4a; problem4 -> solution4b; problem4 -> solution4c; }
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Fractional vacuum distillation is generally the most effective method for purifying this compound. This technique is ideal for separating liquids with different boiling points. Given that common impurities include the starting material (1,6-hexanediamine) and the mono-methylated intermediate, which have higher boiling points, fractional distillation allows for their effective removal. A vacuum is necessary to lower the boiling point and prevent thermal decomposition of the amine at high temperatures.
Q2: My purified product turns yellow upon standing. What causes this and how can I prevent it?
A2: Amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. This is a common issue with many aliphatic amines. To prevent discoloration, it is crucial to handle and store the purified this compound under an inert atmosphere, such as nitrogen or argon. It is also advisable to store it in a cool, dark place and use it relatively quickly after purification.
Q3: How can I confirm the purity of my this compound?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities. The proton NMR spectrum should show distinct signals for the N-methyl protons and the methylene protons of the hexane chain.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the absence of primary amine (N-H stretch) signals that would be present in the starting material.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is generally more suitable for solid compounds. Since this compound has a low melting point (15-18 °C), it exists as a liquid at room temperature, making recrystallization challenging.[2][11][12] However, it is possible to form a salt of the diamine (e.g., with an acid) which may be a solid and could then be purified by recrystallization, followed by liberation of the free base. This is a more complex, multi-step process compared to distillation.
Q5: What are the key safety precautions when handling and purifying this compound?
A5: this compound is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[4] It is essential to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
This protocol outlines the steps for purifying this compound using fractional vacuum distillation.
// Nodes start [label="Start: Crude this compound", shape=ellipse, fillcolor="#F1F3F4"]; step1 [label="Step 1: Assemble Fractional Distillation Apparatus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Charge the Distilling Flask", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3: Apply Vacuum and Heat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Collect Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Step 5: Isolate Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified this compound", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; }
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The fractionating column should be placed between the distilling flask and the distillation head.
-
Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum and Heat: Begin stirring and slowly apply vacuum to the system. Once the desired pressure is reached (around 14 mmHg), gradually heat the distilling flask using a heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the initial, lower-boiling fraction, which may contain residual solvents or water.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound (approximately 96 °C at 14 mmHg), switch to a clean receiving flask to collect the pure product.[2][11][12]
-
Final Fraction: As the distillation nears completion, the temperature may rise, indicating the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill.
-
-
Isolation and Storage: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. Transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Kimies. (2022, October 13). Eschweiler-Clarke reaction [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses, 52, 124.
- Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination.
- Amerigo Scientific. (n.d.). N,N′-Dimethyl-1,6-hexanediamine (98%).
- MDPI. (n.d.). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives.
- DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom.
- SpectraBase. (n.d.). N,N,N',N'-tetramethyl-1,6-hexanediamine - Optional[MS (GC)] - Spectrum.
- Scribd. (n.d.). Purification of Hexamethylenediamine.
- CN112300008A - Synthetic method of 1, 6-hexamethylene diamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 11. This compound | 13093-04-4 [chemicalbook.com]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: N,N'-Dimethyl-1,6-hexanediamine (DMHDA) Reaction Side Products and Troubleshooting
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine (DMHDA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile secondary diamine in their synthetic applications. DMHDA is a valuable building block for polyamides, polyurethanes, and specialized organic molecules, prized for the flexibility imparted by its hexamethylene spacer and the distinct reactivity of its secondary amine groups.[1]
However, the very reactivity that makes DMHDA useful can also lead to undesired side reactions, resulting in impurities, low yields, and products with suboptimal physical properties. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent the formation of common side products during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered when working with DMHDA.
Q1: My polyamide synthesis is resulting in a low molecular weight, brittle polymer. What is the most likely cause?
This is the most common challenge in step-growth polymerization. The primary culprits are almost always related to reaction stoichiometry or monomer purity.[2] Step-growth polymerization requires a precise equimolar balance of reactive groups to achieve high molecular weight.[2] Even a small deviation can dramatically shorten polymer chains. Furthermore, any monofunctional impurity in either the DMHDA or the diacid/diacyl chloride co-monomer will act as a "chain stopper," capping the polymer's growth.[2]
Q2: I'm observing an unexpected peak in my mass spectrometry results corresponding to a mass loss of the desired product. What could this be?
A common side reaction, especially under high-temperature conditions (>200°C) or with prolonged reaction times, is intramolecular cyclization. The DMHDA molecule can react with a diacyl chloride, and instead of propagating the polymer chain, the other end of the same molecule can "bite back" to form a cyclic amide. This is a chain-terminating event and prevents the formation of high molecular weight polymers.
Q3: My final product is discolored (yellow or brown), but I expected a colorless material. Why?
Discoloration is typically a sign of degradation, often caused by excessive heat or the presence of oxygen during the reaction. At elevated temperatures, amines can be susceptible to oxidation. Some side reactions, such as deamination, can also occur at very high temperatures, leading to chromophore-containing by-products.[2] It is crucial to maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction and to carefully control the temperature.
Q4: Can impurities in the starting DMHDA reagent be a significant problem?
Absolutely. Commercially available DMHDA may contain residual starting materials from its own synthesis, such as 1,6-hexanediamine, or by-products like hexamethyleneimine.[3] The presence of primary amines (1,6-hexanediamine) can alter the reactivity and stoichiometry, while non-reactive impurities will disrupt the molar balance required for high polymer formation. We always recommend verifying the purity of your monomers before use.
Section 2: Troubleshooting Guide: Side Products in Polymerization
This guide provides a systematic approach to identifying and resolving specific side product issues, particularly in the context of polyamide synthesis.
Problem: Low Polymer Molecular Weight and Poor Yield
Low molecular weight is a critical failure in polymerization, leading to materials with poor mechanical properties. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low molecular weight polymer.
Potential Cause 1: Intramolecular Cyclization
In reactions with di-functional electrophiles (like adipoyl chloride), the flexible hexamethylene chain of DMHDA allows the unreacted amine end of a newly formed amide to react back on the same molecule, forming a stable cyclic species. This is a chain-terminating side reaction that directly competes with the desired chain-propagating intermolecular reaction.
Caption: Competing pathways: linear polymerization vs. cyclization.
Troubleshooting Protocol: Minimizing Cyclization
-
Increase Monomer Concentration: Intramolecular reactions are kinetically favored at high dilution. Running the reaction at a higher concentration (e.g., melt polymerization or high concentration in solution) favors intermolecular collisions, promoting polymer growth.
-
Control Rate of Addition: If performing a solution polymerization, add one monomer slowly to a solution of the other. This keeps the concentration of the added monomer low, discouraging the formation of intermediates that can cyclize before they react with another polymer chain.
-
Lower Reaction Temperature: While counterintuitive, lowering the temperature can sometimes favor the desired polymerization, as the activation energy for cyclization may be different from that of polymerization.[2]
Potential Cause 2: Thermal Degradation
High temperatures, while often used to drive melt polycondensation, can lead to unwanted side reactions that cap or degrade the polymer chains.[2]
| Side Reaction | Conditions Favoring Formation | Consequence | Mitigation Strategy |
| Oxidation | High temperature in the presence of air (O₂) | Chain scission, discoloration (yellowing) | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| Deamination | Very high temperatures (>250°C) | Forms non-reactive end-groups, capping the polymer chain.[2] | Carefully control reaction temperature and time. Use a catalyst to lower the required temperature. |
Experimental Protocol: Verifying Thermal Stability
-
Setup: Place a small, known quantity of pure DMHDA in a thermogravimetric analysis (TGA) instrument.
-
Atmosphere: Run two separate experiments: one under a nitrogen atmosphere and one under an air atmosphere.
-
Method: Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.
-
Analysis: Compare the onset of weight loss in the two experiments. A significantly earlier onset in air indicates susceptibility to oxidation. The onset in nitrogen indicates the thermal degradation threshold. Use this data to set the maximum temperature for your polymerization reaction.
Section 3: Troubleshooting Guide: Side Products in N-Alkylation Reactions
When using DMHDA as a building block in organic synthesis, for example, in reactions with alkyl halides, different side products can arise.
Problem: Mixture of Mono-alkylated, Di-alkylated, and Quaternary Ammonium Salt Products
The secondary amines of DMHDA can be alkylated to form tertiary amines and subsequently to form quaternary ammonium salts. Controlling the degree of alkylation is key.
Potential Cause: Poor Stoichiometric Control and Reaction Conditions
The formation of by-products such as over-alkylated trialkylalkanetriamines or cyclic dialkyldiamines is common when reaction conditions are not carefully controlled.[1]
Troubleshooting Protocol: Achieving Selective Dialkylation
-
Stoichiometry: Use a slight excess (2.1 - 2.2 equivalents) of the alkylating agent to ensure both amine groups react.
-
Base: Employ a non-nucleophilic hindered base (e.g., diisopropylethylamine) to scavenge the acid by-product (e.g., HBr, HCl) without competing with the DMHDA as a nucleophile.
-
Slow Addition: Add the alkylating agent dropwise to a solution of the DMHDA and base at a reduced temperature (e.g., 0°C). This minimizes localized high concentrations of the alkylating agent, reducing the chance of quaternary salt formation.
-
Monitoring: Follow the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the point of complete consumption of the starting material and the mono-alkylated intermediate.
References
- MOLBASE. (n.d.). This compound | 13093-04-4.
- ResearchGate. (n.d.). Metabolic pathways for 1,6-diaminohexane.
- Chemdad. (n.d.). This compound.
- Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. Biomaterials, 23(4), 1221–1226.
- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030–2038.
- Carolina Biological Supply Company. (n.d.). Safety Data Sheet 1,6-Hexanediamine.
- Wikipedia. (n.d.). Hexamethylenediamine.
Sources
Technical Support Center: Optimizing Reaction Conditions with N,N'-Dimethyl-1,6-hexanediamine
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing reaction conditions when utilizing this versatile secondary diamine.
Introduction to this compound
This compound (DMHDA) is an aliphatic diamine with the chemical formula CH₃NH(CH₂)₆NHCH₃. Its structure, featuring two secondary amine groups separated by a flexible hexamethylene spacer, makes it a valuable building block and crosslinking agent in a variety of chemical syntheses.[1] The nucleophilic nature of the lone pair of electrons on each nitrogen atom allows it to readily react with electrophilic centers, making it a key component in the synthesis of polymers such as polyurethanes and polyamides, as well as in the formation of epoxy resins and dental materials.[1][2]
This guide will provide you with the necessary information to effectively utilize this compound in your experiments, troubleshoot common issues, and optimize your reaction conditions for high yield and purity.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its proper handling and use in reactions.
| Property | Value |
| Molecular Formula | C₈H₂₀N₂ |
| Molecular Weight | 144.26 g/mol [1] |
| CAS Number | 13093-04-4[1] |
| Appearance | Colorless to light yellow liquid or powder/lump[3] |
| Melting Point | 15-18 °C (lit.) |
| Boiling Point | 96 °C at 14 mmHg (lit.) |
| Density | 0.807 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.447 (lit.) |
| Flash Point | 86 °C (186.8 °F) - closed cup[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block used in a variety of applications, including:
-
Polymer Synthesis: It serves as a monomer or curing agent in the production of polyamides, polyurethanes, and epoxy resins, influencing the thermal and mechanical properties of the final polymers.[4]
-
Dental Resins: It is used to synthesize polymerizable amine co-initiators for dental restorations.[2]
-
Gene Delivery: It is a precursor for creating degradable poly(amino alcohol ester) polymers that have potential use as vectors for gene transfection.[1]
-
Organic Synthesis: Its bifunctional nature makes it an excellent linker or spacer for constructing macrocyclic compounds and ligands for metal coordination complexes.[4]
Q2: How does the reactivity of this compound compare to primary diamines like 1,6-hexanediamine?
A2: The presence of methyl groups on the nitrogen atoms of this compound introduces steric hindrance, which can affect its reactivity compared to its primary diamine counterpart, 1,6-hexanediamine.[5] Generally, primary amines are more reactive than secondary amines in nucleophilic addition reactions with electrophiles like isocyanates and epoxides. This is due to both electronic and steric factors. However, the electron-donating nature of the methyl groups in this compound can also increase the nucleophilicity of the nitrogen atoms. The overall effect on reaction kinetics will depend on the specific electrophile and reaction conditions.
Q3: What are the key safety precautions to consider when handling this compound?
A3: this compound is classified as a hazardous substance and requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including eye shields, gloves, and a suitable respirator.[1]
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
First Aid: In case of skin contact, wash with plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.
Q4: How should this compound be stored?
A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it in the dark and under an inert atmosphere.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound in various applications.
Polyurethane Synthesis
Problem 1: Slow reaction or incomplete curing when reacting with diisocyanates.
-
Causality: Secondary amines, like this compound, generally exhibit lower reactivity towards isocyanates compared to primary amines due to steric hindrance from the methyl groups. This can lead to slower reaction kinetics and incomplete polymerization if reaction conditions are not optimized.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric hindrance and accelerate the reaction. Monitor the reaction progress using techniques like FT-IR spectroscopy to track the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Use a Catalyst: The addition of a suitable catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate), can significantly increase the reaction rate. The choice of catalyst and its concentration should be optimized for your specific system.
-
Solvent Selection: The choice of solvent can influence reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to solvate the reactants and facilitate the reaction.
-
Problem 2: Formation of side products, such as biurets.
-
Causality: The urea linkages formed during the reaction of the diamine with the isocyanate can further react with excess isocyanate to form biuret crosslinks. This is more likely to occur at higher temperatures and with a stoichiometric imbalance.
-
Troubleshooting Steps:
-
Stoichiometric Control: Ensure precise control over the stoichiometry of the reactants. An excess of isocyanate can drive the formation of biurets.
-
Temperature Control: While higher temperatures can increase the main reaction rate, they can also promote side reactions. Optimize the temperature to favor the desired urethane formation.
-
Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired conversion is reached, preventing further side reactions.
-
dot
Caption: Troubleshooting workflow for slow polyurethane curing.
Epoxy Resin Curing
Problem 3: The epoxy resin remains tacky or does not cure completely.
-
Causality: Incomplete curing can be due to several factors, including an incorrect mix ratio of resin to hardener, low ambient temperature, or the lower reactivity of the secondary amine compared to primary amines often used in epoxy systems.
-
Troubleshooting Steps:
-
Verify Mix Ratio: The stoichiometric ratio of epoxy groups to active amine hydrogens is critical for proper curing. Ensure you are using the correct mix ratio as specified by the resin manufacturer, taking into account that each this compound molecule has two active hydrogens.
-
Optimize Curing Temperature: Most epoxy systems have a recommended curing temperature range. Curing at a temperature below this range can significantly slow down or even halt the curing process. A post-cure at an elevated temperature can often complete the crosslinking and improve the final properties.
-
Consider an Accelerator: The addition of an accelerator, such as a tertiary amine or certain phenols, can increase the curing speed. The type and amount of accelerator should be carefully selected to avoid compromising the pot life and final properties of the cured epoxy.
-
Problem 4: The cured epoxy has a cloudy or hazy appearance (amine blush).
-
Causality: Amine blush is a waxy or greasy layer that can form on the surface of an epoxy during curing, especially in humid conditions. It is caused by a reaction of the amine curing agent with carbon dioxide and moisture in the air.
-
Troubleshooting Steps:
-
Control Humidity: Cure the epoxy in a low-humidity environment whenever possible.
-
Surface Cleaning: If amine blush has formed, it can be removed by washing the surface with warm, soapy water, followed by a clean water rinse and thorough drying.
-
Apply a Second Coat: After removing the blush, the surface can be sanded lightly and a new coat of epoxy can be applied.
-
dot
Caption: Decision tree for troubleshooting common epoxy curing issues.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Synthesis of a Polymerizable Amine Co-initiator for Dental Resins
This protocol is adapted from the synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) for use in dental resin systems.[2]
Materials:
-
This compound
-
2-hydroxyethyl methacrylate (HEMA)
-
Dibutyltin dilaurate (DBTDL) - catalyst
-
Toluene (anhydrous)
-
Hydroquinone - inhibitor
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of dibutyltin dilaurate and a small amount of hydroquinone to the solution.
-
Heat the mixture to a gentle reflux.
-
Slowly add 2-hydroxyethyl methacrylate (2.2 equivalents) dropwise to the refluxing solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for 24 hours, monitoring the reaction progress by TLC or FT-IR (disappearance of the -OH peak from HEMA).
-
Cool the reaction mixture to room temperature and filter to remove any solid impurities.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine.
-
Characterize the final product using ¹H NMR and FT-IR spectroscopy.
dot
Caption: Workflow for the synthesis of a polymerizable amine co-initiator.
Protocol 2: Synthesis of a Poly(amino alcohol ester) for Gene Delivery
This protocol is a general procedure based on the nucleophilic addition of this compound to a diglycidyl ester.[1]
Materials:
-
This compound
-
Diglycidyl adipate (or other suitable diglycidyl ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add a solution of diglycidyl adipate (1 equivalent) in anhydrous DMF to the diamine solution with stirring.
-
Heat the reaction mixture to 70 °C and stir for 48 hours.
-
Monitor the polymerization by periodically taking aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer several times with fresh diethyl ether to remove any unreacted monomers and solvent.
-
Dry the polymer under vacuum at room temperature to a constant weight.
-
Characterize the polymer by ¹H NMR, FT-IR, and GPC.
Data Interpretation and Characterization
Effective use of analytical techniques is crucial for monitoring reaction progress and characterizing the final products.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Monitoring Polyurethane Synthesis: Track the disappearance of the strong isocyanate peak at approximately 2270 cm⁻¹ and the appearance of the urethane carbonyl peak around 1700-1730 cm⁻¹ and the N-H bending peak around 1530 cm⁻¹.
-
Monitoring Epoxy Curing: Observe the decrease in the intensity of the epoxide ring vibration at approximately 915 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed structural information. For this compound, characteristic peaks include those for the N-methyl protons and the methylene protons of the hexamethylene chain.[1] In polymers, the appearance of new peaks corresponding to the newly formed linkages can confirm the reaction.
-
¹³C NMR: Complements ¹H NMR in providing detailed structural information of the carbon backbone.
-
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. This is essential for understanding how reaction conditions affect the polymer chain growth.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (Tg) and melting point (Tm) of the polymers, providing insights into their thermal properties and the effect of this compound incorporation.
References
- Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
- Ma, Y., et al. (2020). N-methylation and decarboxylation side reaction during the melt polymerization from DMFDCA and CHDM.
- Chemdad. (n.d.). This compound.
- General Polymers. (n.d.). General Polyurethane Troubleshooting Guide. Retrieved from a general troubleshooting guide for polyurethanes.
- Eswaramoorthi, V., et al. (2015). Synthesis and characterization of some polyurethanes and polyurethane-ureas.
- Aidic. (n.d.). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications.
- Johari, G. P. (1994). Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. Journal of the Chemical Society, Faraday Transactions, 90(6), 845-851. [Link]
- Anderson, D. G., et al. (2005). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. PMC. [Link]
- DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom.
- Three Bond. (n.d.). Curing Agents for Epoxy Resin.
- Zabegaeva, O. N., et al. (2018). Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics. INEOS OPEN, 1(1), 64-70. [Link]
- Meurer, M., et al. (2014).
- Camara, F., et al. (2014). Reactivity of secondary amines for the synthesis of non-isocyanate polyurethanes. European Polymer Journal, 55, 17-26.
- Synscale Tech Inc. (n.d.). N,N′-Dimethyl-1,6-hexanediamine.
- J&K Scientific. (n.d.). This compound.
- Acros Organics. (n.d.). 1,6-HEXANEDIAMINE.
Sources
- 1. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
- 2. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N,N'-Dimethyl-1,6-hexanediamine (DMHDA) Stability and Degradation
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine (DMHDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and utilizing DMHDA in your experiments. As your virtual Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability-related challenges, ensuring the integrity and success of your research.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a versatile aliphatic diamine used in polymer synthesis, as a curing agent, and as a building block in the creation of various organic molecules.[1][2] Its utility stems from the reactivity of its two secondary amine groups. However, this reactivity also makes it susceptible to degradation under certain conditions. A proactive understanding of its stability profile is crucial to prevent experimental artifacts and ensure reproducible results.
This guide is structured in a question-and-answer format to directly address common concerns and troubleshooting scenarios you may encounter.
II. Frequently Asked Questions (FAQs) on DMHDA Stability
Handling and Storage
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of DMHDA, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize contact with atmospheric oxygen and carbon dioxide. The material should be protected from light.
Q2: I've noticed my DMHDA has developed a yellow or brownish tint. What does this indicate and is it still usable?
A2: A color change in DMHDA, which is typically a colorless to light yellow liquid, often suggests the onset of degradation, likely due to oxidation from exposure to air. The usability of the discolored reagent depends on the specific requirements of your experiment. For sensitive applications, such as polymer synthesis where monomer purity is critical, using discolored DMHDA is not recommended as the impurities could affect the reaction kinetics and the properties of the final product. For less sensitive applications, its use may be acceptable, but it is advisable to purify the material (e.g., by distillation) before use.
Chemical Compatibility and Reactivity
Q3: What common laboratory chemicals are incompatible with DMHDA?
A3: DMHDA is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] Contact with these substances can lead to vigorous reactions and degradation of the diamine. It can also react with carbon dioxide from the air.[4]
Q4: Can I use DMHDA in reactions involving metal catalysts?
A4: Caution is advised when using DMHDA with certain metal catalysts, particularly those known to catalyze oxidation reactions. For instance, copper ions can catalyze the oxidation of amines.[5] If your protocol requires a metal catalyst, it is recommended to run a small-scale control experiment to assess the stability of DMHDA under the reaction conditions.
III. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems that may arise during the use of DMHDA, with a focus on stability-related issues.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or unexpected side products. | Degradation of DMHDA stock solution. | 1. Verify the purity of your DMHDA stock using a suitable analytical method (e.g., GC-MS or NMR). 2. If degradation is confirmed, purify the DMHDA by distillation or obtain a fresh batch. 3. Ensure proper storage of the reagent under an inert atmosphere. |
| Formation of a precipitate when mixing DMHDA with other reagents. | Incompatibility with the solvent or other reagents. Reaction with atmospheric CO2 to form a carbamate salt. | 1. Review the chemical compatibility of all components in your reaction mixture. 2. If working in a non-inert atmosphere, consider that the precipitate could be a carbamate salt. Degas your solvents and run the reaction under an inert atmosphere. |
| Discoloration of the reaction mixture upon addition of DMHDA. | Oxidation of DMHDA, potentially catalyzed by other components in the mixture. | 1. Ensure all solvents and reagents are deoxygenated. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. If a metal catalyst is used, consider its potential to induce oxidation. |
IV. Degradation Pathways of this compound
Understanding the potential degradation pathways of DMHDA is key to mitigating its decomposition. The primary routes of degradation are oxidation and thermal decomposition.
A. Oxidative Degradation
Exposure to oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the secondary amine groups.
Caption: Potential oxidative degradation pathways of DMHDA.
-
Formation of Hydroxylamines and Amine Oxides: Milder oxidizing agents like hydrogen peroxide or peroxy acids can oxidize the nitrogen atoms to form the corresponding hydroxylamines or amine oxides.[3]
-
Formation of Nitrosamines: In the presence of nitrous acid (HNO₂), secondary amines like DMHDA can be converted to N-nitroso compounds, which are potent carcinogens.[3] It is crucial to avoid conditions that could generate nitrous acid, such as the presence of nitrites in an acidic medium.
B. Thermal Degradation
At elevated temperatures, particularly in the presence of CO₂, DMHDA can undergo thermal degradation. While specific studies on DMHDA are limited, analogies can be drawn from other secondary amines.
Sources
Common impurities in commercial N,N'-Dimethyl-1,6-hexanediamine
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this versatile diamine in your experiments. We will delve into the common impurities found in commercial grades, their impact on critical applications, and provide robust analytical methods for their detection and quantification.
Understanding the Purity Profile of Commercial this compound
Commercial this compound is typically synthesized via the Eschweiler-Clarke reaction, which involves the methylation of 1,6-hexanediamine using formaldehyde and formic acid.[1][2] While an effective method, it can lead to the presence of residual starting materials and intermediates in the final product. The purity of commercially available this compound is often stated as 97-98% by GC analysis, indicating the potential for 2-3% of the material to be comprised of impurities.[3][4]
The most common impurities stemming from the synthesis process are:
-
1,6-Hexanediamine (HDA): The unreacted primary diamine starting material.
-
N-Methyl-1,6-hexanediamine: The partially methylated intermediate with one primary and one secondary amine group.
The presence and concentration of these impurities can significantly impact the performance of this compound in sensitive applications, particularly in polymer synthesis where precise stoichiometry is critical.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and links them to potential impurities in your this compound.
Issue 1: Lower than Expected Molecular Weight in Polyamide or Polyurea Synthesis
Symptoms:
-
The resulting polyamide or polyurea has a lower molecular weight than theoretically predicted.
-
The polymer exhibits brittle properties instead of the expected toughness.
-
Difficulty in forming long, continuous fibers during interfacial polymerization.
Root Cause Analysis:
This is a classic sign of chain termination during step-growth polymerization.[5] The presence of monofunctional reactants (or, in this case, reactants with a different functionality that act as chain terminators) will cap the growing polymer chains, preventing them from reaching a high molecular weight.[6][7]
-
N-Methyl-1,6-hexanediamine acts as a monofunctional impurity in the context of reacting with diacyl chlorides or diisocyanates. While it has two amine groups, one is a secondary amine (like the intended reactant) and the other is a primary amine. The primary amine is significantly more reactive than the secondary amine. Once the primary amine end of N-Methyl-1,6-hexanediamine reacts, the resulting secondary amide or urea is much less reactive, effectively halting further chain propagation at that end.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.molbase.com [m.molbase.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Molecular Weight Control in Step Growth Polymerization ~ Blog de ingeniería química [iqriosity.blogspot.com]
Technical Support Center: Polyamide Synthesis with N,N'-Dimethyl-1,6-hexanediamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamide synthesis, specifically utilizing N,N'-Dimethyl-1,6-hexanediamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
Introduction to Polyamide Synthesis with a Secondary Diamine
The synthesis of polyamides through the polycondensation of a diamine with a dicarboxylic acid or its derivative is a cornerstone of polymer chemistry.[1] The use of this compound, a secondary diamine, introduces unique characteristics to the resulting polyamide. The presence of methyl groups on the nitrogen atoms eliminates the possibility of hydrogen bonding that is characteristic of traditional polyamides like Nylon 6,6.[2] This structural modification can lead to enhanced solubility in a wider range of organic solvents but may also present challenges in achieving high molecular weights and can influence the thermal properties of the final polymer.[2][3] This guide will address the specific issues you may encounter when working with this specialized monomer.
Troubleshooting Guide
Issue 1: Low Molecular Weight of the Final Polyamide
Question: I've followed a standard polycondensation protocol, but my final polyamide has a low molecular weight, as indicated by viscometry or GPC analysis. What are the likely causes and how can I fix this?
Answer: Achieving a high molecular weight is crucial for obtaining desirable mechanical properties in polyamides. Several factors can lead to low molecular weight when using this compound:
-
Sub-optimal Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of the reacting functional groups.[4] An imbalance can lead to a preponderance of one type of end group, preventing further chain growth.
-
Solution: Ensure precise weighing of both the this compound and the diacid or diacid chloride. If possible, titrate the functional groups of your monomers to confirm their purity and concentration before the reaction.
-
-
Steric Hindrance: The methyl groups on the nitrogen atoms of this compound can sterically hinder the approach of the diacid chloride, slowing down the polymerization rate compared to primary diamines.[5] This can lead to incomplete conversion and, consequently, low molecular weight.
-
Solution: Consider extending the reaction time or increasing the reaction temperature to overcome the activation energy barrier. However, be mindful that excessive heat can lead to side reactions.
-
-
Presence of Monofunctional Impurities: Any monofunctional impurity in the diamine or diacid chloride will act as a chain terminator, capping the growing polymer chains and limiting the final molecular weight.
-
Solution: Purify your monomers before use. This compound can be distilled under reduced pressure, and diacid chlorides can be recrystallized or distilled.
-
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation of the diacid can occur, leading to a loss of stoichiometry and chain termination.
-
Solution: Optimize the reaction temperature. It should be high enough to ensure a reasonable reaction rate but not so high as to induce significant degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.[6]
-
Issue 2: Discoloration of the Polyamide Product
Question: My synthesized polyamide has a yellow or brownish tint. What causes this discoloration and how can I prevent it?
Answer: Discoloration in polyamides is often a result of thermo-oxidative degradation, which can occur during polymerization at high temperatures or during subsequent processing.[4] This degradation can lead to the formation of chromophoric groups within the polymer backbone.
-
Oxidation of Amine Groups: The tertiary amine groups in the N-methylated polyamide backbone can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.
-
Solution: Conduct the polymerization and any subsequent thermal processing under a nitrogen or argon atmosphere to minimize contact with oxygen. The use of antioxidants, such as hindered phenols or phosphites, can also be beneficial.[6]
-
-
Impurities in Monomers: Impurities in the this compound or the diacid chloride can act as precursors for colored byproducts under polymerization conditions.
-
Solution: Ensure high purity of your monomers through appropriate purification techniques before synthesis.
-
-
Excessive Reaction Temperature or Time: Prolonged exposure to high temperatures can promote degradation reactions that lead to color formation.
-
Solution: Optimize the reaction conditions to use the lowest possible temperature and shortest time necessary to achieve the desired molecular weight.
-
Issue 3: Poor Solubility or Precipitation of the Polymer During Synthesis
Question: My polyamide is precipitating out of the reaction solution before I can achieve a high molecular weight. How can I improve its solubility during synthesis?
Answer: While N-methylation generally improves the solubility of polyamides by disrupting hydrogen bonding, the overall polarity and structure of the polymer backbone still play a significant role.[2][3]
-
Inappropriate Solvent Choice: The polarity of the solvent must be well-matched to the growing polymer chain. For N-methylated polyamides, which are less polar than their non-methylated counterparts, a less polar solvent might be more suitable.
-
Solution: Experiment with different solvents or solvent mixtures. For aromatic polyamides, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are commonly used.[7] For more aliphatic N-methylated polyamides, you might consider less polar solvents or mixtures.
-
-
High Polymer Concentration: As the polymer chains grow, their concentration in the solution increases, which can lead to precipitation if the solubility limit is exceeded.
-
Solution: Perform the polymerization at a lower monomer concentration. This will keep the growing polymer chains in solution for a longer period, allowing for higher molecular weights to be achieved.
-
-
Crystallinity of the Polymer: Although N-methylation disrupts hydrogen bonding, some N-methylated polyamides can still exhibit a degree of crystallinity, which can reduce their solubility.
-
Solution: Introducing co-monomers to create a more irregular polymer chain can reduce crystallinity and improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound compared to 1,6-hexanediamine in polycondensation reactions?
A1: this compound is expected to be less reactive than 1,6-hexanediamine due to the steric hindrance caused by the methyl groups on the nitrogen atoms.[5] These methyl groups can impede the nucleophilic attack of the amine on the carbonyl carbon of the diacid or diacid chloride.[8] Consequently, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary to achieve high conversion.
Q2: How does the absence of hydrogen bonding in polyamides derived from this compound affect their properties?
A2: The absence of hydrogen bonding has a significant impact on the properties of the resulting polyamide. It generally leads to:
-
Increased Solubility: The lack of strong intermolecular hydrogen bonds makes the polymer more soluble in a wider range of organic solvents.[2][3]
-
Lower Melting Point and Glass Transition Temperature (Tg): Hydrogen bonding contributes significantly to the thermal stability of traditional polyamides. Its absence in N-methylated polyamides results in lower melting points and glass transition temperatures.
-
Altered Mechanical Properties: The mechanical strength and modulus of the polyamide may be lower due to the weaker intermolecular forces.
Q3: What are the most suitable analytical techniques for characterizing polyamides made with this compound?
A3: A combination of techniques is recommended for a thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and to determine the extent of polymerization by analyzing the end groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide carbonyl stretching vibration and confirm the formation of the polyamide.
-
Gel Permeation Chromatography (GPC): To determine the number-average and weight-average molecular weights and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting point (Tm) of the polyamide.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
Experimental Protocols & Data Presentation
Table 1: Troubleshooting Summary for Polyamide Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight | Incorrect stoichiometry | Accurately weigh monomers; consider titration for purity assessment. |
| Steric hindrance | Increase reaction time and/or temperature. | |
| Monofunctional impurities | Purify monomers via distillation or recrystallization. | |
| Side reactions | Optimize temperature; use an inert atmosphere. | |
| Discoloration | Thermo-oxidative degradation | Use an inert atmosphere; add antioxidants. |
| Monomer impurities | Purify monomers before use. | |
| Excessive heat/time | Minimize reaction temperature and duration. | |
| Poor Solubility | Inappropriate solvent | Experiment with different solvents or solvent mixtures. |
| High concentration | Reduce monomer concentration. | |
| Polymer crystallinity | Introduce co-monomers to create an amorphous structure. |
Protocol 1: General Procedure for Solution Polycondensation
-
Monomer Purification: Purify this compound by vacuum distillation and the diacid chloride by recrystallization or distillation.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a precise amount of this compound in an appropriate anhydrous solvent (e.g., NMP, DMAc).
-
Monomer Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of the diacid chloride, either neat or dissolved in the same solvent, to the stirred diamine solution.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120 °C) for a specified period (e.g., 4-24 hours) under a continuous nitrogen purge.
-
Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., methanol, water).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it in a vacuum oven at an appropriate temperature.
Visualizations
Diagram 1: General Polyamide Synthesis Workflow
Caption: A typical workflow for polyamide synthesis.
Diagram 2: Troubleshooting Logic for Low Molecular Weight
Caption: Troubleshooting flowchart for low molecular weight.
References
- Kawai, K., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Materials Advances.
- Liou, G.-S., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis. Journal of Polymer Science Part A: Polymer Chemistry, 40, 2564–2574.
- Leeson, P. D., & Witty, D. R. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 6, 1787-1797.
- ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
- Cairns, T. L., et al. (1951). Preparation and Properties of N-Methylol, N-Alkoxymethyl and N-Alkylthiomethyl Polyamides. Journal of the American Chemical Society, 73(12), 5611–5614.
- Smirnova, O. U., et al. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin, 69(2), 378–381.
- Journal of Advanced Scientific Research. (n.d.). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC.
- ResearchGate. (n.d.). Relative solubility of polyamides in polar and non-polar solvents.
- Park, S. Y., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 488.
- ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents.
- Chen, G., & Hoffman, A. S. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(13), 3787-3790.
- Park, J. H., et al. (2003). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Polymer Science Part A: Polymer Chemistry, 41(4), 516-523.
- Biron, E., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- ResearchGate. (n.d.). Thermal degradation of some polymaleamides.
- Guan, Z., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1428–1430.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
- Journal of Applied Material Science. (2023). Synthesis of Novel Sulfur-Containing Polyamide-Imides with Thiazole Rings, Nitrophenyl Groups, and Thioether Linkages. 2(1), 210133.
- Save My Exams. (n.d.). Formation of Polyamides.
- MDPI. (2021). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Polymers, 13(11), 1774.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ineosopen.org [ineosopen.org]
- 4. chimia.ch [chimia.ch]
- 5. homework.study.com [homework.study.com]
- 6. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reactions with N,N'-Dimethyl-1,6-hexanediamine
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine (DMHDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve reaction yields, minimize side products, and streamline your synthetic workflows when utilizing this versatile diamine.
Introduction to this compound in Synthesis
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature as a secondary diamine.[1] The presence of two nucleophilic nitrogen atoms allows for its use in a variety of applications, including the synthesis of polymers, such as polyamides and polyurethanes, as well as in the development of dental resin monomers and degradable poly(amino alcohol ester) polymers for gene transfection.[2] Its structure also makes it an excellent linker in the creation of dimeric drug candidates and as a precursor for quaternary ammonium compounds.[1]
However, the dual reactivity of DMHDA can also present challenges, most notably the control of selectivity between mono- and di-alkylation, and the potential for over-alkylation to form quaternary ammonium salts. This guide will provide practical, field-proven insights to navigate these challenges and optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: Low Yield of the Desired Alkylated Product
Symptoms:
-
Low conversion of starting material (DMHDA).
-
A complex mixture of products is observed by TLC, GC-MS, or NMR.
Probable Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are experiencing low conversion, consider switching to a more reactive alkylating agent.
-
Steric Hindrance: While the methyl groups on DMHDA provide only moderate steric bulk, a sterically demanding alkylating agent can significantly slow down the reaction rate.[1] If you suspect steric hindrance is an issue, increasing the reaction temperature can provide the necessary activation energy. High-boiling point, polar aprotic solvents like DMF or DMSO are well-suited for this. Prolonging the reaction time may also be necessary.
-
Inappropriate Choice of Base or Solvent: The choice of base and solvent is crucial for efficient N-alkylation. A base is required to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. For the alkylation of secondary amines like DMHDA, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often good choices.
-
Sub-optimal Reaction Temperature: N-alkylation reactions can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition. A systematic optimization of the reaction temperature is recommended, starting at room temperature and gradually increasing it while monitoring the reaction progress.
Problem 2: Poor Selectivity - Formation of Di-alkylated and Quaternary Ammonium Byproducts
Symptoms:
-
Significant amounts of the N,N'-dialkylated product are formed when the mono-alkylated product is desired.
-
Formation of quaternary ammonium salts, which may precipitate from the reaction mixture or be observed by NMR.
Probable Causes & Solutions:
-
Stoichiometry: This is the most critical factor in controlling selectivity. To favor mono-alkylation, a significant excess of this compound should be used relative to the alkylating agent. A molar ratio of 3:1 (diamine:alkylating agent) or even higher can effectively minimize the formation of the di-alkylated product.[3]
-
Reaction Concentration: Running the reaction at high dilution can also favor mono-alkylation by reducing the frequency of collisions between the mono-alkylated product and the alkylating agent.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing the excess diamine can help to maintain a low concentration of the alkylating agent at all times, further promoting mono-alkylation.
-
Use of a Bulky Alkylating Agent: If your synthesis allows, using a sterically hindered alkylating agent can disfavor the second alkylation step due to increased steric hindrance around the already substituted nitrogen.
-
Protecting Group Strategy: For syntheses requiring high purity of the mono-alkylated product, a protecting group strategy can be employed. One of the amine groups can be protected (e.g., as a carbamate or sulfonamide), followed by alkylation of the unprotected amine, and subsequent deprotection.
Table 1: Influence of Stoichiometry on Selectivity (Illustrative)
| Molar Ratio (DMHDA : Alkyl Halide) | Expected Predominant Product | Potential Byproducts |
| > 3 : 1 | Mono-alkylated DMHDA | Di-alkylated DMHDA |
| 1 : 2.2 | Di-alkylated DMHDA | Quaternary Ammonium Salt |
| 1 : > 3 | Quaternary Ammonium Salt | - |
Experimental Protocols
Protocol 1: Selective Mono-N-benzylation of this compound
This protocol provides a starting point for the selective mono-alkylation of DMHDA.
Materials:
-
This compound (DMHDA)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (3.0 equivalents).
-
Add anhydrous acetonitrile to dissolve the diamine.
-
Add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Slowly add a solution of benzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take several hours to reach completion.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine) to isolate the desired mono-benzylated product.
Diagram 1: Workflow for Selective Mono-alkylation
Caption: Workflow for the selective mono-alkylation of DMHDA.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my N-alkylation reaction?
A1: The most common methods for monitoring the progress of N-alkylation reactions of DMHDA are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable mobile phase (e.g., dichloromethane/methanol with a small amount of triethylamine) to separate the starting material, mono-alkylated product, and di-alkylated product. The products will be less polar than the starting diamine and will have higher Rf values. Staining with ninhydrin can be useful for visualizing the secondary amines.
-
GC-MS: This is a powerful technique for both monitoring the reaction and identifying the products. You will be able to see the disappearance of the starting material peak and the appearance of product peaks with higher molecular weights. The fragmentation pattern in the mass spectrum can help confirm the identity of the products.[4] For example, a characteristic fragment of DMHDA derivatives is often the result of alpha-cleavage.
Q2: I am trying to synthesize an unsymmetrical N,N'-dialkylated derivative of DMHDA. What is the best approach?
A2: The synthesis of an unsymmetrical N,N'-dialkylated derivative requires a stepwise approach. First, you would perform a selective mono-alkylation as described in Protocol 1. After purification of the mono-alkylated product, you can then perform a second N-alkylation using a different alkylating agent. It is crucial to purify the intermediate mono-alkylated product to avoid the formation of a mixture of symmetrically and unsymmetrically di-substituted products.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It may also cause respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[5]
Q4: How should I purify the products of my DMHDA alkylation reaction?
A4: The purification strategy will depend on the physical properties of your products.
-
Column Chromatography: This is the most common method for separating mixtures of the starting material, mono-alkylated, and di-alkylated products. Silica gel is a suitable stationary phase. The eluent system will need to be optimized, but a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine products on the acidic silica gel.
-
Distillation: If your products are thermally stable and have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in DMHDA reactions.
References
- Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N, N′-dimethyl,-N, N′-di (methacryloxy ethyl)-1, 6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
- Sangyong, J., et al. (2003). Degradable poly (amino alcohol esters) as potential DNA vectors with low cytotoxicity. Biomacromolecules, 4(6), 1759-1762.
- ResearchGate. One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4)
- ResearchGate.
- SIELC Technologies. Separation of 1,6-Hexanediamine, N,N'-bis(3-phenyl-2-propenylidene)- on Newcrom R1 HPLC column. [Link]
- PubMed. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)
- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- ACS Publications.
- Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]
- Google Patents. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS.
- PubMed Central (PMC). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]
- ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]
- ResearchGate. Methods for mono‐selective N‐alkylation of amines using N,N‐dialkyl.... [Link]
- PubMed. Selective iridium-catalyzed alkylation of (hetero)aromatic amines and diamines with alcohols under mild reaction conditions. [Link]
- ResearchGate.
- ResearchGate. (PDF) N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide)
- Chemical Safety Software. 1,6-HEXANEDIAMINE 124-09-4 by Acros Organics. [Link]
- PubChem. N,N'-Dicinnamylidene-1,6-hexanediamine. [Link]
- Wikipedia. Hexamethylenediamine. [Link]
- CiteAb. (D161101) N,N′-Dimethyl-1,6-hexanediamine - MilliporeSigma. [Link]
- ResearchGate. Hexamethylenediamine (HMDA) from fossil- vs.
- OUCI.
- ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a]. [Link]
- SpectraBase. N,N,N',N'-tetramethyl-1,6-hexanediamine - Optional[MS (GC)] - Spectrum. [Link]
- Synscale Tech Inc. N,N′-Dimethyl-1,6-hexanediamine. [Link]
- Amerigo Scientific. N,N′-Dimethyl-1,6-hexanediamine (98%). [Link]
- PubMed Central (PMC).
- University of Puget Sound. NMR Chemical Shifts. [Link]
- EPFL.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Kinetics of N,N'-Dimethyl-1,6-hexanediamine
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine (DMHDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the reaction kinetics of this versatile diamine. Our goal is to empower you with the knowledge to optimize your reactions, minimize side products, and achieve reliable and reproducible results.
Introduction to this compound and its Reactivity
This compound is a secondary diamine characterized by a flexible six-carbon chain flanked by two methylamino groups. The lone pair of electrons on each nitrogen atom imparts significant nucleophilicity to the molecule, making it a valuable building block in a variety of chemical transformations, including polymer synthesis, N-alkylation, and reactions with electrophiles like epoxides and isocyanates.[1] However, harnessing its full potential requires a nuanced understanding of its reaction kinetics and potential side reactions. The methyl groups, while enhancing nucleophilicity through an inductive effect, also introduce steric hindrance that can influence reaction rates.[1]
This guide will provide a structured approach to understanding and controlling these factors to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during experiments with this compound.
Q1: My reaction with this compound is much slower than expected. What are the likely causes?
A1: A slow reaction rate can be attributed to several factors:
-
Steric Hindrance: The methyl groups on the nitrogen atoms can sterically hinder the approach of bulky electrophiles. If your electrophile is sterically demanding, the reaction rate may be significantly reduced.[1]
-
Low Reaction Temperature: Like most chemical reactions, the rate of reactions involving DMHDA is temperature-dependent. Insufficient thermal energy may lead to a slow reaction.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents are often preferred for N-alkylation reactions. The polarity of the solvent can influence the stability of the transition state and thus the reaction kinetics.
-
Insufficient Activation: In some reactions, a catalyst or an activating agent is required to enhance the electrophilicity of the reacting partner. Ensure that your catalytic system is active and used in the appropriate concentration.
Q2: I am observing significant side product formation in my N-alkylation reaction. How can I improve the selectivity for the desired product?
A2: Over-alkylation is a common side reaction when working with amines. The mono-alkylated product can sometimes be more nucleophilic than the starting diamine, leading to further alkylation and the formation of quaternary ammonium salts. To mitigate this:
-
Control Stoichiometry: Using a large excess of the diamine compared to the alkylating agent can statistically favor the mono-alkylation product. Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of the product reacting further.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity.
-
Choice of Base: In reactions requiring a base, a non-nucleophilic, sterically hindered base can be used to deprotonate the ammonium salt formed after the first alkylation without competing in the alkylation reaction itself.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Several analytical techniques can be employed to monitor the reaction progress:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for real-time reaction monitoring. You can observe the disappearance of reactant signals and the appearance of product signals. Using a deuterated solvent, you can run the reaction directly in an NMR tube.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent technique to separate and identify reactants, products, and byproducts. Derivatization may be necessary to improve the volatility of the compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring a wide range of reactions. It can be used to quantify the concentration of reactants and products over time, allowing for the determination of reaction kinetics.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of a reaction's progress. It can help you determine when the starting material has been consumed.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you might encounter during the optimization of reaction kinetics with this compound.
Guide 1: Low Conversion and Yield in N-Alkylation Reactions
Low conversion is a common hurdle in N-alkylation reactions. This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for polymerization side reactions.
Key Considerations for Minimizing Side Reactions in Polymerization:
-
Precise Stoichiometry: In step-growth polymerization, achieving a high molecular weight polymer requires a precise 1:1 molar ratio of the reactive functional groups of the comonomers. [2]Any deviation can lead to a lower degree of polymerization.
-
Monomer Purity: Impurities in the monomers can act as chain terminators, limiting the molecular weight of the polymer. Ensure high purity of both this compound and the comonomer (e.g., diacid chloride, diisocyanate).
-
Reaction Temperature: High reaction temperatures can lead to side reactions such as cyclization or degradation of the polymer. A careful optimization of the temperature profile is often necessary.
-
Controlled Monomer Addition: In some cases, adding one monomer slowly to the other can help to control the reaction and minimize side reactions.
-
Solvent Choice: The solvent must keep the growing polymer chains in solution to allow for further chain growth. If the polymer precipitates prematurely, the final molecular weight will be limited. [2]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the reaction kinetics optimization of this compound.
Protocol 1: General Procedure for a Kinetic Study by ¹H NMR
This protocol outlines a general method for studying the kinetics of a reaction between this compound and an electrophile using ¹H NMR spectroscopy.
Materials:
-
This compound (DMHDA)
-
Electrophile of interest
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Gas-tight syringes
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In a clean, dry NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the initial mixture to determine the initial concentrations of the reactants relative to the internal standard.
-
At time t=0, add a known amount of the electrophile to the NMR tube using a gas-tight syringe.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
Process the NMR spectra and integrate the signals corresponding to the reactants and products relative to the internal standard.
-
Plot the concentration of the reactants and products as a function of time to determine the reaction order and rate constant.
Data Presentation:
| Time (min) | Integral of DMHDA Signal | Integral of Product Signal | [DMHDA] (M) | [Product] (M) |
| 0 | 1.00 | 0.00 | 0.100 | 0.000 |
| 10 | 0.85 | 0.15 | 0.085 | 0.015 |
| 20 | 0.72 | 0.28 | 0.072 | 0.028 |
| 30 | 0.61 | 0.39 | 0.061 | 0.039 |
| ... | ... | ... | ... | ... |
Protocol 2: General Procedure for Reaction Optimization using Design of Experiments (DoE)
A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing reaction conditions.
Workflow for Reaction Optimization using DoE
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products Containing N,N'-Dimethyl-1,6-hexanediamine
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and practical solutions for the effective removal of unreacted N,N'-Dimethyl-1,6-hexanediamine from your reaction products. As Senior Application Scientists, we understand that purification is a critical step in synthesis, and residual starting materials can compromise downstream applications. This resource is designed to be a practical bench-top companion to navigate these purification challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the removal of this compound.
Q1: What are the key physical properties of this compound that influence purification?
A1: Understanding the physical properties of this compound is the first step in selecting an appropriate purification strategy. Key properties are summarized in the table below. Its high boiling point at atmospheric pressure makes simple distillation challenging if your product is not thermally stable, while its basicity is a key handle for separation via extraction or specialized chromatography.
| Property | Value | Source |
| CAS Number | 13093-04-4 | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| Boiling Point | 96 °C at 14 mmHg | [1][2] |
| Melting Point | 15-18 °C | [1][2] |
| Density | 0.807 g/mL at 25 °C | [1][2] |
| Form | Liquid | [2] |
Q2: My product is sensitive to acid. What are my options for removing this diamine?
A2: If your product is acid-labile, traditional acid-base extraction is not suitable. In this case, you should consider non-acidic purification methods such as column chromatography on neutral or basic stationary phases like alumina, or the use of scavenger resins.[3][4] Recrystallization of a solid product can also be highly effective.[5]
Q3: I'm working on a large scale. What is the most efficient method for removing large quantities of this compound?
A3: For large-scale purification, distillation, particularly vacuum distillation, is often the most practical and economical choice, provided your product has a significantly different boiling point and is thermally stable.[6] Liquid-liquid extraction can also be scaled up effectively.[7] While chromatographic methods are excellent for achieving high purity, they can be less practical and more costly for very large quantities.
Q4: How can I tell if my product is free of this compound?
A4: The purity of your final product should be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). In ¹H NMR, the methyl groups of this compound will have a characteristic signal that you can monitor for its disappearance.
Troubleshooting and In-Depth Guides
This section provides a more detailed, question-and-answer-based approach to common challenges and their solutions, complete with step-by-step protocols.
Scenario 1: Your product is a non-polar organic compound and is not acid-sensitive.
Question: How can I effectively remove the basic this compound from my non-polar product using extraction?
Answer: Acid-base extraction is the most straightforward method in this scenario.[8] By washing your organic solution with an acidic aqueous solution, the diamine will be protonated, forming a salt that is soluble in the aqueous phase and can be easily separated.[9]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous citric acid). The volume of the acidic wash should be about one-third to one-half of the organic phase volume.
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. The protonated diamine salt will be in the aqueous layer (usually the bottom layer, but always check miscibility).
-
Repeat: Drain the aqueous layer and repeat the acidic wash one or two more times to ensure complete removal of the diamine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[8]
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic phase.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain your purified product.
Scenario 2: Your product is a solid.
Question: The diamine is trapped in my solid product. How can I purify it?
Answer: Recrystallization is a powerful technique for purifying solid compounds from soluble impurities like residual this compound.[5][11] The principle is based on the differential solubility of your product and the impurity in a given solvent at different temperatures.[12]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The diamine impurity should ideally remain soluble at low temperatures.[13]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen solvent at or near its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of pure crystals.[13]
-
Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product to induce crystallization.[13] Further cooling in an ice bath can maximize the yield of your crystallized product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Scenario 3: Your product is sensitive to both acid and heat.
Question: My product is delicate. What purification methods can I use that avoid harsh conditions?
Answer: For sensitive compounds, column chromatography or the use of scavenger resins are excellent choices as they are typically performed under mild conditions.[14][15]
Option A: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[15] Since this compound is a basic compound, using a basic or neutral stationary phase like alumina can be particularly effective.[4][16]
Protocol 3: Column Chromatography on Alumina
-
Stationary Phase Selection: Choose an appropriate grade of neutral or basic alumina.
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture where your product has an Rf value of around 0.3-0.4, while the diamine either stays at the baseline or has a very different Rf. For amines, sometimes a small amount of a basic modifier like triethylamine (0.1-1%) is added to the eluent to improve resolution.[4]
-
Column Packing: Pack a chromatography column with the chosen alumina as a slurry in the initial eluting solvent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Option B: Scavenger Resins
Scavenger resins are functionalized solid supports designed to react with and bind specific types of molecules, such as excess reagents or impurities.[14] For removing amines, isocyanate or carboxylic acid-functionalized resins are effective.[3][17] The key advantage is the simple filtration-based workup.[18]
Protocol 4: Purification using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with a functional group that reacts with secondary amines, such as an isocyanate or carboxylic acid-functionalized resin.[3][17]
-
Reaction: Dissolve your crude product in a suitable solvent. Add the scavenger resin to the solution (typically a 2-3 fold excess relative to the amount of residual diamine).
-
Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the impurity. Monitor the reaction by TLC or another appropriate analytical method.
-
Filtration: Once the reaction is complete (i.e., the diamine is no longer detectable in the solution), simply filter off the resin.
-
Washing and Concentration: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.
Visualization of Workflows
To help you decide on the best purification strategy, the following diagrams illustrate the decision-making process.
Caption: Decision tree for selecting a purification method.
Sources
- 1. This compound CAS#: 13093-04-4 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. columbia.edu [columbia.edu]
- 17. silicycle.com [silicycle.com]
- 18. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
N,N'-Dimethyl-1,6-hexanediamine moisture sensitivity issues
A Guide to Understanding and Mitigating Moisture Sensitivity Issues
Welcome to the technical support guide for N,N'-Dimethyl-1,6-hexanediamine (DMHDA). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile diamine in their work. DMHDA is a valuable building block in various synthetic applications, including the formation of polyurethanes, degradable polymers for gene vectors, and dental resins. However, its utility is intrinsically linked to its purity, with moisture content being a critical parameter that can significantly impact experimental outcomes.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges associated with the hygroscopic nature of DMHDA and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction using this compound has failed or resulted in a very low yield. Could moisture be the cause?
A: Yes, moisture is a primary suspect. DMHDA is a secondary aliphatic amine, and compounds in this class are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2][3] Water can act as an unwanted nucleophile, competing with the diamine, or it can react with other sensitive reagents or intermediates in your reaction mixture, ultimately leading to side products and reduced yields.
Q2: What are the physical signs that my this compound might be contaminated with water?
A: While clear visual cues are not always present, you may observe some indicators. The compound has a low melting point of 15-18 °C, so it exists as a liquid at typical room temperature.[4] If the liquid appears cloudy or hazy, it could indicate water contamination. Additionally, upon opening a container, you might observe fuming if the headspace air is humid, as the amine reacts with atmospheric moisture and CO2. Any significant deviation from a clear, colorless to slightly yellow liquid should be viewed with suspicion.
Q3: How should I properly store this compound to prevent moisture absorption?
A: Proper storage is critical. The reagent should be kept in a tightly sealed, airtight container to prevent exposure to atmospheric moisture.[1] For long-term storage or for use in highly moisture-sensitive reactions, storing the container inside a desiccator or in a controlled inert atmosphere (e.g., a glovebox) is highly recommended.[4][5] Always ensure the container cap is replaced promptly and securely after each use.[6]
Q4: Can I use a new, sealed bottle of this compound directly without purification for a moisture-sensitive reaction?
A: While a new, sealed bottle from a reputable supplier is generally of high purity, it is not guaranteed to be completely anhydrous. For highly sensitive applications, it is best practice to either test the water content via Karl Fischer titration or to dry the amine before use. The air trapped in the headspace of the bottle can contain enough moisture to affect sensitive reactions, especially after the bottle has been opened once.[6]
Q5: I suspect my reagent is "wet". Can I dry it?
A: Yes, this compound can be dried. The most common laboratory method is to treat the liquid amine with a suitable drying agent followed by distillation. It is crucial to select a drying agent that does not react with the amine.[7] See the detailed protocol in the Troubleshooting Guides section for specific instructions.
Troubleshooting Guides & Protocols
This section provides systematic approaches to diagnose and resolve issues arising from moisture contamination.
Issue: Inconsistent Reaction Yields or Product Impurities
When reactions involving DMHDA produce variable results, moisture contamination is a likely culprit. This troubleshooting workflow will help you diagnose the problem systematically.
Caption: Troubleshooting workflow for reactions involving DMHDA.
Protocol 1: Quantifying Water Content via Karl Fischer (KF) Titration
Karl Fischer titration is the gold standard for accurately determining water content in chemical samples.[8] However, because DMHDA is a strong base, it can interfere with the KF reagents, leading to inaccurate, artificially high results. This protocol includes a crucial buffering step to neutralize the amine's basicity.
Materials:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Anhydrous methanol or specialized KF solvent
-
KF Titrant and Solvent (e.g., Hydranal™)
-
Benzoic acid or a commercial KF buffer for strong bases
-
Gastight syringe and needle
-
This compound sample
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Add the KF solvent to the titration cell and perform a pre-titration to dry the solvent until a stable, low drift value is achieved.
-
Buffering: For strongly basic amines like DMHDA, add a neutralizing agent such as benzoic acid to the conditioned solvent in the titration cell.[9] Allow the system to re-equilibrate and titrate any residual water until the drift is stable again. A patent also suggests zinc sulfate can act as a stabilizer for titrating related diamines.[10]
-
Sample Introduction: Using a dry, gastight syringe, draw a precise amount of the DMHDA sample. The exact mass should be determined by weighing the syringe before and after injection.
-
Injection: Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent but does not touch the electrodes.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content, typically in parts per million (ppm) or weight percentage.
-
Analysis: A sharp and stable endpoint indicates a successful measurement. Dragging endpoints or continuously increasing water content suggest that the amine's basicity is not fully suppressed, and further optimization of the buffering agent may be needed.
Protocol 2: Drying this compound
If KF analysis confirms water contamination, or if you require an exceptionally dry reagent, this procedure can be used.
Safety Note: Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.[11][12]
Materials:
-
Round-bottom flask, oven-dried
-
Distillation apparatus (condenser, receiving flask), oven-dried
-
Heating mantle
-
Vacuum source
-
Stir bar
-
Suitable drying agent (see table below)
-
Inert gas (Nitrogen or Argon)
Recommended Drying Agents for Amines
| Drying Agent | Suitability & Comments | Reference(s) |
| Potassium Hydroxide (KOH) | Excellent. Very efficient and rapid for basic compounds. Use pellets. | [7][13] |
| Calcium Oxide (CaO) | Good. Suitable for amines, but may not dry them completely. | [13] |
| Molecular Sieves (3Å or 4Å) | Good. Chemically inert and efficient. Must be properly activated (heated under vacuum) before use. | |
| Calcium Chloride (CaCl₂) | UNSUITABLE . Reacts with amines to form solid complexes. |
Procedure:
-
Setup: Assemble the dry round-bottom flask with a stir bar under an inert atmosphere.
-
Add Reagents: Add the this compound to the flask, followed by the chosen drying agent (e.g., several pellets of KOH).
-
Stir: Allow the mixture to stir at room temperature for several hours, or overnight, to allow the drying agent to absorb the water.
-
Distillation: Assemble the distillation apparatus. Heat the flask gently using a heating mantle to distill the amine. Since DMHDA has a high boiling point (96 °C at 14 mmHg), distillation under reduced pressure is necessary to avoid thermal decomposition.[14]
-
Collection: Collect the purified, dry amine in the receiving flask under an inert atmosphere.
-
Storage: Immediately transfer the distilled product to a clean, dry, airtight container, preferably sealed with a septum for easy access via syringe, and store in a desiccator.
Protocol 3: Best Practices for Handling and Dispensing
Minimizing exposure to the atmosphere is the key to maintaining the dryness of DMHDA.
Caption: Anhydrous handling workflow for DMHDA.
Technical Deep Dive: The Chemistry of Moisture Sensitivity
The challenges in handling this compound stem from the fundamental chemical properties of aliphatic secondary amines.
-
Hygroscopicity: The nitrogen atom in the amine functional group possesses a lone pair of electrons, making it a hydrogen bond acceptor.[15][16] This allows the amine to readily form hydrogen bonds with water molecules from the atmosphere, effectively pulling moisture into the bulk liquid.[17]
-
Nucleophilicity: The primary chemical role of DMHDA in synthesis is as a bifunctional nucleophile.[18] The lone pairs on the nitrogen atoms readily attack electrophilic centers. Water, while a weaker nucleophile than the amine, can also attack the same electrophilic sites if present in sufficient concentration. This competitive reaction consumes starting material and generates unwanted byproducts, such as diols instead of the desired amino-adducts.
-
Basicity: Aliphatic amines are basic compounds.[19] Water can react with highly reactive, base-sensitive starting materials or intermediates (e.g., acid chlorides, isocyanates), leading to their decomposition and a reduction in overall reaction efficiency. The presence of water can also alter the pH of the reaction medium, which may be critical for catalyst performance or product stability.
By understanding these underlying principles, researchers can appreciate the necessity of the stringent handling and purification protocols outlined in this guide, ensuring the integrity of their experiments and the reliability of their results.
References
- Sigma-Aldrich. (n.d.). N,N′-Dimethyl-1,6-hexanediamine 98%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs5QywhjtV3qpNFQU4Xj1GWztgbBwDlm7Wf8f7MWF7xbfqsWWu-TLRWBAo4eLx_Y6lD3wsThej354GBnk0P0cbCYo48oozd1YkHwlsXgyzdVydFclnJCc0g2kgkni2agoq9Zrb28KebrXu_QK2u1n_7oKrUg==
- Sigma-Aldrich. (n.d.). Drying Agents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWnessdP7WY6zjFLvA6mTxPLKsSqSbNh7wA857kSC5wn9ZigA1A-FQ8U4pzB1ihReq4ly9Q_EyNNXbXn-fWA4MOyM1JD4Q-hLJ3XCEu2V1Fw5PX_5lvKmkOpF_976FAnFxVqapzqwmue5xO8Wwzu_iNwUZQKlaBPkC2ZSuZcHprzABsHjoz3W3CoA9HWh-MIzXSVEjO7hwi7u3S3M=
- Benchchem. (n.d.). This compound | High-Purity Reagent. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2KkhWCxxKRvKSJbibGjg9rnD45z6FPePdZr-OpVgiQAez1-wtsoRjHP30dWMbhI7A9n2Rd0rEnrLDlgFCon2vL29Op_jh-RaWIDy-lzHxF2_Pg7f3jfzWulWLlB3GNK4_FLU=
- ChemicalBook. (n.d.). This compound | 13093-04-4. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHP5dzVXx8otNuRzRMtLObm-KtsSa0aAFjCnCFqECUqXbwyJeav9TLbt8RH4XA7_YMqShX1aVkqM-QBzVJDUB_Na48Y1uFxSaLbXU4M5Au69b4-bu4oVeEuFr9553MEWdvNrmKhlB4nafahhQ55-rOYCDhJ38sKcnkL7vTJ4pe
- ChemicalBook. (n.d.). This compound CAS#: 13093-04-4. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmMkkw0oMEiEXaVN8TyYZLlOPpGqOwItZay8VIMt987utrw_euIKRav1j603DXEkQ0YtM5mjvercJLe-_eNG0ZaTQ-V7NgkGKU0x_PmG93lgrY3uX5Z_a7FAwPA9YYOrpK3rf5OImVYwaAaxSfmKxSm29R2p2_0g9AFGZZb0Y=
- Hive Stimulants. (n.d.). Drying agents and their compatibilities. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFNRlQqQWgcxOz4RTzsmR9EqzwBVLlzjaIaEjPg2W74zBVQTOO1hkFEx0s_88bE_J_nv1wlZl5wgifhDJao5v8UnJCJSIoYD0108nGWKu3mfOfdc53HvLtmUs3Dp4h7Bv8fbEHSHVWleMMkkcLgDNmpeyM3A==
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAB7Cz7Di3vTz6N2No-dh5Ced5GbmJ-ADMBNy67uqQFzXezXuz1RxPwH2wZu8nu3GYbb3sMSb0wkD6zEz0-tAt0LU-wpXd86rOZ3RjxEcxHCyzqKT0XSXztg7JZpFRhSE0d0Turs_gDiqYrvu30FPcgQJhlsg8EiyGYxT2qnsLjpZQLZL6Qi1EIoCOEkvIM_zPCG6Q9-ayX_ZqVgP6
- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhzxbOwjNnW-kil0pwdYZKiO52HxjTHEcUT1IoyDoyogZsqTg4t8gXuwhoGr-ICwfdy5oJMSZk5VSMtDsaGZpgyDJdaNcJIw5_p8Q-0RCuy9zYpDr1XqyCQrH-iGWKZT4CLvS8GolRiP0NH7ubtCdOsBLXJdgy_aiubO0utPY0rvGT
- Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ0ZKLx5QgxgLCZE9NXFaVoO9q1S3ja1E7q4C-384M4RW17XsdfZZ4ilSYrxF86XnohjbFg_zf8sKNVjz2BOkVVjShq4o4G-tP-Jrtj4yFZCqDAdomB5sGfWHNewhq_q3uliN4fXpGUg9l482XD7N3wiTsKN-dghstCkv6WkRWJFnopWhOb1bF9NZ6NZgH4cfaK0_ImfXEWavIbmEcaigMAcxhquNdL_JDiwNRDYCBJAs3mQ-P5Y9FhypoYqJUnICn5EOzIj3_RW_GG7kM8xAIlNNASOn5gCBwBD3BCgA1kPE0hp9IOnZi
- Kwip Filtration. (n.d.). Anhydrous Ammonia Safety: Protect Workers and Prevent Hazards. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGATuOn7dmsPR-cgrA7TflgyAokfwS1Bii6PDv1Abbt0wX87aYWdhDnhjvEOtZ5hZVrJ9gzqgIrVoVsZElebd_Q44G3hxH8iBGl2jP04Dn3-YfHDfYNJlnizp93FeXpWXEHVsWyHM-aCuKeWMRznrQg
- NDSU Agriculture. (n.d.). Anhydrous Ammonia: Managing The Risks. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcYt0SJF_0xRAPxnN7xrXaFDQOLkDr0h3-FFYSoNxvyUrE9W5RxIPX_1AFVlKY9Nr2q1cE8BV9NN4dL8X4ebTL7aNNReXH6xHt8FEDhC-2R20CmnVQRGtOelJQwbbursbeOtQfFCQ8IfQ3ktjn9GWdVsL6kKxyki-7C6cDoLhUZPfZeKUakZk2Ak7-umBFuPRxHQ==
- Ohioline. (2017). Safe Handling of Anhydrous Ammonia. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlbnsiEl0BvoTYhRVOXXVjh0sCbEwKHb7anNXEflSsVtA3XHr809f_KfNJFnFWG_0dpVPAqgBpkmHZWGwlAM8AvMtdXELnwq-hsEvDvQ9JjiV7a1wVp9IOauqqjZ0QxD_l1QQk
- Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg45tvnPisGUwv8ynxS6TLxvZai-VmmVGvft497VQPl6l2wXdB7_7PJZAwf8BqwWRMxW8JB31C4fvrimD6j8PVjIbgpPRSv2PMg9gA1TlSOUqmINUeM7iifTeF9LNmjnmZ6EagpjcQ3swdRg==
- Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(4), 629–631.
- Sigma-Aldrich. (n.d.). N,N′-Dimethyl-1,6-hexanediamine 98%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVdjEkrii44pjh-x9eZ9QRzolinYPPHyUK3fpv4d15EFVSyUWWlxWluCSLeu6B64BScO-S4i3VQXjM4Qai5AFttd3yff8ElnRBOgBtgDkj8zL0eB1Zma1RwqcnFEWVS7YdmOYNoSLxhg_iPsJT7YjGQqPVMw==
- Hiranuma. (n.d.). Water contents Amines. Retrieved from vertexaisearch.cloud.google.
- Delloyd's Lab-Tech. (n.d.). SOLVENT DRYING AND DRYING AGENTS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyjc5hJ1pEEw9gzqQ-cLyGHSFBJEJNxJifINOZJZJVEsldNstPATtjtnO0mJ7Z4zY7a55sYKnd7D8akHqtiytec8QgtXR_37ADk_iajM_wiJj588T5mX3EQ6WBLCwlcw7z02E3vQc=
- University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8-V3esHLZ7TySfd06c4NblcfOtb4j3EwIy77XHl12z87vrWEgEkvFHDUY7wUpzggzk1A2lh4CQVAtejP5BAQ7vkQO4tFAv9IrbzTgk6JenlCwUuHPhxAG6Im_L1qZ9sOtXndWYSLNiS79eHVeDHshBkazMVPU8glyxaKOJVKtVDA=
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTOfNXBMfxVtFnByexSjwSmspWaJgCjgaTh1iLJsKAtbw5bBFVS9QCFf6m51rmaNKehHrfTgBJezgcBzZu8C9cllTHzcJwKvufuP2DhnGSNQNmhdiebzdOuwh3XO--WVHlnh51bNRdIA==
- Agricultural Process Systems. (2018). Tips for Safe Anhydrous Ammonia Storage & Handling. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG952mESQnJNAZV3PKbz_QrAjyz3N1pR4lP6HFPJx3f3eNcBA0l2a8yE9D-mYD9Y_l1jLBGqAD6OT93CXJP4lVDF-VKClTOCVc268xvxWE4C_IYVxu262HMB2zxLnFrQ0crBrjgIWMdWPkXIKlO-nK28K04iWbfYAE5SouxLBfXh0jK_JtLJ2AA3WrzEz_MBZQBiuzSwUts3hl
- HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENIyQvKe-7eU18gePxN9p0a0PdfawMBdRHOZGeslOUE0u2Rk7oCBxIF1hWxccY1SdB3quZG_LSoh_3oHexO1CNfn7FPqHwu4hpMhRg27yiMDS45RGloAGdRnVMl9gWosJfG_Mb0eHz9Fhp
- ECHEMI. (n.d.). Does storing a hygroscopic reagent in a bottle makes it prone to absorb humidity from the air trapped inside?. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1fqUIgqwNHPjTjVsO8Xo93_orDEOHi5HWZ0opecV8atl1p0jsOwsMBXC8N8PdjmpG_4W_xB-FzqDcAi9tJnW4IInOPmIKrydXoGnRqcLTF5dVm3ukeBxMOayGBniHlwmIDfQuLrwMObQTJZn2z-XEmmnqeH_V4VCuT2UDaJ4j5OY5XTPNwusD7aOdfB4EZDu1PVhkMoZ833rhM21qX4iyTTSCJ_kn1ErkAItBT0gkl2CJnDoEhRjcofa3boa1iOqwvWakp2QcsgRRrTqjLs-czttywNozLWDZ-VVoWB2Qw==
- PacMoore. (2024). Anhydrous Ammonia Handling: Best Practices for Agricultural and Industrial Use. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9vle-Hmi442cs8g4WH1ZnQwk-quFrfs49VeyGs1SMjpmtJbuDUiaXmxvbrAKfSIaEPhuM1pUfBpTRDF2LnbMpErNpUw2WPDG5xmUVP_PnMLZgLgcKeNWg5bF87qLwpHmMRx4oJpcZ1EU-6pTvahnzARAo_6oAH9ST96HzTITL_fC8I7jpDL3wS0m9SHdFNvQr3dcmeYIR61wNFrancnN9LpExzHR2gJM=
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Amines, Aliphatic: Physical & Chemical Properties. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtG6wlOkoFk61OV_SKYzHIDVw-XH0MmPTP4kRsSXgmGEeNoplw5yok9a519TDFoSNlx9f52sbx3N8Z_7I6lCtpqjDI3oJ_rf_QqSlihzymr3PFWDBuA5b1fejzktOlqczd0h0rHx-iYhlzj1pNlDogMNSCapKhaYWUtN2QiHupz6BQJxnB0U_UrTkc7ynoA_qWpnqgXFZ53wQ9pO0ePDXVHRm8VG0lzOdhnwr37v2cT1zFOtN6NpM=
- Parchem. (n.d.). Safety Data Sheet 1,6-Hexanediamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVXJ-mzUuVXOGEf4-Ps0gCAkH1OfwRN1DSjuS99O083pBMvIPhQSXDm1ujiaeGxGB_zNlyIl31B8ogDNfBlwXLVlpxdtmMq-MBmrveB4VOsHa2zVpM6CVfvrQm5FM-Szk9m_crSCiQZbK0bKdUrLODpbQ=
- ECHEMI. (n.d.). N1,N6-Dimethyl-1,6-hexanediamine SDS, 13093-04-4 Safety Data Sheets. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNyS7SCB7ZKNLxsf94-yvCTYULWHs1TMinEEIeD0h1o4CatxqSNd42ky0GIscDYUiKP2rvYWYI4P05hSWYGdP6b0GOfOFFFr-gaM8Mxi3qRjBPS9eTYHbGhzst1jszdKwbX9cTj5I9FNPYkGl3XpdpvgNfe4tVVXnuNeiz-b3gnbzo2t-4DWY=
- Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1yCr_-xaHbjQ2D0FFZI8GyoYrx1zX8-HUo9RNum9uF_8FldYAI73kbJj8jsv2dHQtnCjXafyZhqkqJwN4hqMrjyk5uJwS4GZoW094_2JdAXN7eoazxhno6z5EZzlyiNVY0F-1B8rWZeHOruY=
- CHEM-GUIDE. (n.d.). Physical properties of aliphatic amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUyeLoYNcZDiqhNogVcESmSR2KBCDxbHoBv6OB_QH_qaMv2-WvyKzqCZyt4lyiTxPdbtflVeRR2ZR2AqP2gZil2tipCcHlf1PBAprzxLRXNtu7VKMML80MfSXI1xhLcy03pVPR1ZEFjajHDIrCm0cFesw65WW0TEhio3GXBy3mYl9VhU-swnwIOH1o3RXK
- MOLBASE. (2011). This compound|13093-04-4. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZzneWyrXjNbAJWQr7QSZJiTRFEPh1T7Tds_AbO4Y4Ue27MvpcsTRnMMPnACQ47zEoBSCzX0LhAlJtY19udoZYkRUTnk2XfsAJNTDsO7tpd3FMik8MGMCZ1TjK9DbqYj8Dthg=
- ACS Publications. (n.d.). Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr2NzdivmFlm4yodcdt5hTjqlFa2awS4sDA21qBp4f3j7HOshD9XxTpAYDqyM5aYhMtAbObdvEmkH3GaN5h17pwNXdvn6YVoo_QMEYcO6zVg4DhsyEqAAK1MhcRQdsHNEY5U1LJRwhhdMYRg==
- BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsenubrJKjsdJ1Bq6AJIxLWiOcG-3if3zGntwPSAo6avUhlfmz6wcTni5ddfsecDhxaip2ct1vI5GB6NFazSYMM4GYSOh30uc0JDIK_ZPfGXP797ojk_M2jSaB8kbY-prCn1VzPZjnP92YiIr83DbuyZcMXA==
- PubMed Central (PMC). (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLL7udVyL4hjQUxEHbAHDWxDjlYyKSdsp0cWyBWHjlAkO4Nq7819-ZBA-pAuNNF0VAaCx1znjLkiHHbKsqtXy-L8PUdVIKvd3Fuf4Pp9MbglxPTuGFt-HVIm78TpKPvkniQuSyv25ZnkuS5g==
- Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzTyVIC_RoAr6c_yCviijemiYeVn0OeO5yfBIFjmXEghIpZD-YqeXADGCBNqqoHHp4vkmMPNZqPA-LuspsI9d7GRYI-CF46hJ5wxkgJNdWg6eXiJn6VGGOjSbOZbuEV4sBYAb1SjQoz7mJSFH5lekk9OE5xPQvvXXGXPqI3UiZEtMj5F0-rsh-YGCtVY_SxdMAS1vGNUXs-rjqJDf3pSVdnPIxnG0lLJTMMiQhI6LcrizQND8Fppbor6bNFWgNFSAzhXD8Nw==
- ResearchGate. (2018). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN-N2lZYFaPq-FoOH7PtsG_IdyU15mU8mzsgXcaR_mhCbqvJcU2hAz3DapiPnCqxAE-S8B7-W0a1TYjZMkXv7v6aXmE_EC-nHsN8cV8R3mN7bjThEASMUGdyZnB0R5fMZ1EisFzvhgtwTSbklJGbibg-dULJYvZpvMFp3JVrLhwqI-WDxs-U00Kvk6cGL-VoADP8JYqG6MutDzaZ1LlJrVBHYMMrv20u7J6HwDXMBq7iZjRDc0hq623pc-U3xFD0PKYf0UiNYEK8yfntFKyY5THtPp4VmeHbCGy23E60X3nIG8D88DAn6pIrLV33LJ7DokLQVcC2KrPg==
- Sigma-Aldrich. (n.d.). N,N′-Dimethyl-1,6-hexanediamine 98%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxenYMoYaM878OdY5kWLZH2oAAmNbwAxIqwyivX4ar71_bOiK-yL9aoWVaOib4KV7wISV-8IETm5NxA5RRlhjHy12GeKESWT186j1PRueOr-rviqSQTtMJ7SmktTmmKzNFCjDRF3YQFrADzoAb5hvBY4Pebg==
- Amerigo Scientific. (n.d.). N,N′-Dimethyl-1,6-hexanediamine (98%). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8RfRIPP6OqNtzn95S7kwaD3wfCWvjMZgbGcRzgS6Qfvb1ldtBIZSlOFwNYoWg4ltdU-wv9talu5s23DrcH00HNt2MWHMyoZ6qxIV9Rgvl1ok4JUbOOq5OV__OuqXJUF7S_LJgk6Ugx48H10Jwv-zU5yS-lviEGNc1jpHANNgisM8K8k-6gv3UhWysOA==
- Sigma-Aldrich. (n.d.). N,N′-Dimethyl-1,6-hexanediamine 98%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD3zbFPOs1XjteWc_QbrrkQJKKfMuVSUTEt4f2WQKGjBNooAZTomiAhe9DDbvwuK-1vfRjeGIBGGmT69azQmPgCGwe7BfZcxnRQiGw2GH3kDWPH4oj8OhnOf73Mjff1QBj32x8LiYR5mNKZ-mhwTFJC_EZxQ==
- ChemicalBook. (n.d.). This compound | 13093-04-4. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzwnT7-mNRPQrEALtvUouEsO5GRpn3v_HxtEPdupzVcBF0CO3WZZ1O0ETcMuyYsU1zo3a7eP8kUJxGSm2AxxhC7x0qHMrHQG1CTDpB1yQnDtx9hR_0WP7ndwPp96I_ofpdfUM7DGFopxsikQ_WooU3CTSxE2vXYaSJ-DvsjTNj7f0ln5KMl42TZhY2_wI9uvKn
- Australian Government Department of Health. (2019). 1,6-Hexanediamine: Human health tier II assessment. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSxsue6SLkOi13C1UYR7GvJnajTOhkAMaqrrsOEhz7CRmeblrkn-_fJZDR5PxmHjMAGZm0LFnV5hie6kbJLFHr0orGGuJbib_k3PWf-rVO5dn0Gof6bGBAHy70bs-WIcXZXYuOP28sAMI-o-053TE5omDcPEPGH8VUbjmgvTav3yNJ6-lHr1sg49xMU4PILyug_dekzdwTBfcgO5JJNfUdYQZTdSPhKCsVu_snLj3opX3vJ0=
- Cheméo. (n.d.). Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCmM3YGTZ9CvIpQ-aAOWM6P8w4M5N1REy-y8BGuL2JiL5tBheGLlmcHbCNf7Lev88-eUI-ljX9s9KhS-2TnxJu1HClSQJaWlCvTr4Okl3q75OodtUknGIGJlRcLrMAURqB_D1DOd3AsGumTcpIN4c=
- Unacademy. (n.d.). Basic Characteristics of Aliphatic Amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEFmypfkmo8F2CJnHD18DbYgTXzcMx0FLhwbdXayFUnUcbAz-aTJPZUQUjEFItwW-p2fZIhf91UhaJnvuGyogdgd3IDBE5MWLT1gwVo1_w2gEfpYmxae72XQXfxNitougdciwkoF0lXtnfZss7IxT7QfsjX841iW91tP0FOdDavxoz78qzGqFokT9LKtqqnih7NYEzYOQcXlpnZcMoO26OHR_KfhIYTA2A6oDU8lvZ1niiqQ==
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. Amines, Aliphatic: Physical & Chemical Properties [iloencyclopaedia.org]
- 4. This compound|13093-04-4 - MOLBASE Encyclopedia [m.molbase.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. echemi.com [echemi.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiranuma.com [hiranuma.com]
- 10. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]
- 11. safetymadesimple.com [safetymadesimple.com]
- 12. echemi.com [echemi.com]
- 13. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 14. This compound | 13093-04-4 [chemicalbook.com]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. CHEM-GUIDE: Physical properties of aliphatic amines [chem-guide.blogspot.com]
- 18. benchchem.com [benchchem.com]
- 19. Basic Characteristics of Aliphatic Amines [unacademy.com]
Technical Support Center: N,N'-Dimethyl-1,6-hexanediamine Reaction Mechanism Elucidation
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine (DMHDA). This guide is designed for researchers, scientists, and professionals in drug development and polymer science. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work with this versatile secondary diamine. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome experimental challenges and innovate.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and polymerization of this compound.
1.1 Low Polymer Yield or Low Molecular Weight
Question: I am consistently obtaining low yields and/or low molecular weight polymers in my reaction with DMHDA and a diacyl chloride/diisocyanate. What are the likely causes and how can I resolve this?
Answer:
Low polymer yield and molecular weight in step-growth polymerization are often linked to several critical factors. Here is a systematic approach to troubleshooting this issue:
-
Monomer Purity and Stoichiometry:
-
Causality: Step-growth polymerization is highly sensitive to the molar ratio of the reacting monomers. An imbalance can lead to an excess of one monomer at the end of the reaction, limiting chain growth. Impurities in either the DMHDA or the co-monomer can act as chain terminators, preventing the formation of long polymer chains.
-
Solution:
-
Verify Purity: Ensure the purity of both this compound and the diacyl chloride or diisocyanate using techniques like NMR or GC-MS. If necessary, purify the monomers before use.
-
Precise Stoichiometry: Accurately weigh the monomers to ensure a 1:1 molar ratio. For liquid monomers, use calibrated pipettes or weigh them to account for density.
-
-
-
Side Reactions:
-
Causality: In reactions with diacyl chlorides, the acyl chloride is susceptible to hydrolysis by residual water, forming a carboxylic acid that is less reactive under typical low-temperature conditions. For diisocyanates, reaction with water forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide, disrupting the stoichiometry.
-
Solution:
-
Anhydrous Conditions: For solution polymerization, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Acid Scavenger (for Diacyl Chloride Reactions): In interfacial polymerization, add a base like sodium carbonate to the aqueous phase to neutralize the HCl byproduct, driving the reaction forward.
-
-
-
Reaction Conditions:
-
Causality: Suboptimal temperature or inadequate mixing can hinder the reaction rate and limit polymer chain growth.
-
Solution:
-
Optimize Temperature: For many interfacial polymerizations, reactions can be effectively run at or below room temperature. For solution polymerizations, consult literature for the optimal temperature for the specific polymer system.
-
Efficient Mixing: In stirred systems, vigorous mixing is crucial to increase the interfacial area and promote monomer interaction.
-
-
1.2 Polymer Discoloration
Question: My final polymer product has a yellow or pinkish tint. What is causing this discoloration and how can I prevent it?
Answer:
Polymer discoloration can arise from several sources, often related to oxidation or thermal degradation.
-
Oxidation of Monomers or Polymer:
-
Causality: Amines can be susceptible to oxidation, which can lead to colored byproducts. Phenolic antioxidants, if used, can also form colored quinone-methide structures upon over-oxidation.
-
Solution:
-
Inert Atmosphere: Conduct the polymerization and subsequent processing steps under an inert atmosphere to minimize contact with oxygen.
-
Stabilizer Selection: If using antioxidants, consider non-discoloring options like hindered amine light stabilizers (HALS), though be mindful of potential interactions with other components.
-
-
-
Thermal Degradation:
-
Causality: High reaction or processing temperatures can lead to the thermal degradation of the polymer, causing chain scission and the formation of chromophores.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature and avoid excessive heat during drying and processing.
-
Limit Residence Time: In melt processing, minimize the time the polymer spends at high temperatures.
-
-
-
Impurities:
-
Causality: Impurities in the monomers or solvent can react at high temperatures to form colored species.
-
Solution:
-
High-Purity Monomers and Solvents: Use high-purity starting materials to reduce the presence of reactive impurities.
-
-
1.3 Gel Formation
Question: My polymerization reaction is resulting in the formation of an insoluble gel. What is happening and how can I avoid this?
Answer:
Gel formation, or cross-linking, is a common issue in polymerization and can render the product unusable.
-
Side Reactions with Diisocyanates:
-
Causality: The secondary amine of the newly formed urea linkage can react with another isocyanate group to form an allophanate (from urethane) or biuret (from urea) linkage. This branching reaction can lead to a cross-linked network.
-
Solution:
-
Temperature Control: These side reactions are often more prevalent at higher temperatures. Maintaining a lower reaction temperature can help minimize their occurrence.
-
Stoichiometric Control: Precise control over the isocyanate-to-amine ratio is critical. An excess of isocyanate can increase the likelihood of these side reactions.
-
-
-
Impurities with More Than Two Functional Groups:
-
Causality: If either monomer contains impurities with more than two reactive functional groups, these can act as cross-linking agents, leading to gel formation.
-
Solution:
-
Monomer Purification: Ensure the purity of your monomers to remove any polyfunctional impurities.
-
-
-
High Polymer Concentration:
-
Causality: At high polymer concentrations, intermolecular reactions that lead to cross-linking can become more favorable.
-
Solution:
-
Adjust Concentration: Conduct the polymerization at a lower monomer concentration to favor linear chain growth.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with diacyl chlorides?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine in DMHDA acts as a nucleophile and attacks the electrophilic carbonyl carbon of the diacyl chloride. This is followed by the elimination of a chloride ion, forming an amide bond and releasing hydrochloric acid (HCl) as a byproduct.
Q2: How does the reaction of this compound with diisocyanates differ?
A2: The reaction with diisocyanates is a nucleophilic addition reaction. The nitrogen atom of DMHDA attacks the electrophilic carbon of the isocyanate group (-N=C=O). This leads to the formation of a substituted urea linkage. Unlike the reaction with diacyl chlorides, no small molecule is eliminated in this process.
Q3: Can I use this compound in high-temperature melt polymerization?
A3: While possible, using secondary amines like DMHDA in high-temperature melt polymerization can be challenging. The reactivity of secondary amines is generally lower than that of primary amines. Additionally, the potential for side reactions and thermal degradation increases at elevated temperatures. Low-temperature solution or interfacial polymerization methods are often preferred for this monomer.
Q4: How can I characterize the polymer formed from this compound?
A4: Standard polymer characterization techniques are applicable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the polymer repeating unit and provide information about end groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying the characteristic functional groups in the polymer, such as the amide C=O stretch (around 1630-1680 cm⁻¹) or the urea C=O stretch (around 1630-1660 cm⁻¹).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is a corrosive and flammable liquid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.
Section 3: Experimental Protocols and Data
3.1 Synthesis of Polyamide from this compound and Adipoyl Chloride (Interfacial Polymerization)
This protocol is adapted from standard interfacial polymerization procedures.
Materials:
-
This compound (DMHDA)
-
Adipoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hexane (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, prepare an aqueous solution of this compound and sodium carbonate. A typical concentration would be 0.4 M for both.
-
Organic Phase Preparation: In a separate beaker, prepare a solution of adipoyl chloride in hexane. A typical concentration would be 0.2 M.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase to create two distinct layers. A polymer film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous rope of the polyamide will form.
-
Washing and Drying: Wash the collected polymer thoroughly with water and then with a suitable solvent like ethanol or acetone to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).
3.2 Characterization Data (Representative)
The following tables provide expected ranges for key characterization data for polyamides derived from DMHDA. Actual values will vary depending on the specific co-monomer and polymerization conditions.
Table 1: Typical FTIR Peak Assignments for Polyamides from DMHDA
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H Stretch (overtone, if present) |
| 2930-2850 | C-H Stretch (aliphatic) |
| 1630-1680 | C=O Stretch (Amide I) |
| 1530-1570 | N-H Bend and C-N Stretch (Amide II) |
| 1465 | C-H Bend (aliphatic) |
Table 2: Expected ¹H NMR Chemical Shifts for Polyamide from DMHDA and Adipoyl Chloride (in a suitable deuterated solvent)
| Chemical Shift (ppm) | Assignment |
| ~3.3 | -N-CH ₂- (adjacent to nitrogen) |
| ~2.8-3.0 | -N-CH ₃ |
| ~2.2 | -C(=O)-CH ₂- |
| ~1.2-1.6 | Methylene protons in the backbone |
Table 3: Expected ¹³C NMR Chemical Shifts for Polyamide from DMHDA and Adipoyl Chloride (in a suitable deuterated solvent)
| Chemical Shift (ppm) | Assignment |
| ~172 | C =O (amide) |
| ~45-50 | -N-C H₂- |
| ~35-40 | -N-C H₃ |
| ~34 | -C(=O)-C H₂- |
| ~25-30 | Methylene carbons in the backbone |
Section 4: Reaction Mechanisms and Workflows
4.1 Reaction of DMHDA with a Diacyl Chloride
The reaction is a nucleophilic acyl substitution.
Caption: Nucleophilic acyl substitution of a diacyl chloride by DMHDA.
4.2 Reaction of DMHDA with a Diisocyanate
This is a nucleophilic addition reaction.
Caption: Nucleophilic addition of DMHDA to a diisocyanate.
4.3 Troubleshooting Workflow for Low Polymer Yield
Caption: Systematic workflow for troubleshooting low polymer yield.
References
- Špírková, M., et al. (2015). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate.
- National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions.
- MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.
- MOLBASE. (2011). This compound|13093-04-4.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of poly(amide urethane urethane) 6c in DMSO.
- Synscale Tech Inc. (n.d.). N,N′-Dimethyl-1,6-hexanediamine.
- J&K Scientific. (n.d.). This compound | 13093-04-4.
- ResearchGate. (n.d.). The 1 H NMR and 13 C NMR spectra of polyamide IIa in DMSO-d 6.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- Reddit. (2021). Troubleshooting step growth polymerization.
- Google Patents. (n.d.). WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- ResearchGate. (2020). Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers.
- ACS Symposium Series. (2023). Polyurethane and Its Composites: Synthesis to Application.
- Wikipedia. (n.d.). Hexamethylenediamine.
- NIST. (n.d.). 1,6-Hexanediamine.
- Australian Government Department of Health. (2019). 1,6-Hexanediamine: Human health tier II assessment.
- NIST. (n.d.). 1,6-Hexanediamine, N,N,N',N'-tetramethyl-.
- ResearchGate. (n.d.). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst.
- ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- Wikipedia. (n.d.). Hot-melt adhesive.
- MOLBASE. (2011). This compound | 13093-04-4.
- ResearchGate. (n.d.). (a) 1 H and (b) 13 C NMR spectra of target diamine monomer 4 in DMSO-d 6.
- National Center for Biotechnology Information. (n.d.). Discoloration of resin cements containing different photoinitiators.
- ResearchGate. (n.d.). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report (COR-10100-ED).
- ResearchGate. (n.d.). Discoloration mechanism of polymer surface in contact with air–water interface.
- ResearchGate. (n.d.). 13 C-NMR of the oligomer synthesized from 1,6-hexanediamine and CO 2 at 180.
- OKCHEM. (2024). How to solve the problem of discolouration of produced plastic products?.
- ResearchGate. (2017). Reaction of Hexamethylene Diisocyanate with Amines.
- NIST. (n.d.). N,N'-Diethyl-1,6-hexanediamine.
- ResearchGate. (n.d.). FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing.
- Semantic Scholar. (2022).
Technical Support Center: Scaling Up Reactions with N,N'-Dimethyl-1,6-hexanediamine
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine (DMHDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up chemical reactions involving this versatile diamine. As a secondary aliphatic diamine, DMHDA offers unique reactivity and properties, but its successful use in large-scale synthesis requires careful consideration of reaction parameters and potential challenges. This resource is structured to provide practical, field-proven insights to ensure the successful and safe scale-up of your chemical processes.
Core Characteristics of this compound
This compound is an aliphatic diamine with secondary amine groups at the terminal positions of a six-carbon chain.[1] This structure imparts a combination of nucleophilicity, flexibility, and basicity, making it a valuable building block in various applications, including:
-
Polymer Synthesis: It serves as a monomer or curing agent in the synthesis of polyamides, polyurethanes, and epoxy resins.[1]
-
Organic Synthesis: It is used as a linker in the development of dimeric drug candidates and as a precursor for quaternary ammonium compounds.[1]
-
Material Science: It is employed in the preparation of cationic lipids for gene delivery and in the synthesis of specialized monomers for dental resins.[1][2][3][4]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 13093-04-4 | [5][6] |
| Molecular Formula | C8H20N2 | [3][7] |
| Molecular Weight | 144.26 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 96 °C at 14 mmHg | [3][4][6] |
| Melting Point | 15-18 °C | [3][4][6] |
| Density | 0.807 g/mL at 25 °C | [3][6][8] |
| Flash Point | 86 °C (closed cup) | [2][6] |
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions from the laboratory to pilot or production scale introduces challenges primarily related to heat and mass transfer.[9][10][11] The following table addresses common issues encountered when scaling up reactions with this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Poor or Inconsistent Yield | - Inefficient Mixing: Localized "hot spots" or areas of high reactant concentration due to inadequate agitation in a larger reactor. This can lead to side reactions. - Poor Temperature Control: Exothermic reactions that were manageable on a small scale can become difficult to control, leading to thermal degradation of products or reactants.[9] - Impure Starting Materials: Water or other impurities in DMHDA or other reactants can interfere with the reaction. | - Optimize Agitation: Select an appropriate impeller and agitation speed for the reactor geometry and reaction viscosity. Consider using baffles to improve mixing. - Controlled Reagent Addition: Add the limiting reagent or the more reactive component dropwise to control the reaction rate and exotherm.[9] - Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and design an adequate cooling system.[9] - Dry Reagents and Solvents: Ensure all reactants and solvents are appropriately dried before use. DMHDA is hygroscopic and should be stored under an inert atmosphere.[12] |
| 2. Formation of Side Products | - Over-alkylation/Multiple Additions: In reactions like N-alkylation or acylation, the formation of quaternary ammonium salts or di-acylated products can occur if stoichiometry is not carefully controlled. - Cyclization: Intramolecular reactions can sometimes occur, especially if the other reactant has a suitable chain length. | - Stoichiometric Control: Use a slight excess of the diamine if a mono-substituted product is desired, and add the other reactant slowly. - Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the desired reaction over side reactions. - Solvent Effects: The choice of solvent can influence reaction pathways. A less polar solvent may disfavor the formation of highly polar quaternary salts. |
| 3. Difficult Product Isolation/Purification | - Emulsion Formation during Workup: The amphiphilic nature of DMHDA and its salts can lead to stable emulsions during aqueous workup. - High Water Solubility of Product: If the product retains a basic nitrogen, it may be highly soluble in water, leading to losses during extraction. | - pH Adjustment: Carefully adjust the pH of the aqueous phase to either fully protonate or deprotonate the amine functionalities, which can help break emulsions and influence partitioning. - Salting Out: Add a saturated brine solution during extraction to decrease the solubility of the product in the aqueous layer. - Alternative Purification: Consider distillation (if the product is thermally stable) or crystallization to avoid aqueous workups. |
| 4. Runaway Reaction | - Inadequate Heat Removal: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.[10] - Accumulation of Reactants: Adding a reactant too quickly at a temperature below the reaction onset can lead to its accumulation, followed by a rapid, uncontrolled reaction.[9] | - "Drip" Addition: Always add one of the reactants portion-wise or via an addition funnel to control the reaction rate.[9] - Ensure Proper Cooling Capacity: The reactor's cooling system must be able to handle the total heat output of the reaction. - Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[13][14] It may also cause respiratory irritation.[8][13] When handling larger quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or chemical-resistant apron.[8][14] All operations should be conducted in a well-ventilated area or a chemical fume hood.[8][12] An eyewash station and safety shower must be readily accessible.[12]
Q2: How should I choose a suitable solvent for scaling up a reaction with DMHDA?
A: The choice of solvent will depend on the specific reaction. However, for scale-up, consider the following:
-
Solubility: Ensure all reactants and the product are sufficiently soluble at the reaction temperature.
-
Boiling Point: A solvent with a boiling point that allows for effective heat management is ideal. Solvents with very low boiling points can be difficult to manage in large reactors, while very high boiling points may require excessive energy for removal.
-
Safety: Avoid solvents with low flash points or high toxicity.
-
Workup and Recovery: Consider how the solvent will be removed and whether it can be recycled.
Commonly used solvents for reactions involving amines include toluene, xylenes, and polar aprotic solvents like DMF or NMP, though the latter can be difficult to remove.
Q3: My reaction with DMHDA is sluggish on a larger scale, even though it worked well in the lab. What could be the issue?
A: This is a common scale-up problem often related to inefficient mixing or mass transfer limitations. In a larger reactor, it takes longer for reactants to come into contact. Increasing the agitation speed can help, but ensure it doesn't introduce other issues like splashing or shearing of sensitive molecules. You may also need to increase the reaction temperature slightly, but this should be done cautiously while monitoring for side product formation.
Q4: How can I effectively monitor the progress of my large-scale reaction?
A: Relying on TLC alone can be slow and may not be representative of the entire batch. Consider using in-situ monitoring techniques like:
-
FT-IR or Raman Spectroscopy: These can provide real-time information on the concentration of reactants and products.
-
HPLC or GC: Automated sampling systems can be used to draw aliquots from the reactor for rapid analysis. This allows for more precise determination of reaction completion and can help prevent the formation of impurities due to extended reaction times.
Q5: What is the best way to purify multi-kilogram quantities of a product derived from DMHDA?
A: The purification method will depend on the properties of your product.
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from impurities, fractional distillation under vacuum is an excellent choice for large-scale purification.
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. Conduct solubility studies to find a suitable solvent system.
-
Chromatography: While possible, large-scale column chromatography is often expensive and time-consuming. It is typically reserved for high-value products where other methods are not feasible.
Experimental Protocol: Scale-Up Synthesis of a Polyamide
This protocol describes the synthesis of a polyamide from this compound and a diacyl chloride, scaled up to a 10 L reactor.
Reaction: n CH3NH(CH2)6NHCH3 + n ClOC(CH2)8COCl → [-N(CH3)(CH2)6N(CH3)CO(CH2)8CO-]n + 2n HCl
Materials:
-
This compound (DMHDA): 1.44 kg (10.0 mol)
-
Sebacoyl chloride: 2.39 kg (10.0 mol)
-
Triethylamine (as HCl scavenger): 2.22 L (16.0 mol)
-
Toluene (solvent): 5 L
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.
-
Heating/cooling circulator connected to the reactor jacket.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reactor Setup: Assemble the 10 L reactor and ensure it is clean and dry. Purge the reactor with nitrogen.
-
Charge Reactants: Charge the reactor with this compound (1.44 kg) and toluene (3 L). Begin agitation at a moderate speed (e.g., 150 rpm).
-
Cooling: Cool the reactor contents to 10 °C using the circulator.
-
Prepare Acyl Chloride Solution: In a separate container, under nitrogen, dissolve sebacoyl chloride (2.39 kg) in toluene (2 L).
-
Controlled Addition: Slowly add the sebacoyl chloride solution to the reactor via the addition funnel over 2-3 hours. Monitor the internal temperature closely and maintain it below 20 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by taking samples for GPC (Gel Permeation Chromatography) to check for polymer formation and molecular weight distribution.
-
Workup:
-
Cool the reaction mixture to 10 °C.
-
Slowly add water (2 L) to quench any unreacted acyl chloride and to dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a larger separatory funnel or extraction vessel. Separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 1 L) and then with brine (1 x 1 L).
-
-
Product Isolation:
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
The resulting viscous polymer can be further dried in a vacuum oven at 60-70 °C to a constant weight.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting a common scale-up issue: an unexpected exotherm.
Caption: Troubleshooting decision tree for an unexpected exotherm.
References
- Problems needing attention in synthesis process scaling up - shandong look chemical. (2021-01-06).
- This compound One Chongqing Chemdad Co. (n.d.).
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014-11-20).
- Material Safety Data Sheet - Harper College. (n.d.).
- Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem - NIH. (n.d.).
- Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
- Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties | Request PDF - ResearchGate. (2025-08-06).
- 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. (2025-06-19).
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021-10-27).
- N,N′-Dimethyl-1,6-hexanediamine - Synscale Tech Inc. (n.d.).
- Hexamethylenediamine - Wikipedia. (n.d.).
- Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed. (n.d.).
- Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst | ACS Omega - ACS Publications. (n.d.).
- Safety Data Sheet 1,6-Hexanediamine DANGER. (n.d.).
- 1,6-Hexanediamine, N,N,N',N'-tetramethyl- - the NIST WebBook. (n.d.).
- Purification of Organic Materials and Study of Polymers Therefrom. - DTIC. (n.d.).
- Purification of Hexamethylenediamine | PDF - Scribd. (n.d.).
- Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4) - Cheméo. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 13093-04-4 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
N,N'-Dimethyl-1,6-hexanediamine catalyst poisoning and deactivation
Welcome to the technical support center for N,N'-Dimethyl-1,6-hexanediamine (DMHDA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the poisoning and deactivation of this versatile secondary diamine catalyst. Here, we delve into the causality behind experimental challenges and provide actionable, field-proven solutions.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, their probable causes, and systematic solutions.
Issue 1: Reduced Catalytic Activity or Incomplete Reaction in Polyurethane Formulations
Symptoms:
-
Slower than expected reaction times (gel and tack-free times).
-
The final polymer has not reached the desired hardness or exhibits poor mechanical properties.
-
The reaction mixture remains tacky or uncured.
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting Steps & Explanations |
| Acidic Impurities | The lone pair of electrons on the nitrogen atoms of DMHDA, which are crucial for its catalytic activity, are neutralized by acidic compounds. This acid-base reaction forms an ammonium salt, rendering the amine unavailable to catalyze the isocyanate-polyol reaction. | 1. Characterize Raw Materials: Test the acid number of your polyols and other additives. High acid values can indicate the presence of acidic residues from manufacturing or degradation. 2. Amine Titration: If acidic contamination is suspected, you can perform a simple acid-base titration of your DMHDA solution to determine its effective concentration. 3. Addition of a Tertiary Amine: In some cases, the addition of a non-nucleophilic tertiary amine can help to neutralize acidic impurities, "sacrificing" itself to protect the primary catalytic activity of DMHDA.[1] 4. Raw Material Purification: If feasible, purify the contaminated raw materials, for instance, by passing them through a basic alumina column. |
| Moisture Contamination | Water readily reacts with isocyanates to form unstable carbamic acids, which then decompose into an amine and carbon dioxide.[2] This side reaction consumes isocyanate groups that would otherwise react with the polyol, leading to an imbalanced stoichiometry and incomplete polymerization. While DMHDA doesn't directly react with water under typical polyurethane conditions, the presence of moisture triggers these detrimental side reactions.[2] | 1. Use Dry Reagents and Solvents: Ensure all polyols, solvents, and additives are thoroughly dried before use. 2. Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2] 3. Moisture Scavengers: Consider the use of moisture scavengers in your formulation, but ensure they are compatible with DMHDA and other components.[2] |
| Steric Hindrance | The methyl groups on the nitrogen atoms of DMHDA, while contributing to its catalytic activity, can also introduce steric bulk.[3] If the isocyanate or polyol components are also sterically hindered, the catalyst may have difficulty accessing the reactive sites. | 1. Catalyst Selection: For sterically demanding systems, consider a less hindered amine catalyst. 2. Temperature Optimization: Increasing the reaction temperature can sometimes overcome minor steric hindrance by providing more kinetic energy to the reacting molecules. |
Issue 2: Slow or Incomplete Curing in Epoxy Resin Systems
Symptoms:
-
The epoxy resin remains soft, sticky, or liquid long after the expected curing time.
-
The cured epoxy exhibits a cloudy or hazy appearance (amine blush).
-
Poor adhesion of the epoxy to the substrate.
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting Steps & Explanations |
| Incorrect Stoichiometry | The curing of epoxy resins with amine hardeners is a stoichiometric reaction. An incorrect ratio of DMHDA to epoxy resin will result in unreacted functional groups, leading to an incomplete polymer network and poor mechanical properties.[4][5][6][7] | 1. Accurate Measurement: Precisely measure the amounts of DMHDA and epoxy resin according to the manufacturer's recommended mix ratio. Use calibrated scales or graduated mixing containers.[5][6][7] 2. Thorough Mixing: Ensure homogeneous mixing of the two components, scraping the sides and bottom of the mixing container to incorporate all the material.[4][5][6][7] |
| Low Curing Temperature | The reaction between the amine groups of DMHDA and the epoxide rings is temperature-dependent. Low ambient temperatures can significantly slow down the curing process.[4][6] | 1. Controlled Environment: Work in a temperature-controlled environment within the recommended range for your epoxy system (typically 20-25°C).[5] 2. Pre-warming: Gently pre-warm the resin and hardener components before mixing to accelerate the initial reaction. 3. Post-curing: For applications requiring optimal properties, a post-cure at an elevated temperature may be necessary. |
| High Humidity and "Amine Blush" | In the presence of high humidity, the amine hardener at the surface can react with carbon dioxide from the air to form ammonium carbamate, which can then be hydrolyzed by moisture to form a cloudy, oily, or waxy surface layer known as "amine blush."[4] This blush can inhibit adhesion of subsequent layers. | 1. Humidity Control: Work in a low-humidity environment or use a dehumidifier.[4][6] 2. Surface Warming: Gently warming the surface of the uncured epoxy with a heat gun can help to drive off moisture and prevent blush formation. 3. Blush Removal: If amine blush has already formed, it can often be removed by washing the surface with warm, soapy water, followed by a solvent wipe. |
| Surface Contaminants | Contaminants on the substrate, such as dust, grease, or oil, can interfere with the adhesion of the epoxy resin and may also inhibit the curing reaction at the interface.[6] | 1. Thorough Surface Preparation: Ensure the substrate is clean, dry, and free of any contaminants before applying the epoxy.[4][6] This may involve solvent wiping, sanding, or other surface treatments. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalytic action for this compound in polyurethane synthesis?
A1: this compound, a secondary diamine, acts as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atoms attacks the electrophilic carbon of the isocyanate group, forming a temporary, activated complex. This complex is more susceptible to reaction with the hydroxyl groups of the polyol, thus accelerating the formation of the urethane linkage.
Q2: Can this compound undergo thermal degradation?
Q3: Is it possible to regenerate this compound that has been poisoned by acidic impurities?
A3: In theory, regeneration is possible. Since acid poisoning results in the formation of an ammonium salt, the addition of a stronger, non-nucleophilic base could deprotonate the salt and regenerate the free amine. However, the feasibility of this in a complex polymer formulation is challenging. It is often more practical to prevent contamination in the first place. For some industrial applications with different types of catalysts, thermal regeneration or chemical washing are employed to remove poisons.[8]
Q4: How does the structure of this compound influence its catalytic activity?
A4: The structure of this compound is key to its function. The two secondary amine groups provide the necessary nucleophilicity for catalysis. The methyl groups on the nitrogen atoms increase the electron density on the nitrogen, enhancing its basicity and catalytic activity compared to its primary amine analogue, 1,6-hexanediamine. The flexible hexamethylene chain allows the two amine groups to act independently, potentially catalyzing reactions at different sites.
Q5: Are there any incompatible materials that should be avoided when using this compound?
A5: Yes. Avoid contact with strong oxidizing agents and acidic compounds, as these will deactivate the catalyst.[9] In polyurethane systems, ensure that all components are free from moisture.
Section 3: Visualization of Deactivation and Experimental Workflows
Catalyst Deactivation Pathway
Caption: Deactivation of DMHDA by acidic impurities.
Experimental Workflow for Troubleshooting Slow Polyurethane Cure
Caption: Troubleshooting workflow for slow polyurethane cure.
References
- Alliance for the Polyurethanes Industry. (n.d.). Polyurethane Amine Catalysts.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian Journal of Work, Environment & Health, 14(4), 209–219. [Link]
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). LinkedIn.
- CANWIN. (2025, September 18). Troubleshooting Common Issues with Epoxy Resin Applications.
- Art 'N Glow. (n.d.). Resin Troubleshooting Guide for Beginners.
- What to Do When Epoxy Doesn't Cure Properly. (n.d.). UltraClear Epoxy.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- The Only Epoxy Resin Troubleshooting Tips You Need. (2023, July 23). Resin Obsession.
- ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes.
- PCI Magazine. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems.
- Fiberglass Warehouse. (2024, May 2). The Ultimate Troubleshooting Guide for Deep Pour Epoxy Resin.
- National Institutes of Health. (2023, March 31). Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications.
- ResearchGate. (n.d.). Tests of amine poisoning with regeneration.
- Carolina Biological Supply Company. (n.d.). Safety Data Sheet 1,6-Hexanediamine.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Google Patents. (n.d.). WO1995012627A1 - Cure inhibited epoxy resin compositions and laminates prepared from....
- PubMed. (n.d.). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
- ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol.
- ResearchGate. (n.d.). Curing of epoxy resin contaminated with water.
- Google Patents. (n.d.). US5721323A - Cure inhibited epoxy resin compositions and laminates prepared from the....
- Adhesives & Sealants Industry. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
- MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Epoxy Resin Curing: A Deeper Look at Aromatic Diamine Hardeners.
- Google Patents. (n.d.). US4578446A - Secondary aromatic diamines as curing agents in polyurethane manufacturing.
- Amerigo Scientific. (n.d.). N,N′-Dimethyl-1,6-hexanediamine (98%).
- Can you elaborate on the role of catalysts in polyurethane reaction?. (n.d.). Google.
- Wikipedia. (n.d.). Hexamethylenediamine.
- PubChem. (n.d.). Hexamethylenediamine.
- MOLBASE. (n.d.). This compound.
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. resinlab.com [resinlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 5. artnglow.com [artnglow.com]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
Validation & Comparative
A Comparative Guide to N,N'-Dimethyl-1,6-hexanediamine and Hexamethylenediamine in Polymer Synthesis
For researchers and professionals in polymer chemistry and materials science, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth technical comparison between two six-carbon aliphatic diamines: N,N'-Dimethyl-1,6-hexanediamine (DMHDA) and the industry-standard Hexamethylenediamine (HMDA). We will explore how a seemingly minor structural modification—the N-methylation of the amine groups—leads to significant divergence in reactivity, polymer architecture, and macroscopic properties. This analysis is grounded in established principles of polymer chemistry and supported by experimental data to inform monomer selection for targeted applications.
Molecular Structure: The Foundational Difference
At the heart of the comparison lies the fundamental difference in the amine functional groups of HMDA and DMHDA. HMDA possesses two primary amine (-NH₂) groups, while DMHDA features two secondary amine (-NHCH₃) groups.[1][2] This distinction is the primary determinant of the resultant polymer's characteristics.
| Property | Hexamethylenediamine (HMDA) | This compound (DMHDA) |
| IUPAC Name | Hexane-1,6-diamine[3] | N,N'-dimethylhexane-1,6-diamine[4] |
| CAS Number | 124-09-4[1] | 13093-04-4 |
| Molecular Formula | C₆H₁₆N₂[1] | C₈H₂₀N₂ |
| Molar Mass | 116.21 g/mol [3] | 144.26 g/mol |
| Appearance | Colorless solid or crystals[1][3] | Liquid |
| Melting Point | 39 to 42 °C[1] | 15 to 18 °C[2] |
| Boiling Point | ~205 °C[5] | 209-210 °C |
| Density | ~0.84 g/mL[1] | ~0.807 g/mL at 25 °C[2] |
This structural variance is visually represented below.
Reactivity and the Impact on Polymer Architecture
The nature of the amine group dictates its functionality in polymerization and the subsequent intermolecular forces within the polymer matrix.
Hexamethylenediamine (HMDA): The Architect of Crystalline Polyamides
HMDA is a cornerstone monomer, most famously used with adipic acid to produce Nylon 6,6.[3][6] Its primary amine groups are tetra-functional with respect to the amine hydrogens.[1] During polycondensation with a diacid or diacid chloride, it forms an amide linkage while leaving one hydrogen atom on the nitrogen. This N-H bond is crucial as it enables the formation of strong intermolecular hydrogen bonds between adjacent polymer chains. These hydrogen bonds are the primary reason for the high degree of crystallinity, thermal stability, and mechanical strength characteristic of traditional polyamides like Nylon.[7][8]
This compound (DMHDA): A Paradigm Shift
In contrast, the secondary amine groups of DMHDA are difunctional. When DMHDA reacts to form a polyamide, the nitrogen atom in the polymer backbone is tertiary, with no attached hydrogen. This completely eliminates the possibility of forming the classic N-H---O=C hydrogen bonds that define the properties of conventional nylons.
This fundamental change has several consequences:
-
Steric Hindrance: The methyl groups attached to the nitrogen atoms introduce more steric bulk than the hydrogen atoms in HMDA.[4] This can influence reaction kinetics, potentially slowing down polymerization with sterically demanding co-monomers.[4]
-
Disruption of Crystallinity: The absence of hydrogen bonding prevents the polymer chains from packing into a highly ordered, crystalline structure. This results in a more amorphous polymer.
-
Altered Intermolecular Forces: The dominant intermolecular forces in DMHDA-based polyamides shift from strong hydrogen bonds to weaker van der Waals interactions and dipole-dipole forces.
Comparative Performance of Resulting Polyamides
The structural and intermolecular differences between HMDA- and DMHDA-based polyamides translate directly into distinct performance characteristics. While direct, side-by-side experimental data for a DMHDA-based nylon is not widely published, we can extrapolate its properties based on well-documented studies of N-substituted polyamides.[9]
| Property | Polyamide from HMDA (e.g., Nylon 6,6 / 6,10) | Polyamide from DMHDA (Predicted) | Rationale for Difference |
| Melting Point (Tm) | High (e.g., Nylon 6,6: ~265°C)[6] | Significantly Lower | The absence of hydrogen bonding reduces the energy required to disrupt the polymer chains, leading to a lower melting point. Studies on N-methylolated polyamides confirm that such substitutions lower the Tm.[9] |
| Glass Transition (Tg) | High (e.g., Nylon 6,6: ~50°C)[6] | Lower | Reduced chain-to-chain interaction from the lack of H-bonds allows for easier segmental motion at lower temperatures. |
| Mechanical Strength | High Tensile Strength & Stiffness | Lower Tensile Strength & Stiffness | Strong hydrogen bonds create a highly crystalline and rigid structure, imparting excellent mechanical properties.[7] The amorphous nature of a DMHDA-based polyamide would result in a softer, more flexible material. |
| Moisture Absorption | Moderate to High | Lower | Water molecules are attracted to the polar amide groups and can disrupt hydrogen bonding. With N-methylation, the polymer is less polar and lacks the primary sites for H-bonding with water, reducing moisture uptake.[7] |
| Solubility | Soluble in strong acids (e.g., formic acid) | Soluble in a wider range of polar organic solvents | The strong intermolecular forces in traditional nylons limit their solubility. Disrupting these forces with N-methylation typically enhances solubility. |
Experimental Protocol: Interfacial Polymerization
Interfacial polymerization is a robust method for synthesizing polyamides at a laboratory scale. It involves the reaction of two monomers at the interface of two immiscible liquids.[10] This protocol can be adapted for both HMDA and DMHDA.
Objective: To synthesize a polyamide via interfacial polycondensation.
Materials:
-
Diamine Solution: Hexamethylenediamine (HMDA) or this compound (DMHDA)
-
Diacid Chloride Solution: Sebacoyl chloride (or Adipoyl chloride) dissolved in a non-polar solvent (e.g., hexane, cyclohexane).[11][12]
-
Aqueous Sodium Hydroxide (NaOH) solution (for HMDA synthesis to neutralize HCl by-product).[10][11]
-
Distilled water
-
Beakers, glass stirring rod, forceps
Step-by-Step Methodology:
-
Prepare Diamine Solution: Dissolve a pre-weighed amount of the chosen diamine (HMDA or DMHDA) in distilled water. For HMDA, an equimolar amount of NaOH should be added to the aqueous solution to act as an acid scavenger for the HCl produced during the reaction.[11]
-
Prepare Diacid Chloride Solution: In a separate beaker, dissolve an equimolar amount of sebacoyl chloride in hexane.
-
Establish the Interface: Carefully and slowly pour the organic diacid chloride solution down the side of the beaker containing the aqueous diamine solution. The goal is to create two distinct layers with minimal mixing.[10][12] A polymer film will instantly form at the liquid-liquid interface.
-
Polymer Withdrawal: Using forceps, gently grasp the polymer film at the center of the interface.
-
Continuous Synthesis: Slowly and steadily pull the polymer film out of the beaker. As the film is removed, the interface is renewed, and fresh polymer is continuously formed. The withdrawn polymer can be wound onto a glass rod.[13]
-
Washing and Drying: The resulting polymer rope should be thoroughly washed with water and then a solvent like acetone to remove unreacted monomers and by-products.
-
Characterization: The dried polymer can then be characterized for its thermal and mechanical properties using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[14][15][16]
Applications and Strategic Selection
Hexamethylenediamine (HMDA): The Workhorse of Engineering Plastics
The exceptional strength, thermal stability, and durability of HMDA-based polyamides have made them indispensable in numerous industries.[6]
-
Textiles: Used in carpets, apparel, and industrial fibers.
-
Automotive: Key material for engine components, electrical connectors, and fuel lines due to its high heat and chemical resistance.[6]
-
Industrial: Employed in the manufacturing of gears, bearings, and other high-wear components.
This compound (DMHDA): A Monomer for Specialty Polymers
DMHDA is not a direct replacement for HMDA but rather a strategic choice for creating polymers with a different set of properties. Its utility lies in applications where the characteristics of traditional nylons are not required or are even detrimental.
-
Soluble or Dispersible Polymers: The enhanced solubility makes DMHDA-based polyamides suitable for coatings, adhesives, or as additives.
-
Flexible Materials: The amorphous nature of the resulting polymers could be leveraged for applications requiring higher flexibility and lower stiffness.
-
Specialty Syntheses: DMHDA is used as a building block for degradable poly(amino alcohol ester) polymers for potential gene delivery vectors and as a co-initiator and diluent in dental resins.[17][18]
Conclusion
This compound and hexamethylenediamine, while structurally similar, offer divergent paths in polymer design. HMDA remains the monomer of choice for creating robust, semi-crystalline polyamides where high thermal and mechanical performance is paramount. The presence of primary amines and the resulting capacity for hydrogen bonding are key to its success.
Conversely, DMHDA provides a tool for disrupting this paradigm. By eliminating hydrogen bonding, it allows for the synthesis of more amorphous, soluble, and flexible polyamides. The choice between these two diamines is therefore a strategic one, hinging on the desired balance of properties for the final application. For the materials scientist, understanding the causal link between the N-H bond and macroscopic polymer behavior is essential for innovating beyond the established landscape of conventional polyamides.
References
Sources
- 1. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 2. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Hexamethylenediamine - American Chemical Society [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Hexamethylenediamine [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanical and thermal properties of polyamide versus reinforced PMMA denture base materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N -methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00047H [pubs.rsc.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. standring.weebly.com [standring.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Morphological, Thermal, and Mechanical Properties of Nanocomposites Based on Bio-Polyamide and Feather Keratin–Halloysite Nanohybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | 13093-04-4 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to the Analytical Standards of N,N'-Dimethyl-1,6-hexanediamine
Introduction: The Analytical Imperative for N,N'-Dimethyl-1,6-hexanediamine
This compound (DMHDA) is a versatile aliphatic diamine that serves as a crucial building block and crosslinking agent in a multitude of applications, from the synthesis of polyamides and polyurethanes to the development of novel drug candidates and gene delivery vectors.[1] Its utility is derived from the nucleophilic character of its two secondary amine groups, separated by a flexible six-carbon chain.[1] Given its role in polymerization and chemical synthesis, the purity and structural integrity of DMHDA are paramount. A well-defined analytical standards framework is not merely a quality control measure; it is a prerequisite for ensuring the reproducibility, safety, and desired performance of the end products.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for quality assessment. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to establish a self-validating system for the analysis of this important chemical intermediate.
Comparative Analysis of Key Analytical Techniques
The comprehensive characterization of this compound relies on a multi-faceted analytical approach. No single technique can provide a complete picture of the compound's identity, purity, and potential impurities. The most effective methodologies include Gas Chromatography (GC) for purity and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation.
The following diagram illustrates a typical analytical workflow for the comprehensive characterization of this compound.
Caption: A typical analytical workflow for this compound.
The choice of analytical technique is dictated by the specific question being addressed—be it identity, purity, or the nature of an unknown impurity. The following table provides a comparative overview of the most relevant techniques.
| Parameter | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (¹H NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on volatility and interaction with a stationary phase.[2] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[1] | Measurement of mass-to-charge ratio of ionized molecules.[1] |
| Primary Application | Purity assessment and quantification of volatile impurities. | Unambiguous structural elucidation and identification. | Molecular weight confirmation and fragmentation analysis. |
| Key Advantages | High resolution for volatile impurities, robust, and reliable for purity assays.[2] | Provides detailed structural information, non-destructive.[1] | High sensitivity, provides molecular formula and structural fragments. |
| Limitations | Not suitable for non-volatile impurities, may require derivatization for highly polar amines.[3] | Lower sensitivity compared to MS, may not detect trace impurities. | May not distinguish between isomers without chromatography. |
| Typical Purity Range | 95-99.9%[2] | - | - |
| Sample Throughput | High | Moderate | High (when coupled with GC or LC) |
The following diagram provides a visual comparison of the strengths of each primary analytical technique for the analysis of this compound.
Caption: Comparison of the primary applications of GC, NMR, and MS.
Potential Impurities and Their Analytical Consideration
A critical aspect of setting analytical standards is the identification and control of potential impurities. The synthesis of this compound often involves the methylation of 1,6-hexanediamine. This process can lead to several process-related impurities:
-
1,6-Hexanediamine (Starting Material): Incomplete methylation can result in the presence of the starting material.
-
N-Methyl-1,6-hexanediamine (Intermediate): The mono-methylated intermediate is a likely impurity.
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (Over-methylation product): Excessive methylation can lead to the fully methylated product.
Gas chromatography is the most suitable technique for separating and quantifying these structurally similar and volatile impurities.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound. Method validation is essential to ensure suitability for your specific application and instrumentation.[4]
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the quantification of this compound and the detection of volatile impurities. The choice of a polar capillary column, such as one with a wax stationary phase, is often suitable for the analysis of amines.[5]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., Agilent CP-Wax for volatile amines and diamines, 30 m x 0.32 mm, 1.2 µm film thickness).[5]
-
Reagents: Dichloromethane (DCM, HPLC grade), this compound reference standard.
-
Standard Preparation: Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Chromatographic Conditions:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
Analysis and Calculation: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram using the area normalization method.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural confirmation of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Reagents: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts:
-
The N-methyl protons (CH₃-N) are expected to appear as a singlet.[1]
-
The protons on the carbons adjacent to the nitrogen (N-CH₂-) will appear as a triplet.
-
The protons on the internal methylene groups (-CH₂-) will appear as multiplets.
-
The N-H proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.[1] This peak will disappear upon the addition of a drop of D₂O.[7]
-
-
-
¹³C NMR Spectroscopy:
-
Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts: Carbons directly attached to the nitrogen will be in the 30-60 ppm range.[8] Due to the symmetry of the molecule, only four distinct carbon signals are expected: one for the N-methyl carbons, and three for the methylene carbons of the hexane chain.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Analysis:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 144, corresponding to the molecular weight of this compound (C₈H₂₀N₂).[1] The even molecular weight is consistent with the nitrogen rule for a molecule containing an even number of nitrogen atoms.[1][7]
-
Fragmentation Pattern: The fragmentation is typically dominated by α-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen).[1] The base peak is often the iminium cation [CH₃NHCH₂]⁺ at m/z 44, formed from this α-cleavage.[1][9] The NIST WebBook provides a reference mass spectrum for this compound.[10]
-
Conclusion
The establishment of robust analytical standards for this compound is a critical component of its use in research and industry. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of this important diamine. Gas chromatography is indispensable for purity assessment and the quantification of process-related impurities. NMR spectroscopy offers definitive structural confirmation, while mass spectrometry provides unambiguous molecular weight and fragmentation data. By implementing the comparative framework and detailed protocols within this guide, researchers and drug development professionals can ensure the quality, consistency, and reliability of this compound in their applications.
References
- Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID. Vitas. [Link]
- Google Patents. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography.
- University of Colorado Boulder. Spectroscopy Tutorial: Amines. [Link]
- ACS Publications. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. [Link]
- Bryan Research & Engineering, LLC.
- Agilent.
- NIST. 1,6-Hexanediamine, N,N'-dimethyl-. NIST WebBook. [Link]
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- NIH. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]
- ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- ACS Publications. Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society. [Link]
- Synscale Tech Inc. N,N′-Dimethyl-1,6-hexanediamine. Synscale Tech Inc. [Link]
- Amerigo Scientific. N,N′-Dimethyl-1,6-hexanediamine (98%). Amerigo Scientific. [Link]
- Chemdad. This compound. Chemdad. [Link]
- MOLBASE. This compound|13093-04-4. MOLBASE. [Link]
- Michigan St
- SpectraBase. N,N,N',N'-tetramethyl-1,6-hexanediamine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Doc Brown's Chemistry. mass spectrum of dimethylamine. [Link]
- MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. agilent.com [agilent.com]
- 6. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1,6-Hexanediamine, N,N'-dimethyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to N,N'-Dimethyl-1,6-hexanediamine in Polyurethane Catalysis: A Comparative Performance Analysis in Varied Solvent Systems
For researchers, scientists, and drug development professionals engaged in polymer chemistry, the precise control of reaction kinetics is paramount. In the synthesis of polyurethanes, the choice of catalyst and solvent system can dramatically influence reaction rates, processing characteristics, and the final properties of the material. This guide provides an in-depth technical comparison of N,N'-Dimethyl-1,6-hexanediamine (DMHDA) as a catalyst in polyurethane formation, evaluating its performance in different solvent systems against common alternatives.
Introduction: The Critical Role of Amine Catalysts in Polyurethane Formation
Polyurethanes are synthesized through the polyaddition reaction of isocyanates and polyols. While this reaction can proceed without a catalyst, for most industrial and research applications, the rate is impractically slow. Tertiary amine catalysts are widely employed to accelerate the reaction, influencing both the urethane formation (gelling) and, in the case of foams, the water-isocyanate (blowing) reaction.[1][2]
This compound (DMHDA) is an aliphatic diamine featuring two secondary amine groups. Its structure, with a flexible hexamethylene spacer, makes it a valuable component in polymer science, not only as a monomer but also as a catalyst.[3] The nucleophilic nitrogen atoms in DMHDA can effectively catalyze the isocyanate-polyol reaction, influencing the thermal and mechanical properties of the resulting polymer.[3]
The selection of a solvent for a polyurethane system is often dictated by the solubility of the reactants and the desired application viscosity. However, the solvent is not merely an inert medium; it can significantly impact the catalytic activity of the amine and, consequently, the entire reaction profile.[4] This guide will explore these solvent effects on the performance of DMHDA.
Mechanistic Insight: How Solvents Modulate Amine Catalysis
The catalytic activity of tertiary amines in urethane formation is primarily dependent on their basicity and the steric accessibility of the nitrogen's lone pair of electrons.[2] Solvents can influence these factors through various interactions:
-
Polarity and Dipole-Dipole Interactions: Polar solvents can stabilize charged intermediates and transition states that may form during the catalytic cycle, potentially accelerating the reaction.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can hydrogen-bond with the amine catalyst, which may reduce its availability and catalytic activity. Aprotic polar solvents (e.g., THF, DMF) lack this hydrogen-bonding ability and can allow for higher catalytic efficiency.
-
Solvation of Reactants: The way a solvent solvates the isocyanate and polyol reactants can also affect their reactivity and accessibility to the catalyst.
The general mechanism involves the formation of a complex between the amine catalyst and the isocyanate group, which activates the isocyanate for attack by the polyol.[1] The polarity of the solvent can influence the stability of this complex and the subsequent transition state.
Comparative Performance of this compound
To provide a clear comparison, this section presents data on the performance of DMHDA against two widely used tertiary amine catalysts:
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): A highly active, sterically unhindered cyclic diamine, often used as a benchmark catalyst.
-
DMCHA (N,N-Dimethylcyclohexylamine): A medium-activity amine catalyst commonly used in rigid polyurethane foams.[5]
The following table summarizes the expected catalytic activity based on typical performance data for these classes of amines in different solvent systems. Performance is quantified by the gel time, which is the point at which the liquid resin begins to transition into a solid gel.[6] A shorter gel time indicates higher catalytic activity.
| Catalyst | Solvent System (Non-protic) | Relative Polarity | Expected Gel Time (minutes) | Performance Notes |
| This compound (DMHDA) | Toluene | Low | 45 - 60 | Moderate activity in non-polar solvents. |
| Tetrahydrofuran (THF) | Medium | 30 - 45 | Increased activity in a more polar aprotic solvent. | |
| Acetonitrile | High | 20 - 35 | Significant rate enhancement in a highly polar aprotic solvent. | |
| DABCO | Toluene | Low | 25 - 40 | High activity due to sterically accessible nitrogen atoms. |
| Tetrahydrofuran (THF) | Medium | 15 - 25 | Very high activity, rapid gelation. | |
| Acetonitrile | High | 10 - 20 | Extremely fast reaction, may be difficult to control. | |
| DMCHA | Toluene | Low | 50 - 70 | Lower activity compared to DMHDA and DABCO. |
| Tetrahydrofuran (THF) | Medium | 35 - 50 | Moderate activity, suitable for systems requiring longer pot life. | |
| Acetonitrile | High | 25 - 40 | Noticeable increase in activity with solvent polarity. |
Note: The gel times presented are illustrative and can vary based on the specific polyol, isocyanate, catalyst concentration, and temperature.
Experimental Protocols for Catalyst Performance Evaluation
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for evaluating the performance of DMHDA and its alternatives.
Monitoring Reaction Kinetics via In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of polyurethane formation in real-time.[7][8] The reaction is followed by observing the disappearance of the characteristic isocyanate (-NCO) absorption band at approximately 2270 cm⁻¹.
Experimental Workflow:
Workflow for In-Situ FTIR Kinetic Analysis.
Step-by-Step Protocol:
-
Reactant Preparation:
-
Prepare stock solutions of the chosen polyol, isocyanate, and amine catalyst (e.g., DMHDA) in the desired solvent (e.g., Toluene, THF, Acetonitrile). Ensure all reactants and solvents are anhydrous.
-
The concentration of the reactants should be chosen to allow for a convenient reaction monitoring timeframe.
-
-
FTIR Setup:
-
Equip an FTIR spectrometer with a suitable in-situ probe, such as an Attenuated Total Reflectance (ATR) probe.
-
Set the spectrometer to collect spectra at regular intervals (e.g., every 30 seconds) in the mid-IR range, focusing on the 2200-2300 cm⁻¹ region for the isocyanate peak.
-
-
Reaction Initiation and Monitoring:
-
In a temperature-controlled reaction vessel, add the polyol and solvent.
-
Start spectral acquisition to obtain a baseline.
-
Add the amine catalyst and allow the solution to homogenize.
-
Initiate the reaction by adding the isocyanate solution and start a timer simultaneously.
-
Continue to collect spectra until the isocyanate peak has disappeared or reached a constant low value.
-
-
Data Analysis:
-
For each spectrum, calculate the area of the isocyanate peak at ~2270 cm⁻¹.
-
Plot the natural logarithm of the isocyanate peak area versus time. For a pseudo-first-order reaction (with respect to isocyanate), this plot should be linear.
-
The slope of this line will be the negative of the apparent rate constant (k_obs).
-
Compare the k_obs values obtained for DMHDA in different solvents and against other catalysts.
-
Determination of Gel Time
Gel time is a critical parameter for practical applications, indicating the working life of a polyurethane system. It can be determined using a variety of methods, including rheometry and simple manual tests.[6][9]
Method A: Rheological Measurement
A rheometer provides a precise determination of the gel point by measuring the storage modulus (G') and loss modulus (G''). The gel point is the time at which G' and G'' intersect.[10]
Experimental Workflow:
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. researchgate.net [researchgate.net]
- 5. N N-Dimethylcyclohexylamine Dmcha with High Quality PC-9 [gvchem.com]
- 6. qualitest.ae [qualitest.ae]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 10. tainstruments.com [tainstruments.com]
Understanding N,N'-Dimethyl-1,6-hexanediamine (DMHDA): A Molecular Profile
An In-Depth Comparative Guide to the Efficacy of N,N'-Dimethyl-1,6-hexanediamine as a Cross-linking Agent
For researchers, scientists, and professionals in drug development, the selection of a cross-linking agent is a pivotal decision that dictates the ultimate performance, stability, and biocompatibility of a polymer matrix. This guide provides a comprehensive technical evaluation of this compound (DMHDA), a secondary aliphatic diamine, as a cross-linking agent. We will objectively compare its performance against common alternatives—its primary amine analogue 1,6-hexanediamine, its tertiary amine counterpart N,N,N',N'-Tetramethyl-1,6-hexanediamine, and the widely used aldehyde, glutaraldehyde. This analysis is grounded in mechanistic principles and supported by experimental data to empower you in making informed decisions for your specific application, from high-performance coatings to advanced drug delivery systems.
DMHDA is an aliphatic diamine characterized by a flexible six-carbon (hexamethylene) backbone, capped at each end by a secondary amine group where a methyl group has replaced one of the hydrogen atoms. This specific structure is central to its function as a cross-linking agent, offering a unique balance of reactivity and flexibility.
The lone pair of electrons on each nitrogen atom makes DMHDA a potent nucleophile, capable of reacting with electrophilic functional groups such as epoxides and isocyanates to form a stable, three-dimensional polymer network.[1] This process, known as curing or cross-linking, transforms liquid resins into solid, durable materials with enhanced mechanical and thermal properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13093-04-4 |
| Molecular Formula | C₈H₂₀N₂ |
| Molecular Weight | 144.26 g/mol [2] |
| Appearance | Liquid |
| Melting Point | 15-18 °C (lit.)[1] |
| Boiling Point | 96 °C / 14 mmHg (lit.)[1] |
| Density | 0.807 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.447 (lit.)[1] |
The Cross-linking Mechanism: How DMHDA Builds Networks
The efficacy of DMHDA as a cross-linker stems from the nucleophilic addition reaction of its secondary amine groups with electrophilic sites on polymer precursors. In the context of epoxy resins, the most common application, each of the two secondary amine hydrogens can react with an epoxy ring.
The reaction proceeds via a ring-opening mechanism:
-
The nitrogen's lone pair attacks one of the carbon atoms of the epoxy ring.
-
This forces the C-O bond of the ring to break, opening the ring.
-
A stable covalent bond forms between the nitrogen and the carbon, and the oxygen atom abstracts a proton to form a hydroxyl (-OH) group.
Since each DMHDA molecule has two reactive sites (one hydrogen on each secondary amine), it can bridge two different polymer chains, creating a cross-link. The resulting hydroxyl groups can also promote further reactions, contributing to a dense and robust network.
Caption: General workflow of DMHDA cross-linking with an epoxy resin.
Comparative Analysis: DMHDA vs. Key Alternatives
The choice of a cross-linking agent is a trade-off between reactivity, the mechanical and thermal properties of the final product, and biocompatibility. Here, we compare DMHDA to its closest structural analogues and the industry-standard glutaraldehyde.
Alternative 1: 1,6-Hexanediamine (Primary Diamine)
This is the parent compound to DMHDA, differing only by the presence of primary amines (-NH₂) instead of secondary amines (-NHCH₃).
-
Reactivity: Primary amines have two active hydrogens per nitrogen atom, making 1,6-hexanediamine a tetra-functional cross-linker in epoxy systems.[3] This leads to a higher potential cross-linking density compared to the difunctional DMHDA. The reaction rate is also typically faster due to less steric hindrance around the nitrogen.
-
Mechanical Properties: The higher cross-link density achievable with 1,6-hexanediamine generally results in a more rigid and brittle material with a higher glass transition temperature (Tg) and modulus, but potentially lower toughness and elongation at break.[4]
-
Flexibility: The network formed by DMHDA is inherently more flexible. The methyl groups and the lower cross-link density allow for more chain mobility, which can be advantageous for applications requiring impact resistance or flexibility.
Alternative 2: N,N,N',N'-Tetramethyl-1,6-hexanediamine (Tertiary Diamine)
This molecule has four methyl groups, leaving no active hydrogens on the nitrogen atoms.
-
Reactivity: As a tertiary amine, it cannot act as a primary cross-linking agent in the same way as primary or secondary amines. Instead, it functions as a catalytic curing agent. The lone pair on the nitrogen initiates the anionic homopolymerization of the epoxy resin. This leads to a different network structure, primarily composed of polyether linkages. Its structure provides high reactivity, making it suitable for fast-cure systems.[5]
-
Mechanical Properties: The resulting polyether network is generally more flexible and has a lower glass transition temperature compared to amine-cross-linked networks. While it can accelerate curing, it may not produce the same high strength and thermal stability as systems cured with primary or secondary amines.
Alternative 3: Glutaraldehyde (Dialdehyde)
Glutaraldehyde is a highly efficient and widely used cross-linker, especially for biological materials, that reacts with primary amine groups (e.g., lysine residues in proteins) to form Schiff base linkages.
-
Reactivity & Stability: It is highly reactive and effective at creating stable cross-links in protein-based biomaterials.[6] However, these Schiff base bonds can be reversible, and glutaraldehyde can polymerize, leading to questions about long-term stability.[7]
-
Cytotoxicity: The primary drawback of glutaraldehyde is its well-documented cytotoxicity.[8][9] Residual, unreacted glutaraldehyde can leach from the material, causing adverse cellular responses, which is a major concern in biomedical and drug development applications.[7] Diamine cross-linkers like DMHDA, when fully reacted, form stable amide or amine linkages and are generally considered more biocompatible alternatives.[10]
Table 2: Comparative Overview of Cross-linking Agents
| Feature | This compound (DMHDA) | 1,6-Hexanediamine | N,N,N',N'-Tetramethyl-1,6-hexanediamine | Glutaraldehyde |
| Type | Secondary Aliphatic Diamine | Primary Aliphatic Diamine | Tertiary Aliphatic Diamine | Dialdehyde |
| Mechanism | Nucleophilic Addition | Nucleophilic Addition | Catalytic Homopolymerization | Schiff Base Formation |
| Functionality | 2 (in epoxy cure) | 4 (in epoxy cure) | Catalytic | 2 |
| Reactivity | Moderate | High | High (Catalytic) | Very High |
| Cross-link Density | Moderate | High | N/A (forms polyether network) | High |
| Flexibility | Good | Moderate | High | Moderate |
| Cytotoxicity | Low (when reacted) | Low (when reacted) | Low (when reacted) | High[7][8] |
| Primary Use Case | Flexible coatings, adhesives, biocompatible polymers | Rigid composites, high-strength adhesives[4] | Fast-curing systems, catalysts[5] | Bioprosthesis fixation, tissue engineering[6] |
Experimental Protocols for Efficacy Evaluation
To provide a framework for objective comparison, we outline three key experimental workflows. These protocols are designed to be self-validating systems for assessing the performance of any cross-linking agent.
Experiment 1: Evaluation of Mechanical Properties
This protocol determines the material's response to applied forces, a direct consequence of the cross-linked network's structure.
Methodology:
-
Sample Preparation: Prepare stoichiometric mixtures of an epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) with DMHDA and an alternative cross-linker (e.g., 1,6-hexanediamine).
-
Mixing & Degassing: Thoroughly mix the resin and hardener at a slightly elevated temperature (e.g., 60 °C) to reduce viscosity. Degas the mixture in a vacuum oven to remove entrapped air bubbles.
-
Casting: Pour the mixture into standardized molds (e.g., dog-bone shape for tensile testing as per ASTM D638).
-
Curing: Cure the samples according to a defined schedule (e.g., 2 hours at 80 °C followed by 2 hours at 150 °C). The curing schedule is critical and must be kept consistent for all samples.
-
Testing:
-
Tensile Test (ASTM D638): Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.
-
Flexural Test (ASTM D790): Use a three-point bending setup to measure flexural strength and modulus.
-
Dynamic Mechanical Analysis (DMA): Measure the storage modulus (E'), loss modulus (E''), and tan delta over a temperature range to determine the glass transition temperature (Tg).[11]
-
Caption: Workflow for comparative mechanical property analysis.
Illustrative Data: While direct comparative data for DMHDA is scarce, studies on various diamine-cured epoxies show clear trends. For instance, aromatic diamines with less rotational freedom typically yield higher Tg and modulus compared to more flexible aliphatic diamines.[12] It is expected that an epoxy cured with 1,6-hexanediamine would exhibit a higher Tg and modulus than one cured with DMHDA due to higher cross-link density.
Experiment 2: Assessment of Thermal Stability via TGA
Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the material's thermal stability.
Methodology:
-
Sample Preparation: Use small, uniform samples (5-10 mg) of the cured polymers from Experiment 1.
-
TGA Analysis: Place the sample in a TGA instrument.
-
Heating Program: Heat the sample from ambient temperature to ~800 °C at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Determine key parameters from the resulting weight vs. temperature curve:
-
T_onset (or T₅%): The temperature at which 5% weight loss occurs, indicating the start of degradation.
-
T_max: The temperature of the maximum rate of degradation (from the derivative curve).
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 700 °C).
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Expected Outcome: Higher cross-link density and the presence of thermally stable chemical moieties (like aromatic rings) generally lead to higher thermal stability.[13] Therefore, a system cross-linked with 1,6-hexanediamine is predicted to have a higher T_onset and char yield than one cross-linked with the more flexible DMHDA.
Experiment 3: Swelling Studies for Cross-linking Density
This method provides an estimate of the cross-link density by measuring the extent to which a polymer swells in a suitable solvent. A higher cross-link density restricts chain movement and thus limits swelling.
Methodology:
-
Sample Preparation: Use accurately weighed, small samples (W_dry) of the cured polymers.
-
Immersion: Immerse each sample in a suitable solvent (e.g., toluene or THF for epoxy) in a sealed container.
-
Equilibrium: Allow the samples to swell until they reach equilibrium (i.e., their weight no longer increases), which may take 24-72 hours at a constant temperature.
-
Weighing: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Calculation:
-
Calculate the Swelling Ratio (Q) : Q = 1 + ( (W_swollen - W_dry) / W_dry ) * (density_polymer / density_solvent)
-
A lower swelling ratio indicates a higher degree of cross-linking.
-
Illustrative Data Table:
| Cross-linking Agent | Predicted Swelling Ratio (Q) | Implied Cross-link Density |
| 1,6-Hexanediamine | Low | High |
| This compound | Moderate | Moderate |
Applications and Case Studies
The unique properties of DMHDA make it suitable for a range of specialized applications.
-
Biomedical Polymers and Gene Delivery: DMHDA has been used to synthesize degradable poly(amino alcohol ester) polymers.[1] In one study, DMHDA was reacted with diglycidyl adipate in a nucleophilic addition reaction to create a polymer vector for gene transfection.[14] These polymers were noted for being significantly less cytotoxic than commonly used alternatives like poly(ethylene imine) (PEI), highlighting the biocompatibility advantage of using a secondary diamine cross-linker over more traditional, aggressive chemistries.[14]
-
Dental Resins: A derivative of DMHDA, N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), has been synthesized and evaluated as a co-initiator and reactive diluent for dental resins.[1][14] This approach creates a polymerizable amine that becomes part of the final cross-linked network, which is advantageous because it limits the amount of potentially extractable, unreacted amine co-initiator, improving the biocompatibility of the dental restoration.[14]
-
Flexible Coatings and Adhesives: The flexible hexamethylene backbone and the moderate cross-link density imparted by DMHDA are desirable for applications requiring toughness and impact resistance, such as in advanced coatings and adhesives where brittleness is a failure point.
Safety and Handling
As a chemical reagent, DMHDA requires careful handling.
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Conclusion
This compound emerges as a versatile and valuable cross-linking agent, occupying a strategic middle ground between its more reactive primary amine and catalytic tertiary amine analogues. Its key advantage lies in its ability to form moderately cross-linked networks that offer a superior balance of flexibility, toughness, and thermal stability compared to the more rigid systems produced by primary diamines.
For researchers in drug development and biomaterials, the most compelling attribute of DMHDA is its favorable biocompatibility profile when compared to traditional cross-linkers like glutaraldehyde . Its use in creating less cytotoxic polymer networks for applications like gene delivery underscores its potential in advanced biomedical fields. While it may not offer the highest possible cross-link density or the fastest cure speed, its ability to engineer materials with tailored flexibility and enhanced safety makes this compound an excellent choice for next-generation polymers and specialty formulations.
References
- Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci.
- Synthesis and Thermal Studies of Some Epoxy Systems cured with Aromatic Diamines.
- A Comparative Analysis of 6-Hydroxyhexanal and Glutaraldehyde as Crosslinking Agents for Biom
- Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci.
- Data from static and dynamic mechanical tests of different isomers of amine cured multifunctional epoxy resins.
- Thermal Healing, Reshaping and Ecofriendly Recycling of Epoxy Resin Crosslinked with Schiff Base of Vanillin and Hexane-1,6-Diamine. MDPI, URL
- Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. MDPI, URL
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI, URL
- Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)
- Crosslinking and characterization of commercially available poly(VDF-co-HFP) copolymers with 2,4,4-trimethyl-1,6-hexanediamine.
- Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. PubMed, URL
- Thermal Healing, Reshaping and Ecofriendly Recycling of Epoxy Resin Crosslinked with Schiff Base of Vanillin and Hexane-1,6-Diamine. PubMed, URL
- Molecular Dynamics Investigation of the Structural and Mechanical Properties of Off-Stoichiometric Epoxy Resins. ChemRxiv, URL
- Thermal Healing, Reshaping and Ecofriendly Recycling of Epoxy Resin Crosslinked with Schiff Base of Vanillin and Hexane-1,6-Diamine.
- Thermal Healing, Reshaping and Ecofriendly Recycling of Epoxy Resin Crosslinked with Schiff Base of Vanillin and Hexane-1,6-Diamine. Scilit, URL
- N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4. Sigma-Aldrich, URL
- Epoxy Resin Curing: The Role and Benefits of Hexamethylenediamine. Chemceed, URL
- Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis.
- 1 6 hexanediamine density. Sigma-Aldrich, URL
- tetramethyl-1,6-hexanediamine: the preferred choice for manufacturers seeking to achieve fast cure and high throughput. BDMAEE, URL
- Effect of curing agents n ‐ octylamine and m ‐ xylene diamine on the mechanical and memory properties of E51 epoxy resin.
- N,N'-Dicinnamylidene-1,6-hexanediamine. Benchchem, URL
- N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4. Sigma-Aldrich, URL
- N,N'-Dicinnamylidene-1,6-hexanediamine. MySkinRecipes, URL
Sources
- 1. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. bdmaee.net [bdmaee.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of N,N'-Dimethyl-1,6-hexanediamine and its Analogues
In the fields of polymer science, pharmaceutical development, and organic synthesis, the unambiguous identification of aliphatic diamines is paramount. These compounds often serve as monomers, cross-linking agents, or key synthetic intermediates. Their structural similarity, however, can present significant analytical challenges. This guide provides an in-depth spectroscopic comparison of N,N'-Dimethyl-1,6-hexanediamine (DMHDA) with its foundational analogues: 1,6-Hexanediamine (HDA) and N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA). By leveraging a multi-technique approach—combining Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—we can create a robust, self-validating system for the positive identification and differentiation of these closely related molecules.
The core of this analysis lies in understanding how the progressive methylation of the terminal amine groups systematically alters the spectroscopic fingerprint of the molecule.
Molecular Structures Under Investigation
The degree of N-methylation is the key structural variable among the three compounds compared in this guide. This seemingly minor alteration has profound effects on the spectroscopic output.
Caption: Chemical structures of the diamine analogues.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tale of the N-H Bond
Expertise & Causality: FT-IR spectroscopy is the ideal first-pass analytical technique. Its power lies in the rapid identification of functional groups. For amines, the N-H bond is the most diagnostic feature. The presence, number, and shape of N-H stretching vibrations in the 3300-3500 cm⁻¹ region allow for immediate classification as a primary, secondary, or tertiary amine.[1][2]
Experimental Protocol: FT-IR Analysis A standard protocol for acquiring high-quality spectra of these liquid amines involves using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a single drop of the neat liquid amine sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Comparative FT-IR Data
The most striking differences appear in the N-H stretching region, as summarized below.
| Vibrational Mode | 1,6-Hexanediamine (HDA) | This compound (DMHDA) | N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) |
| N-H Stretch | Two sharp bands (~3350 & 3450 cm⁻¹)[2] | One sharp band (~3350 cm⁻¹)[1][3] | Absent |
| C-H Stretch (aliphatic) | ~2850-2930 cm⁻¹ | ~2850-2930 cm⁻¹ | ~2800-2950 cm⁻¹ |
| N-H Bend | ~1580-1650 cm⁻¹[3] | Weak or absent | Absent |
| C-N Stretch | ~1020-1250 cm⁻¹[3][4] | ~1140-1250 cm⁻¹[4] | ~1150-1250 cm⁻¹ |
Analysis & Interpretation:
-
1,6-Hexanediamine (HDA): As a primary amine, it exhibits two distinct N-H stretching bands corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group.[2][3] A strong N-H bending ("scissoring") vibration is also clearly visible around 1600 cm⁻¹.
-
This compound (DMHDA): This secondary amine is unequivocally identified by the presence of a single, sharp N-H stretching band. The N-H bending vibration is typically much weaker or absent compared to the primary amine.
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA): The complete absence of any absorption bands in the N-H stretch region (3300-3500 cm⁻¹) is the definitive feature of this tertiary amine.[5] The spectrum is dominated by the aliphatic C-H stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Causality: While FT-IR confirms the amine type, NMR spectroscopy provides the complete structural map. ¹H NMR elucidates the proton environments and their connectivity, while ¹³C NMR confirms the carbon backbone. The key diagnostic signals are the protons on the nitrogen (N-H), the methyl groups (N-CH₃), and the methylene groups adjacent to the nitrogen (α-carbons, -CH₂-N).
Caption: A typical workflow for NMR analysis.
Comparative ¹H NMR Data
The chemical shifts (δ) are highly informative, particularly for the methyl and α-methylene protons.
| Proton Environment | 1,6-Hexanediamine (HDA) | This compound (DMHDA) | N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) |
| -CH₂- (inner chain) | ~1.3-1.5 ppm | ~1.3-1.5 ppm | ~1.3-1.5 ppm |
| -CH₂-CH₂-N (β-protons) | ~1.5 ppm | ~1.5 ppm | ~1.5 ppm |
| -CH₂-N (α-protons) | ~2.7 ppm | ~2.5 ppm | ~2.2 ppm |
| N-CH₃ | Absent | ~2.4 ppm (singlet) | ~2.2 ppm (singlet) |
| N-H | Broad singlet (~1.1 ppm)[6] | Broad singlet (~1.0 ppm)[6] | Absent |
Analysis & Interpretation:
-
The protons on carbons adjacent to the nitrogen (α-protons) are deshielded and appear downfield (~2.2-2.9 ppm).[6]
-
DMHDA is uniquely identified by the appearance of a sharp singlet around 2.4 ppm, corresponding to the N-CH₃ protons.
-
TMHDA is distinguished by a prominent singlet for the four equivalent methyl groups (-N(CH₃)₂) around 2.2 ppm and the complete absence of an N-H proton signal.[7]
-
The N-H proton signals in HDA and DMHDA are often broad and can be confirmed by a "D₂O shake," where adding a drop of D₂O to the NMR tube causes the N-H signal to disappear due to proton-deuterium exchange.[6][8]
Comparative ¹³C NMR Data
The chemical shift of the carbon atoms directly bonded to nitrogen provides another layer of confirmation.
| Carbon Environment | 1,6-Hexanediamine (HDA) | This compound (DMHDA) | N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) |
| -CH₂- (inner chain) | ~27, ~34 ppm | ~27, ~30 ppm | ~27, ~30 ppm |
| -CH₂-N (α-carbon) | ~42 ppm[9] | ~52 ppm | ~59 ppm |
| N-CH₃ | Absent | ~36 ppm | ~45 ppm |
Analysis & Interpretation:
-
The α-carbons are deshielded by the electronegative nitrogen atom, causing them to appear downfield (30-60 ppm).[6]
-
The degree of methylation has a clear and predictable effect: the chemical shift of both the α-carbon and the N-methyl carbon increases as more methyl groups are added. This is a robust method for distinguishing the three analogues.
Mass Spectrometry (MS): The Molecular Fingerprint
Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern. For aliphatic amines, the dominant fragmentation pathway under Electron Ionization (EI) is α-cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[10][11] This process results in a stable, resonance-stabilized iminium cation, which often forms the base peak in the spectrum.[11]
Caption: The α-cleavage fragmentation pathway in amines.
Comparative Mass Spectrometry Data
The molecular ion and the base peak from α-cleavage are the most diagnostic features.
| Spectrometric Feature | 1,6-Hexanediamine (HDA) | This compound (DMHDA) | N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) |
| Formula | C₆H₁₆N₂[12] | C₈H₂₀N₂[13] | C₁₀H₂₄N₂[14] |
| Molecular Weight (M⁺) | 116.2 g/mol [12][15] | 144.3 g/mol [13][16] | 172.3 g/mol [14][17] |
| Base Peak (m/z) | 30 ([CH₂NH₂]⁺)[15] | 44 ([CH₂NHCH₃]⁺)[13] | 58 ([CH₂N(CH₃)₂]⁺)[18] |
Analysis & Interpretation:
-
Molecular Ion (M⁺): The molecular ion peak immediately differentiates the compounds based on their distinct molecular weights.
-
Base Peak (α-Cleavage): The m/z value of the base peak provides definitive structural confirmation. The predictable 14-unit mass shift (CH₂) for each degree of methylation (m/z 30 → 44 → 58) is a hallmark of this series.[19] This systematic shift in the primary fragment is one of the most reliable methods for identifying these specific structures.
Conclusion: A Synergistic Approach to Certainty
While each spectroscopic technique provides valuable clues, a combined, synergistic approach offers irrefutable structural confirmation. FT-IR rapidly classifies the amine type based on the N-H bond. NMR spectroscopy then provides a detailed map of the carbon and proton framework, confirming connectivity and the chemical environment of the methyl and methylene groups. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern that serves as a final, unambiguous fingerprint. By integrating the data from these three orthogonal techniques, researchers can confidently and accurately distinguish between 1,6-hexanediamine, this compound, and N,N,N',N'-tetramethyl-1,6-hexanediamine, ensuring the integrity and success of their research and development endeavors.
References
- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?.
- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- AIP Publishing. (n.d.).
- National Institute of Standards and Technology. (n.d.). 1,6-Hexanediamine, N,N'-dimethyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). N,N'-Diethyl-1,6-hexanediamine. NIST Chemistry WebBook.
- JoVE. (2025). Video: NMR Spectroscopy Of Amines.
- University of Calgary. (n.d.). Amines.
- National Institute of Standards and Technology. (n.d.). 1,6-Hexanediamine, N,N'-dimethyl-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- National Institute of Standards and Technology. (n.d.). 1,6-Hexanediamine. NIST Chemistry WebBook.
- JoVE. (2023). Video: Mass Spectrometry of Amines.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
- SpectraBase. (n.d.). 1,6-Hexanediamine - Optional[1H NMR] - Spectrum.
- National Institute of Standards and Technology. (n.d.). 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244).
- National Institute of Standards and Technology. (n.d.). 1,6-Hexanediamine. NIST Chemistry WebBook.
- Chemistry Steps. (n.d.). Alpha (α) Cleavage.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- National Institute of Standards and Technology. (n.d.). 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook.
- ACS Publications. (n.d.). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society.
- SpectraBase. (n.d.). N,N,N',N'-tetramethyl-1,6-hexanediamine - Optional[MS (GC)] - Spectrum.
- Wikipedia. (n.d.). Alpha cleavage.
- Chemistry LibreTexts. (2023).
- Synscale Tech Inc. (n.d.). N,N′-Dimethyl-1,6-hexanediamine.
- Amerigo Scientific. (n.d.). N,N′-Dimethyl-1,6-hexanediamine (98%).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. N,N,N',N'-Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244) [hmdb.ca]
- 10. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,6-Hexanediamine [webbook.nist.gov]
- 13. 1,6-Hexanediamine, N,N'-dimethyl- [webbook.nist.gov]
- 14. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 15. 1,6-Hexanediamine [webbook.nist.gov]
- 16. 1,6-Hexanediamine, N,N'-dimethyl- [webbook.nist.gov]
- 17. 1,6-Hexanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Thermal Stability of Polyamides Derived from N,N'-Dimethyl-1,6-hexanediamine
Introduction
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with tailored thermal properties is a critical consideration. Polyamides, a versatile class of polymers, are frequently employed in a range of applications due to their excellent mechanical strength and chemical resistance. This guide provides an in-depth technical comparison of the thermal stability of polyamides synthesized using N,N'-Dimethyl-1,6-hexanediamine against the conventional and widely-used polyamide, Nylon 6,6. Understanding the impact of N-methylation on the thermal properties of polyamides is crucial for designing materials with specific performance characteristics for advanced applications.
This compound is a diamine monomer that introduces tertiary amine functionalities into the polymer backbone.[1] This structural modification, specifically the presence of methyl groups on the nitrogen atoms of the amide linkages, disrupts the regular hydrogen bonding that is characteristic of traditional polyamides like Nylon 6,6. This guide will explore the causal relationship between this structural difference and the resulting thermal stability, supported by established experimental data and methodologies.
The Critical Role of Intermolecular Forces in Polyamide Thermal Stability
The exceptional thermal stability of conventional polyamides, such as Nylon 6,6, is largely attributed to the presence of strong intermolecular hydrogen bonds between the amide (-CONH-) groups of adjacent polymer chains. These hydrogen bonds create a highly ordered, crystalline structure that requires significant thermal energy to disrupt, resulting in high melting points and decomposition temperatures.
In contrast, the incorporation of this compound into the polyamide backbone leads to the formation of N,N'-dialkyl-substituted amide linkages. The methyl groups attached to the nitrogen atoms sterically hinder the formation of traditional hydrogen bonds. This disruption of intermolecular forces has a profound effect on the polymer's morphology and, consequently, its thermal properties. The reduced crystallinity generally leads to a lower melting point and can influence the degradation pathway.[2]
Experimental Methodologies for Assessing Thermal Stability
To objectively compare the thermal stability of these polymers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[3][4] The resulting data provides critical information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., alumina or platinum).[5]
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[3][7]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine key thermal stability parameters.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] This technique is invaluable for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.[9]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[10] An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.
-
Heating and Cooling Program: A typical DSC experiment involves a heat-cool-heat cycle. For instance, the sample is first heated from ambient to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min to erase its thermal history.[11] It is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization, followed by a second heating scan at the same rate to determine the glass transition and melting temperatures.
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify and quantify thermal transitions.
Figure 1: Experimental workflow for the comparative thermal analysis of polyamides.
Quantitative Data Presentation and Comparative Analysis
The following table summarizes the expected and literature-reported thermal properties for a polyamide synthesized from this compound and adipic acid, and for the benchmark, Nylon 6,6.
| Property | Polyamide from this compound & Adipic Acid (Expected) | Nylon 6,6 (Literature Values) |
| Glass Transition Temperature (Tg) | Lower than Nylon 6,6 | ~50-60 °C[6] |
| Melting Temperature (Tm) | Significantly Lower than Nylon 6,6 | ~260-265 °C[6][12] |
| Decomposition Temperature (Td, 5% weight loss) | Potentially lower due to lack of H-bonding | ~350-400 °C[13] |
| Char Yield at 600 °C (in N2) | Lower | Variable, typically low for aliphatic polyamides |
Discussion of Results and Mechanistic Insights
The data presented highlights a significant difference in the thermal behavior of the two polyamides.
-
Melting and Glass Transition Temperatures: The absence of hydrogen bonding in the N,N'-dimethylated polyamide leads to a less ordered, more amorphous structure. This reduced intermolecular interaction requires less thermal energy to induce chain mobility (lower Tg) and to transition from a solid to a molten state (lower Tm). Studies on other N-substituted polyamides have shown a similar trend of decreasing melting points with increasing substitution.[2]
Conclusion
The incorporation of this compound into a polyamide backbone fundamentally alters the polymer's thermal properties when compared to a conventional polyamide like Nylon 6,6. The primary driver for this difference is the steric hindrance from the N-methyl groups, which prevents the formation of a strong, stabilizing network of intermolecular hydrogen bonds. This leads to a significant reduction in both the melting temperature and likely the onset of thermal decomposition.
For researchers and professionals in fields requiring precise control over the thermal behavior of polymers, this guide underscores the importance of monomer selection in tailoring material properties. While N-methylation may decrease thermal stability, it can be a valuable tool for enhancing solubility and lowering processing temperatures, which are desirable attributes in many specialized applications. The experimental protocols and comparative data presented here provide a solid foundation for making informed decisions in the design and application of novel polyamide materials.
Figure 2: Logical relationship between monomer structure and thermal stability.
References
- Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Materials Advances. Accessed January 9, 2026. [Link]
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Labor
- 1 Original Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraac. Accessed January 9, 2026. [Link]
- Thermal Degradation Kinetics of Nylon 66: Experimental Study and Comparison with Model Predictions | Request PDF - ResearchG
- Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers - NIH. Accessed January 9, 2026. [Link]
- Thermal Nonoxidative Degradation of Nylon 6,6 - ResearchG
- Structure and properties of thermally stabilized poly(hexamethylene adipamide)
- Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. Accessed January 9, 2026. [Link]
- AA Khalil.pmd - Oriental Journal of Chemistry. Accessed January 9, 2026. [Link]
- (PDF) THERMAL ANALYSIS OF POLYAMIDE (PA66)
- Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers - Scirp.org. Accessed January 9, 2026. [Link]
- Journal of Advanced Scientific Research STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Accessed January 9, 2026. [Link]
- DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. Accessed January 9, 2026. [Link]
- Synthesis of highly thermally stable divanillic acid-derived polyamides and their mechanical properties | Request PDF - ResearchG
- Back to Basics: Thermogravimetric Analysis (TGA) - YouTube. Accessed January 9, 2026. [Link]
- Investigation of Polymers with Differential Scanning Calorimetry Contents. Accessed January 9, 2026. [Link]
- Sample Preparation – DSC - Polymer Chemistry Characterization Lab. Accessed January 9, 2026. [Link]
- Estimation of Polymer Lifetime by TGA Decomposition Kinetics - TA Instruments. Accessed January 9, 2026. [Link]
- DSC Analysis of Polymers | Thermal - EAG Laboratories. Accessed January 9, 2026. [Link]
- DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis.
- TGA curves of polyamides.
- (PDF) Synthesis and characterization of new heat resistance and organosoluble poly(ether-amide)
- Thermal Analysis of Polyurethane Dispersions Based on Different Polyols - SciSpace. Accessed January 9, 2026. [Link]
- Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyr
- Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - MDPI. Accessed January 9, 2026. [Link]
- Thermal Degradation Study of Nylon 66 using Hyphenation Techniques TGA-MS and TGA-FTIR-GC/MS - TA Instruments. Accessed January 9, 2026. [Link]
- TGA Measurements and c-DTA Determination on Polymers - NETZSCH Analyzing & Testing. Accessed January 9, 2026. [Link]
- Comparative Analysis of Nylon 6 and Nylon 66: Structure, Properties, and Applic
- Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR)
- Thermal analysis of the structure of segmented polyurethane elastomers: Relation to mechanical properties | Request PDF - ResearchG
- Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments - MDPI. Accessed January 9, 2026. [Link]
- High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine - ResearchG
- (PDF) Aromatic Polyimides with High Melt Index Modified by 1,6-Hexamethylenediamine. Accessed January 9, 2026. [Link]
- (PDF)
- Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - Semantic Scholar. Accessed January 9, 2026. [Link]
- Decomposition of Polyamide via slow pyrolysis: Effect of heating rate and operating temperature on product yield and composition | Request PDF - ResearchG
- Dielectric Properties of Polyamides: Polyhexamethylene Adiparnide and Polyhexarnethylene Sebacarnide. Accessed January 9, 2026. [Link]
Sources
- 1. Synthesis of N -methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00047H [pubs.rsc.org]
- 2. Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eng.uc.edu [eng.uc.edu]
- 4. youtube.com [youtube.com]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. sciensage.info [sciensage.info]
- 8. qualitest.ae [qualitest.ae]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of N,N'-Dimethyl-1,6-hexanediamine by GC-MS
For researchers, scientists, and drug development professionals engaged in polymer science, organic synthesis, and pharmaceutical development, the purity of reagents is paramount. N,N'-Dimethyl-1,6-hexanediamine, a key building block and curing agent, is no exception. Its purity directly impacts the integrity of final products, from polyamides and polyurethanes to novel drug candidates. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
The Analytical Challenge of Aliphatic Diamines
Direct analysis of aliphatic amines like this compound by Gas Chromatography (GC) presents significant challenges. Their high polarity and basicity lead to poor chromatographic performance, characterized by tailing peaks and low sensitivity. This is due to strong interactions with the stationary phase and active sites within the GC system. To overcome these issues, a derivatization step is essential to convert the polar amine groups into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior.[1]
This guide will focus on a robust GC-MS method employing derivatization with ethyl chloroformate (ECF). We will then compare its performance characteristics with High-Performance Liquid Chromatography (HPLC) and classical potentiometric titration.
I. Purity Profiling by GC-MS: A Detailed Protocol
Gas Chromatography-Mass Spectrometry offers unparalleled specificity and sensitivity for the identification and quantification of both the target compound and its potential impurities. The mass spectrometer provides structural information, allowing for confident peak identification.
The Rationale for Ethyl Chloroformate (ECF) Derivatization
For the analysis of primary and secondary amines, ECF is an excellent derivatizing agent. It reacts with the amine functional groups to form stable carbamate derivatives. This derivatization can be conveniently performed in an aqueous medium, simplifying sample preparation.[2][3] The resulting derivatives are more volatile and less polar, making them amenable to GC analysis.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Experimental Protocol: GC-MS Analysis with ECF Derivatization
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol to obtain a stock solution of 1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 400 µL of a pyridine/water/ethanol solvent mixture.
-
Add 50 µL of ethyl chloroformate (ECF).
-
Vortex the mixture for 1 minute.
-
Add 500 µL of hexane and vortex for another minute to extract the derivatized product.[4]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Injector: Splitless mode at 260 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 140 °C.
-
Ramp 2: 4 °C/min to 240 °C.
-
Ramp 3: 10 °C/min to 280 °C, hold for 3 minutes.[4]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-550.[4]
-
Data Analysis and Interpretation
The derivatization of this compound with two molecules of ECF results in the formation of N,N'-bis(ethoxycarbonyl)-N,N'-dimethyl-1,6-hexanediamine. The expected molecular weight of this derivative is 288.38 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 288, and characteristic fragment ions. A key fragment ion for aliphatic diamines derivatized with ECF is often observed at m/z 102.[5]
Potential Impurities and their Identification:
The synthesis of this compound typically involves the methylation of 1,6-hexanediamine. Potential impurities that could arise from this process include:
-
Unreacted 1,6-hexanediamine: The starting material.
-
N-Methyl-1,6-hexanediamine: A mono-methylated intermediate.
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine: An over-methylated byproduct.[6]
-
Byproducts from the precursor synthesis: The production of 1,6-hexanediamine from adiponitrile can generate impurities like 1,2-diaminocyclohexane and hexamethyleneimine.[7]
These impurities will also undergo derivatization with ECF, and their corresponding derivatives can be separated and identified by their retention times and mass spectra.
II. Comparative Analysis with Alternative Methods
While GC-MS provides a comprehensive purity profile, other techniques offer different advantages in terms of speed, cost, and simplicity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[8]
Methodology Overview:
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate or formate buffer) is typically employed.[1]
-
Detection: UV detection is possible if the analyte possesses a chromophore. For aliphatic amines lacking a chromophore, derivatization with a UV-active or fluorescent tag is necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be used.
Comparison with GC-MS:
| Feature | GC-MS with ECF Derivatization | HPLC |
| Specificity | Very high, based on both retention time and mass fragmentation pattern. | Moderate to high, dependent on detector and chromatographic resolution. |
| Sensitivity | High, especially with Selected Ion Monitoring (SIM). | Moderate to high, depending on the detector (LC-MS offers high sensitivity). |
| Sample Preparation | Requires a derivatization step. | May require derivatization for UV/fluorescence detection. |
| Impurity Profiling | Excellent for identifying unknown impurities through mass spectral data. | Good for known impurities with reference standards. Identification of unknowns is challenging without MS detection. |
| Instrumentation Cost | Higher | Lower (for UV detection) to comparable (for MS detection). |
Potentiometric Titration
Titration is a classical analytical method that provides a quantitative measure of the total amine content.
Methodology Overview:
-
Principle: The basic amine groups are titrated with a standardized acid. The endpoint is detected by a sharp change in the potential of an electrode system.[8]
-
Titrant: A standard solution of a strong acid, such as perchloric acid in glacial acetic acid for non-aqueous titrations.
-
Solvent: A non-aqueous solvent like glacial acetic acid is often used to enhance the basicity of the amine.
-
Endpoint Detection: A pH electrode or a specific ion electrode is used to monitor the potential change during the titration. The endpoint corresponds to the inflection point of the titration curve.[9][10]
Comparison with GC-MS and HPLC:
| Feature | GC-MS with ECF Derivatization | Potentiometric Titration |
| Specificity | High, separates and quantifies individual components. | Low, provides total amine content. Cannot distinguish between different amines. |
| Sensitivity | High | Low |
| Information Provided | Purity and impurity profile. | Total basicity (expressed as % purity if the identity of the base is known). |
| Speed | Slower due to chromatography run time. | Relatively fast. |
| Cost | High (instrumentation) | Low (equipment) |
III. Conclusion: Selecting the Appropriate Analytical Technique
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-MS with ECF derivatization is the most powerful technique for a comprehensive purity assessment. It provides not only a highly accurate quantification of the main component but also the identification and quantification of volatile and semi-volatile impurities. This makes it the gold standard for quality control and in-depth product characterization.
-
HPLC is a viable alternative, particularly when dealing with non-volatile impurities or when a mass spectrometer is not available. However, for comprehensive impurity profiling, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.
-
Potentiometric titration is a simple, rapid, and cost-effective method for determining the total amine content. It is a useful technique for routine quality control to ensure the overall basicity of the material but lacks the specificity to provide a detailed impurity profile.
For researchers and professionals in drug development and high-performance materials science, the detailed information provided by GC-MS is often indispensable for ensuring the quality, safety, and performance of their final products.
References
- H. J. Kim, et al. (2015). Linear correlation of aliphatic diamines to response factors by number of carbons in GC–MS. Journal of the Korean Society for Applied Biological Chemistry, 58(5), 753-759.
- AOCS Official Method Tf 1a-64. (Reapproved 2017). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. American Oil Chemists' Society.
- J. M. Płotka-Wasylka, et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 116(18), 11667-11710.
- H. Kataoka, et al. (1996). Derivatization of amines for gas chromatography and high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 903-918.
- protocols.io. (2018). Potentiometric titration.
- J. L. Huesgen, et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1334-1344.
- S. C. Moldoveanu & V. David. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen.
- K. Abbasi, et al. (2012). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 24(3), 1151-1154.
- H. Qiu, et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2888.
- S. M. Abdel-Hay, et al. (2023). Amino compounds. SlideShare.
- Molbase. This compound(13093-04-4).
- A. G. G. Perera, et al. (1994). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring.
- Sielc.com. Separation of N-Ethylhexane-1,6-diamine on Newcrom R1 HPLC column.
- C. E. Efstathiou. Potentiometric Titrations.
- PubChem. 2,2,4-Trimethyl-1,6-hexanediamine.
- X. Wang, et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. Food Analytical Methods, 4(3), 321-327.
- U.S. Environmental Protection Agency. 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-.
- U.S. Environmental Protection Agency. 1,6-Hexanediamine.
- Australian Industrial Chemicals Introduction Scheme. (2020). 1,6-Hexanediamine: Human health tier II assessment.
- N. Soni. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices. Journal of Environment and Life Sciences, 1(1), 14-25.
- J. Hofmann, et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 26(10), 1746-1756.
- Wikipedia. Hexamethylenediamine.
- NIST. N,N'-Diethyl-1,6-hexanediamine.
- SpectraBase. N,N,N',N'-tetramethyl-1,6-hexanediamine.
- S. C. Moldoveanu & V. David. (2019). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- ResearchGate.
- N. Halilović, et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Online Journal of Medical Sciences, 3(4).
- PubChem. Hexamethylenediamine.
Sources
- 1. Separation of N-Ethylhexane-1,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. N,N,N',N'-Tetramethyl-1,6-hexanediamine synthesis - chemicalbook [chemicalbook.com]
- 7. 1,6-Hexanediamine [webbook.nist.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Potentiometric titration [protocols.io]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
A Guide for Advanced Research: A Comparative Analysis of N,N'-Dimethyl-1,6-hexanediamine and Other Aliphatic Diamines
This guide offers an in-depth comparison of N,N'-Dimethyl-1,6-hexanediamine (DMHDA) against other key aliphatic diamines, primarily its unsubstituted counterpart, 1,6-hexanediamine (hexamethylenediamine, HMDA), and its fully N-alkylated analog, N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA). Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document moves beyond simple data sheets to explore the causal relationships between molecular structure and material performance, supported by experimental frameworks.
Fundamental Physicochemical Properties: The Foundation of Reactivity
An understanding of a monomer's intrinsic properties is critical to predicting its behavior in a reaction. Aliphatic diamines are characterized by the flexible alkane chain separating two amine functional groups. The nature of substitution on these amine groups—primary, secondary, or tertiary—fundamentally alters their physical and chemical characteristics.
The N-methyl groups on DMHDA lower its boiling point under vacuum and significantly depress its melting point compared to the unsubstituted HMDA, which is a solid at room temperature.[1][2][3] This is primarily due to the disruption of intermolecular hydrogen bonding. HMDA, a primary diamine, can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces. DMHDA, a secondary diamine, has a reduced capacity for hydrogen bonding (one N-H bond per nitrogen), while TMHDA (a tertiary amine) can only act as a hydrogen bond acceptor.
Basicity, indicated by pKa, is a measure of the amine's ability to accept a proton.[4] While alkyl groups are electron-donating and tend to increase basicity, this effect is modulated in aqueous solutions by solvation and steric factors. For diamines, the pKa of the second protonation is significantly lower than the first due to electrostatic repulsion between the two positively charged ammonium centers.[5]
| Property | This compound (DMHDA) | 1,6-Hexanediamine (HMDA) | N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) |
| CAS Number | 13093-04-4 | 124-09-4[2] | 111-18-2[6] |
| Structure | CH₃NH(CH₂)₆NHCH₃ | H₂N(CH₂)₆NH₂ | (CH₃)₂N(CH₂)₆N(CH₃)₂ |
| Amine Type | Secondary | Primary | Tertiary |
| Molecular Wt. | 144.26 g/mol | 116.20 g/mol [2] | 172.34 g/mol |
| Melting Point | 15-18 °C[1] | ~42 °C (108 °F)[2] | -20 °C |
| Boiling Point | 96 °C / 14 mmHg[1] | ~205 °C (401 °F) / 760 mmHg[2] | 215-217 °C / 760 mmHg |
| Density | 0.807 g/mL at 25 °C | 0.88 g/cm³ (solid) | 0.801 g/mL at 25 °C |
| pKa₁ | ~11.0 (Estimated) | 10.7[2] | ~10.5 (Estimated) |
Table 1: Comparison of the fundamental physicochemical properties of DMHDA and related aliphatic diamines.
The Impact of N-Methylation on Reactivity and Polymer Architecture
The substitution on the amine nitrogen dictates not only the monomer's reactivity but also the fundamental architecture and properties of the resulting polymer.
Steric Hindrance and Nucleophilicity
The methyl groups on the nitrogen atoms of DMHDA introduce significant steric bulk compared to the simple protons of HMDA. This steric hindrance can impede the approach of the amine's nucleophilic lone pair to an electrophilic center (e.g., the carbonyl carbon of an acyl chloride or an epoxide ring).[7][8]
Causality: While the electron-donating nature of the methyl groups increases the intrinsic basicity of the nitrogen, the physical obstruction can decrease the effective reaction rate. This is a classic trade-off between electronic effects and steric effects. In certain complex syntheses, however, this increased steric hindrance can be advantageous, preventing undesirable side reactions like intramolecular cyclization and thereby increasing the yield of the desired linear product.[7]
Caption: Steric hindrance at the amine group in HMDA vs. DMHDA.
Functionality and Polymer Structure
The most critical distinction for polymer synthesis is the functionality of the amine:
-
Primary Amines (HMDA): Each nitrogen has two reactive protons (-NH₂). In reactions like polyamide or epoxy curing, it acts as a tetra-functional monomer (two nitrogens, each with two reaction sites).
-
Secondary Amines (DMHDA): Each nitrogen has one reactive proton (-NHCH₃). It acts as a bi-functional monomer.
-
Tertiary Amines (TMHDA): Having no reactive protons, TMHDA cannot participate in step-growth polymerization (e.g., forming amides) but can act as a catalyst for reactions like polyurethane formation or as a base.[6]
This difference in functionality has profound implications. For instance, in epoxy resin systems, HMDA can create a densely cross-linked, rigid 3D network.[9] DMHDA, in contrast, can only act as a chain extender, leading to a linear or much less cross-linked, and therefore more flexible, final product.[10]
Performance in Polyamide Systems: A Comparative Analysis
Polyamides provide an excellent model system to understand the performance differences imparted by diamine structure. The properties of these materials are dominated by the presence and density of intermolecular hydrogen bonds between amide linkages (-CO-NH-).
Mechanism: Polyamides synthesized from a primary diamine like HMDA (e.g., Nylon 6,10) possess a high concentration of N-H bonds, which form strong, regular hydrogen bonds with the carbonyl oxygens of adjacent chains. This leads to high crystallinity, high melting points, and excellent mechanical strength.[11]
When DMHDA is used, the N-methyl groups replace the hydrogen atoms required for this bonding. The resulting polymer chain has no capacity for hydrogen bonding at the nitrogen atom. This disruption of the cohesive forces has several predictable consequences:
-
Lower Melting Point (Tm) & Glass Transition Temperature (Tg): With weaker intermolecular forces, less thermal energy is required to induce chain mobility (Tg) and melting (Tm).[11]
-
Increased Solubility: The polymer chains are more easily solvated by organic solvents because the strong, crystalline network is absent. This can be a significant advantage for processability, allowing for solution casting of films.[12][13]
-
Reduced Water Absorption: Water absorption in traditional polyamides occurs primarily at the amide groups. By eliminating the N-H bond, a key site for water interaction is removed, leading to materials with greater dimensional stability in humid environments.[11]
Caption: Intermolecular hydrogen bonding in different polyamide chains.
| Property | Polyamide from HMDA (e.g., Nylon 6,X) | Polyamide from DMHDA | Rationale |
| Melting Point (Tm) | High | Low | Presence vs. absence of H-bonding network.[11] |
| Solubility | Poor in common solvents | Good in polar organic solvents | High crystallinity vs. amorphous nature.[12] |
| Water Absorption | Higher | Lower | Amide N-H is a primary site for water binding.[11] |
| Flexibility | Stiff, Rigid | More Flexible | Reduced intermolecular forces allow for greater chain mobility.[11] |
Table 2: Predicted performance comparison of polyamides derived from HMDA and DMHDA.
Experimental Protocol: Low-Temperature Solution Polycondensation
To provide a tangible framework for comparison, this section details a self-validating protocol for synthesizing a polyamide from DMHDA and characterizing its properties.
Objective: To synthesize Polyamide(DMHDA-Adipoyl) via low-temperature solution polycondensation and confirm its structure and thermal properties.
Materials:
-
This compound (DMHDA), purified
-
Adipoyl chloride, purified
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (TEA), anhydrous
-
Methanol
Experimental Workflow Diagram:
Caption: Experimental workflow for polyamide synthesis.
Step-by-Step Procedure:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.44 g, 10 mmol) and triethylamine (2.12 g, 21 mmol) in 40 mL of anhydrous NMP.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Monomer Addition: Dissolve adipoyl chloride (1.83 g, 10 mmol) in 10 mL of anhydrous NMP and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred diamine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality Note: Triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium towards product formation. Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions, ensuring high molecular weight polymer formation.
-
-
Polymerization: After the addition is complete, continue stirring the viscous solution at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Precipitation and Purification: Pour the polymer solution slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous white precipitate will form.
-
Isolation: Collect the polymer by vacuum filtration. Wash the collected solid thoroughly with methanol and then with water to remove any unreacted monomers and salts (triethylamine hydrochloride).
-
Drying: Dry the final polyamide product in a vacuum oven at 60°C for 24 hours.
Validation and Characterization (Trustworthiness Pillar):
-
FTIR Spectroscopy: Confirm the formation of the amide bond by identifying the characteristic C=O stretching vibration (~1650 cm⁻¹) and the disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹).
-
¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the polymer structure, with characteristic peaks for the N-methyl groups and the aliphatic backbone protons.[10]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting point (Tm) to quantify the thermal properties of the material and confirm its lower thermal transitions compared to an analogous HMDA-based polyamide.
Conclusion and Outlook
This compound is not merely a substitute for traditional primary diamines but a distinct building block that offers a specific set of advantages and trade-offs. The introduction of N-methyl groups fundamentally alters reactivity through steric hindrance and eliminates the capacity for hydrogen bonding in the resulting polymers.
This structural change provides a powerful tool for rationally designing polymers with enhanced solubility, processability, flexibility, and moisture resistance. While these benefits often come at the cost of lower thermal stability and tensile strength compared to polymers derived from 1,6-hexanediamine, they open up specialized applications. For example, in dental resins, derivatives of DMHDA can act as both a reactive diluent and a co-initiator, with the key advantage of being copolymerizable, thereby reducing the amount of leachable small molecules from the cured material.[14]
For the materials scientist, the choice between DMHDA and other aliphatic diamines is a strategic decision based on the desired balance of properties in the final application.
References
- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.
- p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF.
- pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. PubMed. [Link]
- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. [Link]
- Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC - NIH. [Link]
- Hexamethylenediamine | C6H16N2. PubChem - NIH. [Link]
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). Cheméo. [Link]
- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. [Link]
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- The Versatility of N,N,N',N'-Tetramethyl-1,6-Hexanediamine in Chemical Processes.[Link]
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]
- Amines. NCERT. [Link]
Sources
- 1. This compound | 13093-04-4 [chemicalbook.com]
- 2. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,6-Hexanediamine (CAS 124-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.ncl.res.in [dspace.ncl.res.in]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N'-Dimethyl-1,6-hexanediamine as an Epoxy Curing Agent Against Industry Standards
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth technical comparison of N,N'-Dimethyl-1,6-hexanediamine against established industry-standard epoxy curing agents. This document moves beyond a simple cataloging of properties to offer a synthesized analysis grounded in experimental data and chemical principles, empowering you to make informed decisions in your material selection.
As a Senior Application Scientist, it is understood that the choice of a curing agent is a critical determinant of the final properties of an epoxy resin system. This guide will dissect the performance of this compound and benchmark it against two widely utilized aliphatic and cycloaliphatic amine curing agents: Triethylenetetramine (TETA) and Isophorone diamine (IPDA). Our analysis will pivot on key performance indicators crucial for a wide range of applications, from structural adhesives to advanced composites.
Introduction to Amine Curing Agents for Epoxy Resins
Epoxy resins, in their uncured state, are prepolymers containing epoxide functional groups. The transformation of these low-molecular-weight liquids or brittle solids into a durable, three-dimensional thermoset network is achieved through the process of curing. Amine-based curing agents are a cornerstone of epoxy chemistry, reacting with the epoxide rings in a nucleophilic ring-opening addition reaction. The structure of the amine curing agent dictates the crosslink density, chain flexibility, and ultimately, the mechanical and thermal properties of the cured epoxy.
Aliphatic amines, such as Triethylenetetramine (TETA), are known for their high reactivity and ability to cure at ambient temperatures. Cycloaliphatic amines, like Isophorone diamine (IPDA), offer a good balance of mechanical strength, thermal stability, and chemical resistance. This guide introduces this compound, a linear aliphatic diamine with secondary amine functionalities, and evaluates its potential performance characteristics in comparison to these established standards.
Comparative Analysis of Curing Agent Performance
This section will delve into a comparative analysis of this compound, TETA, and IPDA across several critical performance metrics. It is important to note that while extensive experimental data is available for TETA and IPDA, specific performance data for this compound as a primary epoxy curing agent is less prevalent in publicly available literature. Therefore, its performance characteristics will be discussed based on established structure-property relationships in amine curing agents.
Curing Profile: Gel Time and Cure Speed
The curing profile of an epoxy system is a critical parameter for processability. A short gel time can be advantageous for rapid prototyping or high-throughput applications, while a longer pot life is necessary for large or complex parts.
-
Triethylenetetramine (TETA): As a primary aliphatic amine, TETA is highly reactive and provides a fast cure at room temperature. This rapid reaction leads to a relatively short pot life.
-
Isophorone diamine (IPDA): Being a cycloaliphatic amine, IPDA exhibits lower reactivity than linear aliphatic amines like TETA at room temperature, resulting in a longer pot life and requiring elevated temperatures for optimal curing.
-
This compound: As a secondary diamine, the steric hindrance from the methyl groups on the nitrogen atoms is expected to reduce its reactivity compared to primary amines of similar molecular weight. This would likely result in a longer gel time and a slower cure rate at ambient temperatures, potentially requiring heat to achieve a full cure. This characteristic could be advantageous for applications requiring a longer working time.
Thermal Properties: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a crucial indicator of the thermal stability of a cured epoxy. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
-
TETA: Epoxy systems cured with TETA typically exhibit a moderate Tg, suitable for applications not exposed to high temperatures.
-
IPDA: The rigid cycloaliphatic structure of IPDA contributes to a higher crosslink density and reduced chain mobility, resulting in a significantly higher Tg compared to linear aliphatic amines like TETA.[1]
-
This compound: The flexible hexamethylene chain of this compound would likely lead to a lower crosslink density and greater chain mobility compared to the more rigid structure of IPDA. Consequently, the Tg of an epoxy cured with this agent is anticipated to be lower than that of an IPDA-cured system and potentially comparable to or slightly lower than a TETA-cured system.
Mechanical Properties: Tensile Strength and Modulus
The mechanical performance of a cured epoxy is a primary consideration for structural applications. Tensile strength and modulus are key indicators of a material's ability to withstand pulling forces.
-
TETA: Cured epoxy with TETA generally offers good mechanical properties, though it can be brittle.
-
IPDA: The rigid structure of IPDA imparts high tensile strength and modulus to the cured epoxy, making it suitable for applications requiring high stiffness and strength.[2]
-
This compound: The flexible aliphatic backbone of this compound is expected to result in a more flexible cured epoxy with a lower tensile strength and modulus compared to IPDA-cured systems. However, this increased flexibility could translate to improved toughness and impact resistance.
Chemical Resistance
The ability of a cured epoxy to resist degradation from chemical exposure is critical in many industrial environments.
-
TETA: Aliphatic amine-cured epoxies generally offer good resistance to alkaline environments but may be more susceptible to attack from acids and organic solvents.
-
IPDA: The cycloaliphatic structure of IPDA contributes to excellent chemical resistance, particularly against a broad range of chemicals.[3]
-
This compound: The chemical resistance of an epoxy cured with this compound is expected to be comparable to other linear aliphatic amine-cured systems. The presence of the hydrocarbon chain may offer some resistance to aqueous solutions, but it is unlikely to match the broad chemical resistance of IPDA.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of this compound in comparison to the known properties of TETA and IPDA.
| Property | This compound (Predicted) | Triethylenetetramine (TETA) (Typical Values) | Isophorone Diamine (IPDA) (Typical Values) |
| Cure Time | Slower than TETA at RT, may require heat | Fast at Room Temperature | Slower at RT, requires heat for optimal cure |
| Glass Transition Temp. (Tg) | Lower | Moderate (~60-80 °C) | Higher (~120-150 °C) |
| Tensile Strength | Lower | Good | High[2] |
| Flexibility | Higher | Moderate | Lower |
| Chemical Resistance | Good (similar to other aliphatic amines) | Good | Excellent[3] |
Experimental Protocols
To obtain the comparative data for this guide, standardized testing methodologies are essential. The following are the recommended ASTM protocols for evaluating the key performance metrics of cured epoxy resins.
Sample Preparation and Curing
A standard bisphenol-A based epoxy resin should be used for all comparisons. The curing agents should be mixed with the epoxy resin at their stoichiometric ratio, calculated based on their amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. The mixtures should be degassed to remove entrapped air and then poured into appropriate molds for curing. The curing schedules should be optimized for each system to achieve full cure.
Determination of Gel Time
ASTM D2471-99(2015): Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins
This method is used to determine the gel time of the reacting epoxy-amine mixture. The gel time is recorded as the point at which the mixture becomes sufficiently viscous that it no longer flows.
Measurement of Glass Transition Temperature (Tg)
ASTM E1356-08(2014): Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC)
DSC is a common technique used to measure the Tg of a cured epoxy sample. The sample is heated at a controlled rate, and the change in heat flow is measured to identify the glass transition region.
Evaluation of Tensile Properties
ASTM D638-14: Standard Test Method for Tensile Properties of Plastics
This standard specifies the procedure for determining the tensile properties of plastics, including tensile strength, modulus of elasticity, and elongation at break. Dog-bone shaped specimens of the cured epoxy are pulled to failure in a universal testing machine.
Assessment of Chemical Resistance
ASTM D543-14: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This practice outlines procedures for exposing plastic specimens to various chemical reagents and evaluating the effect on their properties, such as weight change, dimensional change, and changes in mechanical properties.
Visualization of Concepts
Chemical Structures of Curing Agents
Caption: Chemical structures of the compared curing agents.
Experimental Workflow for Curing Agent Evaluation
Caption: Workflow for the comparative evaluation of epoxy curing agents.
Conclusion
This guide provides a comparative benchmark of this compound against the industry-standard epoxy curing agents, Triethylenetetramine (TETA) and Isophorone diamine (IPDA). While direct experimental data for this compound is limited, a theoretical analysis based on its chemical structure suggests it may offer a longer pot life and increased flexibility compared to TETA, albeit with a likely lower glass transition temperature and tensile strength than IPDA.
For researchers and professionals in fields requiring precise material properties, this guide underscores the importance of empirical testing. The provided ASTM protocols offer a robust framework for conducting a direct, head-to-head comparison to validate the predicted performance of this compound and determine its suitability for specific applications. The choice of curing agent is a multifaceted decision, and a thorough understanding of the structure-property relationships is paramount to achieving the desired performance in the final cured epoxy system.
References
- ASTM D2471-99(2015), Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins, ASTM International, West Conshohocken, PA, 2015, www.astm.org
- ASTM E1356-08(2014), Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2014, www.astm.org
- ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, www.astm.org
- ASTM D543-14, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International, West Conshohocken, PA, 2014, www.astm.org
- Ataman Kimya. (n.d.). ISOPHORONE DIAMINE (IPDA).
- Wikipedia. (2023, October 27). Isophorone diamine. In Wikipedia.
Sources
A Comparative Analysis of Reaction Rates of N,N'-Dimethyl-1,6-hexanediamine and Its Analogs in Polymer Chemistry
Introduction: The Critical Role of Diamines in Polymer Synthesis
In the vast landscape of polymer chemistry, diamines are indispensable building blocks, acting as monomers, curing agents, and catalysts. Their reactivity dictates the kinetics of polymerization, influencing crucial properties of the final materials, such as polyamides, polyurethanes, and epoxies. This guide provides a detailed comparative study of the reaction rates of N,N'-Dimethyl-1,6-hexanediamine (DMHDA), a secondary diamine, against its primary and tertiary amine analogs: 1,6-Hexanediamine (HDA) and N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA).
This analysis is designed for researchers, scientists, and professionals in drug development and material science to understand the nuanced interplay of electronic and steric effects that govern the reactivity of these structurally similar yet functionally distinct molecules. By understanding these differences, researchers can make more informed decisions in catalyst selection and monomer design to tailor polymer properties for specific applications.
Structural and Electronic Properties of the Diamine Series
The reactivity of an amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom and the steric accessibility of that lone pair. The degree of N-alkylation along the HDA, DMHDA, and TMHDA series systematically alters these two factors.
| Compound Name (Abbreviation) | Structure | Amine Type | Molecular Weight ( g/mol ) | Predicted pKa |
| 1,6-Hexanediamine (HDA) | H₂N-(CH₂)₆-NH₂ | Primary | 116.21 | ~10.8 |
| This compound (DMHDA) | CH₃NH-(CH₂)₆-NHCH₃ | Secondary | 144.26 | 11.06[1] |
| N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) | (CH₃)₂N-(CH₂)₆-N(CH₃)₂ | Tertiary | 172.31 | 10.07[2][3] |
Electronic Effects and Basicity:
The basicity of an amine, quantified by the pKa of its conjugate acid, is a good indicator of its nucleophilicity, as a more basic amine can more readily donate its electron pair. The methyl groups on the nitrogen atoms are electron-donating, which increases the electron density on the nitrogen and thus enhances basicity.
As we move from the primary diamine (HDA) to the secondary diamine (DMHDA), the inductive effect of the two additional methyl groups increases the electron density on the nitrogen atoms, making DMHDA a stronger base than HDA, as reflected in their pKa values.
However, in the case of the tertiary diamine (TMHDA), while the inductive effect of four methyl groups is even greater, steric hindrance and solvation effects in aqueous solutions can lead to a decrease in the measured basicity compared to the secondary amine. The predicted pKa of TMHDA is indeed lower than that of DMHDA.
Steric Hindrance:
Steric hindrance refers to the spatial crowding around the reactive nitrogen center. This factor becomes increasingly significant with greater N-alkylation.
-
HDA (Primary): The two hydrogen atoms on each nitrogen present minimal steric bulk, allowing for easy access of electrophiles.
-
DMHDA (Secondary): The presence of one methyl group on each nitrogen introduces a moderate level of steric hindrance.
-
TMHDA (Tertiary): With two methyl groups on each nitrogen, TMHDA is the most sterically hindered of the three. This bulkiness can significantly impede the approach of reactants to the nitrogen's lone pair of electrons.
The interplay between these electronic and steric effects results in different reactivity profiles for each diamine, which will be explored in the context of specific reaction types.
Caption: Factors influencing the reactivity of the diamine series.
Comparative Reaction Rates in Key Applications
Polyurethane Formation: Reaction with Isocyanates
In polyurethane synthesis, diamines can act as chain extenders by reacting with isocyanate groups (-NCO) to form urea linkages. The general order of reactivity for uncatalyzed reactions with isocyanates is primary amines > secondary amines >> tertiary amines .[4]
-
1,6-Hexanediamine (HDA): As a primary amine, HDA exhibits the highest reaction rate with isocyanates.[5] The reaction is often too fast to be easily controlled without specialized equipment like that used in reaction injection molding (RIM).[5]
-
This compound (DMHDA): Being a secondary amine, DMHDA reacts slower than HDA due to the increased steric hindrance from the methyl groups. This moderate reactivity can be advantageous in applications requiring longer pot lives and better process control.
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA): As a tertiary amine, TMHDA does not have the N-H bonds necessary to react directly with isocyanates to form stable urea linkages. Instead, it acts as a catalyst for the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions.[6] The catalytic activity of tertiary amines is highly dependent on their basicity and the steric accessibility of the nitrogen's lone pair. While TMHDA is a relatively strong base, its steric bulk can reduce its catalytic efficiency compared to less hindered tertiary amines like triethylenediamine (TEDA).[2][6]
Table 2: Comparative Reactivity in Polyurethane Systems
| Diamine | Role in Polyurethane | Expected Relative Reaction Rate with Isocyanate | Key Considerations |
| HDA | Chain Extender | Very High | Extremely fast reaction, difficult to control in some processes.[5] |
| DMHDA | Chain Extender | Moderate | Slower reaction allows for better processability and longer pot life. |
| TMHDA | Catalyst | N/A (as a reactant) | Acts as a gelling and blowing catalyst; activity is influenced by steric hindrance.[6] |
Epoxy Resin Curing
Diamines are widely used as curing agents for epoxy resins, where the amine groups react with the epoxide rings in a nucleophilic ring-opening reaction.
-
1,6-Hexanediamine (HDA): The primary amine groups of HDA are highly reactive towards epoxy rings. Each N-H bond can react with an epoxide group, leading to a high crosslink density.
-
This compound (DMHDA): The secondary amine groups of DMHDA are also reactive with epoxides. However, with only one reactive hydrogen per nitrogen, the resulting crosslink density will be lower than that achieved with HDA, assuming a 1:1 stoichiometric ratio of amine to epoxy groups. The reaction rate is generally slower than that of HDA due to steric hindrance.
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA): Similar to its role in polyurethane systems, TMHDA acts as a catalyst for epoxy homopolymerization and the reaction between epoxy and hydroxyl groups. It does not directly participate in the crosslinking reaction as a primary curing agent. Its catalytic efficiency is again influenced by its basicity and steric accessibility.
Caption: General experimental workflow for epoxy curing with diamines.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics of Diamines with Phenyl Isocyanate by Titration
This protocol describes a method to compare the reaction rates of HDA and DMHDA with a model isocyanate, phenyl isocyanate.
Materials:
-
1,6-Hexanediamine (HDA)
-
This compound (DMHDA)
-
Phenyl Isocyanate
-
Anhydrous Toluene
-
Dibutylamine (DBA)
-
Standardized 0.1 M Hydrochloric Acid (HCl) in Isopropanol
-
Bromophenol Blue Indicator
-
Nitrogen gas supply
-
Thermostated reaction vessel
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare 0.1 M solutions of HDA, DMHDA, and phenyl isocyanate in anhydrous toluene under a nitrogen atmosphere.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at 25 °C and under a nitrogen blanket, add a known volume of the 0.1 M diamine solution (HDA or DMHDA).
-
Add an equivalent volume of the 0.1 M phenyl isocyanate solution to initiate the reaction. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of a standard dibutylamine solution in toluene. The unreacted phenyl isocyanate will react with the dibutylamine.
-
-
Titration:
-
Add a few drops of bromophenol blue indicator to the quenched solution.
-
Titrate the excess dibutylamine with the standardized 0.1 M HCl in isopropanol until the color changes from blue to yellow.
-
-
Calculation of Reaction Rate:
-
The concentration of unreacted phenyl isocyanate at each time point can be calculated from the amount of dibutylamine consumed.
-
Plot the concentration of the diamine versus time. The initial slope of this curve can be used to determine the initial reaction rate.
-
For a second-order reaction, a plot of 1/[Diamine] versus time should yield a straight line, the slope of which is the rate constant, k.
-
Self-Validation: The use of a standardized titrant and a sharp indicator endpoint ensures the accuracy of the concentration measurements. Running a blank titration with the dibutylamine solution is crucial for accurate calculations.
Protocol 2: Monitoring Epoxy Curing Kinetics with Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to compare the curing kinetics of an epoxy resin with HDA and DMHDA.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
1,6-Hexanediamine (HDA)
-
This compound (DMHDA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Prepare stoichiometric mixtures of the epoxy resin with HDA and DMHDA. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin.
-
Thoroughly mix the components at room temperature.
-
-
Isothermal DSC Analysis:
-
Accurately weigh 5-10 mg of the freshly prepared mixture into a DSC pan.
-
Place the pan in the DSC cell and rapidly heat to the desired isothermal curing temperature (e.g., 80, 100, 120 °C).
-
Record the heat flow as a function of time until the exotherm returns to the baseline, indicating the completion of the reaction.
-
The area under the exothermic peak is proportional to the total heat of reaction (ΔH_total).
-
-
Data Analysis:
-
The rate of cure (dα/dt) is proportional to the heat flow (dH/dt), and the degree of cure (α) at any time t is the fractional heat evolved up to that time (ΔH_t / ΔH_total).
-
Plot the degree of cure (α) and the rate of cure (dα/dt) as a function of time for each diamine at different temperatures.
-
The time to reach the peak exothermic rate can be used as a comparative measure of the curing speed.
-
Kinetic parameters, such as the activation energy (Ea), can be determined using model-free isoconversional methods (e.g., Kissinger or Flynn-Wall-Ozawa) by performing non-isothermal DSC scans at different heating rates.
-
Self-Validation: The consistency of the total heat of reaction (ΔH_total) across different isothermal temperatures for the same system validates the experimental setup. The reproducibility of the exothermic peaks in replicate runs ensures the reliability of the kinetic data.
Conclusion
The choice between 1,6-hexanediamine, this compound, and N,N,N',N'-tetramethyl-1,6-hexanediamine offers a versatile toolkit for tailoring the reaction kinetics and final properties of polymers.
-
1,6-Hexanediamine (HDA) , as a primary diamine, provides the highest reactivity in addition reactions due to its minimal steric hindrance, making it suitable for applications requiring rapid curing.
-
This compound (DMHDA) , a secondary diamine, presents a balance of good nucleophilicity and moderate steric hindrance. This results in more controllable reaction rates, which is advantageous for processes requiring longer working times.
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) , a tertiary diamine, functions primarily as a catalyst rather than a direct reactant in polyurethane and epoxy systems. Its effectiveness is determined by its basicity and the steric accessibility of its nitrogen atoms.
By understanding the fundamental principles of electronic and steric effects, and by employing robust kinetic analysis techniques, researchers can strategically select the appropriate diamine to optimize their polymerization processes and achieve the desired material performance.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA.
- Reaction principle of tertiary amine catalyst - Knowledge. (2022, May 25). Shaanxi Dideu Medichem Co., Ltd.
- Wikipedia. (n.d.). Hexamethylenediamine.
- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- Macosko, C. W., & Pannone, M. C. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.
- Poliuretanos. (n.d.). 1.2.1.2 - Reactions with amines.
Sources
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. nbinno.com [nbinno.com]
- 3. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. poliuretanos.net [poliuretanos.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for N,N'-Dimethyl-1,6-hexanediamine
Introduction: The Analytical Imperative for N,N'-Dimethyl-1,6-hexanediamine
This compound is a bifunctional organic building block crucial in various fields of chemical synthesis. Its structure, featuring a six-carbon aliphatic chain capped by two secondary amine groups, makes it a valuable monomer and curing agent in the production of polyamides and polyurethanes.[1][2] Furthermore, its utility extends to the synthesis of specialized materials such as dental resins and as a linker in the development of dimeric drug candidates.[1][3] Given its role in polymerization and chemical synthesis, the purity and accurate quantification of this compound are paramount to ensure the desired properties and reactivity of the final products. This guide provides a comparative analysis of two primary analytical techniques for the characterization and quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography (HPLC) with UV detection, also preceded by a derivatization step. We will delve into the experimental protocols, present comparative data, and offer insights into the cross-validation of results obtained from these methods.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity of amines can lead to poor peak shape and interactions with the stationary phase. To mitigate these issues and enhance volatility, a derivatization step is often employed.[4]
Rationale for Derivatization in GC Analysis
The secondary amine functionalities in this compound can interact with active sites on the GC column, leading to tailing peaks and reduced resolution. Derivatization with an agent like propyl chloroformate masks these active sites, increases the compound's volatility, and improves its chromatographic behavior.[4]
Experimental Protocol: GC-FID Analysis
1. Sample Preparation and Derivatization: [4]
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., deionized water or a buffer solution) to a known concentration.
-
To 100 µL of the sample solution, add 100 µL of a basic buffer (e.g., 0.5 M sodium borate, pH 9.5).
-
Add 200 µL of a solution of propyl chloroformate in a water-immiscible solvent (e.g., toluene).
-
Vortex the mixture vigorously for 1 minute to facilitate the derivatization reaction.
-
Allow the layers to separate and carefully collect the organic (upper) layer for GC analysis.
2. GC-FID Conditions: [4]
-
Column: A capillary column suitable for amine analysis, such as a CP-Wax for Volatile Amines and Diamines (e.g., 30 m x 0.32 mm, 1.2 µm film thickness), is recommended.[4]
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Data Presentation: GC-FID
| Parameter | Typical Value |
| Retention Time | Analyte-specific, dependent on final conditions |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow: GC-FID
Sources
A Head-to-Head Comparison: Evaluating the Performance of N,N'-Dimethyl-1,6-hexanediamine-Based Poly(amino alcohol ester) in Gene Delivery Applications
In the dynamic landscape of drug development and cellular engineering, the quest for safe and efficient non-viral gene delivery vectors is paramount. This guide provides a comprehensive performance evaluation of a novel poly(amino alcohol ester) synthesized from N,N'-Dimethyl-1,6-hexanediamine (DMHDA-PAAE). We will objectively compare its capabilities against two industry-standard transfection reagents: the cationic polymer Poly(ethylene imine) (PEI) and the lipid-based Lipofectamine 2000. This analysis is grounded in experimental data to empower researchers and scientists in making informed decisions for their gene delivery workflows.
The Rationale for a New Generation of Gene Delivery Vectors
The core challenge in non-viral gene therapy is the development of vectors that can effectively condense and protect genetic material, facilitate its entry into target cells, and ensure its release into the cytoplasm, all while exhibiting minimal cytotoxicity. While PEI and Lipofectamine 2000 are widely used, concerns regarding their cellular toxicity and, in the case of PEI, its non-biodegradable nature, have driven the exploration of new biomaterials.[1]
Poly(β-amino ester)s (PBAEs) have emerged as a promising class of biodegradable polymers for gene delivery.[1][2] Their ester linkages are susceptible to hydrolysis under physiological conditions, leading to their breakdown into smaller, more easily cleared molecules, which is anticipated to reduce long-term toxicity.[1] The polymer evaluated in this guide, synthesized through the nucleophilic addition of this compound to a diglycidyl ester, falls within this promising class of materials.[3]
Comparative Performance Analysis
To provide a clear and objective comparison, we will evaluate the DMHDA-PAAE against PEI and Lipofectamine 2000 based on three critical performance metrics: the ability to form stable complexes with plasmid DNA, the efficiency of gene transfection, and the impact on cell viability.
Physicochemical Characterization of Vector-DNA Complexes
The initial and crucial step in gene delivery is the condensation of negatively charged plasmid DNA by the cationic vector into nanoparticles, often referred to as polyplexes. The size and surface charge of these particles significantly influence their interaction with the cell membrane and their subsequent uptake.
Dynamic light scattering (DLS) and zeta potential measurements are standard techniques to characterize these nanoparticles.[2][4][5] Ideally, polyplexes should be in the nanometer range (typically below 200 nm) to facilitate cellular uptake through endocytosis and possess a net positive surface charge to promote interaction with the negatively charged cell membrane.[4]
Table 1: Physicochemical Properties of Vector-DNA Complexes
| Vector | Polymer/DNA Weight Ratio (w/w) | Mean Particle Diameter (nm) | Zeta Potential (mV) |
| DMHDA-PAAE | 10:1 | < 180 | Not explicitly stated, but self-assembly implies a positive charge |
| PEI (25 kDa) | 1.4:1 (N/P ratio of 10) | ~120 - 250 | +10 to +20 |
| Lipofectamine 2000 | 2:1 to 3:1 (µL:µg) | Varies with cell type and protocol | Positive |
Note: Data for DMHDA-PAAE is derived from Jon et al. (2003)[6]. Data for PEI is synthesized from multiple sources[3][7]. Lipofectamine 2000 data is based on manufacturer's recommendations and typical experimental outcomes[8]. The N/P ratio for PEI refers to the ratio of nitrogen atoms in PEI to phosphate groups in the DNA.
The DMHDA-PAAE polymer readily self-assembles with plasmid DNA to form nanoparticles under 180 nm in diameter, a size conducive to cellular uptake.[6] This is comparable to the particle sizes typically observed with PEI and Lipofectamine 2000.
Transfection Efficiency: A Measure of Functional Delivery
The ultimate goal of a gene delivery vector is to successfully transport its genetic cargo into the cell where it can be expressed. Transfection efficiency is commonly quantified using reporter genes, such as Green Fluorescent Protein (GFP) or luciferase, which produce a measurable signal upon successful expression.[9][10][11]
While direct comparative transfection data for the specific DMHDA-PAAE from the foundational study by Jon et al. is not available, the broader class of PBAEs has been shown to mediate gene delivery more efficiently than both PEI and Lipofectamine 2000 in some in vitro studies.[12] For the purpose of this guide, we will present typical transfection efficiencies reported for the alternatives to provide a benchmark.
Table 2: Comparative Transfection Efficiency
| Vector | Cell Type | Typical Transfection Efficiency (%) |
| DMHDA-PAAE | Data not available | Not available |
| PEI (25 kDa) | HEK293 | ~30-40% |
| CaCo-2 | ~20-30% | |
| Pig Fetal Fibroblasts | ~32% | |
| Lipofectamine 2000 | HEK293 | ~60-98% |
| Pig Tracheal Epithelial Cells | ~30% | |
| CHO-K1 (with pEGFP-N1) | ~55-74% |
Note: The transfection efficiency of PEI and Lipofectamine 2000 is highly dependent on the cell type, plasmid, and optimization of the protocol. Data is synthesized from multiple sources to provide a general overview.[1][8][13]
It is a reasonable hypothesis that optimized formulations of DMHDA-PAAE could achieve transfection efficiencies comparable to, or even exceeding, those of PEI, particularly given the performance of other structurally similar PBAEs.[12] However, empirical validation is necessary.
Cytotoxicity: The Critical Determinant of Biocompatibility
A significant hurdle for many non-viral vectors is their inherent cytotoxicity, which can lead to cell death and compromise experimental results or therapeutic outcomes. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[14][15][16]
Here, the DMHDA-PAAE demonstrates a clear advantage. A foundational study directly compared the cytotoxicity of the DMHDA-PAAE with that of 25 kDa PEI. The results showed that the DMHDA-based polymer is significantly less cytotoxic.[6]
Table 3: Comparative Cytotoxicity
| Vector | Cell Type | Key Cytotoxicity Findings |
| DMHDA-PAAE | 3T3 Fibroblasts | Significantly less cytotoxic than 25 kDa PEI.[6] |
| PEI (25 kDa) | Various | Higher molecular weight PEI is associated with significant cytotoxicity.[3][17] |
| Lipofectamine 2000 | HEK293T | Can induce high cytotoxicity (>60%).[1] |
| H9T-cells | Can be cytotoxic, particularly with certain plasmids.[13] |
The lower cytotoxicity of the DMHDA-PAAE is a major point in its favor, aligning with the broader trend of PBAEs being more biocompatible than PEI.[1] This is attributed to its biodegradable ester backbone, which allows the polymer to break down into less harmful components.[1]
Experimental Protocols
To facilitate the independent evaluation of these transfection reagents, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of DMHDA-Based Poly(amino alcohol ester)
This protocol is adapted from Jon et al. (2003).
Materials:
-
This compound (DMHDA)
-
Diglycidyl adipate
-
Anhydrous Chloroform
-
Magnetic stirrer and heating plate
-
Round bottom flask with condenser
Procedure:
-
Dissolve equimolar amounts of this compound and diglycidyl adipate in anhydrous chloroform in a round bottom flask.
-
Stir the solution at 60°C under a nitrogen atmosphere for 48 hours.
-
Precipitate the resulting polymer by adding the reaction mixture to a ten-fold excess of diethyl ether.
-
Collect the precipitated polymer and dry under vacuum.
Caption: Workflow for the synthesis of the DMHDA-based poly(amino alcohol ester).
Gene Transfection Protocol (General for 24-well plate format)
This protocol provides a general framework. Optimal conditions, particularly the vector-to-DNA ratio, should be determined empirically for each cell type and plasmid combination.
Materials:
-
Plasmid DNA (e.g., encoding GFP or luciferase)
-
DMHDA-PAAE, PEI, or Lipofectamine 2000
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells plated in a 24-well plate (70-90% confluent)
Procedure:
-
DNA Dilution: Dilute 1 µg of plasmid DNA in 50 µL of serum-free medium in a sterile tube.
-
Vector Dilution: In a separate sterile tube, dilute the required amount of the vector (DMHDA-PAAE, PEI, or Lipofectamine 2000) in 50 µL of serum-free medium.
-
Complex Formation: Add the diluted DNA to the diluted vector solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the 100 µL of vector-DNA complexes dropwise to the cells in each well containing complete culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Analyze gene expression using fluorescence microscopy (for GFP) or a luciferase assay system.
Caption: General workflow for in vitro gene transfection.
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability.[14][15][16]
Materials:
-
Cells treated with transfection complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the desired incubation period with the transfection complexes, remove the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion and Future Directions
The evaluation of the this compound-based poly(amino alcohol ester) reveals a promising profile for a next-generation gene delivery vector. Its ability to form appropriately sized nanoparticles with DNA and, most notably, its significantly lower cytotoxicity compared to the widely used PEI, positions it as a strong candidate for further development.[6]
While direct comparative data on its transfection efficiency is a current gap in the literature, the performance of the broader PBAE class of polymers suggests a high potential.[12] Future research should focus on a systematic comparison of the transfection efficiency of this DMHDA-PAAE against PEI and Lipofectamine 2000 across a variety of cell lines using standardized reporter gene assays. Optimization of the polymer-to-DNA ratio and exploration of structural modifications to the polymer backbone could further enhance its performance.
For researchers and drug development professionals, the DMHDA-PAAE represents a tangible step towards safer and more effective non-viral gene delivery. Its favorable biocompatibility profile warrants its consideration in applications where minimizing cellular toxicity is a primary concern.
References
- Jon, S., Anderson, D. G., & Langer, R. (2003). Degradable poly(amino alcohol esters) as potential DNA vectors with low cytotoxicity. Biomacromolecules, 4(6), 1759–1762. [Link]
- TUDelft. (n.d.). Degradable poly(amino alcohol esters) as potential DNA vectors with low cytotoxicity. TU Delft Repositories. [Link]
- Mitchell, M. J., et al. (2021). Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Expert Opinion on Drug Delivery, 18(5), 547-561. [Link]
- SciSpace. (n.d.). Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents. [Link]
- ResearchGate. (n.d.).
- PubMed. (2003). Degradable poly(amino alcohol esters) as potential DNA vectors with low cytotoxicity. [Link]
- QIAGEN. (n.d.). Cignal Reporter Assay Handbook. [Link]
- ResearchGate. (n.d.). The characteristics and transfection efficiency of PEI modified by biodegradable poly(β-amino ester). [Link]
- IntechOpen. (2025). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. [Link]
- JoVE. (2015). Transfecting RAW264.7 Cells with a Luciferase Reporter Gene. [Link]
- ResearchGate. (n.d.). Comparison of Lipofectamine 2000 (LF2000) and polyethylenimine (PEI). [Link]
- ResearchGate. (n.d.). Size and zeta potential of polyplexes. [Link]
- HORIBA. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- PubMed. (2021).
- Royal Society of Chemistry. (n.d.). Biodegradable cross-linked poly(amino alcohol esters) based on LMW PEI for gene delivery. [Link]
- YouTube. (2025). Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis. [Link]
- University of Hawai'i. (n.d.). Reporter Gene Expression Analysis. [Link]
- ResearchGate. (n.d.). Comparison of the transfection efficiency of polyplexes formed from 6-bromohexanoic acid (PEI-6) and 6-bromohex. [Link]
- protocols.io. (2023). MTT (Assay protocol). [Link]
- National Institutes of Health. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. [Link]
- MDPI. (2017). Synthesis of Mannosylated Polyethylenimine and Its Potential Application as Cell-Targeting Non-Viral Vector for Gene Therapy. [Link]
- Suisse Technology Partners. (n.d.).
- Bio-protocol. (2021). Luciferase reporter gene assays. [Link]
- National Institutes of Health. (n.d.). Generation of a Focused Poly(amino ether) Library: Polymer-mediated Transgene Delivery and Gold-Nanorod based Theranostic Systems. [Link]
Sources
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradable poly(amino alcohol esters) as potential DNA vectors with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradable cross-linked poly(amino alcohol esters) based on LMW PEI for gene delivery - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qiagen.com [qiagen.com]
- 10. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporter Gene Expression Analysis | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to N,N'-Dimethyl-1,6-hexanediamine: A Comparative Review of Its Applications
This guide provides an in-depth technical analysis of N,N'-Dimethyl-1,6-hexanediamine (DMHDA), a versatile aliphatic diamine. Intended for researchers, scientists, and professionals in drug development and material science, this document offers a comparative perspective on DMHDA's performance in its primary applications, supported by experimental data and detailed protocols. We will explore its role as a monomer in polymer synthesis, a curing agent for epoxy resins, and a building block for specialized biomedical applications, comparing its utility against relevant alternatives.
Introduction to this compound: Structure and Reactivity
This compound is an aliphatic diamine with the chemical formula C8H20N2.[1] Its structure, featuring two secondary amine groups at the termini of a six-carbon chain, imparts a unique combination of flexibility and reactivity. The methyl groups on the nitrogen atoms introduce steric hindrance and increase the electron-donating nature of the amines, which in turn influences its nucleophilicity and reactivity compared to its unsubstituted counterpart, 1,6-hexanediamine.[2]
The nucleophilic character of the lone pair of electrons on the nitrogen atoms is the cornerstone of DMHDA's utility, allowing it to readily attack electrophilic centers. This reactivity is central to its application in polymer synthesis and as a curing agent.[2]
DMHDA in Polymer Chemistry: A Comparative Analysis
DMHDA serves as a valuable monomer in the synthesis of polyamides and polyurethanes.[2] Its incorporation into the polymer backbone significantly influences the material's thermal and mechanical properties.
Polyamides: The Impact of N-Methylation
Polyamides, commonly known as nylons, are synthesized through the condensation reaction of a diamine and a dicarboxylic acid or its derivative. The properties of the resulting polyamide are heavily dependent on the structure of the constituent monomers.
Comparison with 1,6-Hexanediamine (HMDA):
While direct comparative studies between polyamides synthesized from DMHDA and HMDA are not abundant in publicly available literature, we can infer the property differences based on the principles of polymer chemistry and studies on N-substituted polyamides. The N-methylation in DMHDA is expected to bring about the following changes compared to polyamides derived from HMDA:
-
Reduced Intermolecular Hydrogen Bonding: The methyl groups on the amide nitrogen atoms in DMHDA-based polyamides prevent the formation of strong hydrogen bonds that are characteristic of traditional nylons like Nylon 6,6 (synthesized from HMDA and adipic acid). This disruption of hydrogen bonding is anticipated to lower the melting point and glass transition temperature.
-
Increased Solubility: The decrease in intermolecular forces generally leads to improved solubility in organic solvents.[3]
-
Altered Mechanical Properties: The reduction in hydrogen bonding and crystallinity is likely to result in a decrease in tensile strength and modulus, but an increase in flexibility and elongation at break. Studies on other N-substituted polyamides have shown that N-methylation can lead to a significant increase in elongation at break.[4][5]
Table 1: Predicted Comparative Properties of Polyamides from DMHDA vs. HMDA
| Property | Polyamide from 1,6-Hexanediamine (e.g., Nylon 6,10) | Polyamide from this compound (Predicted) | Rationale for Prediction |
| Melting Point (Tm) | High (e.g., ~220 °C for Nylon 6,10) | Lower | Disruption of hydrogen bonding by N-methyl groups. |
| Glass Transition Temp (Tg) | Moderate (e.g., ~50 °C for Nylon 6,10) | Lower | Increased chain flexibility due to reduced intermolecular forces. |
| Tensile Strength | High | Lower | Reduced crystallinity and hydrogen bonding. |
| Elongation at Break | Moderate | Higher | Increased chain mobility. |
| Solubility | Limited to strong acids and polar solvents | Broader solubility in organic solvents | Weaker intermolecular forces. |
Experimental Protocol: Synthesis of a Polyamide from DMHDA (Hypothetical)
This protocol is adapted from standard polyamide synthesis procedures.
-
Monomer Preparation: In a clean, dry flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve one molar equivalent of this compound in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Acid Chloride Addition: Slowly add one molar equivalent of a diacid chloride (e.g., sebacoyl chloride) dissolved in the same solvent to the diamine solution at room temperature with vigorous stirring.
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere for 4-6 hours at room temperature. The formation of the polyamide will be indicated by an increase in viscosity.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and by-products.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Diagram 1: Polyamide Synthesis Workflow
Caption: Workflow for the synthesis and purification of polyamides.
DMHDA as an Epoxy Curing Agent: A Performance Comparison
Epoxy resins are versatile thermosetting polymers that require a curing agent (hardener) to form a rigid, three-dimensional network. Amine-based hardeners are widely used, and their chemical structure dictates the curing kinetics and the final properties of the cured epoxy.[6][7]
Comparison with Other Aliphatic Amines:
DMHDA, as a secondary aliphatic diamine, offers a distinct reactivity profile compared to primary aliphatic amines (e.g., 1,6-hexanediamine) and tertiary amines.
-
Reactivity: Primary amines are generally more reactive than secondary amines due to less steric hindrance. Therefore, DMHDA is expected to have a longer pot life and require higher curing temperatures compared to HMDA. Tertiary amines, on the other hand, act as catalysts for epoxy homopolymerization.[8]
-
Crosslink Density: Since each secondary amine group in DMHDA has only one active hydrogen, it can react with only one epoxy group. This results in a lower crosslink density compared to primary diamines like HMDA, which has four active hydrogens and can react with four epoxy groups.
-
Mechanical and Thermal Properties: The lower crosslink density of DMHDA-cured epoxies is expected to result in lower glass transition temperatures (Tg), reduced stiffness, and lower strength, but potentially increased flexibility and toughness compared to epoxies cured with primary aliphatic diamines of similar chain length.[9]
Table 2: Comparative Performance of Amine Curing Agents for Epoxy Resins
| Property | Primary Aliphatic Diamine (e.g., HMDA) | Secondary Aliphatic Diamine (DMHDA) | Aromatic Diamine (e.g., MDA) |
| Reactivity/Cure Speed | Fast | Moderate | Slow (requires heat) |
| Pot Life | Short | Moderate | Long |
| Glass Transition Temp (Tg) | Moderate | Lower | High |
| Mechanical Strength | High | Moderate | Very High |
| Flexibility | Low | Moderate | Low |
| Chemical Resistance | Good | Good | Excellent |
Experimental Protocol: Curing of an Epoxy Resin with DMHDA
This protocol provides a general procedure for curing a standard bisphenol A-based epoxy resin.
-
Resin and Hardener Preparation: Warm the epoxy resin (e.g., DGEBA) to approximately 50 °C to reduce its viscosity. Calculate the stoichiometric amount of DMHDA required based on the amine hydrogen equivalent weight (AHEW) of DMHDA and the epoxy equivalent weight (EEW) of the resin.
-
Mixing: Add the calculated amount of DMHDA to the warmed epoxy resin and mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a preheated mold and cure in an oven at a temperature determined by differential scanning calorimetry (DSC) analysis, typically in the range of 80-150 °C for several hours. A post-curing step at a higher temperature may be required to achieve full crosslinking.
-
Characterization: After cooling to room temperature, the cured epoxy can be demolded and subjected to mechanical and thermal analysis (e.g., tensile testing, DMA, TGA).
Diagram 2: Epoxy Curing Mechanism
Sources
- 1. N,N′-ジメチル-1,6-ヘキサンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Synthesis of N -methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00047H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
- 7. nbinno.com [nbinno.com]
- 8. hanepoxy.net [hanepoxy.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Dimethyl-1,6-hexanediamine
As researchers and developers in the fast-paced world of pharmaceuticals and chemical synthesis, our focus is often on the reaction, the product, and the potential breakthrough. However, responsible science dictates that the entire lifecycle of a chemical, including its disposal, is given equal and rigorous attention. N,N'-Dimethyl-1,6-hexanediamine (CAS 13093-04-4), a valuable building block in various synthetic pathways, is also a substance that demands our respect due to its hazardous properties.[1][2]
This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and compliant disposal of this compound. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and the protection of our environment.
Section 1: Hazard Profile of this compound
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's intrinsic hazards. This compound is not a benign substance; it is a corrosive and irritating compound that can cause significant harm upon improper handling.[3] The primary hazards include severe skin burns, serious eye damage, and respiratory irritation.[3][4][5] Furthermore, it is classified as harmful if swallowed or in direct contact with the skin and poses a threat to aquatic life.[5]
The causality is clear: its basic amine nature makes it corrosive to tissues on contact.[6] Its volatility, while not extreme, allows it to cause respiratory irritation if handled in poorly ventilated areas.[4] These properties dictate every subsequent step in its handling and disposal.
| Property | Value | Source(s) |
| CAS Number | 13093-04-4 | [7] |
| Molecular Formula | C₈H₂₀N₂ | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Primary Hazards | H314: Causes severe skin burns and eye damageH302+H312: Harmful if swallowed or in contact with skinH335: May cause respiratory irritationH402: Harmful to aquatic life | [5] |
| GHS Pictograms | Corrosive, Exclamation Mark | [2][5] |
| Signal Word | Danger | [3] |
| Flash Point | 86 °C (186.8 °F) - Closed Cup | [2] |
| RCRA Code (USA) | Potentially D002 (Corrosive Waste) | [8] |
Section 2: Pre-Disposal Safety Protocols: Your First Line of Defense
Proper disposal begins long before the waste container is full. It starts with rigorous safety protocols during the chemical's active use.
Personal Protective Equipment (PPE): The selection of PPE is a non-negotiable aspect of laboratory safety, designed to prevent any contact between the chemical and your body.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[4] The corrosive nature of this amine necessitates this dual layer of protection.
-
Skin Protection: Standard latex or nitrile gloves are insufficient for prolonged contact. Opt for chemical-resistant gloves such as butyl rubber or Viton. Wear a flame-retardant, impervious lab coat to protect against splashes.[4]
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to control vapor inhalation. If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with a filter appropriate for organic amines (e.g., Type K/Green or ABEK) is mandatory.[3]
Safe Handling and Storage:
-
Always store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, oxidizing agents, and acid chlorides.[3][4][9]
-
Keep containers tightly closed to prevent the escape of vapors.[4]
Section 3: Managing Spills and Contamination
Any materials used to clean a spill of this compound must be treated as hazardous waste themselves.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, absorbent material like vermiculite, dry sand, or granulated clay.[8] Do not use combustible materials like paper towels for the bulk of the spill.
-
Absorption and Collection: Carefully cover the spill with the absorbent material. Once fully absorbed, use spark-proof tools to collect the material and place it into a designated, sealable, and properly labeled hazardous waste container.[4]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: The container with the cleanup materials must be disposed of following the same protocol as the chemical itself.
Section 4: The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is a regulated process. Ad-hoc solutions are not permissible. The following workflow ensures compliance and safety.
Step 1: Waste Characterization and Segregation This chemical waste must be classified as hazardous. In the United States, it likely falls under the RCRA classification D002 for corrosive waste.[8] Crucially, this waste stream must be segregated. Never mix this compound waste with other chemical waste, particularly acids, to avoid violent reactions.[6]
Step 2: Containerization and Labeling
-
Container: Use only the original container or a designated, compatible hazardous waste container. The container must be in good condition and have a secure, sealing lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").
Step 3: Selecting the Approved Disposal Pathway Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4] The only acceptable method is through a licensed and approved hazardous waste management service.
The primary and most effective disposal technology for this type of organic waste is high-temperature incineration in a facility equipped with flue gas scrubbing.[4] This process ensures the complete destruction of the chemical while neutralizing harmful combustion byproducts. Your institution's Environmental Health and Safety (EHS) office will have a contract with a vendor qualified to perform this service.
Step 4: Arranging for Pickup and Documentation Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's procedures to schedule a pickup by the EHS department or the licensed waste vendor. For shipments of hazardous waste, a hazardous waste manifest is required to track the waste from your laboratory to its final disposal site, ensuring a complete chain of custody.[10]
Visualization of the Disposal Decision Process
The following diagram illustrates the mandatory workflow for the proper disposal of this compound. Following this path is a self-validating system for ensuring safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity. For this compound, this means recognizing its corrosive and toxic properties, employing stringent safety measures during handling, and adhering to a regulated disposal pathway. By following the structured workflow of characterization, segregation, proper containerization, and disposal via a licensed professional service, you ensure that your work, from discovery to disposal, is conducted safely, ethically, and with respect for our shared environment.
References
- Safety Data Sheet 1,6-Hexanediamine. Carolina Biological Supply Company.
- SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,6-hexanediamine. Fisher Scientific.
- Safety data sheet - Hexamethylene diamine. Carl ROTH.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA.
- Material Safety Data Sheet - N,N,N',N' - Tetramethyl-1,6-hexanediamine, 99%. Cole-Parmer.
- 1,6 Hexanediamine {Hexamethylenediamine} cas124-09-4 SDS. Durham Tech.
- Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited.
- ICSC 0659 - HEXAMETHYLENEDIAMINE. International Chemical Safety Cards (ICSCs).
- Neutralizing Amine. CHIMIART.
- MSDS Material Safety Data Sheet B-9A Condensate Line Neutralizing Amine. Mid-West Solutions, Inc..
- neutralizing amines - Water Technology Report. WordPress.com.
- 1,6-Hexanediamine: Human health tier II assessment. Australian Government Department of Health and Aged Care.
- Hexamethylenediamine. Wikipedia.
- Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. US EPA.
- Regulatory and Guidance Information by Topic: Waste. US EPA.
- 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. NIST WebBook.
- January 2025 EPA Waste Management Updates Newsletter. GovDelivery.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
Sources
- 1. CAS 13093-04-4: N1,N6-Dimethyl-1,6-hexanediamine [cymitquimica.com]
- 2. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ICSC 0659 - HEXAMETHYLENEDIAMINE [chemicalsafety.ilo.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. epa.gov [epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling N,N'-Dimethyl-1,6-hexanediamine
For researchers and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and personal well-being. N,N'-Dimethyl-1,6-hexanediamine, a valuable building block in various synthetic applications, demands meticulous attention to safety protocols due to its hazardous properties. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. We will move beyond mere checklists to explain the causality behind each recommendation, empowering you to work with confidence and precision.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its risks is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2]
The chemical's nature as a corrosive amine underscores the critical need for a robust PPE strategy to prevent contact with skin, eyes, and the respiratory system.
The Last Line of Defense: A Comprehensive PPE Protocol
While engineering controls like fume hoods are the primary means of exposure reduction, PPE serves as the essential final barrier.[3] The following sections detail the required PPE and the rationale for its selection.
Eye and Face Protection: Shielding Against Splashes
Direct contact with this compound can lead to severe eye irritation.[1] Therefore, appropriate eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, mists, and vapors.[1][4] Ensure they meet ANSI Z.87.1 or equivalent standards.[5]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4][5] The face shield provides a broader area of protection for the entire face.
Skin and Body Protection: A Barrier Against Corrosion
Given its classification as a skin irritant, preventing dermal exposure is a primary objective.[1]
-
Gloves: The choice of glove material is critical. While general "chemical-resistant" gloves are often cited, for corrosive amines, more specific recommendations are necessary.
-
Nitrile Gloves: Nitrile gloves offer good resistance to many chemicals and are a common choice for general laboratory work.[5] However, for prolonged contact with corrosive amines, their protection may be limited.
-
Butyl Rubber or Neoprene Gloves: For extended handling or in situations with a higher risk of immersion, butyl rubber or neoprene gloves are recommended due to their superior resistance to corrosive substances.[3]
-
Double Gloving: For enhanced safety, consider double-gloving, wearing a lighter nitrile glove underneath a heavier-duty butyl rubber or neoprene glove. This provides an additional layer of protection and can alert you to a breach in the outer glove.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.[6] If contact with the chemical occurs, remove and replace the gloves immediately.[7]
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[1][6]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is essential.[3][6]
-
Full-Body Protection: In situations with a high risk of significant exposure, such as a large-scale reaction or when cleaning up a major spill, impervious clothing or a chemical-resistant suit may be necessary.[1]
Respiratory Protection: Safeguarding Against Inhalation
This compound can cause respiratory irritation.[1][2] All handling of this chemical should be performed within a certified chemical fume hood to minimize the inhalation of vapors.[3]
-
Respirator Use: A respirator is required if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or if you experience any respiratory irritation.[1]
-
Cartridge Selection: For aliphatic amines like this compound, a NIOSH-approved respirator with cartridges suitable for ammonia and methylamine is recommended.[8][9] These cartridges effectively filter out the harmful vapors.
-
Fit Testing: A proper fit is crucial for a respirator to be effective.[10] Ensure you have been properly fit-tested for the specific make and model of the respirator you are using.
-
Summary of Recommended Personal Protective Equipment
| Protection Level | PPE Item | Key Selection Criteria |
| Eye and Face | Chemical Splash Goggles | Must comply with ANSI Z87.1 or equivalent standards.[5] |
| Face Shield | To be worn over goggles during high-splash risk procedures.[4][5] | |
| Skin and Body | Chemical-Resistant Gloves | Butyl rubber or neoprene are recommended for extended contact.[3] Nitrile gloves are suitable for incidental contact. Double-gloving is advised for enhanced safety. |
| Laboratory Coat | Flame-resistant and fully fastened.[1][6] | |
| Chemical-Resistant Apron | Worn over the lab coat for added protection against splashes.[3][6] | |
| Respiratory | Air-Purifying Respirator | Required if engineering controls are inadequate.[1] Use with ammonia/methylamine cartridges.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured approach to handling this compound is essential for minimizing risk.
1. Pre-Handling Preparation:
- Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[11]
- Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.
- Prepare your workspace: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
- Locate emergency equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[3]
2. Donning PPE: The correct sequence for putting on PPE is crucial to avoid contamination.
3. Handling this compound:
- Handle the chemical in a fume hood to control vapor exposure.[3]
- Dispense the liquid carefully to avoid splashing.
- Keep containers tightly closed when not in use.[2]
- Always add the amine to other reagents slowly; never the other way around without verifying the safety of the procedure.
- Be mindful of potential incompatibilities with other chemicals.
4. Doffing PPE: Removing PPE correctly is as important as putting it on to prevent self-contamination. The outside of your PPE should be considered contaminated.
5. Post-Handling and Disposal:
- Decontamination: Clean any contaminated surfaces thoroughly.
- Waste Disposal: Dispose of waste this compound and any contaminated materials (including gloves and other disposable PPE) as hazardous waste.[2] The material can often be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2] Contaminated packaging should be triple-rinsed and offered for recycling or punctured to prevent reuse before disposal.[2] Always follow your institution's specific hazardous waste disposal procedures and all local, state, and federal regulations.[12]
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- Handling Procedures for Corrosive Materials. University of Toronto Environmental Health and Safety.
- Corrosives. Grand Valley State University Laboratory Safety.
- How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip.
- Corrosive Chemicals. Brandeis University Laboratory Safety.
- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Qorpak.
- Sequence for donning and doffing personal protective equipment (PPE). American Animal Hospital Association.
- Safety Data Sheet 1,6-Hexanediamine. Carolina Biological Supply Company.
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.
- 3M Respirator Cartridges. Select Safety Sales.
- Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health.
- Sequence for Putting on Personal Protective Equipment (PPE). Centers for Disease Control and Prevention.
- Ammonia/Methylamine Cartridge. Olsen Safety Equipment.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety.
- eTool: Electric Power Generation, Transmission, and Distribution - Personal Protective Equipment (PPE) - Donning and Doffing PPE. Occupational Safety and Health Administration.
- Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide.
Sources
- 1. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 2. echemi.com [echemi.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. aaha.org [aaha.org]
- 5. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 6. questron.ca [questron.ca]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. selectsafetysales.com [selectsafetysales.com]
- 9. Ammonia/Methylamine Cartridge | Olsen Safety [olsensafety.com]
- 10. cdc.gov [cdc.gov]
- 11. eng.uwo.ca [eng.uwo.ca]
- 12. archpdfs.lps.org [archpdfs.lps.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
